molecular formula C3H10N2 B046017 1,3-Diaminopropane CAS No. 109-76-2

1,3-Diaminopropane

Número de catálogo: B046017
Número CAS: 109-76-2
Peso molecular: 74.13 g/mol
Clave InChI: XFNJVJPLKCPIBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Diaminopropane is a linear aliphatic diamine that serves as a fundamental building block and versatile reagent in numerous research applications. Its primary value lies in the presence of two primary amine groups separated by a three-carbon methylene chain, which confers unique reactivity and spatial geometry. A key application is its use as a crosslinking agent in polymer science and materials research, where it forms covalent bonds with carboxylic acids, epoxides, and other functional groups to create hydrogels, resins, and dendrimers with tailored mechanical properties. In organic synthesis, it acts as a crucial precursor for the construction of heterocyclic compounds, such as imidazoles and pyrimidines, and as a ligand in coordination chemistry for catalyst design. Furthermore, this compound is an essential intermediate in medicinal chemistry for the development of polyamine analogs, which are investigated for their role in modulating cell growth and proliferation, offering potential pathways for oncological research. Its mechanism of action in biological systems often involves interaction with polyamine transporters and enzymes, disrupting natural polyamine metabolism. This product is presented in high purity to ensure reproducibility in sensitive chemical and biochemical experiments.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNJVJPLKCPIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2
Record name 1,3-DIAMINOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62704-76-1, 10517-44-9 (di-hydrochloride)
Record name 1,3-Propanediamine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62704-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1021906
Record name 1,3-Diaminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992), Liquid, Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO]
Record name 1,3-DIAMINOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Propanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1428
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,3-Diaminopropane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000002
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

275.9 °F at 738 mmHg (NTP, 1992), 139.80 °C. @ 760.00 mm Hg
Record name 1,3-DIAMINOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Diaminopropane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000002
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

75 °F (NTP, 1992)
Record name 1,3-DIAMINOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (NTP, 1992)
Record name 1,3-DIAMINOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.881 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name 1,3-DIAMINOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Density

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name 1,3-DIAMINOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Vapor Pressure

11.5 [mmHg]
Record name 1,3-Propanediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1428
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

109-76-2, 54018-94-9, 18773-03-0
Record name 1,3-DIAMINOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-diaminopropane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Diaminopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Propanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-Diaminopropane Dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-PROPANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB3ISL56KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,3-Diaminopropane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000002
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

10 °F (NTP, 1992), -12 °C
Record name 1,3-DIAMINOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20109
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Diaminopropane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000002
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

1,3-Diaminopropane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane, also known as trimethylenediamine, is a versatile aliphatic diamine that serves as a fundamental building block in a myriad of applications, ranging from the synthesis of pharmaceuticals and agrochemicals to its use as a cross-linking agent in polymer chemistry. Its simple, linear structure, possessing two primary amine functionalities, allows for a wide range of chemical modifications, making it an invaluable tool for researchers and professionals in drug development and materials science. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental procedures related to this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.

PropertyValueSource(s)
IUPAC Name propane-1,3-diamine[1]
Synonyms Trimethylenediamine, 1,3-Propylenediamine[1][2]
CAS Number 109-76-2[1][2]
Molecular Formula C₃H₁₀N₂[1][2]
Molecular Weight 74.13 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Odor Amine-like, fishy[2]
Density 0.888 g/mL at 25 °C[2][3]
Melting Point -12 °C[2][3]
Boiling Point 140.1 °C[2]
Solubility Miscible with water and polar organic solvents[2]
pKa₁ ~8.6
pKa₂ ~10.5
Vapor Pressure <1.1 kPa at 20 °C[2]
Refractive Index 1.458[2]

Molecular Structure

The molecular structure of this compound consists of a three-carbon chain with a primary amine group at each terminus. The molecule is flexible due to the free rotation around the C-C and C-N single bonds. While the exact bond lengths and angles can vary slightly depending on the conformational state, representative values have been determined from crystallographic studies of its coordination complexes.

Bond/AngleTypical Value
C-C Bond Length ~1.52 Å
C-N Bond Length ~1.47 Å
C-C-C Bond Angle ~112°
C-C-N Bond Angle ~111°
H-N-H Bond Angle ~106°

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityAssignment
~2.75Triplet-CH₂- (adjacent to NH₂)
~1.60QuintetCentral -CH₂-
~1.15Singlet (broad)-NH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
~40-CH₂- (adjacent to NH₂)
~30Central -CH₂-

FTIR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Strong, BroadN-H stretch (primary amine)
2950 - 2850StrongC-H stretch (aliphatic)
1650 - 1580MediumN-H bend (scissoring)
1470 - 1430MediumC-H bend (scissoring)
850 - 750BroadN-H wag

Experimental Protocols

Synthesis of this compound

A common industrial synthesis of this compound involves a two-step process starting from acrylonitrile (B1666552).[4]

Step 1: Amination of Acrylonitrile

Acrylonitrile is reacted with an excess of ammonia (B1221849). This reaction can be carried out under pressure and at elevated temperatures (e.g., 70-100 °C).[4] The primary product of this step is 3-aminopropionitrile.

Step 2: Hydrogenation of 3-Aminopropionitrile

The resulting 3-aminopropionitrile is then hydrogenated to yield this compound. This reduction is typically performed using a catalyst such as Raney nickel or a cobalt-based catalyst under a hydrogen atmosphere.[4][5] The reaction is generally carried out in a solvent like ethanol.[5]

Simplified Laboratory-Scale Procedure Outline:

  • In a suitable pressure vessel, charge with a solution of acrylonitrile in an appropriate solvent (e.g., ethanol).

  • Add a significant molar excess of ammonia to the vessel.

  • Heat the mixture to the desired reaction temperature and allow the reaction to proceed for several hours.

  • After cooling and venting the excess ammonia, the resulting 3-aminopropionitrile solution is transferred to a hydrogenation apparatus.

  • A slurry of Raney nickel catalyst is added to the solution.

  • The mixture is subjected to hydrogenation at elevated pressure and temperature until the uptake of hydrogen ceases.

  • The catalyst is carefully filtered off, and the resulting solution contains this compound.

Purification

The crude this compound is typically purified by fractional distillation under reduced pressure to separate it from any remaining solvent, starting materials, and byproducts.[6]

Applications in Research and Drug Development

This compound is a valuable bifunctional molecule in the field of drug development and biochemical research. Its two primary amine groups make it an excellent linker for conjugating different molecules, such as proteins, peptides, and small molecule drugs.[7]

Use as a Bioconjugation Linker

A common application of this compound is in a two-step bioconjugation process to link two different proteins or a protein and a small molecule.[7] This workflow is designed to control the conjugation and prevent unwanted polymerization.

Bioconjugation_Workflow cluster_step1 Step 1: Activation of Molecule A cluster_step2 Step 2: Linker Attachment cluster_step3 Step 3: Purification cluster_step4 Step 4: Activation of Molecule B cluster_step5 Step 5: Final Conjugation A Molecule A (with -COOH group) Activated_A Activated Molecule A (NHS-ester) A->Activated_A Activation EDC_NHS EDC / NHS A_Linker Molecule A with Amino-Linker Activated_A->A_Linker Coupling DAP This compound (Excess) Purification Purification (e.g., Desalting Column) A_Linker->Purification Purified_A_Linker Purified Molecule A-Linker Purification->Purified_A_Linker Conjugate Final Conjugate (Molecule A - Linker - Molecule B) Purified_A_Linker->Conjugate Conjugation B Molecule B (with -COOH group) Activated_B Activated Molecule B (NHS-ester) B->Activated_B Activation EDC_NHS2 EDC / NHS Activated_B->Conjugate

Caption: Workflow for two-step bioconjugation using this compound as a linker.

Safety and Handling

This compound is a corrosive and flammable liquid. It is harmful if swallowed or absorbed through the skin and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

Synthesis of 1,3-Diaminopropane from Acrylonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diaminopropane is a valuable chemical intermediate with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, polymers, and organic chemicals. This technical guide provides a comprehensive overview of the predominant synthetic route to this compound, commencing from acrylonitrile (B1666552). The synthesis is a two-step process involving the initial cyanoethylation of ammonia (B1221849) to produce 3-aminopropionitrile, followed by the catalytic hydrogenation of the nitrile intermediate. This document details the underlying reaction mechanisms, provides a comparative analysis of various catalytic systems and reaction conditions, and presents detailed experimental protocols for laboratory-scale synthesis. Key quantitative data is summarized in structured tables for ease of comparison, and logical workflows are visualized to elucidate the synthetic pathway.

Introduction

This compound (H₂N(CH₂)₃NH₂), also known as trimethylenediamine, is a colorless liquid with a characteristic fishy odor, soluble in water and many polar organic solvents[1]. Its bifunctional nature, possessing two primary amine groups, makes it a versatile building block in organic synthesis. It is a key precursor in the preparation of various heterocyclic compounds, coordination complexes, and is utilized in textile finishing processes[1].

The most common and industrially viable method for the production of this compound begins with acrylonitrile, a readily available and cost-effective starting material. The synthesis proceeds in two main stages:

  • Cyanoethylation of Ammonia: Acrylonitrile undergoes a Michael addition reaction with ammonia to form 3-aminopropionitrile.

  • Catalytic Hydrogenation: The resulting 3-aminopropionitrile is then reduced to this compound, typically through catalytic hydrogenation.

This guide will provide an in-depth exploration of both of these critical steps.

Reaction Mechanisms

Step 1: Cyanoethylation of Ammonia

The formation of 3-aminopropionitrile from acrylonitrile and ammonia is a classic example of a Michael addition, also known as conjugate addition. The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond in acrylonitrile, making the β-carbon electrophilic and susceptible to nucleophilic attack by ammonia. The reaction is typically base-catalyzed, although ammonia itself can act as both the nucleophile and the base.

The primary byproduct of this reaction is bis(2-cyanoethyl)amine, formed from the subsequent reaction of 3-aminopropionitrile with another molecule of acrylonitrile. The formation of this secondary amine can be minimized by using a large excess of ammonia.

Cyanoethylation_Mechanism cluster_0 Cyanoethylation of Ammonia cluster_1 Byproduct Formation Acrylonitrile Acrylonitrile (H₂C=CH-C≡N) TransitionState Transition State Acrylonitrile->TransitionState Ammonia Ammonia (NH₃) Ammonia->TransitionState Nucleophilic Attack 3-Aminopropionitrile 3-Aminopropionitrile (H₂N-CH₂-CH₂-C≡N) TransitionState->3-Aminopropionitrile 3-APN 3-Aminopropionitrile TS2 3-APN->TS2 ACN2 Acrylonitrile ACN2->TS2 Bis-CEA bis(2-cyanoethyl)amine (HN(CH₂CH₂CN)₂) TS2->Bis-CEA Hydrogenation_Mechanism cluster_0 Hydrogenation of 3-Aminopropionitrile cluster_1 Byproduct Formation 3-APN 3-Aminopropionitrile (H₂N-CH₂-CH₂-C≡N) Imine Intermediate Imine (H₂N-CH₂-CH₂-CH=NH) 3-APN->Imine + H₂ (Catalyst) 1,3-DAP This compound (H₂N-CH₂-CH₂-CH₂-NH₂) Imine->1,3-DAP + H₂ (Catalyst) Imine_by Intermediate Imine Adduct Unstable Adduct Imine_by->Adduct 1,3-DAP_by This compound 1,3-DAP_by->Adduct + Bis-APA bis(3-aminopropyl)amine (HN(CH₂CH₂CH₂NH₂)₂) Adduct->Bis-APA - NH₃ Synthesis_Workflow cluster_0 Step 1: Cyanoethylation cluster_1 Intermediate Purification cluster_2 Step 2: Hydrogenation cluster_3 Final Purification Start Acrylonitrile + Ammonia Reaction1 Reaction Kettle Start->Reaction1 Product1 Crude 3-Aminopropionitrile Reaction1->Product1 Distillation1 Distillation Product1->Distillation1 Pure_APN Purified 3-Aminopropionitrile Distillation1->Pure_APN Hydrogenation High-Pressure Reactor (with Catalyst and H₂) Pure_APN->Hydrogenation Crude_DAP Crude this compound Hydrogenation->Crude_DAP Filtration Catalyst Filtration Crude_DAP->Filtration Distillation2 Fractional Distillation Filtration->Distillation2 Final_Product Pure this compound Distillation2->Final_Product

References

Spectroscopic Profile of 1,3-Diaminopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diaminopropane (H₂N(CH₂)₃NH₂), a vital building block in organic synthesis and coordination chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering in-depth data and standardized experimental protocols to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide distinct insights into its molecular framework.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the amine protons and the two chemically non-equivalent methylene (B1212753) groups. The chemical shifts can vary depending on the solvent used.[1][2]

Proton Assignment Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in H₂O (ppm) [2]Multiplicity Integration
-NH₂~1.15Not specifiedBroad Singlet4H
-CH₂- (C2)~1.59-1.75~2.04-2.09Quintet2H
-CH₂- (C1, C3)~2.77-2.84~3.10-3.12Triplet4H

Note: The broadness of the -NH₂ signal is due to quadrupole broadening and chemical exchange. This signal's intensity and position can be concentration and temperature-dependent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is simpler, showing two signals for the two types of carbon atoms present in the molecule.

Carbon Assignment Chemical Shift (δ) in CDCl₃ (ppm) [2][3]
C2 (-CH₂-)~37.51
C1, C3 (-CH₂-)~39.97
NMR Experimental Protocol

A standard protocol for acquiring high-quality NMR spectra of amines like this compound is as follows:

  • Sample Preparation :

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).[4]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

    • Filter the solution if any solid particles are present to ensure magnetic field homogeneity.[4]

  • Data Acquisition :

    • Use a standard 5 mm NMR tube.

    • Acquire spectra on a spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, a typical experiment involves 8 to 16 scans with a pulse angle of 30-90° and an acquisition time of 2-4 seconds.[4]

    • To confirm the identity of N-H protons, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the -NH₂ signal to disappear from the spectrum.[5][6][7]

Structural Assignment Diagram

The following diagram illustrates the structure of this compound with its NMR assignments.

Caption: Structure of this compound with ¹H and ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As a primary amine, this compound exhibits characteristic N-H stretching and bending vibrations.[5][8][9]

IR Spectral Data
Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3250-3400Medium, Sharp (two bands)
C-H Stretch (aliphatic)2850-2960Strong
N-H Bend (scissoring)1580-1650Medium
C-N Stretch (aliphatic)1020-1250Medium to Weak
N-H Wag665-910Strong, Broad

Note: Primary amines typically show two N-H stretching bands, which is a key diagnostic feature.[5][8][9]

IR Experimental Protocol
  • Sample Preparation :

    • Neat Liquid : A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR) : A small drop of the sample is placed directly on the ATR crystal. This is a common and simple method for liquid samples.

    • Gas Phase : The sample can be vaporized into a gas cell for analysis.[10]

  • Data Acquisition :

    • Place the prepared sample in the spectrometer.

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of approximately 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.

Mass Spectral Data

The mass spectrum of this compound is consistent with the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][11]

m/z Assignment Relative Abundance
74[M]⁺ (Molecular Ion)Present
73[M-H]⁺Present
57[M-NH₃]⁺Fragment
44[CH₂CH₂NH₂]⁺Fragment
30[CH₂NH₂]⁺Base Peak

Note: The molecular weight of this compound is 74.13 g/mol .[12]

Fragmentation Pathway

Alkylamines characteristically undergo α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken.[5][6][7][11] This process results in a resonance-stabilized, nitrogen-containing cation. For this compound, α-cleavage leads to the formation of the base peak at m/z = 30.

Mass Spectrometry Experimental Protocol
  • Sample Introduction :

    • The sample is typically introduced via Gas Chromatography (GC-MS) or direct infusion.[13]

    • For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 10-100 µg/mL.[14]

  • Ionization :

    • Electron Ionization (EI) is a common method that bombards the sample with high-energy electrons (typically 70 eV), causing fragmentation.[12]

    • Electrospray Ionization (ESI) is a softer ionization technique often used with liquid chromatography (LC-MS), which typically produces the protonated molecule [M+H]⁺.[15]

  • Analysis :

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector records the abundance of each ion, generating the mass spectrum.

Fragmentation Diagram

The following diagram illustrates the primary fragmentation pathway of this compound under electron ionization.

fragmentation mol [H₂N-CH₂-CH₂-CH₂-NH₂]⁺ m/z = 74 frag1 [CH₂=NH₂]⁺ m/z = 30 (Base Peak) mol->frag1 α-cleavage radical1 •CH₂-CH₂-NH₂ mol->radical1 α-cleavage

Caption: Primary α-cleavage fragmentation pathway of this compound in mass spectrometry.

References

1,3-Diaminopropane safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 1,3-Diaminopropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 109-76-2), a crucial reagent in various research and development applications. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical, presenting multiple risks. It is a flammable liquid and vapor, and is harmful if swallowed.[1][2][3] It is fatal in contact with skin and causes severe skin burns and eye damage.[1][2][3]

GHS Classification:

  • Flammable liquids (Category 3)[1][3]

  • Acute toxicity, Oral (Category 4)[1][4]

  • Acute toxicity, Dermal (Category 2)[4]

  • Skin corrosion (Category 1A/1B)[1][4]

  • Serious eye damage (Category 1)[1][4]

  • Respiratory Sensitization (Category 1)[4]

  • Skin Sensitization (Category 1)[4]

  • Specific target organ toxicity - single exposure (Category 3), targeting the respiratory system[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C3H10N2[1]
Molecular Weight 74.12 g/mol [1]
Appearance Colorless to yellowish liquid[1]
Odor Rotten-egg like[4]
Boiling Point 140°C (284°F)[1][4]
Melting Point -12°C (10.4°F)[1][4]
Flash Point 48°C (118.4°F)[1][4]
Autoignition Temperature 350°C (662°F)[4]
Density 0.888 g/cm³ at 25°C[1][3]
Solubility Soluble in water[4]
Vapor Pressure 5.8 hPa at 25°C[3]
Explosive Limits Lower: 2.8% Upper: 15.2%[4]

Toxicological Data

The toxicity of this compound is a significant concern, particularly through dermal contact.

Route of ExposureSpeciesValue
Oral LD50 Rat350 µL/kg[4]
Oral LD50 Rabbit700 mg/kg[5]
Dermal LD50 Rabbit178 mg/kg[4]
Dermal LD50 Rabbit200 mg/kg[5][6]

Experimental Protocols

While specific detailed experimental protocols for the toxicological data are not publicly available in the search results, the methodologies would follow standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) for acute toxicity testing. For example, the Acute Dermal Toxicity test would likely follow OECD Guideline 402, and the Acute Oral Toxicity test would follow OECD Guideline 423. These protocols involve administering the substance to animals under controlled conditions and observing the effects over a specified period.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][4]

  • Use spark-proof tools and explosion-proof equipment.[2][4]

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Do not breathe mists or vapors.[4][7]

  • Keep away from open flames, hot surfaces, and sources of ignition.[1][2][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][3]

  • Do not eat, drink, or smoke when using this product.[1][7]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

  • Keep away from incompatible substances such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[4][7]

  • This material is hygroscopic and may absorb moisture from the air.[2][4]

Exposure Controls and Personal Protective Equipment

Engineering Controls:

  • Use adequate general and local exhaust ventilation to keep airborne concentrations low.[1]

  • Facilities should be equipped with an eyewash fountain.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may also be necessary.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Recommended glove materials include Butyl rubber and Neoprene.[8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][8]

First Aid Measures

Immediate medical attention is required for all routes of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid immediately.[1]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[1]

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4]

  • Specific Hazards: Flammable liquid and vapor. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1][9] Vapors are heavier than air and may travel to a source of ignition and flash back.[3]

  • Advice for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[1][9]

Accidental Release Measures

  • Personal Precautions: Wear protective equipment and keep unprotected personnel away.[1] Ensure adequate ventilation and remove all sources of ignition.[1]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[1]

  • Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, dry sand, or earth) and place it into a suitable disposal container.[1][7]

Visual Guides

The following diagrams illustrate key safety and handling workflows.

Spill_Response_Workflow Spill Response Workflow for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Personal Protective Equipment (PPE) evacuate->ppe ignite Remove All Ignition Sources ppe->ignite ventilate Ensure Adequate Ventilation ignite->ventilate contain Contain the Spill with Inert Absorbent Material ventilate->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: A flowchart outlining the appropriate response to a this compound spill.

First_Aid_Exposure_Pathway First Aid for this compound Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_air Move to Fresh Air inhalation->move_air flush_skin Immediately Flush Skin with Water for 15 min skin->flush_skin flush_eyes Immediately Flush Eyes with Water for 15 min eye->flush_eyes rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth give_oxygen Administer Oxygen or Artificial Respiration move_air->give_oxygen medical Seek Immediate Medical Attention give_oxygen->medical remove_clothing Remove Contaminated Clothing flush_skin->remove_clothing remove_clothing->medical flush_eyes->medical no_vomit Do NOT Induce Vomiting no_vomit->medical rinse_mouth->no_vomit

Caption: A diagram illustrating the first aid procedures for different routes of exposure to this compound.

Chemical_Incompatibility_Diagram Chemical Incompatibilities of this compound main This compound acids Acids main->acids Reacts Vigorously oxidizers Strong Oxidizing Agents main->oxidizers Fire/Explosion Hazard anhydrides Acid Anhydrides main->anhydrides Violent Reaction chlorides Acid Chlorides main->chlorides Violent Reaction co2 Carbon Dioxide main->co2 Forms Carbamates

Caption: A diagram showing substances that are incompatible with this compound.

References

An In-depth Technical Guide to the Physical Properties of 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 1,3-Diaminopropane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes a summary of reported values, detailed experimental protocols for their determination, and a logical workflow diagram.

Physical Properties of this compound

This compound, also known as trimethylenediamine, is a colorless liquid with a characteristic fishy, ammoniacal odor.[1] It is soluble in water and many polar organic solvents.[1] The quantitative physical properties of this compound are summarized in the table below.

Physical PropertyReported Value(s)Conditions
Boiling Point 133 °CNot specified
134 °C to 136 °C[2]Not specified
137 - 140 °C[3]at 1013 mbar
140 °C[4][5](lit.)
140.1 °C[1]Standard state
275.9 °F (~135.5 °C)[6][7]at 738 mmHg
Density 0.88 g/cm³[3]at 20 °C
0.881 g/mL[6][7]at 68 °F (20 °C)
0.888 g/mL[1][4][5]at 25 °C (lit.)
0.89 (Specific Gravity 20/20)at 20 °C

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid substance like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9][10] The capillary method is a common and reliable technique for this measurement.

Apparatus:

  • Thiele tube or a similar heating bath (e.g., oil bath in a beaker)

  • Thermometer (-10 to 150 °C range)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Stand and clamp

  • Liquid paraffin (B1166041) or high-boiling point oil

Procedure:

  • Sample Preparation: Fill the small test tube with 2-3 mL of this compound.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in the Thiele tube or oil bath, making sure the heating medium is below the opening of the test tube.

  • Observation: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Measurement: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, turn off the heat source.

  • Boiling Point Reading: Allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point of the substance.[8] Record this temperature. For accuracy, it is advisable to repeat the measurement.

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[11] It can be determined by measuring the mass and volume of a sample.

Apparatus:

  • Electronic balance (accurate to at least 0.01 g)

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Pipette or dropper

Procedure:

  • Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare it, or record its mass.[12][13]

  • Volume Measurement: Carefully transfer a precise volume of this compound (e.g., 10.0 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus.[13][14]

  • Mass of Liquid and Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the combined mass.[14]

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.[15]

    • Calculate the density using the formula: Density = Mass / Volume .

  • Repeatability: To ensure accuracy and precision, repeat the procedure at least two more times and calculate the average density.[14]

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical substance.

G Workflow for Physical Property Determination cluster_prep Preparation cluster_boiling_point Boiling Point Determination cluster_density Density Determination cluster_analysis Data Analysis & Reporting start Obtain Pure Substance safety Review Safety Data Sheet (SDS) start->safety bp_setup Assemble Capillary Method Apparatus safety->bp_setup d_mass Measure Mass of Empty Cylinder safety->d_mass bp_heat Heat Sample & Observe Bubbles bp_setup->bp_heat bp_measure Record Temperature at Equilibrium bp_heat->bp_measure calc_bp Analyze BP Data bp_measure->calc_bp d_vol Measure Precise Volume of Liquid d_mass->d_vol d_mass_vol Measure Mass of Liquid + Cylinder d_vol->d_mass_vol calc_d Calculate Density (Mass/Volume) d_mass_vol->calc_d report Compile Technical Report calc_bp->report calc_d->report

Caption: A flowchart illustrating the sequential steps for determining the boiling point and density of a chemical substance.

References

1,3-Diaminopropane: A Technical Guide for Scientific and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 109-76-2 Molecular Formula: C₃H₁₀N₂

This technical guide provides an in-depth overview of 1,3-diaminopropane, a versatile diamine with significant applications in chemical synthesis, materials science, and drug development. The document details its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and its role in biological pathways relevant to researchers, scientists, and pharmaceutical professionals.

Physicochemical and Safety Data

This compound, also known as trimethylenediamine, is a colorless liquid with a characteristic amine odor.[1][2] It is a hygroscopic and flammable compound that is completely miscible with water and soluble in many polar organic solvents.[2][3][4] Below is a summary of its key properties and safety information.

PropertyValueReference(s)
Molecular Weight 74.13 g/mol [1]
Appearance Colorless to light yellow liquid[3]
Odor Fishy, amine-like[1][2]
CAS Number 109-76-2[1][2][3][4][5][6]
Molecular Formula C₃H₁₀N₂[1][2][3][5]
Melting Point -12 °C (10 °F)[1][2][3][7]
Boiling Point 133-140 °C (271-284 °F)[2][3][4]
Density 0.888 g/mL at 25 °C[2][4]
Flash Point 49-50 °C (120-122 °F)[3][5]
Solubility Miscible in water, ether, benzene, alcohol, chloroform[3]
Vapor Pressure <10 hPa at 20 °C[5]
Autoignition Temperature 350 °C (662 °F)[5]
Refractive Index (n20/D) 1.458[2][4]

Safety Summary: this compound is a corrosive and flammable liquid that is fatal in contact with skin and harmful if swallowed.[3][8] It causes severe skin burns and eye damage.[8] Due to its hazardous nature, it should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, in a well-ventilated area.[8]

Synthesis of this compound

Industrially, this compound is synthesized through a two-stage continuous process. The first stage involves the reaction of acrylonitrile (B1666552) with an excess of ammonia (B1221849) at elevated temperature and pressure to produce aminopropionitrile. In the second stage, this intermediate is hydrogenated over a fixed-bed catalyst, such as cobalt or nickel, to yield this compound.[9]

Applications in Research and Drug Development

This compound serves as a crucial building block and reagent in various scientific and pharmaceutical applications.

Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of heterocyclic compounds, particularly tetrahydropyrimidines. These structures are of significant interest in medicinal chemistry due to their presence in a wide range of pharmacologically active compounds, including potential anticancer, antiviral, and antibacterial agents.

This protocol outlines a general one-pot synthesis of tetrahydropyrimidine (B8763341) derivatives via a Biginelli-type reaction.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Ethyl benzoylacetate (1 mmol)

  • Thiourea (B124793) (1 mmol)

  • This compound (1 mmol)

  • Catalyst: Concentrated Hydrochloric acid or DABCO (0.1 mmol)

  • Ethanol (B145695) (15 mL)

Procedure:

  • A mixture of the aromatic aldehyde, ethyl benzoylacetate, and thiourea is prepared in ethanol.

  • A catalytic amount of concentrated HCl or DABCO is added to the mixture.

  • The reaction mixture is heated under reflux for an appropriate time, with progress monitored by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The resulting solid product is filtered, washed with water and ethanol.

  • The crude product is dried and recrystallized from ethanol to yield the pure tetrahydropyrimidine derivative.[4]

The proposed mechanism involves the formation of an acylimine intermediate from the aldehyde and thiourea, which then reacts with the enolate of the β-ketoester. Subsequent cyclization with this compound and dehydration yields the final product.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Aldehyde Aromatic Aldehyde Acylimine Acylimine Intermediate Aldehyde->Acylimine + Thiourea Ketoester β-Ketoester Enolate Enolate Ketoester->Enolate Thiourea Thiourea Diaminopropane This compound Cyclic_Intermediate Cyclic Intermediate Acylimine->Cyclic_Intermediate + Enolate Tetrahydropyrimidine Tetrahydropyrimidine Derivative Cyclic_Intermediate->Tetrahydropyrimidine + this compound - H₂O

Proposed workflow for tetrahydropyrimidine synthesis.
Bioconjugation Linker

The two primary amine groups of this compound make it a useful homobifunctional crosslinking agent in bioconjugation. It can covalently link biomolecules, such as proteins, through stable amide bonds, introducing a short, flexible spacer that helps preserve the biological activity of the conjugated molecules.[8]

To prevent unwanted polymerization, a two-step strategy is typically employed.

Principle:

  • Activation of Protein A: The carboxyl groups on the first protein (Protein A) are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[8]

  • Coupling with this compound: The activated Protein A is reacted with an excess of this compound. One amine group of the diamine reacts with the NHS ester, leaving the second amine group free. Excess diamine is removed.[8]

  • Activation of Protein B and Final Conjugation: A second protein (Protein B) is similarly activated, and the purified Protein A-linker conjugate is added to react with the activated Protein B, forming the final conjugate.[8]

G P1 Protein A (-COOH) P1_act Activated Protein A (-NHS Ester) P1->P1_act EDC/NHS P1_linker Protein A-Linker (-NH₂) P1_act->P1_linker + DAP DAP This compound (Excess) Final_Conj Protein A - Linker - Protein B P1_linker->Final_Conj + Activated Protein B P2 Protein B (-COOH) P2_act Activated Protein B (-NHS Ester) P2->P2_act EDC/NHS P2_act->Final_Conj

Workflow for two-step protein-protein conjugation.
Precursor in Drug Synthesis

This compound is a structural component of several important pharmaceutical agents.

  • Amifostine (B1664874): A cytoprotective adjuvant used in cancer therapy to mitigate the toxic effects of chemotherapy and radiation on normal tissues.[1] Amifostine is a prodrug that is dephosphorylated in vivo to its active metabolite, WR-1065.[1][10] This active thiol is a potent scavenger of free radicals.[1] It also induces the p53 signaling pathway, leading to G1 phase cell cycle arrest and providing time for DNA repair.[10] Furthermore, it can modulate apoptosis by affecting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][10]

G cluster_extracellular Extracellular cluster_cellular Cellular Amifostine Amifostine (Prodrug) WR1065 WR-1065 (Active Metabolite) Amifostine->WR1065 Dephosphorylation (Alkaline Phosphatase) p53 p53 WR1065->p53 induces Bcl2 Bcl-2 (Anti-apoptotic) WR1065->Bcl2 upregulates Bax Bax (Pro-apoptotic) WR1065->Bax downregulates Neutralization Radical Scavenging WR1065->Neutralization p21 p21 p53->p21 activates G1_arrest G1 Cell Cycle Arrest p21->G1_arrest leads to Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Bax->Apoptosis Radicals Free Radicals Radicals->Neutralization

Simplified signaling pathway of Amifostine's cytoprotection.
  • Piroxantrone and Losoxantrone: These are antineoplastic agents that function as DNA topoisomerase II inhibitors.[4][7] They stabilize the covalent complex between topoisomerase II and DNA, which leads to the formation of double-strand breaks in the DNA, ultimately triggering cell death in rapidly dividing cancer cells.[7] Pixantrone (B1662873), a derivative, has shown selectivity for the topoisomerase IIα isoform, which is more prevalent in proliferating cells, potentially reducing cardiotoxicity associated with targeting the topoisomerase IIβ isoform found in cardiac cells.[7]

Conclusion

This compound is a fundamental chemical building block with a broad spectrum of applications, from the synthesis of complex heterocyclic molecules and polymers to its integral role as a linker in bioconjugation and a structural motif in life-saving drugs. Its well-defined reactivity and properties make it an invaluable tool for researchers and developers in chemistry and the pharmaceutical sciences. A thorough understanding of its handling requirements is essential to safely harness its full potential in scientific innovation.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the key thermodynamic properties of 1,3-diaminopropane (also known as trimethylenediamine), a versatile diamine with significant applications in chemical synthesis, materials science, and pharmaceuticals. This document consolidates essential quantitative data into structured tables for ease of reference and comparison. Furthermore, it outlines the detailed experimental protocols typically employed to determine these properties, offering valuable insights for researchers in the field. Visual diagrams are provided to illustrate fundamental thermodynamic relationships and experimental workflows, adhering to stringent visualization standards for clarity and accessibility.

Core Thermodynamic and Physicochemical Properties

This compound is a colorless liquid with a characteristic fishy, ammoniacal odor.[1] It is completely miscible with water and soluble in many polar organic solvents.[1] Its fundamental physicochemical properties are crucial for its handling, application, and process design.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₃H₁₀N₂[2]
Molar Mass74.127 g·mol⁻¹[1]
Density0.888 g/mL at 25 °C[2][3]
Melting Point-12 °C (261.15 K)[1][2][3][4][5]
Boiling Point133 - 140.1 °C (406.15 - 413.25 K)[1][2][3][4]
Flash Point48 - 50 °C[4][5]
Autoignition Temperature350 °C (623.15 K)[3][4]
Vapor Pressure<8 - 11.5 mmHg at 20-25 °C[1][3][4]
Refractive Index (n20/D)1.458[2][3]
log P (Octanol/Water Partition Coefficient)-1.4[1]

Tabulated Thermodynamic Data

The thermodynamic properties of this compound are fundamental to understanding its behavior in chemical reactions, phase transitions, and its stability.

Table 2: Thermodynamic Properties of this compound

Thermodynamic PropertySymbolValueUnitsConditionsReference(s)
Enthalpy of VaporizationΔvapH45.6 ± 0.2kJ/molat 298.15 K[6]
Enthalpy of FusionΔfusH14.14kJ/molat 261.2 K[6]
Proton AffinityPAff959.8kJ/molGas Phase[7]
Gas BasicityBasG927.9kJ/molGas Phase[7]

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties is rooted in precise experimental methodologies. The following sections detail the protocols for key thermodynamic measurements relevant to compounds like this compound.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is often determined indirectly from its enthalpy of combustion (ΔcH°), which is measured experimentally using calorimetry.[9][10]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume bomb calorimeter. For volatile liquids, the sample is typically encapsulated in a gelatin capsule or a thin polyester (B1180765) bag of known mass and heat of combustion.

  • Calorimeter Setup: The bomb is filled with high-pressure (typically 30 atm) pure oxygen to ensure complete combustion. A known volume of distilled water is added to the bomb to saturate the internal atmosphere and ensure that the final water product is in the liquid state.[11]

  • Assembly and Immersion: The sealed bomb is then submerged in a known mass of water in a well-insulated, stirred calorimeter vessel. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the calorimeter system is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation:

    • The total heat released (q_total) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter system (C_cal), which is determined separately using a standard substance like benzoic acid.[11]

    • Corrections are made for the heat of combustion of the fuse wire and any encapsulating material.

    • The constant-volume heat of combustion (ΔcU) is calculated.

    • The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU using the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, by combining the experimental ΔcH° with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[12]

G cluster_prep Preparation cluster_cal Calorimetry cluster_calc Calculation p1 Weigh high-purity This compound sample p2 Encapsulate sample (if volatile) p1->p2 p3 Place in bomb crucible p2->p3 c1 Pressurize bomb with pure O2 p3->c1 c2 Submerge bomb in calorimeter water c1->c2 c3 Ignite sample c2->c3 c4 Record temperature change (ΔT) c3->c4 d1 Calculate heat released (q_total) from ΔT and C_cal c4->d1 d2 Correct for fuse and encapsulation materials d1->d2 d3 Determine ΔcU and ΔcH° (Enthalpy of Combustion) d2->d3 d4 Calculate ΔfH° (Enthalpy of Formation) using Hess's Law d3->d4

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) can be determined by various methods, including calorimetry and vapor pressure measurements.

Experimental Protocol: Vapor Pressure Measurement (Clausius-Clapeyron Method)

  • Apparatus: A system capable of accurately controlling temperature and measuring the vapor pressure of the liquid sample is used. This can range from a simple isoteniscope to more sophisticated static or dynamic vapor pressure apparatus.

  • Procedure: The liquid this compound is placed in the apparatus, and the system is allowed to reach thermal equilibrium at a specific temperature.

  • Measurement: The vapor pressure of the sample is measured at various temperatures over a range.

  • Data Analysis: The Clausius-Clapeyron equation relates vapor pressure (P) and temperature (T): ln(P) = - (ΔvapH / R) * (1/T) + C where R is the ideal gas constant and C is a constant.

  • Calculation: A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH/R. The enthalpy of vaporization can be calculated from the slope of this line.

Fundamental Thermodynamic Relationships

The core thermodynamic properties are interconnected through fundamental equations that govern the spontaneity and energy changes of chemical and physical processes.

G G Gibbs Free Energy (ΔG) Spontaneity of a Process H Enthalpy (ΔH) Heat change at constant pressure H->G Contributes to S Entropy (ΔS) Measure of disorder S->G Contributes to T Temperature (T) Absolute temperature in Kelvin T->G Modulates Entropy's Contribution rel ΔG = ΔH - TΔS

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

This guide provides a detailed summary of the essential thermodynamic and physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a deeper understanding of how these critical values are obtained. The visualizations serve to clarify complex workflows and fundamental principles. A comprehensive understanding of these properties is indispensable for the effective and safe application of this compound in research, drug development, and industrial synthesis.

References

An In-depth Technical Guide to the Reaction Mechanism of 1,3-Diaminopropane with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms between 1,3-diaminopropane and various carbonyl compounds. This compound is a versatile building block in organic synthesis, capable of forming a diverse array of products, including Schiff bases, heterocyclic compounds like hexahydropyrimidines and benzodiazepines, and diazaspiranes.[1][2][3][4] Understanding the underlying reaction mechanisms, influencing factors, and experimental conditions is crucial for leveraging these reactions in medicinal chemistry and drug development.

Core Reaction Mechanisms

The reaction of this compound with carbonyl compounds is fundamentally a nucleophilic addition of the amine to the electrophilic carbonyl carbon. However, the bifunctional nature of this compound allows for subsequent intramolecular or intermolecular reactions, leading to a variety of products depending on the nature of the carbonyl compound and the reaction conditions.

The initial and most fundamental reaction is the formation of an imine, also known as a Schiff base. This reaction is acid-catalyzed and proceeds through a two-step mechanism: nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to yield the imine.[5][6] With two primary amine groups, this compound can react with two equivalents of a carbonyl compound to form a bis-imine.[2]

G DAP This compound (H₂N-(CH₂)₃-NH₂) Hemiaminal Hemiaminal Intermediate DAP->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Compound (R-C(=O)-R') Carbonyl->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Imine Imine (Schiff Base) Protonated_Hemiaminal->Imine Dehydration Water Water (H₂O) Protonated_Hemiaminal->Water

Figure 1: General mechanism of imine formation.

When this compound reacts with aldehydes, a competition arises between the formation of a cyclic six-membered hexahydropyrimidine (B1621009) and an open-chain bis-imine.[2] The formation of the hexahydropyrimidine is favored by less nucleophilic amines and the presence of electron-withdrawing groups on the aldehyde's aryl ring.[2] This is because these factors can influence both the thermodynamic stability of the final products and the electrophilicity of the aldehyde.[2]

G cluster_pathways Competing Pathways Reactants This compound + Aldehyde (R-CHO) Mono_Adduct Mono-addition Product (Hemiaminal) Reactants->Mono_Adduct 1st eq. Aldehyde Mono_Imine Mono-imine Intermediate Mono_Adduct->Mono_Imine -H₂O Hexahydropyrimidine Hexahydropyrimidine (Cyclic Product) Mono_Imine->Hexahydropyrimidine Intramolecular Cyclization Bis_Imine Bis-imine (Open-chain Product) Mono_Imine->Bis_Imine Intermolecular Reaction (2nd eq. Aldehyde)

Figure 2: Competing pathways in the reaction with aldehydes.

This compound readily undergoes condensation reactions with 1,2- and 1,3-dicarbonyl compounds to form seven-membered heterocyclic rings. For instance, cyclohexane-1,2-dione condenses with this compound to yield 2,3,4,6,7,8-hexahydro-1H-1,5-benzodiazepine.[1] However, with other dicarbonyls like benzil, di-imines resulting from the reaction of two molecules of the dicarbonyl compound with one molecule of the diamine are formed.[1] 1,3-Diketones tend to produce open-chain compounds.[1]

G cluster_intermediates Intermediate cluster_product Product DAP This compound Bis_Imine_Intermediate Bis-imine Intermediate (Unstable) DAP->Bis_Imine_Intermediate Condensation Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Cyclohexane-1,2-dione) Dicarbonyl->Bis_Imine_Intermediate Benzodiazepine 1,5-Benzodiazepine Derivative Bis_Imine_Intermediate->Benzodiazepine Intramolecular Cyclization & Tautomerization

Figure 3: Cyclization with 1,2-dicarbonyl compounds.

In a multi-component reaction analogous to the Biginelli reaction, this compound can react with an aldehyde and a β-ketoester to form tetrahydropyrimidine (B8763341) derivatives.[7] The proposed mechanism involves the initial formation of an acylimine intermediate from the aldehyde and a urea/thiourea (B124793) catalyst, which then reacts with the enolate of the β-ketoester. Subsequent cyclization with this compound and dehydration leads to the final product.[7]

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acylimine Acylimine Intermediate Aldehyde->Acylimine Urea Urea/Thiourea Urea->Acylimine Ketoester β-Ketoester Enolate Enolate of β-Ketoester Ketoester->Enolate Base DAP This compound THP Tetrahydropyrimidine DAP->THP Adduct Acylimine-Enolate Adduct Acylimine->Adduct Enolate->Adduct Adduct->THP + this compound - H₂O

Figure 4: Proposed mechanism for tetrahydropyrimidine synthesis.

Quantitative Data Summary

The synthesis of tetrahydropyrimidines via the condensation of this compound with aldehydes and dicarbonyl compounds has been reported with good to excellent yields. The table below summarizes representative data.

EntryAldehydeDicarbonyl CompoundCatalystSolventTime (h)Yield (%)Reference
1Aromatic AldehydeEthyl BenzoylacetateHCl or DABCOEthanol (B145695)VariesGood[7]
2BenzaldehydeEthyl AcetoacetateGranite or QuartzEthanol292[7]
34-ChlorobenzaldehydeEthyl AcetoacetateGranite or QuartzEthanol1.595[7]
44-NitrobenzaldehydeEthyl AcetoacetateGranite or QuartzEthanol196[7]

Experimental Protocols

  • A mixture of an aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), thiourea (1 mmol), and a catalytic amount of concentrated hydrochloric acid or DABCO (0.1 mmol) in ethanol (15 mL) is prepared.

  • The reaction mixture is heated under reflux for the appropriate time, with progress monitored by Thin-Layer Chromatography (TLC) using a water-ethanol (1:1) eluent.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The resulting solid product is filtered and washed with water and ethanol.

  • The crude product is dried and recrystallized from ethanol to yield the pure tetrahydropyrimidine derivative.

  • A solution of the diamine and the ketone in benzene (B151609) is prepared.

  • Water is removed azeotropically from the boiling benzene solution.

  • Following the removal of water, the solvent is evaporated under reduced pressure.

  • The resulting diazaspirane product is obtained after drying.

Conclusion

The reaction of this compound with carbonyl compounds is a versatile and powerful tool in synthetic organic chemistry. The reaction can be directed towards the formation of a variety of products, including simple imines, complex heterocyclic systems like tetrahydropyrimidines and benzodiazepines, and spiro compounds. The choice of carbonyl substrate, reaction conditions, and catalysts plays a critical role in determining the final product. The methodologies and mechanisms outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute syntheses involving this important class of reactions.

References

Theoretical Studies on 1,3-Diaminopropane Chelation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the chelation of 1,3-diaminopropane (tn) with various metal ions. This compound is a versatile bidentate ligand that forms a six-membered chelate ring upon coordination to a metal center, a structural motif of significant interest in coordination chemistry, materials science, and medicinal chemistry.[1] This document details the theoretical underpinnings of this compound chelation, presents quantitative data from computational and experimental studies, provides detailed experimental protocols, and visualizes key workflows.

Core Concepts in this compound Chelation

This compound acts as a chelating agent, binding to a central metal ion through its two nitrogen donor atoms to form a stable six-membered ring. The stability and conformational flexibility of this ring are key determinants of the properties of the resulting metal complex. Unlike its isomer, 1,2-diaminopropane, which forms a five-membered ring, the six-membered ring formed by this compound is generally less strained and can adopt various conformations, such as chair, boat, and twist-boat.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and spectroscopic properties of these complexes. These computational approaches allow for the prediction of geometric parameters, binding energies, and vibrational frequencies, providing insights that complement experimental findings.

Data Presentation: A Comparative Analysis

The stability of metal complexes with this compound is a critical parameter, often quantified by the stability constant (log K). The following table summarizes experimentally determined stability constants for selected divalent metal ions.

Metal Ionlog K₁log K₂Experimental ConditionsReference
Cu(II)10.18.825 °C, 0.5 M KNO₃[2]
Ni(II)7.15.625 °C, 0.5 M KNO₃[2]
Pd(II)--25 °C, 0.1 M ionic strength[3]

Computational studies provide valuable data on the geometric and energetic aspects of chelation. The following table presents DFT-calculated parameters for the conformational isomers of dichlorobis(this compound)copper(II), [Cu(tn)₂Cl₂].[4]

IsomerConformationCu-N Bond Length (Å)Cu-Cl Bond Length (Å)Relative Energy (kcal/mol)
1 Chair-Chair2.03, 2.042.980.00
2 Chair-Boat2.03, 2.052.97+1.25
3 Boat-Boat2.04, 2.062.96+2.89

Further theoretical calculations on a zinc(II) complex with this compound and thiocyanate (B1210189) ligands provided insights into interaction energies.[5]

InteractionCalculated Interaction Energy (kcal/mol)Computational Method
Zn(II) - NCS⁻-145B3LYP-D3
Zn(II) - this compound~ -72.5B3LYP-D3

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound complex and for the determination of complex stability constants.

Synthesis of Dichlorobis(this compound)copper(II) [Cu(tn)₂Cl₂]

This protocol is adapted from the literature for the synthesis of the conformational isomers of [Cu(tn)₂Cl₂].[4]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound (tn)

  • Methanol (B129727) (MeOH)

Procedure:

  • Dissolve 1.66 g (0.01 mol) of CuCl₂·2H₂O in 25 cm³ of methanol.

  • In a separate beaker, dissolve 1.671 mL (0.02 mol) of this compound in methanol.

  • Slowly add the this compound solution to the stirred copper(II) chloride solution.

  • A precipitate will form. The color of the precipitate may vary depending on the isomeric form.

  • The different colored isomers can be separated by filtration.

  • Wash the collected precipitate with methanol and dry in a desiccator.

Determination of Stability Constants by Potentiometric Titration

This method is a standard and reliable technique for determining the stability constants of metal complexes in solution.[2]

Materials and Equipment:

  • Stock solution of the metal perchlorate (B79767) (e.g., Cu(ClO₄)₂)

  • Stock solution of this compound dihydrochloride (B599025)

  • Standardized strong acid (e.g., HClO₄)

  • Carbonate-free standardized strong base (e.g., NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., NaClO₄)

  • Calibrated pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Microburette

Procedure:

  • Solution Preparation: Prepare all stock solutions with deionized water and maintain a constant ionic strength (e.g., 0.1 M) using the inert salt.

  • Calibration: Calibrate the pH electrode system with standard buffer solutions at the desired temperature.

  • Titrations: Perform a series of titrations:

    • Titration of the strong acid with the strong base to determine the exact concentration of the base.

    • Titration of a solution containing the this compound dihydrochloride and strong acid with the strong base to determine the protonation constants of the ligand.

    • Titration of a solution containing the metal perchlorate, this compound dihydrochloride, and strong acid with the strong base to determine the stability constants of the metal-ligand complex.

  • Data Analysis: The collected titration data (volume of titrant vs. pH) are analyzed using specialized software (e.g., HYPERQUAD) to refine the protonation and stability constants.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows in the study of this compound chelation.

Experimental_Workflow Experimental Workflow for Characterization of this compound Chelates cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization cluster_solution Solution Chemistry start React Metal Salt with this compound isolate Isolate & Purify Complex start->isolate spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis) isolate->spectroscopy structural Structural Analysis (X-ray Crystallography) isolate->structural thermal Thermal Analysis (TGA/DSC) isolate->thermal potentiometry Potentiometric Titration isolate->potentiometry stability Determine Stability Constants potentiometry->stability Drug_Development_Workflow Conceptual Workflow for Drug Development of this compound Chelates cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_preclinical Preclinical Development design Computational Design of Novel Chelates synthesis Synthesis & Characterization design->synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) synthesis->cytotoxicity enzyme Enzyme Inhibition Studies cytotoxicity->enzyme binding_studies DNA/Protein Binding Studies enzyme->binding_studies cellular_uptake Cellular Uptake Analysis binding_studies->cellular_uptake animal_models In Vivo Efficacy in Animal Models cellular_uptake->animal_models toxicology Toxicology & Pharmacokinetics animal_models->toxicology

References

The Biological Significance of 1,3-Diaminopropane in Metabolic Networks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the biological roles of 1,3-diaminopropane (DAP), a three-carbon diamine with significant implications in microbial metabolism and industrial biotechnology. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core metabolic pathways involving this compound, presents key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions.

Introduction

This compound is a versatile molecule implicated in diverse biological processes, ranging from being a fundamental building block for polyamides to a crucial component in cellular metabolism.[1][2] In nature, it is found in various microorganisms and is a catabolic byproduct of spermidine (B129725).[3] Its involvement in the beta-alanine (B559535) metabolic pathway further underscores its importance in cellular functions.[3][4] This guide aims to provide a comprehensive technical overview of the metabolic pathways associated with this compound, offering a valuable resource for the scientific community.

Biosynthesis of this compound

Microorganisms have evolved distinct metabolic routes for the synthesis of this compound, primarily categorized as the C4 and C5 pathways, named after the carbon skeleton source.[1]

The C4 Pathway

The C4 pathway, predominantly found in organisms like Acinetobacter baumannii, utilizes L-aspartate as a precursor.[1] This pathway involves a two-step enzymatic conversion. First, L-aspartate-4-semialdehyde is transaminated by L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (Dat) to form L-2,4-diaminobutanoate.[1] Subsequently, L-2,4-diaminobutanoate is decarboxylated by L-2,4-diaminobutyrate decarboxylase (Ddc) to yield this compound.[1] Metabolic engineering efforts have successfully introduced this pathway into Escherichia coli for the bio-based production of this compound from renewable resources.[2][5][6]

The C5 Pathway

The C5 pathway, observed in bacteria such as Pseudomonas aeruginosa, derives this compound from the polyamine spermidine.[1] This pathway involves the direct dehydrogenation of spermidine, catalyzed by the enzyme spermidine dehydrogenase (SpdH), to produce this compound.[1]

Degradation and Biological Roles

This compound is not only a biosynthetic product but also a substrate in various metabolic processes. It is a known catabolic byproduct of spermidine metabolism in many organisms.[3] Furthermore, it serves as a precursor in the enzymatic synthesis of β-alanine, a key component of coenzyme A.[3][4] In some fungi, this compound and spermidine act as signaling molecules, inducing the expression of genes involved in the biosynthesis of secondary metabolites like penicillin.[7][8]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and production of this compound.

Table 1: Kinetic Properties of L-2,4-diaminobutyrate Decarboxylase (Ddc)

OrganismSubstrateKm (mM)Optimal pH
Acinetobacter calcoaceticusL-2,4-diaminobutyrate1.598.5 - 8.75
Acinetobacter calcoaceticusPyridoxal 5'-phosphate0.01468.5 - 8.75

Table 2: Production of this compound in Engineered E. coli

Strain / ConditionTiter (g/L)Yield (g/g glucose)
Engineered E. coli (Fed-batch fermentation)13Not Reported
E. coli DP09 (p15DDoptppc) (Batch)0.740.074
E. coli DP09 (p15DDoptpaspC) (Batch)1.000.100

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathways and experimental procedures provide a clearer understanding of the complex biological processes involving this compound.

C4_Pathway L-Aspartate L-Aspartate L-Aspartate-4-semialdehyde L-Aspartate-4-semialdehyde L-Aspartate->L-Aspartate-4-semialdehyde L-2,4-Diaminobutanoate L-2,4-Diaminobutanoate L-Aspartate-4-semialdehyde->L-2,4-Diaminobutanoate Dat This compound This compound L-2,4-Diaminobutanoate->this compound Ddc C5_Pathway Spermidine Spermidine This compound This compound Spermidine->this compound SpdH Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing & Analysis Strain_Engineering Metabolic Engineering of E. coli Fermentation Fed-Batch Fermentation Strain_Engineering->Fermentation Cell_Lysis Cell Lysis and Extraction Fermentation->Cell_Lysis Quantification HPLC Analysis of 1,3-DAP Cell_Lysis->Quantification

References

Navigating the Matrix: A Technical Guide to the Solubility of 1,3-Diaminopropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1,3-diaminopropane in a variety of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available qualitative solubility data, provides a detailed experimental protocol for quantitative analysis, and presents a visual workflow to guide laboratory practices.

Core Principles of this compound Solubility

This compound (H₂N(CH₂)₃NH₂) is a colorless, liquid organic compound featuring two primary amine groups. Its solubility in organic solvents is primarily dictated by the principle of "like dissolves like," influenced by its molecular structure:

  • Polarity: The two terminal amine (-NH₂) groups are highly polar and capable of forming hydrogen bonds. This structural feature is the dominant factor in its solubility profile.

  • Hydrogen Bonding: this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atoms). This allows for strong intermolecular interactions with polar and protic solvents.

  • Alkyl Chain: The short, three-carbon (propane) backbone is nonpolar. However, its influence is largely overshadowed by the highly polar nature of the two amine functional groups.

Consequently, this compound is expected to exhibit high solubility or complete miscibility with polar organic solvents, particularly those that can participate in hydrogen bonding. Conversely, its solubility is anticipated to be lower in nonpolar, aprotic solvents.

Qualitative Solubility Data

A thorough review of scientific literature and chemical databases indicates a lack of readily available quantitative solubility data for this compound in various organic solvents. However, numerous sources provide qualitative descriptions of its solubility. The following table summarizes this information. Miscibility, as noted in the table, indicates that the substances will mix in all proportions, forming a single homogeneous phase.

Solvent ClassRepresentative SolventsQualitative Solubility
Alcohols Methanol, EthanolMiscible
Ethers Diethyl EtherMiscible[1]
Aromatic Hydrocarbons BenzeneMiscible[1]
Halogenated Alkanes ChloroformMiscible[1]
General Polar Solvents -Soluble[2]
Common Organic Solvents -Miscible with almost all[3]

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, this section provides a detailed methodology for determining the precise solubility of this compound in an organic solvent of interest. The isothermal shake-flask method, a widely accepted technique for solubility measurement, is described below.

Objective:

To determine the saturation solubility of this compound in a selected organic solvent at a constant, controlled temperature.

Materials and Equipment:
  • High-purity this compound

  • High-purity organic solvent of choice

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer or temperature probe

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Syringes and syringe filters (chemically compatible with the solvent and amine)

  • Volumetric flasks and pipettes

  • Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or another appropriate analytical instrument (e.g., HPLC, titrator).

Methodology:
  • Preparation of Solvent System: Add a known volume or mass of the selected organic solvent to several sealed glass vials.

  • Addition of Solute: Introduce an excess amount of this compound into each vial. The presence of a visible excess of the liquid amine phase after initial mixing is crucial to ensure that a saturated solution is formed.

  • Equilibration: Place the sealed vials in the thermostatically controlled shaker set to the desired temperature. Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that the system reaches equilibrium. The optimal equilibration time should be determined through preliminary experiments.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 12-24 hours) to allow for complete phase separation.

  • Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant (the solvent phase) using a syringe. To avoid contamination from the excess solute phase, ensure the syringe needle is positioned in the upper portion of the solvent layer. Immediately filter the aliquot through a chemically resistant syringe filter into a pre-weighed volumetric flask.

  • Sample Analysis:

    • Gravimetric Analysis: Determine the mass of the collected filtrate. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a controlled temperature until the mass of the remaining this compound is constant. The solubility can then be calculated as grams of solute per 100 grams of solvent.

    • Chromatographic Analysis (Recommended): Alternatively, and for higher accuracy, dilute the filtered aliquot with a known volume of the pure solvent. Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) or other suitable analytical instrument to determine the concentration of this compound.

  • Data Calculation: Based on the concentration determined in the analytical step and accounting for any dilutions, calculate the solubility of this compound in the organic solvent. Express the results in appropriate units, such as g/100 mL, g/100 g, or mol/L.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility and statistical validity of the results.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_methods Analytical Methods cluster_results Results prep_solvent Add known volume of solvent to vials prep_solute Add excess this compound prep_solvent->prep_solute equilibrate Agitate in thermostatically controlled shaker (24-72h) prep_solute->equilibrate phase_sep Allow for phase separation (12-24h) equilibrate->phase_sep extract Extract and filter supernatant phase_sep->extract gravimetric Gravimetric Analysis extract->gravimetric Method 1 chromatographic Chromatographic Analysis (GC/HPLC) extract->chromatographic Method 2 calculate Calculate solubility (e.g., g/100mL) gravimetric->calculate chromatographic->calculate replicate Perform in triplicate for statistical validity calculate->replicate

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, its chemical properties strongly indicate high solubility and miscibility in polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This information is critical for the effective design of chemical processes, formulation development, and purification strategies involving this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of 1,3-diaminopropane, a critical building block in the pharmaceutical and chemical industries. The information presented herein is intended to equip researchers and professionals with a thorough understanding of the principal synthetic routes and purification strategies, complete with experimental details and comparative data.

Introduction to this compound

This compound (also known as trimethylenediamine) is a colorless, fuming liquid with a characteristic amine odor. It is a versatile bifunctional molecule widely employed as a precursor in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, polymers, and corrosion inhibitors. Its utility stems from the reactivity of its two primary amine groups, which can undergo a wide range of chemical transformations.

Physical Properties of this compound [1][2][3]

PropertyValue
Molecular Formula C₃H₁₀N₂
Molar Mass 74.12 g/mol
Boiling Point 140.1 °C at 760 mmHg[1][2]
Melting Point -12 °C[1][3]
Density 0.888 g/mL at 25 °C[1][3]
Solubility Soluble in water and many polar organic solvents[1]

Synthesis of this compound

Several synthetic pathways have been developed for the production of this compound. The choice of method often depends on the desired scale of production, available starting materials, and required purity.

Industrial Production: Ammonolysis of Acrylonitrile (B1666552) followed by Hydrogenation

The primary industrial route for synthesizing this compound involves a two-stage continuous process starting from acrylonitrile and ammonia (B1221849).[1][4] This method is favored for large-scale production due to the relatively low cost of the starting materials.

Stage 1: Synthesis of 3-Aminopropionitrile

In the first stage, acrylonitrile reacts with an excess of ammonia to produce 3-aminopropionitrile. This reaction is typically carried out at elevated temperature and pressure.

Stage 2: Hydrogenation of 3-Aminopropionitrile

The resulting 3-aminopropionitrile is then catalytically hydrogenated to yield this compound.

industrial_synthesis Acrylonitrile Acrylonitrile Aminopropionitrile 3-Aminopropionitrile Acrylonitrile->Aminopropionitrile + Ammonia Ammonia Ammonia Ammonia->Aminopropionitrile Diaminopropane This compound Aminopropionitrile->Diaminopropane + Hydrogen (Catalyst) Hydrogen Hydrogen Hydrogen->Diaminopropane

Industrial synthesis of this compound.

Experimental Protocol (Industrial Process) [4][5]

Reaction Conditions:

ParameterStage 1 (Amination)Stage 2 (Hydrogenation)
Reactants Acrylonitrile, Excess Ammonia3-Aminopropionitrile, Hydrogen
Temperature 70–100 °C60–120 °C
Pressure 10–20 MPa10–20 MPa
Catalyst -Fixed-bed (Cobalt or Nickel)
Solvent Polar solvent (e.g., water) may be addedAlcohol solvent may be used

Yield: The overall yield of this compound from this two-step process can be high, with some patented processes reporting yields of over 80%.[6] The yield can be influenced by factors such as the ammonia-to-acrylonitrile ratio and the specific catalyst used.

Laboratory-Scale Synthesis Methods

For laboratory-scale synthesis, several alternative methods are available, offering flexibility in terms of starting materials and reaction conditions.

This method involves the reaction of a 1,3-dihalopropane, such as 1,3-dichloropropane (B93676) or 1,3-dibromopropane (B121459), with a large excess of ammonia. The reaction is typically carried out in an autoclave at high temperature and pressure.

ammonolysis_synthesis Dihalopropane 1,3-Dihalopropane Diaminopropane This compound Dihalopropane->Diaminopropane + Ammonia Ammonia Ammonia (excess) Ammonia->Diaminopropane

Synthesis via ammonolysis of 1,3-dihalopropanes.

Experimental Protocol (Ammonolysis of 1,3-Dichloropropane) [7]

  • Charging the Autoclave: A high-pressure autoclave is charged with 1,3-dichloropropane.

  • Addition of Ammonia: A large molar excess of liquid ammonia is introduced into the cooled and sealed autoclave.

  • Reaction: The mixture is heated to 160-180°C, with the pressure reaching 8-12 MPa. The reaction is maintained for 4-5 hours.

  • Work-up: After cooling, the excess ammonia is vented. The resulting mixture containing this compound, byproducts, and ammonium (B1175870) chloride is neutralized with a strong base like sodium hydroxide (B78521).

  • Purification: The crude this compound is then purified by fractional distillation.

Challenges: A significant challenge with this method is controlling the selectivity, as the product can further react with the starting material to form higher molecular weight polyamines.[7] Using a large excess of ammonia helps to minimize these side reactions.

Malononitrile (B47326) can be reduced to this compound using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4][8]

nitrile_reduction Malononitrile Malononitrile Diaminopropane This compound Malononitrile->Diaminopropane + LiAlH₄ LiAlH4 LiAlH₄ LiAlH4->Diaminopropane

Synthesis via reduction of malononitrile.

Experimental Protocol (Reduction of Malononitrile with LiAlH₄) [4][9]

  • Setup: A dry, three-necked flask equipped with a stirrer, condenser, and dropping funnel is charged with a suspension of lithium aluminum hydride (approximately 1.5 equivalents) in an anhydrous ether solvent like THF under an inert atmosphere (e.g., nitrogen). The suspension is cooled to 0°C.

  • Addition of Nitrile: A solution of malononitrile (1 equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel to the LiAlH₄ suspension, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, successive addition of water, followed by a 10-15% aqueous sodium hydroxide solution, and then more water, all while maintaining cooling.

  • Work-up: The resulting precipitate is filtered off, and the filter cake is washed with an organic solvent. The organic layer of the filtrate is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by distillation.

The Gabriel synthesis provides a method for preparing primary amines from alkyl halides, avoiding over-alkylation. This method can be adapted to synthesize this compound from 1,3-dibromopropane and potassium phthalimide (B116566). The final step involves the liberation of the diamine, often using hydrazine (B178648).

Experimental Protocol (Gabriel Synthesis) [10]

  • N-Alkylation: Potassium phthalimide is reacted with 1,3-dibromopropane in a suitable solvent like DMF. This results in the formation of N,N'-(1,3-propanediyl)bisphthalimide.

  • Hydrazinolysis: The bisphthalimide intermediate is then treated with hydrazine hydrate (B1144303) in a solvent such as ethanol (B145695) and heated under reflux. This cleaves the phthalimide groups, liberating this compound and forming a phthalhydrazide (B32825) precipitate.

  • Work-up: The reaction mixture is cooled, and the phthalhydrazide precipitate is removed by filtration.

  • Purification: The filtrate containing the this compound is then purified by distillation.

The Hofmann rearrangement of a primary amide results in a primary amine with one less carbon atom. This reaction can be applied to glutaramide to produce this compound.[11]

Experimental Protocol (Hofmann Rearrangement of Glutaramide) [11]

  • Reaction Mixture Preparation: Glutaramide (1 mole) is dissolved in a cold (0°C) aqueous solution of bromine (2 moles) and a strong base like potassium hydroxide (10 moles).

  • Reaction: The solution is allowed to warm to room temperature and then heated to about 60°C for a couple of hours.

  • Work-up: The reaction mixture is acidified with hydrochloric acid and evaporated to a smaller volume. The inorganic salts are filtered off. An excess of a strong base is added to the filtrate, and the liberated this compound is distilled with water.

  • Purification: The aqueous distillate is dried over a suitable drying agent (e.g., metallic sodium) and then fractionally distilled to yield pure this compound. A reported yield for this method is around 75%.[11]

Purification of this compound

The purity of this compound is crucial for its application in sensitive areas like drug development. The primary methods of purification are distillation and conversion to a salt followed by regeneration.

Fractional Distillation

Fractional distillation is the most common method for purifying this compound, especially after synthesis.[7] This technique separates components of a liquid mixture based on their different boiling points. Since this compound has a relatively high boiling point (140.1 °C at atmospheric pressure), vacuum distillation is often employed to lower the boiling temperature and prevent decomposition.[12]

purification_workflow cluster_distillation Fractional Distillation cluster_recrystallization Purification via Salt Formation Crude_DAP Crude this compound Heating Heating Crude_DAP->Heating Vaporization Vaporization Heating->Vaporization Fractionating_Column Fractionating Column Vaporization->Fractionating_Column Separation by Boiling Point Condensation Condensation Fractionating_Column->Condensation Pure_DAP Pure this compound Condensation->Pure_DAP Impure_DAP Impure this compound Acid_Addition Acid Addition (e.g., HCl) Impure_DAP->Acid_Addition Salt_Formation Formation of Dihydrochloride (B599025) Salt Acid_Addition->Salt_Formation Recrystallization Recrystallization Salt_Formation->Recrystallization Pure_Salt Pure Dihydrochloride Salt Recrystallization->Pure_Salt Base_Addition Base Addition (e.g., NaOH) Pure_Salt->Base_Addition Regeneration Regeneration of Free Base Base_Addition->Regeneration Purified_DAP Purified this compound Regeneration->Purified_DAP

Purification workflows for this compound.

Experimental Protocol (Vacuum Fractional Distillation)

  • Apparatus Setup: A standard vacuum fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Procedure: The crude this compound is placed in the distillation flask with boiling chips or a magnetic stirrer. The system is evacuated to the desired pressure. The flask is then heated gently.

  • Fraction Collection: Fractions are collected based on the boiling point at the given pressure. The main fraction corresponding to pure this compound is collected separately.

Boiling Point at Reduced Pressures:

Pressure (mmHg)Boiling Point (°C)
760140.1
11.520

Note: A complete boiling point/pressure nomograph is recommended for precise control during vacuum distillation.

Purification via Salt Formation and Recrystallization

For higher purity, this compound can be converted to a crystalline salt, such as the dihydrochloride, which is then purified by recrystallization. The purified salt is subsequently treated with a strong base to regenerate the pure free diamine.

Experimental Protocol (Recrystallization of this compound Dihydrochloride)

  • Salt Formation: Impure this compound is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of concentrated hydrochloric acid. The dihydrochloride salt precipitates.

  • Recrystallization: The crude salt is dissolved in a minimum amount of a hot solvent system, such as an ethanol-water mixture. The solution is then allowed to cool slowly to induce crystallization.

  • Isolation: The purified crystals of this compound dihydrochloride are collected by filtration, washed with a small amount of cold solvent, and dried.

  • Regeneration of Free Base: The purified salt is dissolved in water and treated with a strong base (e.g., concentrated sodium hydroxide solution) to liberate the free this compound, which can then be extracted with an organic solvent and dried.[13]

Other Purification Techniques
  • Aqueous Wash with Copper Sulfate: In some laboratory contexts, residual this compound in a reaction mixture can be removed by washing with an aqueous solution of copper(II) sulfate. The diamine forms a water-soluble complex with the copper ions, which can then be separated in the aqueous phase.[14]

Quality Control and Analysis

The purity of this compound is typically assessed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying the main component and any impurities.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of impurities.

  • Titration: Acid-base titration can be used to determine the overall amine content.

Conclusion

The synthesis and purification of this compound can be achieved through various methods, with the choice depending on the scale and specific requirements of the application. The industrial production primarily relies on the ammonolysis of acrylonitrile followed by hydrogenation, offering a cost-effective route for large quantities. For laboratory-scale synthesis, methods such as ammonolysis of dihalopropanes, nitrile reduction, Gabriel synthesis, and Hofmann rearrangement provide versatile alternatives. Effective purification, predominantly through fractional distillation or salt formation and recrystallization, is essential to achieve the high purity required for applications in research and drug development. Careful selection and optimization of both the synthetic and purification methods are critical for obtaining high-quality this compound.

References

Industrial production methods for 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Industrial Production of 1,3-Diaminopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as propane-1,3-diamine or trimethylenediamine) is a versatile aliphatic diamine with the chemical formula H₂N(CH₂)₃NH₂. It serves as a crucial building block and intermediate in a wide array of applications, including the synthesis of pharmaceuticals, agrochemicals, epoxy resins, cross-linking agents, and polyamides.[1][2] Its utility in preparing cholinesterase and thrombosis inhibitors highlights its importance in drug development. This guide provides a comprehensive overview of the principal industrial methods for its synthesis, focusing on the underlying chemistry, process parameters, and emerging production technologies.

Primary Industrial Synthesis: The Acrylonitrile (B1666552) Route

The most established and commercially significant method for producing this compound is a continuous two-stage process starting from acrylonitrile and ammonia (B1221849).[1][3] This method is favored for its use of readily available petrochemical feedstocks.

The overall process can be summarized in two key steps:

  • Ammonolysis of Acrylonitrile: Acrylonitrile undergoes a Michael addition with excess ammonia to form 3-aminopropionitrile and the secondary amine byproduct, bis(2-cyanoethyl)amine.

  • Catalytic Hydrogenation: The resulting mixture of nitriles is catalytically hydrogenated to yield this compound and the corresponding byproduct, bis(3-aminopropyl)amine.

Acrylonitrile_Process_Flow cluster_stage1 Stage 1: Ammonolysis cluster_stage2 Stage 2: Hydrogenation cluster_purification Purification ACN Acrylonitrile Reactor1 Ammonolysis Reactor ACN->Reactor1 Feed NH3 Ammonia (excess) NH3->Reactor1 Feed Nitrile_Mix Mixture: • 3-Aminopropionitrile • Bis(2-cyanoethyl)amine Reactor1->Nitrile_Mix Output Reactor2 Hydrogenation Reactor Nitrile_Mix->Reactor2 Intermediate Feed H2 Hydrogen H2->Reactor2 Feed Catalyst Fixed-Bed Catalyst (Co or Ni) Catalyst->Reactor2 Product_Mix Product Mixture: • this compound • Bis(3-aminopropyl)amine Reactor2->Product_Mix Output Purification Distillation / Separation Product_Mix->Purification Crude Product Final_Product This compound (≥99%) Purification->Final_Product Final Product

Figure 1. Industrial workflow for this compound synthesis from acrylonitrile.
Process Parameters

The efficiency and selectivity of the acrylonitrile route are highly dependent on the reaction conditions. The use of a large excess of ammonia and the potential addition of polar solvents can help increase the yield of the desired primary amine.[3]

ParameterStage 1: AmmonolysisStage 2: HydrogenationSource(s)
Temperature 70–100 °C60–120 °C[3]
Pressure 10–20 MPa (approx. 100-200 atm)10–20 MPa (approx. 100-200 atm)[3]
Catalyst None (thermal reaction)Fixed-bed Cobalt or Nickel (e.g., Raney Nickel)[3]
Key Reactants Acrylonitrile, Excess AmmoniaAminopropionitrile mixture, Hydrogen[3]
Solvent Optional: Polar solvents (e.g., water) to improve yieldOptional: Ethanol, Methanol, THF[3][4]
Yield High conversion of acrylonitrile (>95%)Overall two-step yields for related processes reported >70-80%[4]
Experimental Protocol: Catalytic Hydrogenation of Aminopropionitrile Mixture

The following is a representative protocol for the liquid-phase batch hydrogenation of an aminopropionitrile mixture, synthesized from procedures described for similar nitrile reductions in the literature.[4][5][6]

A. Catalyst Preparation and Loading:

  • A commercial Raney Nickel or Raney Cobalt catalyst is used, typically supplied as a slurry in water.

  • In an inert atmosphere (e.g., a glovebox or under a stream of argon), an appropriate amount of the catalyst slurry (e.g., 5-10% by weight of the nitrile substrate) is withdrawn.

  • The catalyst is washed multiple times with deionized, deoxygenated water, followed by washes with a solvent matching the reaction solvent (e.g., ethanol) to remove residual water.[5]

  • The washed, solvent-wet catalyst is carefully transferred into a high-pressure autoclave reactor. Caution: Dry Raney Nickel is pyrophoric and can ignite spontaneously in air.[7]

B. Reactor Charging and Reaction:

  • The aminopropionitrile mixture obtained from the ammonolysis stage is charged into the autoclave containing the catalyst.

  • Anhydrous ammonia or an inorganic base (e.g., NaOH, KOH) is often added to the reaction medium to suppress the formation of secondary and tertiary amine byproducts and improve selectivity towards the primary amine.[5][6]

  • The reactor is sealed and purged several times with nitrogen, followed by several purges with hydrogen to remove all air.

  • The reactor is pressurized with hydrogen to the target pressure (e.g., 3-10 MPa) and heated to the reaction temperature (e.g., 80-100 °C) with vigorous stirring.[4][8]

  • The reaction is monitored by observing hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases. Reaction times can range from 2 to 15 hours depending on conditions.[4]

C. Work-up and Product Isolation:

  • After completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.

  • The reaction mixture is filtered under an inert atmosphere to remove the catalyst.

  • The solvent and any remaining ammonia are removed from the filtrate by distillation.

  • The crude product mixture, containing this compound and bis(3-aminopropyl)amine, is separated and purified by fractional distillation under reduced pressure.

Alternative and Emerging Synthesis Routes

While the acrylonitrile process dominates industrial production, several alternative chemical and biotechnological routes have been developed.

Synthesis_Routes cluster_chem Chemical Synthesis cluster_bio Biosynthesis Product This compound ACN Acrylonitrile + Ammonia ACN->Product Primary Industrial Route Acrolein Acrolein + Ammonia Acrolein->Product Acrolein Route PDO 1,3-Propanediol (B51772) + Ammonia PDO->Product Propanediol Route Biomass Renewable Feedstock (e.g., Glycerol) Biomass->Product Metabolic Engineering

Figure 2. Major synthesis pathways to this compound.
Synthesis from Acrolein

This compound can be synthesized by the reductive amination of acrolein. In this process, acrolein, ammonia, and hydrogen are reacted over a catalyst, typically Raney Nickel.[9] However, this method is less common industrially due to challenges in handling volatile and toxic acrolein and lower yields caused by a higher propensity for side reactions.[9]

Synthesis from 1,3-Propanediol

With the increasing availability of bio-based 1,3-propanediol (1,3-PDO), its direct amination presents a more sustainable route. The process involves the reaction of 1,3-PDO with ammonia at elevated temperatures and pressures over a heterogeneous catalyst.[10] While promising, challenges remain in achieving high selectivity and catalyst stability for industrial-scale production.

RouteStarting MaterialsKey FeaturesSource(s)
Acrolein Route Acrolein, Ammonia, H₂Uses readily available materials but acrolein is difficult to handle; prone to side reactions and lower yields.[9]
1,3-Propanediol Route 1,3-Propanediol, AmmoniaOffers a potentially "greener" route from bio-based feedstocks; catalyst development is key.[10]
Biosynthesis Renewable biomass (e.g., glycerol)Fermentative process, avoids harsh chemicals and high pressures; currently at a lower production scale.[2]
Emerging Bio-based Production

A novel and sustainable approach involves the fermentative production of this compound from renewable feedstocks using metabolically engineered microorganisms. Researchers have successfully engineered Escherichia coli to produce this compound.[2] By introducing and optimizing specific metabolic pathways, the engineered bacterium can convert simple sugars or glycerol (B35011) into the target molecule. Fed-batch fermentation of an engineered E. coli strain has achieved a production titer of 13 grams per liter. This bio-based process operates at ambient temperature and pressure, offering a potentially safer and more environmentally friendly alternative to traditional chemical synthesis.

Purification

Regardless of the synthesis route, the final step is the purification of the crude product. The primary method used in industry is fractional distillation under reduced pressure to separate this compound (boiling point: ~140 °C) from lower and higher boiling point impurities, such as unreacted starting materials, solvents, and byproducts like bis(3-aminopropyl)amine. For laboratory-scale purification or removal from reaction mixtures, chemical methods such as washing with dilute acid (to form the water-soluble ammonium (B1175870) salt) or complexation with copper(II) sulfate (B86663) solution can be employed.[11]

References

1,3-Diaminopropane: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane (IUPAC name: propane-1,3-diamine), a colorless, water-soluble liquid with a characteristic amine odor, is a fundamental building block in organic synthesis.[1] Its bifunctional nature, possessing two primary amine groups separated by a flexible three-carbon chain, allows it to serve as a versatile precursor for a wide array of acyclic and heterocyclic compounds. This guide provides a comprehensive overview of the utility of this compound in the synthesis of valuable organic molecules, with a focus on its applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to facilitate its practical application in a research and development setting.

Core Reactions and Synthetic Applications

The reactivity of this compound is primarily centered around the nucleophilicity of its two primary amine groups. These groups readily participate in a variety of condensation and addition reactions, making it a valuable synthon for constructing complex molecular architectures.

Synthesis of Heterocyclic Compounds

This compound is a key precursor in the synthesis of various saturated six-membered heterocyclic systems, most notably tetrahydropyrimidines and 1,3-diazepanes.

The condensation of this compound with aldehydes and β-dicarbonyl compounds provides a straightforward route to tetrahydropyrimidine (B8763341) derivatives. These compounds are of significant interest in medicinal chemistry due to their exhibition of a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. A common and efficient approach is a one-pot, three-component Biginelli-type reaction.

Experimental Protocol: One-Pot Synthesis of Tetrahydropyrimidine Derivatives

This protocol describes a general procedure for the synthesis of tetrahydropyrimidine derivatives via a one-pot condensation reaction.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Catalyst (e.g., lanthanum triflate, p-toluenesulfonic acid)

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), this compound (1.2 mmol), and the catalyst (10 mol%).

  • Add a minimal amount of ethanol (e.g., 1-2 mL) to facilitate mixing.

  • Heat the reaction mixture with stirring at a temperature of 80-100 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is typically collected by filtration.

  • Wash the crude product with cold ethanol and water to remove any unreacted starting materials and catalyst.

  • The final product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]

Table 1: Comparative Yields of Tetrahydropyrimidine Synthesis with Various Aldehydes

AldehydeCatalystReaction Time (h)Yield (%)
BenzaldehydeLa(OTf)₃1.592
4-ChlorobenzaldehydeLa(OTf)₃1.095
4-NitrobenzaldehydeLa(OTf)₃1.096
4-MethoxybenzaldehydeLa(OTf)₃2.088

Data compiled from various sources demonstrating the efficiency of the one-pot synthesis.

Reaction Mechanism: Tetrahydropyrimidine Formation

The following diagram illustrates the plausible reaction mechanism for the formation of a tetrahydropyrimidine from this compound, an aldehyde, and a β-ketoester.

Tetrahydropyrimidine_Formation DAP This compound Imine Iminium Ion DAP->Imine + Aldehyde Aldehyde Aldehyde (R'CHO) Ketoester β-Ketoester Enamine Enamine Ketoester->Enamine Tautomerization Cyclic_Intermediate Cyclic Intermediate Imine->Cyclic_Intermediate + Enamine (Michael Addition) Tetrahydropyrimidine Tetrahydropyrimidine Cyclic_Intermediate->Tetrahydropyrimidine Cyclization & Dehydration

Caption: Plausible mechanism for tetrahydropyrimidine synthesis.

The synthesis of 1,3-diazepanes, seven-membered heterocyclic rings containing two nitrogen atoms, can be achieved through the reaction of this compound with suitable dielectrophiles. For instance, the reaction with urea (B33335) or phosgene (B1210022) derivatives can yield 1,3-diazepan-2-ones.

Experimental Protocol: Synthesis of 1,3-Diazepan-2-one (B95610)

This protocol outlines the synthesis of 1,3-diazepan-2-one from this compound and urea.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mol) and urea (1.0 mol).

  • Add a high-boiling point solvent such as ethylene glycol.

  • Heat the mixture to reflux (typically around 180-200 °C). Ammonia (B1221849) gas will be evolved.

  • Continue heating for several hours until the evolution of ammonia ceases.

  • Cool the reaction mixture and pour it into water.

  • The product can be extracted with a suitable organic solvent (e.g., chloroform).

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or distillation under reduced pressure.

Schiff Base Formation

This compound readily undergoes condensation with aldehydes or ketones to form Schiff bases. The resulting bis-Schiff bases, containing two imine functionalities, are versatile ligands in coordination chemistry and serve as intermediates for the synthesis of more complex molecules. The reaction is typically carried out by refluxing the diamine and the carbonyl compound in an alcoholic solvent.

Experimental Protocol: Synthesis of N,N'-Bis(salicylidene)-1,3-propanediamine

This protocol details the synthesis of a common Schiff base ligand from this compound and salicylaldehyde (B1680747).

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

Procedure:

  • Dissolve this compound (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • To this solution, add salicylaldehyde (20 mmol) dropwise with stirring.

  • The reaction mixture is then refluxed for 2-3 hours.

  • Upon cooling, a yellow crystalline solid will precipitate.

  • Collect the solid by filtration and wash it with cold ethanol.

  • The product can be recrystallized from ethanol to obtain pure N,N'-bis(salicylidene)-1,3-propanediamine.[5]

Table 2: Spectroscopic Data for N,N'-Bis(salicylidene)-1,3-propanediamine

Spectroscopic TechniqueKey Signals
FT-IR (KBr, cm⁻¹) ~3450 (O-H), ~1630 (C=N), ~1280 (C-O)
¹H NMR (CDCl₃, δ ppm) ~13.5 (s, 2H, OH), ~8.3 (s, 2H, N=CH), ~6.8-7.4 (m, 8H, Ar-H), ~3.9 (t, 4H, N-CH₂), ~2.2 (quintet, 2H, CH₂)
¹³C NMR (CDCl₃, δ ppm) ~166 (C=N), ~161 (Ar-C-OH), ~117-133 (Ar-C), ~58 (N-CH₂), ~31 (CH₂)

Spectroscopic data is consistent with the formation of the desired Schiff base.[5][6][7]

Reaction Mechanism: Schiff Base Formation

The formation of a Schiff base from this compound and an aldehyde proceeds through a two-step mechanism involving nucleophilic addition followed by dehydration.

Schiff_Base_Formation DAP This compound Hemiaminal Hemiaminal Intermediate DAP->Hemiaminal + Aldehyde Aldehyde 2x Aldehyde (R'CHO) Iminium Iminium Ion Hemiaminal->Iminium - H₂O Schiff_Base Bis-Schiff Base Iminium->Schiff_Base Deprotonation

Caption: Mechanism of Schiff base formation.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. This compound can participate in this reaction, leading to the formation of bis-Mannich bases. These products are valuable intermediates for the synthesis of various pharmaceuticals and natural products.[6][8][9]

Experimental Protocol: General Procedure for the Mannich Reaction

This protocol provides a general outline for a Mannich reaction involving this compound.

Materials:

  • This compound

  • Formaldehyde (or paraformaldehyde)

  • Active hydrogen compound (e.g., a ketone like acetophenone)

  • Acid catalyst (e.g., hydrochloric acid)

  • Solvent (e.g., ethanol)

Procedure:

  • In a reaction vessel, combine the active hydrogen compound (2.0 mmol) and this compound (1.0 mmol).

  • Add formaldehyde (2.2 mmol, often as a 37% aqueous solution or as paraformaldehyde).

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

  • The reaction is typically carried out in a protic solvent like ethanol.

  • The mixture is then heated to reflux and the reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the product may precipitate or require extraction.

  • Work-up procedures often involve neutralization of the acid catalyst and extraction with an organic solvent.

  • The final product is purified by recrystallization or chromatography.

Polymer Synthesis

This compound serves as a valuable monomer in the synthesis of polyamides and other polymers.[10] The reaction of this compound with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) through condensation polymerization yields polyamides with a variety of properties depending on the comonomer used. These polyamides find applications as engineering plastics, fibers, and adhesives.[3]

Experimental Protocol: Synthesis of a Polyamide from this compound and a Dicarboxylic Acid

This protocol describes the synthesis of a polyamide via direct polycondensation.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., adipic acid)

  • Condensing agent (e.g., triphenyl phosphite)

  • Solvent (e.g., N-methyl-2-pyrrolidone, NMP)

  • Pyridine

  • Lithium chloride (optional, to improve solubility)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the dicarboxylic acid (10 mmol), NMP, and pyridine. If needed, add lithium chloride to aid in the dissolution of the resulting polymer.

  • Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Add this compound (10 mmol) and the condensing agent, triphenyl phosphite (B83602) (22 mmol).

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for several hours with continuous stirring under a nitrogen atmosphere.

  • The progress of the polymerization can be monitored by the increase in the viscosity of the solution.

  • After the reaction is complete, cool the viscous solution to room temperature and precipitate the polymer by pouring it into a non-solvent, such as methanol (B129727) or water.

  • Collect the fibrous polymer by filtration, wash it thoroughly with water and methanol to remove any residual monomers and reagents, and dry it under vacuum.

Workflow: General Experimental Procedure

The following diagram outlines a typical workflow for the synthesis and characterization of a compound using this compound as a precursor.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants 1. Combine Reactants (this compound, etc.) Reaction 2. Reaction (Heating, Stirring) Reactants->Reaction Isolation 3. Isolation (Filtration/Extraction) Reaction->Isolation Purification 4. Purification (Recrystallization/Chromatography) Isolation->Purification Spectroscopy 5. Spectroscopic Analysis (NMR, FT-IR, MS) Purification->Spectroscopy Analysis 6. Purity & Yield Determination Spectroscopy->Analysis

Caption: A typical experimental workflow.

Applications in Drug Development and Material Science

The derivatives of this compound have found numerous applications in various scientific and industrial fields.

  • Pharmaceuticals: The heterocyclic and acyclic derivatives of this compound are scaffolds for a wide range of biologically active compounds. For instance, certain Schiff base derivatives have demonstrated significant antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) values for some of these compounds are comparable to or even better than standard antibiotics.

Table 3: Antibacterial Activity (MIC, µg/mL) of Selected this compound-derived Schiff Bases

CompoundStaphylococcus aureusEscherichia coli
N,N'-bis(salicylidene)-1,3-propanediamine12.525
N,N'-bis(5-chlorosalicylidene)-1,3-propanediamine6.2512.5
N,N'-bis(5-nitrosalicylidene)-1,3-propanediamine3.136.25
Tetracycline (Reference)1.563.13

Illustrative data showing the potential of Schiff base derivatives as antimicrobial agents.

  • Agrochemicals: The structural motifs derived from this compound are also present in some pesticides and plant growth regulators.[2]

  • Polymers and Materials Science: As a diamine monomer, this compound is used to produce specialty polyamides with tailored thermal and mechanical properties. It is also employed as a curing agent for epoxy resins and in the formulation of corrosion inhibitors.[3]

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis. Its ability to readily form a variety of acyclic and heterocyclic structures through well-established reaction pathways makes it an indispensable tool for chemists in academia and industry. The applications of its derivatives in pharmaceuticals, agrochemicals, and materials science continue to expand, driven by the ongoing search for novel molecules with enhanced properties and functionalities. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of new chemical entities.

References

Biocatalytic Routes to 1,3-Diaminopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging biocatalytic synthesis routes for 1,3-diaminopropane (1,3-DAP), a valuable platform chemical with applications in pharmaceuticals, agrochemicals, and polymers.[1] Traditionally produced through petroleum-based chemical processes, biotechnological production from renewable resources offers a more sustainable and environmentally friendly alternative.[1] This document details the key enzymatic pathways, presents quantitative data for comparison, outlines experimental methodologies, and provides visualizations of the core biological and experimental processes.

Introduction to this compound and its Biocatalytic Production

This compound (1,3-DAP) is a three-carbon diamine used as a building block for a variety of industrially significant compounds.[1] Its applications range from epoxy resin curing agents and cross-linking agents to precursors for pharmaceuticals and agrochemicals.[1][2] The increasing demand for sustainable chemical manufacturing has spurred research into biocatalytic methods for 1,3-DAP production, primarily through microbial fermentation and in vitro enzymatic cascades. These approaches utilize renewable feedstocks like glucose and glycerol (B35011), reducing the reliance on fossil fuels.[2][3]

Microbial Biosynthesis of this compound

Microorganisms do not naturally produce 1,3-DAP in significant quantities.[2] However, metabolic engineering has enabled the construction of microbial cell factories, primarily in Escherichia coli, for the efficient synthesis of this diamine.[2][4][5] Two main biosynthetic pathways have been explored: the C4 and C5 pathways.

The C4 Pathway: An Efficient Route from Oxaloacetate

The C4 pathway, which originates from the central metabolite oxaloacetate, has been identified as the more efficient route for 1,3-DAP production.[5] This pathway has been successfully engineered into E. coli using key enzymes from Acinetobacter baumannii.[4][5]

The core enzymatic steps of the C4 pathway are:

  • L-aspartate-4-semialdehyde formation: L-aspartate is converted to L-aspartate-4-semialdehyde.

  • Transamination: L-aspartate-4-semialdehyde is transaminated to L-2,4-diaminobutanoate (DAB) by L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (Dat) .

  • Decarboxylation: L-2,4-diaminobutanoate is decarboxylated to this compound by L-2,4-diaminobutanoate decarboxylase (Ddc) .

Metabolic engineering strategies to optimize this pathway in E. coli have included:[4][5]

  • Overexpression of key enzymes: Increasing the expression of the dat and ddc genes from A. baumannii.

  • Enhancing precursor supply: Overexpressing native E. coli genes such as ppc (phosphoenolpyruvate carboxylase) and aspC (aspartate aminotransferase) to channel more carbon flux towards oxaloacetate and L-aspartate.[4][5]

  • Reducing competing pathways: Knocking out genes like pfkA (phosphofructokinase-1) to increase the NADPH pool, which can indirectly enhance 1,3-DAP production.[4][6]

These efforts have culminated in significant production titers, demonstrating the potential of this pathway for industrial-scale production.

The C5 Pathway: A Route from α-Ketoglutarate

The C5 pathway starts from the Krebs cycle intermediate α-ketoglutarate and proceeds through the formation of spermidine (B129725). In some microorganisms like Pseudomonas aeruginosa, spermidine can be directly converted to 1,3-DAP by spermidine dehydrogenase.[6] However, in silico flux analysis has suggested that the C5 pathway is less efficient for 1,3-DAP production in engineered E. coli compared to the C4 pathway.[5] This is partly due to the requirement for the cofactor S-adenosyl-3-methylthiopropylamine in the C5 pathway.[5]

In Vitro Multi-Enzyme Cascade from Glycerol

An alternative to microbial fermentation is the use of in vitro multi-enzyme cascades. A novel pathway has been designed for the synthesis of 1,3-DAP from crude glycerol, a byproduct of biodiesel production.[3][7] This cell-free system offers advantages such as higher reaction rates, easier product purification, and the ability to operate under conditions that might be toxic to living cells.

The key enzyme in this cascade is a glycerol dehydratase (KpGDHT) , which was engineered to improve its activity towards an intermediate, 3-amino-1,2-propanediol.[7] This optimized enzyme, in concert with other enzymes in the cascade, enables the efficient conversion of glycerol to 1,3-DAP.

Quantitative Data Summary

The following tables summarize the key quantitative data from the biocatalytic synthesis routes to this compound.

Table 1: Microbial Production of this compound via the C4 Pathway in Engineered E. coli

ParameterValueReference
Host OrganismEscherichia coli[4][5]
PathwayC4 Pathway[4][5]
Key EnzymesDat and Ddc from A. baumannii[4][5]
Genetic ModificationsOverexpression of ppc and aspC, knockout of pfkA[4][5]
Fermentation ModeFed-batch[4][5]
SubstrateGlucose[4][5]
Final Titer13 g/L[1][2]
Yield0.100 g 1,3-DAP / g glucose (in batch phase)[4]

Table 2: In Vitro Multi-Enzyme Cascade for this compound Synthesis

ParameterValueReference
SystemCell-free multi-enzyme cascade[3][7]
Key EnzymeEngineered Glycerol Dehydratase (KpGDHT/Q337A/S302D)[7]
SubstrateGlycerol[3][7]
Product Concentration3.8 mM (from pure glycerol)[7]
3.95 mM (from crude glycerol)[7]
Conversion Efficiency76% (from pure glycerol)[7]
79% (from crude glycerol)[3]
Reaction Time8 hours[7]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments described.

Metabolic Engineering of E. coli for 1,3-DAP Production
  • Strain and Plasmid Construction: The base E. coli strain is typically a derivative of W3110. Genes for the C4 pathway, dat and ddc from Acinetobacter baumannii, are codon-optimized for expression in E. coli and cloned into an appropriate expression vector. Further genetic modifications, such as the overexpression of ppc and aspC and the knockout of pfkA, are performed using standard molecular biology techniques.[4]

  • Culture Media: Flask cultures are typically grown in R/2 medium supplemented with glucose. The R/2 medium contains (per liter): 2 g (NH₄)₂HPO₄, 6.75 g KH₂PO₄, 0.85 g citric acid, 0.8 g MgSO₄·7H₂O, and 5 mL of a trace metal solution.[4]

  • Fed-Batch Fermentation: Fed-batch fermentations are carried out in a bioreactor. The initial batch phase is conducted with a defined amount of glucose. After the initial glucose is consumed, a feeding solution containing concentrated glucose is fed into the bioreactor to maintain a controlled growth rate and induce 1,3-DAP production. A pH-stat feeding strategy is often employed, where the addition of the glucose feed is triggered by a rise in pH, which indicates the depletion of the carbon source.[4] The pH is maintained at a setpoint (e.g., 7.0) by the automated addition of a base, such as NH₄OH.[8]

  • Analysis of 1,3-DAP: The concentration of 1,3-DAP in the culture supernatant is determined by methods such as high-performance liquid chromatography (HPLC).

In Vitro Multi-Enzyme Cascade Synthesis of 1,3-DAP
  • Enzyme Production and Purification: The enzymes required for the cascade, including the engineered glycerol dehydratase, are typically overexpressed in E. coli and purified using affinity chromatography.

  • Cascade Reaction: The enzymatic reaction is carried out in a reaction buffer at a controlled temperature and pH. The reaction mixture contains the starting substrate (glycerol), the purified enzymes, and any necessary cofactors.

  • Reaction Monitoring and Product Quantification: The progress of the reaction is monitored by taking samples at different time points and analyzing the concentration of the product, 1,3-DAP, using analytical techniques like HPLC.[7]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

C4_Pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP Oxaloacetate Oxaloacetate PEP->Oxaloacetate ppc L_Aspartate L-Aspartate Oxaloacetate->L_Aspartate aspC ASA L-Aspartate-4-semialdehyde L_Aspartate->ASA DAB L-2,4-Diaminobutanoate ASA->DAB dat (A. baumannii) DAP This compound DAB->DAP ddc (A. baumannii)

Caption: The engineered C4 pathway for this compound synthesis in E. coli.

Multi_Enzyme_Cascade Glycerol Glycerol Intermediate1 Intermediate A Glycerol->Intermediate1 Enzyme 1 APD 3-Amino-1,2-propanediol Intermediate1->APD Enzyme 2 Intermediate2 Intermediate B APD->Intermediate2 KpGDHT (engineered) DAP This compound Intermediate2->DAP Enzyme 4

Caption: A schematic of the in vitro multi-enzyme cascade for 1,3-DAP synthesis from glycerol.

Experimental_Workflow_Ecoli cluster_strain_dev Strain Development cluster_fermentation Fermentation cluster_analysis Analysis Gene_Cloning Gene Cloning (dat, ddc) Host_Modification Host Modification (ppc, aspC, pfkA) Gene_Cloning->Host_Modification Flask_Culture Flask Culture Host_Modification->Flask_Culture Fed_Batch Fed-Batch Fermentation Flask_Culture->Fed_Batch Sampling Sampling Fed_Batch->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of Schiff bases derived from 1,3-diaminopropane. The protocols detailed below are intended to serve as a guide for the preparation and evaluation of these versatile compounds, which have shown significant promise in the development of novel therapeutic agents.

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a class of organic compounds with diverse applications in medicinal chemistry.[1][2] Those derived from this compound are of particular interest due to their ability to form stable complexes with various metal ions and their broad spectrum of biological activities, including antimicrobial and anticancer effects.[3][4] The synthesis of these compounds is typically straightforward, involving the condensation reaction between this compound and a suitable aldehyde or ketone.[5][6]

Applications in Drug Development

Schiff bases derived from this compound have demonstrated significant potential in several therapeutic areas:

  • Antimicrobial Activity: These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of electron-withdrawing groups on the aromatic aldehyde precursor can enhance the antimicrobial activity.[5] Metal complexes of these Schiff bases often exhibit greater antimicrobial potency than the free ligands.[2][3]

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of this compound-based Schiff bases against various cancer cell lines.[4][7] The proposed mechanisms of action often involve apoptosis induction and DNA interaction.[4][8]

  • Other Biological Activities: Beyond antimicrobial and anticancer effects, these Schiff bases and their metal complexes have been investigated for anti-inflammatory, antioxidant, and antiviral properties.[1][9]

Quantitative Biological Data Summary

The following tables summarize the reported biological activities of various Schiff bases derived from this compound and their metal complexes.

Table 1: Antibacterial Activity of this compound Schiff Bases

Compound/ComplexBacterial StrainMIC (µg/mL)Reference
N,N'-bis(salicylidene)-1,3-propanediamineStaphylococcus aureus-[3]
Escherichia coli-[3]
N,N'-bis(3-bromo-2-hydroxybenzylidene)-1,3-diaminopropaneBacillus subtilisMedium Activity[5]
Staphylococcus aureusMedium Activity[5]
Escherichia coliWeak Activity[5]
Pseudomonas fluorescenceNo Activity[5]
Palladium(II) complexes of various Schiff basesEscherichia coliMore potent than Schiff bases[3]
Staphylococcus aureusMore potent than Schiff bases[3]

Note: MIC values were not always explicitly provided in the source material, with some studies describing activity qualitatively.

Table 2: Antifungal Activity of this compound Schiff Bases

Compound/ComplexFungal StrainMIC (µg/mL)Reference
N,N'-bis(3-bromo-2-hydroxybenzylidene)-1,3-diaminopropaneCandida albicansNo Activity
Aspergillus nigerNo Activity[5]
Dinuclear Copper(II) complex of N,N'-bis(3-bromo-2-hydroxybenzylidene)-1,3-diaminopropaneCandida albicansEffective Activity[5]
Aspergillus niger-[5]
Bis-Schiff bases from halogeno substituted benzaldehydesAspergillus nigerGood to moderate inhibition
Aspergillus flavusGood to moderate inhibition[10]

Table 3: Anticancer Activity of Schiff Bases

Compound/ComplexCell LineIC50 (µM)Reference
5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5)HeLa (Cervical Cancer)In micromolar range[4]
MCF-7 (Breast Cancer)In micromolar range[4]
Pyridine-derived Schiff base metal complexesVarious cancer cell lines6.72 - 16.87[7]
Cisplatin (Reference)-32.38[7]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases via Conventional Heating

This protocol describes a general method for the synthesis of Schiff bases from this compound and various aldehydes.[3][11]

Materials:

  • This compound

  • Substituted aldehyde (e.g., salicylaldehyde, benzaldehyde (B42025), p-hydroxybenzaldehyde)

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the substituted aldehyde (2 mmol) in 30 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve this compound (1 mmol) in 30 mL of ethanol.

  • Add the ethanolic solution of this compound to the aldehyde solution dropwise while stirring.

  • A few drops of glacial acetic acid can be added as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 12-15 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, reduce the volume of the solution to one-fourth by rotary evaporation.

  • Pour the concentrated solution into ice-cold water to precipitate the Schiff base.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with cold water and then a small amount of cold ethanol.

  • Dry the purified Schiff base in a vacuum desiccator.

Characterization:

  • FT-IR (KBr, cm⁻¹): Look for the characteristic imine (-C=N-) stretching vibration around 1600-1650 cm⁻¹. The absence of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine confirms the reaction.[3]

  • ¹H NMR (DMSO-d₆, δ ppm): The formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm.[3][12]

  • ¹³C NMR (DMSO-d₆, δ ppm): A signal for the azomethine carbon (-C=N-) will appear around δ 160-165 ppm.[3][12]

  • Mass Spectrometry (ESI-MS): Determine the molecular weight of the synthesized compound to confirm its identity.[3][11]

Protocol 2: Synthesis of Schiff Bases via Microwave Irradiation

This protocol offers a more rapid and efficient "green" synthesis method.[6][10]

Materials:

  • This compound

  • Halogeno-substituted benzaldehyde (e.g., 2-chlorobenzaldehyde, 4-bromobenzaldehyde)

  • Microwave synthesizer

  • Reaction vessel suitable for microwave synthesis

Procedure:

  • Place this compound (1 mmol) and the substituted benzaldehyde (2 mmol) in a microwave-safe reaction vessel.

  • The reaction can be performed solvent-free or with a minimal amount of a high-boiling point solvent like ethanol.

  • Place the vessel in the microwave synthesizer.

  • Irradiate the mixture at a suitable power and for a short duration (e.g., 2-5 minutes). The optimal conditions should be determined for each specific reaction.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • The product often solidifies upon cooling. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).

  • Collect the purified product by filtration and dry it.

Characterization:

  • Follow the same characterization procedures as described in Protocol 1.

Protocol 3: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases.[2]

Materials:

  • Synthesized Schiff base

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37 °C)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the Schiff base in DMSO.

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB.

  • Inoculate each well with the bacterial suspension.

  • Include positive controls (wells with bacteria and MHB, no compound) and negative controls (wells with MHB only). Also, run a set of wells with a standard antibiotic as a reference.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by using a microplate reader.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_product Product cluster_characterization Characterization A This compound C Condensation Reaction A->C B Aldehyde/Ketone B->C D Schiff Base C->D E FT-IR D->E F NMR (1H, 13C) D->F G Mass Spectrometry D->G

Caption: General workflow for the synthesis and characterization of Schiff bases.

Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity A Synthesized Schiff Base B Bacterial Strains A->B C Fungal Strains A->C E Cancer Cell Lines A->E D MIC Determination B->D C->D F IC50 Determination E->F

Caption: Workflow for the biological evaluation of synthesized Schiff bases.

References

1,3-Diaminopropane in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane (tn), a versatile bidentate ligand, plays a significant role in coordination chemistry. Its ability to form stable six-membered chelate rings with metal ions makes it a valuable component in the design and synthesis of a wide array of coordination complexes. These complexes exhibit diverse applications, ranging from catalysis to medicinal chemistry, particularly in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes involving this compound.

Applications in Coordination Chemistry

The coordination of this compound to metal centers leads to the formation of complexes with distinct geometries and reactivities. These characteristics underpin their utility in various scientific and industrial fields.

Anticancer and Antibacterial Agents

Platinum(II) and palladium(II) complexes incorporating this compound have been extensively investigated for their potential as anticancer agents.[1][2][3] The rationale behind using Pd(II) complexes often lies in their kinetic lability, which is 104 to 105 times greater than that of their Pt(II) counterparts, making them excellent models for studying the mechanisms of platinum-based drugs.[4] The cytotoxic activity of these complexes is influenced by the metal ion and the other ligands present in the coordination sphere.[3] For instance, certain platinum(II) complexes with 2-hydroxy-1,3-diaminopropane have shown significant cytotoxicity against various cancer cell lines, with some being more active than the clinically used drug carboplatin.[1]

Furthermore, palladium(II) complexes with Schiff bases derived from this compound have demonstrated potent antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[5] The biological activity of these complexes is often enhanced compared to the free ligands.[5]

Catalysis

While the search results did not provide specific examples of this compound complexes used in catalysis, the broader class of transition metal complexes with diamine ligands is known to be active in various catalytic processes. The stable coordination of this compound can be leveraged to create robust catalysts for reactions such as hydrofunctionalization.[6]

Precursors for Materials Science

Complexes of this compound can serve as precursors for the synthesis of advanced materials. For example, the thermal decomposition of nickel(II) and iron(II) cyanide complexes containing this compound can yield bimetallic phases and intermetallic compounds like Ni3Fe, depending on the thermolysis conditions (oxidative, reductive, or inert atmosphere).[7]

Structural Studies and Supramolecular Chemistry

This compound can act as both a chelating and a bridging ligand, leading to the formation of mononuclear, polynuclear, and polymeric structures.[8][9] This versatility allows for the construction of complex supramolecular architectures through hydrogen bonding and other non-covalent interactions.[9] The study of these structures provides fundamental insights into coordination chemistry and crystal engineering.

Quantitative Data Summary

The following tables summarize key quantitative data for metal complexes of this compound, compiled from various research findings.

Table 1: Stability Constants of Metal Complexes with this compound and Related Ligands

Metal IonLigand SystemStoichiometryLog KConditionsReference
Pd(II)This compound & Dicarboxylic Acids1:1Varies25°C, 0.1 M Ionic Strength[4]
Pd(II)This compound & Amino Acids1:1Varies25°C, 0.1 M Ionic Strength[4]
Pd(II)This compound & Peptides1:1Varies25°C, 0.1 M Ionic Strength[4]
Pd(II)This compound & DNA Constituents1:1, 1:2Varies25°C, 0.1 M Ionic Strength[4]

Note: The stability of dicarboxylic acid complexes is influenced by the chelate ring size, with five and six-membered rings generally being more stable than seven-membered rings.[4]

Table 2: Selected Bond Lengths and Angles for Metal Complexes of this compound Derivatives

ComplexBondLength (Å)Bond AngleAngle (°)Reference
[(TripNCN)Be(OEt2)]Be(1)-N(2)1.556(2)N(2)-Be(1)-N(1)121.44(13)[10]
Be(1)-N(1)1.572(2)
Be(1)-O(1)1.636(2)
[(TCHPNCN)Mg(THF)2]Mg(1)−N(2)1.9614(19)N(2)−Mg(1)−N(1)105.81(8)[10]
Mg(1)−N(1)2.0065(19)O(1)−Mg(1)−O(2)89.25(7)
Mg(1)−O(1)2.0470(17)
Mg(1)−O(2)2.0809(17)
[Pt(1,3-dap)(TsvalNO)]Pt-N, Pt-ONormal RangeN-Pt-N, O-Pt-ONormal Range[1][3]
[2-hydroxy-1,3-diaminopropane]Pt(II) complexesPt-ClNormal RangeCl-Pt-ClNormal Range[1]

TripNCN = [{(Trip)NCH2}2CH2]²⁻, Trip = 2,4,6-triisopropylphenyl TCHPNCN = [{(TCHP)NCH2}2CH2]²⁻, TCHP = 2,4,6-tricyclohexylphenyl

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of representative metal complexes of this compound.

Protocol 1: Synthesis of a Palladium(II) Schiff Base Complex

This protocol is adapted from the synthesis of palladium(II) complexes with Schiff bases derived from this compound for antibacterial studies.[5]

Objective: To synthesize a [Pd(L)] type complex where L is a Schiff base ligand derived from salicylaldehyde (B1680747) and this compound.

Materials:

  • Salicylaldehyde

  • This compound

  • Palladium(II) chloride (PdCl2)

  • Ethanol (B145695)

  • Standard laboratory glassware (reflux condenser, round-bottom flask, beakers, etc.)

  • Magnetic stirrer with hotplate

Procedure:

Part A: Synthesis of the Schiff Base Ligand (L)

  • Dissolve salicylaldehyde (2 molar equivalents) in 30 mL of ethanol in a round-bottom flask.

  • Dissolve this compound (1 molar equivalent) in 30 mL of ethanol in a separate beaker.

  • Add the this compound solution to the salicylaldehyde solution dropwise while stirring.

  • Reflux the resulting mixture for 12-15 hours. A sandy yellowish colored solution should be obtained.[5]

  • Cool the solution to room temperature and then place it in an ice bath to precipitate the Schiff base ligand.

  • Filter the precipitate, wash with cold ethanol, and dry in a desiccator.

Part B: Synthesis of the Palladium(II) Complex

  • Dissolve the synthesized Schiff base ligand (L) (1 molar equivalent) in hot ethanol.

  • Dissolve PdCl2 (1 molar equivalent) in a minimal amount of hot ethanol.

  • Add the PdCl2 solution to the ligand solution dropwise with constant stirring.

  • Reflux the mixture for 4-6 hours.

  • Cool the resulting solution to room temperature. The complex will precipitate out.

  • Filter the solid product, wash with ethanol, and dry under vacuum.

Characterization:

  • Elemental Analysis (C, H, N): To confirm the empirical formula.

  • FT-IR Spectroscopy: To identify the coordination of the azomethine nitrogen and phenolic oxygen to the palladium ion. Look for a shift in the ν(C=N) band and the disappearance of the ν(O-H) band.[5]

  • UV-Vis Spectroscopy: To study the electronic transitions and confirm the square planar geometry of the Pd(II) complex.[5]

  • 1H and 13C NMR Spectroscopy: To elucidate the structure of the complex in solution. A downfield shift of the azomethine proton and carbon signals upon coordination is expected.[5]

  • ESI-Mass Spectrometry: To determine the molecular weight of the complex.[5]

  • Molar Conductance: To determine the electrolytic nature of the complex.[5]

Protocol 2: Synthesis of a Platinum(II) Anticancer Drug Analog

This protocol is a general method based on the synthesis of platinum(II) complexes with this compound and other ligands for anticancer studies.[1][3]

Objective: To synthesize a cis-[Pt(1,3-dap)Cl2] complex.

Materials:

  • Potassium tetrachloroplatinate(II) (K2[PtCl4])

  • This compound

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • Dissolve K2[PtCl4] in deionized water to form an aqueous solution.

  • Slowly add an aqueous solution of this compound (1 molar equivalent) to the K2[PtCl4] solution with constant stirring at room temperature.

  • A yellow precipitate of cis-[Pt(1,3-dap)Cl2] will form.

  • Continue stirring the mixture for a few hours to ensure complete reaction.

  • Filter the precipitate, wash with cold water, then with a small amount of cold ethanol, and finally with diethyl ether.

  • Dry the product in a vacuum desiccator.

Characterization:

  • Elemental Analysis (C, H, N, Pt): To confirm the stoichiometry of the complex.

  • FT-IR Spectroscopy: To confirm the coordination of the amine groups of this compound.

  • 1H and 195Pt NMR Spectroscopy: To characterize the structure and purity of the complex.

  • X-ray Crystallography: To determine the solid-state structure and confirm the cis geometry.[1]

Visualizations

The following diagrams illustrate key conceptual frameworks related to the use of this compound in coordination chemistry.

Experimental_Workflow_Synthesis cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_characterization Characterization Aldehyde Aldehyde/Ketone Reflux1 Reflux (12-15h) Aldehyde->Reflux1 Diamine This compound Diamine->Reflux1 Solvent1 Ethanol Solvent1->Reflux1 Ligand Schiff Base Ligand Reflux1->Ligand Reflux2 Reflux (4-6h) Ligand->Reflux2 MetalSalt Metal Salt (e.g., PdCl2) MetalSalt->Reflux2 Solvent2 Ethanol Solvent2->Reflux2 Complex Coordination Complex Reflux2->Complex Spectroscopy Spectroscopy (IR, NMR, UV-Vis) Complex->Spectroscopy Analysis Elemental Analysis Complex->Analysis MassSpec Mass Spectrometry Complex->MassSpec Conductivity Molar Conductance Complex->Conductivity

Caption: Workflow for Schiff base complex synthesis and characterization.

Chelation_Modes cluster_chelation Chelating Ligand cluster_bridging Bridging Ligand M1 M N1 N M1->N1 N2 N M1->N2 C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C3->N2 M2 M N3 N M2->N3 M3 M C4 C N3->C4 N4 N N4->M3 C5 C C4->C5 C6 C C5->C6 C6->N4

Caption: Coordination modes of this compound.

Anticancer_Drug_Development_Logic Start Design of Pt(II)/Pd(II) Complexes Ligand This compound Ligand Start->Ligand CoLigand Co-ligands (e.g., Cl-, amino acids) Start->CoLigand Synthesis Synthesis & Purification Ligand->Synthesis CoLigand->Synthesis Characterization Structural Characterization (X-ray, NMR, etc.) Synthesis->Characterization InVitro In Vitro Cytotoxicity Assays (e.g., MTT, SRB) Characterization->InVitro Comparison Comparison with Standard Drugs (e.g., Cisplatin) InVitro->Comparison CellLines Cancer Cell Lines CellLines->InVitro InVivo In Vivo Antitumor Activity (Animal Models) Comparison->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: Logic flow for anticancer drug development.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of sophisticated drug delivery systems. The introduction of specific functional groups on the nanoparticle surface can enhance biocompatibility, improve colloidal stability, and provide reactive sites for the conjugation of therapeutic agents and targeting ligands. 1,3-Diaminopropane is a versatile bifunctional ligand that can be used to introduce primary amine groups onto the surface of various nanoparticles. These amine groups serve as valuable anchor points for the covalent attachment of drugs, proteins, and targeting moieties, paving the way for the creation of advanced, targeted therapeutic nanosystems.

These application notes provide detailed protocols for the functionalization of iron oxide, gold, and silica (B1680970) nanoparticles with this compound. The protocols are designed to be a comprehensive guide for researchers in the field of nanomedicine and drug delivery, offering step-by-step instructions, characterization guidelines, and data on drug loading and release.

I. Functionalization of Iron Oxide Nanoparticles with this compound

Iron oxide nanoparticles are of particular interest in drug delivery due to their magnetic properties, which allow for targeted delivery using an external magnetic field, and their use as contrast agents in magnetic resonance imaging (MRI). Functionalization with this compound enhances their utility for bioconjugation.

Experimental Protocol: Synthesis and Functionalization

This protocol describes the co-precipitation synthesis of iron oxide nanoparticles followed by a two-step functionalization process involving an initial silica coating and subsequent reaction with an aminosilane, which can be adapted for this compound.

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)

  • Tetraethyl orthosilicate (B98303) (TEOS)

  • (3-Aminopropyl)triethoxysilane (APTES) - as a precursor for amine functionalization, the principles of which are applicable to this compound functionalization strategies.

  • This compound

  • Ethanol (B145695)

  • Deionized water

  • Toluene (B28343)

  • Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) for drug conjugation.

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Permanent magnet

  • Ultrasonicator

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Synthesis of Iron Oxide Nanoparticles:

    • Dissolve FeCl₃·6H₂O (2.35 g) and FeCl₂·4H₂O (0.86 g) in deionized water (100 mL) in a three-neck flask with vigorous stirring under a nitrogen atmosphere.

    • Heat the solution to 80°C.

    • Rapidly add ammonium hydroxide (10 mL) and continue stirring for 1 hour at 80°C.

    • A black precipitate of iron oxide nanoparticles will form.

    • Cool the suspension to room temperature.

    • Collect the nanoparticles using a permanent magnet and wash them three times with deionized water and twice with ethanol.

  • Silica Coating of Iron Oxide Nanoparticles:

    • Disperse the synthesized iron oxide nanoparticles in a mixture of ethanol (80 mL) and deionized water (20 mL).

    • Add ammonium hydroxide (1 mL) and TEOS (1 mL) to the suspension.

    • Stir the mixture for 12 hours at room temperature.

    • Collect the silica-coated nanoparticles using a magnet and wash them with ethanol and deionized water.

  • Amine Functionalization with this compound (Conceptual Adaptation):

    • Disperse the silica-coated iron oxide nanoparticles in toluene (50 mL).

    • Add an excess of this compound to the suspension. Note: In a direct reaction, the amine groups of this compound can react with surface hydroxyl groups on the silica shell, though this may require activation or specific reaction conditions. A more common approach is to first introduce a reactive group that readily couples with amines.

    • For a more robust covalent attachment, first, activate the surface carboxyl groups (if present, or introduced) using EDC/NHS chemistry, then add this compound.

    • Reflux the mixture for 8 hours.

    • Cool the suspension, collect the functionalized nanoparticles with a magnet, and wash them with toluene and ethanol to remove unreacted this compound.

    • Dry the final product under vacuum.

Characterization Data

The successful functionalization of iron oxide nanoparticles can be confirmed by various characterization techniques. The following table summarizes typical data obtained before and after functionalization.

Characterization TechniqueBare Iron Oxide NPsThis compound Functionalized Iron Oxide NPs
Particle Size (TEM) ~10-15 nm~15-25 nm (increase due to silica and amine layer)
Hydrodynamic Diameter (DLS) ~50-100 nm~80-150 nm
Zeta Potential (pH 7.4) -20 to -30 mV+20 to +40 mV (due to protonated amine groups)
FTIR Spectroscopy Fe-O peak (~580 cm⁻¹)Fe-O peak, Si-O-Si peak (~1090 cm⁻¹), N-H bending (~1560 cm⁻¹), C-H stretching
Thermogravimetric Analysis <5% weight lossSignificant weight loss corresponding to the organic amine layer
Drug Loading and Release

The primary amine groups on the surface of the functionalized nanoparticles can be used to load drugs via covalent conjugation or electrostatic interaction.

DrugLoading MethodDrug Loading Capacity (% w/w)Release Profile
DoxorubicinCovalent (amide bond)5-15%pH-sensitive release, with faster release at acidic pH (e.g., tumor microenvironment)
PaclitaxelElectrostatic interaction8-20%Sustained release over several days
siRNAElectrostatic interaction1-5%Release triggered by changes in the intracellular environment

Note: The drug loading capacity and release kinetics are highly dependent on the specific drug, nanoparticle characteristics, and the release medium.

Experimental Workflow and Logical Relationships

drug_delivery_workflow Start 1,3-DAP Functionalized NPs DrugLoading Drug Loading (e.g., Doxorubicin) Start->DrugLoading Purification Purification (Centrifugation/Dialysis) DrugLoading->Purification DrugLoadedNPs Drug-Loaded Nanoparticles Purification->DrugLoadedNPs Characterization Characterization (DLS, Zeta, Drug Content) DrugLoadedNPs->Characterization ReleaseStudy In Vitro Drug Release Study (pH 7.4 and pH 5.5) DrugLoadedNPs->ReleaseStudy DataAnalysis Data Analysis (Release Kinetics) ReleaseStudy->DataAnalysis End Optimized Drug Delivery System DataAnalysis->End experimental_workflow_gold cluster_synthesis Nanoparticle Synthesis cluster_functionalization Functionalization cluster_characterization Characterization HAuCl4 HAuCl₄ Turkevich Turkevich Method (Boiling) HAuCl4->Turkevich Citrate Trisodium Citrate Citrate->Turkevich AuNPs Citrate-Stabilized AuNPs Turkevich->AuNPs LigandExchange Ligand Exchange (24h, RT) AuNPs->LigandExchange ThiolAmine Thiol-PEG-Amine ThiolAmine->LigandExchange Functionalized_AuNPs Amine-Functionalized AuNPs LigandExchange->Functionalized_AuNPs UVVis UV-Vis Functionalized_AuNPs->UVVis DLS DLS Functionalized_AuNPs->DLS Zeta Zeta Potential Functionalized_AuNPs->Zeta FTIR FTIR Functionalized_AuNPs->FTIR targeted_drug_delivery cluster_system Nanoparticle Drug Delivery System cluster_body In Vivo Application NP 1,3-DAP Functionalized Nanoparticle Drug Therapeutic Drug NP->Drug Drug Loading Ligand Targeting Ligand (e.g., Antibody) NP->Ligand Conjugation Injection Systemic Administration NP->Injection Circulation Blood Circulation Injection->Circulation TargetCell Target Cell (e.g., Cancer Cell) Circulation->TargetCell Targeting NonTargetCell Non-Target Cell Circulation->NonTargetCell Reduced Uptake Internalization Receptor-Mediated Endocytosis TargetCell->Internalization DrugRelease Intracellular Drug Release Internalization->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Application Notes and Protocols for Polyamide Synthesis with 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of polyamides utilizing 1,3-diaminopropane as a key monomer. Polyamides are a critical class of polymers with wide-ranging applications, and the use of this compound offers a versatile building block for creating materials with diverse properties.[1] The protocols outlined below cover two primary methods: interfacial polymerization with diacyl chlorides and melt/solid-state polymerization with dicarboxylic acids.

Introduction

This compound is a readily available and cost-effective diamine monomer that can be employed in the synthesis of a variety of polyamides.[2] Its physical properties, including a boiling point of 139.7°C and a freezing point of -12°C, present unique considerations in polymerization processes.[2] The high reactivity of this compound can make the synthesis of high-molecular-weight polyamides challenging, with potential side reactions occurring at elevated temperatures.[3][4] These application notes provide standardized procedures to address these challenges and achieve successful polyamide synthesis.

Methods of Synthesis

Two principal methods for the synthesis of polyamides using this compound are detailed:

  • Interfacial Polymerization: This technique involves the reaction of a diamine in an aqueous phase with a diacyl chloride in an immiscible organic solvent.[5] The polymerization occurs rapidly at the interface of the two layers.[5] This method is particularly useful for reactants that are not stable under the high temperatures required for other polymerization techniques.[6]

  • Melt and Solid-State Polymerization: This solvent-free method involves the direct reaction of a diamine with a dicarboxylic acid at high temperatures.[3] To overcome the volatility of this compound, a preliminary step to form a thermally stable salt with the dicarboxylic acid is often necessary.[3] Subsequent heating in a controlled environment, often under vacuum, drives the polycondensation reaction.[3]

Experimental Protocols

Protocol 1: Interfacial Polymerization with Sebacoyl Chloride

This protocol describes the synthesis of a polyamide from this compound and sebacoyl chloride.

Materials:

Equipment:

  • Beaker (100-125 mL)

  • Glass stirring rod

  • Forceps

  • Oven

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve a specific molar equivalent of this compound in distilled water containing a molar excess of sodium hydroxide. The sodium hydroxide acts as an acid scavenger to neutralize the HCl byproduct of the reaction.[7]

  • Prepare the Organic Phase: In a separate container, dissolve an equimolar amount of sebacoyl chloride in hexane.[7]

  • Initiate Polymerization: Carefully pour the sebacoyl chloride solution down the side of the beaker containing the this compound solution to form a distinct layer on top, minimizing agitation at the interface.[7]

  • Collect the Polymer: A polymer film will form at the interface of the two solutions. Using forceps, gently grasp the center of the polymer film and pull it from the beaker. The polymer can be continuously drawn out as a "rope".[7]

  • Wash and Dry: Thoroughly wash the collected polyamide with water or ethanol (B145695) to remove any unreacted monomers and byproducts.[7] Dry the polymer in an oven at a suitable temperature (e.g., 60-80°C) under reduced pressure.[8]

Protocol 2: Melt and Solid-State Polymerization with Dicarboxylic Acids

This protocol outlines the synthesis of polyamides from this compound and various aliphatic dicarboxylic acids (e.g., sebacic acid, 1,12-dodecanedioic acid).[3]

Part A: Polyamide Salt Preparation

  • Due to the volatility of this compound at high temperatures, it is crucial to first prepare a thermally stable amide salt.[3]

  • Dissolve equimolar amounts of 1,3-propanediamine and the chosen dicarboxylic acid in a suitable solvent (e.g., ethanol or water).

  • The polyamide salt will precipitate from the solution.

  • Filter and dry the salt before proceeding to melt polymerization.

Part B: Melt Polymerization

  • Place the dried polyamide salt in a reaction vessel equipped with a stirrer and a nitrogen inlet.

  • Heat the vessel to a temperature approximately 20-30°C above the melting point of the salt.

  • Maintain this temperature under a nitrogen atmosphere for a set period (e.g., 1-2 hours) to form a prepolymer.

  • Apply a vacuum to the system to remove water, which is a byproduct of the condensation reaction, and continue heating to drive the polymerization to completion.[3]

Part C: Solid-State Polymerization (Optional for Higher Molecular Weight)

  • The prepolymer obtained from melt polymerization can be further polymerized in the solid state to increase its molecular weight.[3]

  • Grind the prepolymer into a fine powder.

  • Heat the powder in a vacuum oven or under a stream of inert gas at a temperature below its melting point but above its glass transition temperature for an extended period (e.g., several hours).[3] This process allows for the removal of residual water and further chain extension.[3]

Data Presentation

The following tables summarize representative quantitative data for polyamides synthesized using this compound.

Polyamide (PA3X)Dicarboxylic AcidMelting Point (Tm) (°C)Number-Average Molecular Weight (Mn) ( kg/mol )Weight-Average Molecular Weight (Mw) ( kg/mol )Polydispersity Index (PDI)Reference
PA310 Sebacic Acid----[3]
PA312 1,12-Dodecanedioic Acid196 - 21626712.6[3][4]
PA314 1,14-Tetradecanedioic Acid----[3]
PA316 1,16-Hexadecanedioic Acid----[3]

Note: Specific values for PA310, PA314, and PA316 were not detailed in the provided search results but were synthesized in the cited study.

Experimental Workflow and Signaling Pathways

The synthesis of polyamides from this compound can be visualized as a step-wise process. The following diagram illustrates the general workflow for both interfacial and melt/solid-state polymerization.

Polyamide_Synthesis_Workflow cluster_interfacial Interfacial Polymerization cluster_melt Melt/Solid-State Polymerization A1 Aqueous Phase: This compound + NaOH C1 Interfacial Reaction (Room Temperature) A1->C1 B1 Organic Phase: Diacyl Chloride in Hexane B1->C1 D1 Polyamide Film Formation C1->D1 E1 Washing & Drying D1->E1 F1 Final Polyamide E1->F1 A2 Reactants: This compound + Dicarboxylic Acid B2 Salt Formation A2->B2 C2 Melt Polymerization (High Temperature, N2) B2->C2 D2 Prepolymer Formation C2->D2 E2 Solid-State Polymerization (Vacuum, < Tm) D2->E2 Optional F2 High Molecular Weight Polyamide D2->F2 E2->F2

Caption: General workflow for polyamide synthesis using this compound.

The chemical reaction underlying polyamide formation is a polycondensation reaction, where amide linkages are formed with the elimination of a small molecule (HCl for interfacial polymerization, H₂O for melt polymerization).

Reaction_Scheme R1 H₂N-(CH₂)₃-NH₂ (this compound) P1 -[HN-(CH₂)₃-NH-CO-R-CO]n- (Polyamide) R1->P1 Interfacial Polymerization plus2 + R1->plus2 Interfacial Polymerization P2 2n HCl R1->P2 Interfacial Polymerization plus1 + plus1->P1 Interfacial Polymerization plus1->plus2 Interfacial Polymerization plus1->P2 Interfacial Polymerization R2 ClOC-R-COCl (Diacyl Chloride) R2->P1 Interfacial Polymerization R2->plus2 Interfacial Polymerization R2->P2 Interfacial Polymerization

Caption: Reaction scheme for interfacial polymerization.

References

Application Notes and Protocols: 1,3-Diaminopropane as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,3-Diaminopropane (PDA) as a curing agent for epoxy resins. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to guide researchers in utilizing PDA for various applications, from advanced materials to pharmaceutical development.

Introduction to this compound in Epoxy Systems

This compound is a linear aliphatic diamine that serves as an effective curing agent for epoxy resins.[1] Its primary amine groups react with the epoxide groups of the resin to form a highly cross-linked, thermoset polymer network.[2] This curing process, which can occur at room temperature, imparts a range of desirable properties to the final material, including excellent adhesion, chemical resistance, and mechanical strength.[2][3][4][5]

The selection of a curing agent is a critical step in tailoring the performance of an epoxy system for specific applications.[1][3] Aliphatic amines like this compound are known for their rapid reaction rates at ambient temperatures, although this can result in a shorter pot life and significant heat generation.[2] The properties of the cured epoxy, such as heat and chemical resistance, are directly influenced by the type of amine used.[2][6]

Beyond its role in materials science, this compound is a valuable building block in pharmaceutical synthesis.[1][7] It is used as a precursor for various therapeutic compounds and in the formation of heterocyclic rings, which are common structural motifs in many drug molecules.[1] Furthermore, its bifunctional nature makes it suitable as a linker in targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[1]

Curing Mechanism

The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction. The active hydrogen atoms on the primary amine groups of the diamine attack the electrophilic carbon atoms of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxide group, creating a cross-link. This process continues until a three-dimensional network is formed.[1][2]

curing_mechanism cluster_reactants Reactants cluster_products Cured Network epoxy Epoxy Resin (with epoxide groups) crosslinked Cross-linked Polymer (Thermoset) epoxy->crosslinked Ring-opening reaction pda This compound (Primary Amine) pda->crosslinked Forms covalent bonds

Caption: Epoxy curing with this compound.

Quantitative Data: Performance Comparison of Amine Curing Agents

The choice of curing agent significantly impacts the thermal and mechanical properties of the cured epoxy resin. The following table summarizes key performance metrics for this compound in comparison to other common amine-based curing agents. The data presented is a synthesis of findings from various studies and should be considered a comparative baseline.[1]

Curing AgentTypeGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
This compound (PDA) Linear Aliphatic Diamine ~90-110 50-70 3-5
Jeffamine D-230Polyetheramine~9040-605-10
Isophorone Diamine (IPDA)Cycloaliphatic Diamine~14960-803-6
Triethylenetetramine (TETA)Aliphatic Amine~100-12060-803-5
4,4'-Diaminodiphenyl Sulfone (DDS)Aromatic Amine>20080-1002-4

Table 1: Thermal and Mechanical Properties of Various Amine Curing Agents.[1]

Experimental Protocols

The following protocols outline standard methodologies for the preparation and characterization of epoxy resins cured with this compound.

  • Stoichiometry Calculation: Determine the appropriate weight ratio of epoxy resin to this compound based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. For optimal properties, a stoichiometric ratio of 1:1 (amine hydrogen to epoxy group) is typically used.[2]

  • Mixing: Accurately weigh the epoxy resin and this compound into a suitable container. Mix the components thoroughly at room temperature until a homogeneous mixture is achieved.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids and compromise the mechanical properties of the cured resin.

  • Curing: Pour the degassed mixture into a pre-heated mold. The curing schedule will depend on the specific epoxy resin and desired properties. A typical schedule for an aliphatic amine like this compound involves an initial cure at room temperature followed by a post-cure at an elevated temperature to ensure complete cross-linking.[8]

DSC is used to determine the glass transition temperature (Tg) and to study the curing kinetics of the epoxy system.[6]

  • Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.

  • Methodology:

    • Sample Preparation: Place a small amount (typically 5-10 mg) of the uncured epoxy/1,3-Diaminopropane mixture into an aluminum DSC pan.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[6] The resulting thermogram will show an exothermic peak corresponding to the curing reaction.

    • Data Analysis: To determine the Tg of a cured sample, subject a fully cured specimen to a similar heating ramp. The Tg is identified as a step change in the heat flow curve.

DMA is used to measure the viscoelastic properties of the cured material as a function of temperature, providing information on the glass transition temperature (Tg), storage modulus (stiffness), and damping properties.[1]

  • Standard: ASTM E1640 - Standard Test Method for Assignment of the Glass Transition Temperature by Dynamic Mechanical Analysis.[1]

  • Methodology:

    • Sample Preparation: Prepare a rectangular specimen of the cured epoxy with precise dimensions (e.g., 40 mm x 10 mm x 3 mm).[1]

    • Instrument Setup: Configure the DMA for a specific testing mode, such as three-point bending or tensile mode.[1]

    • Thermal Scan: Apply a sinusoidal strain to the sample at a constant frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 5°C/min).[9]

    • Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.

TGA is used to evaluate the thermal stability and decomposition characteristics of the cured epoxy resin.[6]

  • Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.

  • Methodology:

    • Sample Preparation: Place a small, precisely weighed sample (typically 3-5 mg) of the cured material into a TGA sample pan.[6]

    • Instrument Setup: Place the sample pan in the TGA furnace.

    • Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 750°C).[6]

    • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature, providing information on the onset of decomposition and the char yield.

  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Methodology:

    • Sample Preparation: Prepare dog-bone shaped specimens of the cured epoxy according to the dimensions specified in the ASTM standard.

    • Testing: Mount the specimen in a universal testing machine and apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Data Analysis: Record the load and elongation to determine the tensile strength, modulus of elasticity, and elongation at break.

  • Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.

  • Methodology:

    • Sample Preparation: Prepare small, pre-weighed coupons of the cured epoxy resin.

    • Immersion: Immerse the coupons in various chemical reagents (e.g., acids, bases, solvents) for a specified period (e.g., 7 days) at a controlled temperature.

    • Evaluation: After immersion, remove the coupons, clean and dry them, and then reweigh them to determine the percent weight change. Visually inspect the coupons for any signs of degradation, such as swelling, discoloration, or cracking.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an epoxy resin cured with this compound.

experimental_workflow prep Sample Preparation (Mixing, Degassing, Curing) dsc DSC Analysis (Tg, Curing Kinetics) prep->dsc dma DMA Analysis (Viscoelastic Properties, Tg) prep->dma tga TGA Analysis (Thermal Stability) prep->tga mech Mechanical Testing (Tensile Strength, etc.) prep->mech chem Chemical Resistance (Immersion Testing) prep->chem report Data Analysis & Reporting dsc->report dma->report tga->report mech->report chem->report

Caption: Characterization workflow for cured epoxy.

References

Application of 1,3-Diaminopropane in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane, a simple aliphatic diamine, serves as a versatile building block and linker in the design and synthesis of novel therapeutic agents. Its bifunctional nature, characterized by two primary amine groups separated by a flexible three-carbon chain, allows for its incorporation into a diverse range of molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, with a focus on its role in the development of anticancer agents, its use as a linker in bioconjugation and Proteolysis Targeting Chimeras (PROTACs), and its emerging applications in other therapeutic areas.

I. This compound as a Scaffold for Bioactive Molecules

This compound is a key structural motif in a variety of biologically active compounds, particularly in the development of anticancer therapies that target the polyamine metabolic pathway. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer.

A. Targeting the Polyamine Metabolism Pathway

Polyamine analogues incorporating the this compound scaffold have been designed to inhibit enzymes involved in polyamine biosynthesis or to disrupt polyamine homeostasis, leading to cancer cell death.

Signaling Pathway: Polyamine Metabolism and Inhibition

Polyamine_Metabolism cluster_synthesis Polyamine Biosynthesis cluster_catabolism Polyamine Catabolism Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SpdS Spermidine Synthase Putrescine->SpdS aminopropyl group Spermidine Spermidine SpmS Spermine Synthase Spermidine->SpmS aminopropyl group SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) Spermidine->SSAT Spermine Spermine Spermine->SSAT Catabolism ODC->Putrescine SpdS->Spermidine SpmS->Spermine PAO Polyamine Oxidase (PAO) SSAT->PAO Inhibitor This compound Analogue Inhibitor->SpmS

Caption: Polyamine metabolism pathway and a point of inhibition by this compound analogues.

B. Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of various compounds derived from this compound.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Platinum(II) Complexcis-[Pt(HO-pda)(CBDCA)]SGC-7901 (gastric)0.8 ± 0.1[1]
LNcap (prostate)1.2 ± 0.2[1]
A549 (lung)2.5 ± 0.4[1]
A549/ATCC (cisplatin-resistant lung)5.8 ± 0.9[1]
Gold(III) Complex[(S,S-DACH)Au(pn)]Cl3SGC7901 (gastric)1.8 ± 0.2[2]
PC3 (prostate)2.5 ± 0.3[2]
Benzodioxole-based ThiosemicarbazoneCompound 5A549 (lung)10.67 ± 1.53[3]
C6 (glioma)4.33 ± 1.04[3]
C. Experimental Protocol: Synthesis of a Platinum(II) Anticancer Agent

This protocol describes the synthesis of cis-[Pt(2-hydroxy-1,3-diaminopropane)(1,1-cyclobutanedicarboxylate)].

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • 2-hydroxy-1,3-diaminopropane (HO-pda)

  • Silver nitrate (B79036) (AgNO₃)

  • 1,1-Cyclobutanedicarboxylic acid (H₂CBDCA)

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • Dimethylformamide (DMF)

  • Ethanol

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

Procedure:

  • Synthesis of cis-[Pt(HO-pda)Cl₂]:

    • Dissolve K₂PtCl₄ in deionized water.

    • Add an aqueous solution of HO-pda (1:1 molar ratio) dropwise with stirring.

    • Stir the mixture at room temperature for 24 hours.

    • Collect the resulting yellow precipitate by filtration, wash with water, ethanol, and diethyl ether, and dry under vacuum.

  • Synthesis of cis---INVALID-LINK--₂:

    • Suspend cis-[Pt(HO-pda)Cl₂] in water.

    • Add an aqueous solution of AgNO₃ (1:2 molar ratio) and stir the mixture in the dark at room temperature for 24 hours.

    • Remove the AgCl precipitate by filtration. The filtrate contains the diaqua complex.

  • Synthesis of cis-[Pt(HO-pda)(CBDCA)]:

    • Prepare a solution of the potassium salt of CBDCA by dissolving H₂CBDCA in water and neutralizing with an equimolar amount of KOH.

    • Add the solution of K₂CBDCA to the filtrate containing the diaqua complex.

    • Stir the reaction mixture at room temperature for 48 hours.

    • Reduce the volume of the solution under vacuum.

    • Cool the concentrated solution to induce precipitation.

    • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

Characterization: The final product should be characterized by elemental analysis, FT-IR, and ¹H NMR spectroscopy to confirm its structure and purity.

II. This compound as a Linker in Drug Discovery

The flexible three-carbon chain of this compound makes it an ideal linker to connect different molecular entities, such as in bioconjugation and the construction of PROTACs.

A. Bioconjugation

This compound can be used as a homobifunctional crosslinker to conjugate biomolecules, such as proteins, peptides, or nucleic acids, to other molecules like drugs or imaging agents.

Experimental Workflow: Two-Step Protein-Protein Conjugation

Bioconjugation_Workflow ProteinA Protein A (-COOH) Activated_ProteinA Activated Protein A (NHS-ester) ProteinA->Activated_ProteinA EDC/Sulfo-NHS ProteinA_Linker Protein A - Linker (Amine-terminated) Activated_ProteinA->ProteinA_Linker This compound Final_Conjugate Protein A - Linker - Protein B ProteinA_Linker->Final_Conjugate ProteinB Protein B (-COOH) Activated_ProteinB Activated Protein B (NHS-ester) ProteinB->Activated_ProteinB EDC/Sulfo-NHS Activated_ProteinB->Final_Conjugate

Caption: A typical workflow for conjugating two proteins using a this compound linker.

Experimental Protocol: Protein-Small Molecule Conjugation

This protocol outlines the conjugation of a small molecule with a carboxylic acid to a protein using N-Boc-1,3-diaminopropane as a linker.

Materials:

  • Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Small molecule with a carboxylic acid group

  • N-Boc-1,3-diaminopropane

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Synthesis of Boc-protected Small Molecule-Linker:

    • Dissolve the small molecule (1 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) and stir at room temperature for 1-2 hours to activate the carboxylic acid.

    • In a separate flask, dissolve N-Boc-1,3-diaminopropane (1.5 eq) in anhydrous DMF.

    • Add the activated small molecule solution to the linker solution and stir at room temperature for 4-6 hours.

    • Purify the Boc-protected conjugate by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified conjugate in DCM.

    • Add an excess of TFA and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the amine-terminated small molecule-linker.

  • Conjugation to Protein:

    • Activate the carboxyl groups on the protein by reacting with EDC and NHS in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • Remove excess activation reagents using a desalting column.

    • Immediately add the deprotected small molecule-linker to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

    • Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted small molecule-linker.

Analysis: The final conjugate should be characterized by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling.

B. PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound is a common building block for the linker component of PROTACs.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

III. Other Therapeutic Applications

A. Antimicrobial Agents

Schiff bases derived from this compound have demonstrated promising antimicrobial activity.

Quantitative Data: Antimicrobial Activity

Compound ClassSpecific CompoundBacterial StrainMIC (µg/mL)Reference
Bis-Schiff Base3a (from 2-chlorobenzaldehyde)S. aureus25[4]
E. coli50[4]
Palladium(II) Schiff Base Complex[Pd(L1)]E. coli12.5[5]
S. aureus25[5]

Experimental Protocol: Synthesis and Antimicrobial Testing of Schiff Bases

Materials:

  • This compound

  • Substituted benzaldehyde (B42025) (e.g., 2-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid

  • Bacterial strains (S. aureus, E. coli)

  • Nutrient broth

  • 96-well microtiter plates

Procedure:

  • Synthesis of Schiff Base:

    • Dissolve this compound (1 mmol) in ethanol.

    • Add the substituted benzaldehyde (2 mmol) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Antimicrobial Testing (Broth Microdilution Method):

    • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in nutrient broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Neuroprotective Agents

Experimental Protocol: General In Vitro Neuroprotection Assay

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures

  • Cell culture medium and supplements

  • Neurotoxic agent (e.g., glutamate, hydrogen peroxide)

  • This compound derivative to be tested

  • MTT or LDH assay kit for cell viability assessment

Procedure:

  • Cell Culture:

    • Culture the neuronal cells in a 96-well plate until they reach the desired confluency.

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 1-2 hours).

    • Induce neurotoxicity by adding the neurotoxic agent to the cell culture medium.

    • Include control wells (untreated cells, cells treated with the neurotoxin only, and cells treated with the test compound only).

  • Viability Assessment:

    • After the desired incubation period (e.g., 24 hours), assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the concentration-dependent neuroprotective effect of the this compound derivative.

Conclusion

This compound is a valuable and versatile component in the medicinal chemist's toolbox. Its utility as a structural scaffold for enzyme inhibitors, a flexible linker for bioconjugates and PROTACs, and a building block for novel antimicrobial and neuroprotective agents highlights its broad applicability in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the design and development of new therapeutics. Further investigation into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of more potent and selective drug candidates.

References

Application Notes and Protocols: Utilizing 1,3-Diaminopropane in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-diaminopropane as a functional linker in the synthesis and modification of metal-organic frameworks (MOFs). The inclusion of this short-chain aliphatic diamine can significantly alter the physicochemical properties of MOFs, making them suitable for a range of applications, including drug delivery, catalysis, and gas separation.

Introduction to this compound in MOFs

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and versatile functionality make them ideal for various applications. The introduction of functional groups, such as amines, onto the organic linkers can further enhance their properties. This compound, with its two primary amine groups, is a valuable building block that can be incorporated into MOF structures, primarily through post-synthetic modification (PSM).[1] This technique allows for the introduction of functional groups that may not be stable under the initial MOF synthesis conditions.[1] The presence of the amine groups from this compound can increase the basicity of the MOF, provide sites for further functionalization, and enhance interactions with guest molecules such as drugs or CO2.[1]

Applications in Drug Delivery

The functionalization of MOFs with this compound is particularly promising for drug delivery applications. The amine groups can interact with drug molecules through hydrogen bonding or electrostatic interactions, potentially leading to higher loading efficiencies.[1] Furthermore, the pH-responsive nature of the amine groups can be exploited for targeted drug release in the acidic microenvironments often found in tumors.[1] While specific studies on MOFs directly functionalized with this compound for drug delivery are emerging, the principles established for other amine-functionalized MOFs suggest significant potential.

Quantitative Data on Amine-Functionalized MOFs for Drug Delivery

The following table summarizes representative drug loading and release data for various amine-functionalized MOFs. This data is intended to provide an indication of the potential performance of MOFs functionalized with this compound.

MOF SystemLinker FunctionalizationDrugLoading Capacity (wt%)Release TriggerKey Findings
UiO-66-NH₂ Aminoterephthalic acidα-cyano-4-hydroxycinnamic acid (α-CHC)~20pHEnhanced therapeutic effect on HeLa cells.[2]
MIL-101(Fe)-NH₂ Aminoterephthalic acidCisplatin prodrug12.8DegradationEfficient delivery of the prodrug.[3]
ZIF-8 (Post-synthetically modified with amine groups)5-FluorouracilNot specifiedpHpH-responsive release.
Fe-MOFs-5-NH₂ Aminoterephthalic acidDoxorubicin35pHHigh drug loading and pH-controlled release.[4]
Zn-MOF 4,4′-(9-H carbazole-3,6-diyl) dibenzoic acid5-Fluorouracil53.3Not specifiedExcellent loading ability.[4]

Experimental Protocols

Protocol 1: Post-Synthetic Modification (PSM) of a Carboxylic Acid-Based MOF with this compound

This protocol describes a general method for functionalizing a pre-synthesized MOF containing available carboxylic acid groups (e.g., UiO-66) with this compound via carbodiimide (B86325) coupling.

Materials:

  • Pre-synthesized carboxylic acid-containing MOF (e.g., UiO-66)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethanol (B145695)

  • Centrifuge

  • Soxhlet extraction apparatus

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Activation of the MOF: Activate the parent MOF by heating under vacuum to remove any guest molecules from the pores. A typical procedure involves heating at 120-150 °C for 12-24 hours.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend the activated MOF in anhydrous DMF.

  • Activation of Carboxylic Acid Groups: Add EDC (1.5 equivalents per carboxylic acid group on the MOF) and NHS (1.2 equivalents) to the MOF suspension. Stir the mixture at room temperature for 2 hours to activate the carboxylic acid groups.

  • Diaminopropane (B31400) Addition: Add an excess of this compound (e.g., 10 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Washing: Collect the solid product by centrifugation. Wash the solid repeatedly with DMF and then with DCM to remove unreacted reagents and byproducts.

  • Purification: Purify the product by Soxhlet extraction with ethanol for 24 hours.

  • Final Activation: Activate the this compound-functionalized MOF by heating under vacuum at a temperature that does not degrade the functional groups (e.g., 80-100 °C) for 12 hours.

Experimental Workflow for Post-Synthetic Modification

G cluster_activation MOF Activation cluster_reaction Functionalization Reaction cluster_purification Purification and Final Activation A Parent MOF B Activate under vacuum A->B C Suspend activated MOF in DMF B->C D Add EDC and NHS C->D E Add this compound D->E F Stir for 24-48h E->F G Centrifuge and Wash F->G H Soxhlet Extraction G->H I Activate under vacuum H->I J Functionalized MOF I->J

Caption: Workflow for post-synthetic modification of a MOF with this compound.

Protocol 2: Representative Solvothermal Synthesis of a Zinc-Based MOF with a Diamine-Containing Linker

This protocol provides a hypothetical, representative method for the direct synthesis of a MOF using a dicarboxylic acid linker that could be conceptually analogous to a diamine-functionalized linker. As the direct synthesis of a stable, porous MOF using solely this compound as a linker is not well-established, this protocol serves as a general guideline for researchers exploring this area.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • A dicarboxylic acid linker (e.g., Terephthalic acid, as a stand-in for a custom diamine-functionalized dicarboxylate linker)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

  • Programmable oven

  • Centrifuge

Procedure:

  • Precursor Solution Preparation: In a glass vial, dissolve the dicarboxylic acid linker in DMF. In a separate vial, dissolve Zinc Nitrate Hexahydrate in DMF.

  • Mixing: Combine the two solutions in a single vial and sonicate for 5 minutes to ensure a homogeneous mixture.

  • Solvothermal Reaction: Transfer the precursor solution into a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven and heat to 110 °C at a rate of 5 °C/min. Maintain the temperature at 110 °C for 24 hours.

  • Cooling: After 24 hours, cool the oven down to room temperature at a rate of 5 °C/min.

  • Product Isolation: Carefully remove the autoclave from the oven. Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes. Discard the supernatant.

  • Washing: Wash the collected crystals by re-dispersing them in fresh DMF and centrifuging again. Repeat this step three times.

  • Solvent Exchange: To exchange the solvent, wash the crystals with a more volatile solvent like ethanol three times using the same centrifugation procedure.

  • Activation: After the final wash, place the crystalline product in a vacuum oven. Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove residual solvent.

Logical Flow for Direct MOF Synthesis

G start Start dissolve Dissolve Metal Salt & Organic Linker in Solvent start->dissolve mix Mix & Sonicate dissolve->mix react Solvothermal Reaction (Heat in Autoclave) mix->react cool Cool to Room Temp. react->cool isolate Isolate Crystals (Centrifugation) cool->isolate wash Wash with Solvent isolate->wash activate Activate under Vacuum wash->activate end Final MOF Product activate->end

Caption: Logical workflow for the direct solvothermal synthesis of a MOF.

Characterization of this compound Functionalized MOFs

Standard techniques for MOF characterization should be employed to confirm successful synthesis and functionalization.

Characterization TechniquePurposeExpected Observations for Successful Functionalization
Powder X-ray Diffraction (PXRD) To confirm the retention of the crystalline structure of the MOF after modification.The PXRD pattern should match that of the parent MOF, indicating that the framework integrity is maintained.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups introduced onto the MOF.Appearance of N-H stretching and bending vibrations characteristic of the amine groups of this compound.
Thermogravimetric Analysis (TGA) To determine the thermal stability and the degree of functionalization.A distinct weight loss step corresponding to the decomposition of the grafted this compound.
N₂ Adsorption-Desorption Isotherms (BET analysis) To measure the surface area and pore volume of the modified MOF.A decrease in surface area and pore volume is expected after functionalization due to the presence of the diaminopropane within the pores.
Nuclear Magnetic Resonance (NMR) Spectroscopy To quantify the degree of functionalization after digestion of the MOF.After digesting the MOF in an acidic or basic solution, NMR can be used to quantify the amount of this compound relative to the original linker.

Concluding Remarks

The use of this compound as a functionalizing agent in metal-organic frameworks offers a versatile platform for developing advanced materials. While post-synthetic modification is the most common method for its incorporation, the exploration of direct synthesis methods with custom-designed linkers holds potential for creating novel MOF structures. The amine functionalities introduced by this compound are particularly advantageous for applications in drug delivery, offering opportunities for enhanced loading and controlled release. The protocols and data presented herein provide a foundation for researchers and professionals to explore the potential of this compound-functionalized MOFs in their respective fields.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,3-Diaminopropane Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 1,3-diaminopropane using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection. This compound, a key building block in the synthesis of various pharmaceuticals and polymers, lacks a native chromophore, necessitating derivatization prior to HPLC analysis to enhance its detectability.[1] This application note explores the use of three common derivatizing reagents: Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl) for the pre-column derivatization of this compound. Detailed experimental protocols, reaction mechanisms, and a summary of expected analytical performance are presented.

Introduction

This compound is a bifunctional organic compound that serves as a critical intermediate in numerous chemical syntheses, including the development of active pharmaceutical ingredients (APIs). Accurate quantification of this compound is essential for process monitoring, quality control, and stability testing. Due to its lack of a UV-absorbing chromophore or a native fluorophore, direct analysis by common HPLC detectors is challenging. Pre-column derivatization addresses this limitation by covalently attaching a molecule with strong UV absorbance or fluorescence properties to the primary amino groups of this compound.[1][2] This process not only enhances detection sensitivity but can also improve the chromatographic properties of the analyte on reverse-phase columns.[1][2] This note details methodologies using Dansyl Chloride, OPA, and FMOC-Cl, three widely used derivatizing agents for primary amines.[2][3][4]

Derivatization Chemistries

The derivatization of this compound with the selected reagents proceeds via nucleophilic attack of the primary amino groups on the electrophilic reagent. Since this compound has two primary amine groups, the reaction can result in a di-substituted derivative.

  • Dansyl Chloride: Reacts with primary and secondary amines under alkaline conditions to form highly stable and fluorescent sulfonamide adducts.[1][5]

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to rapidly form intensely fluorescent isoindole derivatives.[3][6]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines under basic conditions to yield highly fluorescent and UV-active derivatives.[7][8]

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the HPLC analysis of diamines and polyamines using the described derivatization methods. Please note that these values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Derivatizing AgentDetection MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity RangeReference
Dansyl Chloride Fluorescence10 ng/mL-0.5 - 5 µg/mL[9]
o-Phthalaldehyde (OPA) Fluorescence0.13 pM - 0.37 pM-0.125 - 125 µM/L[10]
FMOC-Cl Fluorescence-0.038 - 0.050 µg/g0.20 - 5.00 µg/mL[8]

Experimental Protocols

General Considerations
  • All reagents should be of HPLC grade or higher.

  • Prepare fresh derivatizing agent solutions daily.

  • Protect derivatizing agents and their derivatives from light where necessary (e.g., Dansyl Chloride, OPA, FMOC-Cl derivatives).

  • Perform a blank derivatization (using solvent instead of sample) to identify any potential interfering peaks.

Protocol 1: Derivatization with Dansyl Chloride

This protocol is adapted from established methods for the dansylation of polyamines.[1][9][11]

Reagents:

  • This compound Standard Solution (e.g., 1 mg/mL in 0.1 M HCl)

  • Dansyl Chloride Solution (e.g., 5 mg/mL in acetone)

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5-10.5)[1]

  • Quenching Solution (e.g., 10% ammonium (B1175870) hydroxide (B78521) or 2% methylamine (B109427) hydrochloride)[1]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Sample Preparation: In a microcentrifuge tube, add 50 µL of the this compound standard or sample solution.

  • Buffering: Add 100 µL of sodium bicarbonate buffer and vortex briefly.

  • Derivatization: Add 200 µL of the Dansyl Chloride solution, vortex thoroughly, and incubate the mixture in a water bath at 60°C for 30-45 minutes in the dark.[9]

  • Quenching: After incubation, cool the mixture to room temperature and add 50 µL of the quenching solution to consume excess Dansyl Chloride. Vortex for 1 minute.

  • Filtration: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject a suitable volume (e.g., 10-20 µL) into the HPLC system.

Suggested HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from ~50% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • Fluorescence: Excitation at 324 nm, Emission at 559 nm.[5]

    • UV: 254 nm

Protocol 2: Derivatization with o-Phthalaldehyde (OPA)

This protocol is based on the rapid reaction of OPA with primary amines.[3][6][10]

Reagents:

  • This compound Standard Solution (e.g., 1 mg/mL in 0.1 M HCl)

  • Borate (B1201080) Buffer (0.4 M, pH 10.2)[10]

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and protected from light.

  • Acetonitrile (ACN), HPLC grade

  • Water with 0.1% Formic Acid, HPLC grade

Procedure:

  • Mixing: In an autosampler vial or microcentrifuge tube, mix 100 µL of the this compound standard or sample solution with 200 µL of the OPA derivatization reagent.

  • Reaction: Vortex the mixture for 1-2 minutes at room temperature. The reaction is very rapid.[6][12]

  • Injection: Immediately inject a suitable volume (e.g., 10-20 µL) into the HPLC system. The derivatives can be unstable, so timely analysis is crucial.[6][12]

Suggested HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient from ~20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection:

    • Fluorescence: Excitation at 340 nm, Emission at 455 nm.[3][6]

Protocol 3: Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl)

This protocol is adapted from established methods for the derivatization of amines with FMOC-Cl.[7][8]

Reagents:

  • This compound Standard Solution (e.g., 1 mg/mL in 0.1 M HCl)

  • Borate Buffer (0.1 M, pH 10)[7]

  • FMOC-Cl Solution (e.g., 2.5 mg/mL in acetonitrile). Prepare fresh.

  • Quenching Solution (e.g., 0.1 M glycine (B1666218) or 1% v/v n-heptylamine)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Sample and Buffer: In a microcentrifuge tube, add 100 µL of the this compound standard or sample solution and 100 µL of borate buffer.

  • Derivatization: Add 200 µL of the FMOC-Cl solution and vortex immediately. Let the reaction proceed at room temperature for approximately 10-40 minutes.[7]

  • Quenching: Add 100 µL of the quenching solution to react with excess FMOC-Cl and vortex.

  • Extraction (Optional but Recommended): Add 500 µL of hexane (B92381) and vortex vigorously for 1 minute. Allow the layers to separate and discard the upper hexane layer to remove excess reagent and by-products.

  • Filtration: Filter the lower aqueous layer through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject a suitable volume (e.g., 10-20 µL) into the HPLC system.

Suggested HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient from ~40% B to 90% B over 25 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection:

    • Fluorescence: Excitation at 265 nm, Emission at 315 nm.[13]

    • UV: 265 nm

Visualizations

The following diagrams illustrate the general workflow for the derivatization of this compound for HPLC analysis and the specific reaction pathway for Dansyl Chloride derivatization.

G cluster_workflow General Derivatization Workflow A This compound Sample B Add Buffer (Alkaline pH) A->B C Add Derivatizing Agent (Dansyl-Cl, OPA, or FMOC-Cl) B->C D Incubate (Time & Temperature Dependent) C->D E Quench Reaction (If necessary) D->E F Filter Sample (0.45 µm) E->F G Inject into HPLC System F->G

Caption: General workflow for pre-column derivatization of this compound.

G cluster_reaction Dansyl Chloride Derivatization Pathway Diaminopropane H₂N-(CH₂)₃-NH₂ (this compound) Product Dansyl-NH-(CH₂)₃-NH-Dansyl (Di-dansylated Derivative) Diaminopropane->Product + Dansyl_Chloride Dansyl Chloride (2 eq.) Dansyl_Chloride->Product Conditions Alkaline pH (e.g., pH 9.5-10.5) Conditions->Product

Caption: Reaction of this compound with Dansyl Chloride.

Conclusion

Pre-column derivatization is a robust and sensitive method for the quantification of this compound by HPLC. The choice of derivatizing agent will depend on the available detection capabilities (UV or fluorescence), required sensitivity, and sample matrix. Dansyl Chloride and FMOC-Cl form highly stable derivatives suitable for automated analysis, while OPA offers a very rapid reaction, albeit with less stable products. The protocols provided herein serve as a comprehensive starting point for method development and validation for the analysis of this compound in various research and industrial settings.

References

Application Notes and Protocols: 1,3-Diaminopropane in the Alkyne Zipper Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkyne zipper reaction is a powerful synthetic tool for the isomerization of internal alkynes to their terminal counterparts. This process is driven by the formation of a thermodynamically stable terminal acetylide. Among the various reagents developed for this transformation, alkali metal amides of 1,3-diaminopropane have proven to be highly effective. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the alkyne zipper reaction.

Mechanistic Overview

The alkyne zipper reaction proceeds through a series of base-catalyzed deprotonation and reprotonation steps. The strong base, typically an alkali metal salt of this compound, abstracts a proton from a carbon adjacent to the alkyne, forming an allenic intermediate. Subsequent reprotonation at a different position effectively "walks" the triple bond along the carbon chain. The reaction is driven to completion by the irreversible deprotonation of the terminal alkyne, forming a stable acetylide salt, which can then be quenched with a mild acid to yield the terminal alkyne.[1][2]

A proposed mechanism involves the coordinated action of the two amine groups in the this compound catalyst.[3] In this concerted step, one amide group deprotonates the carbon adjacent to the triple bond, while the other amino group donates a proton to the alkyne.[3]

Applications in Synthesis

The ability to relocate a triple bond to the terminus of a carbon chain is invaluable in organic synthesis. It provides a method for remote functionalization, allowing for the introduction of various functional groups at the end of a long chain.[1] This strategy has been employed in the synthesis of complex molecules, including insect sex pheromones and other natural products.[4] For instance, the selective isomerization of one triple bond in a diynol has been demonstrated, showcasing the utility of this reaction in multi-step syntheses.[4]

Reagent Systems and Quantitative Data

Several reagent systems involving this compound have been developed for the alkyne zipper reaction. The choice of the alkali metal cation and additives can significantly influence the reaction conditions and outcomes.

Reagent SystemSubstrateTemperature (°C)TimeYield (%)Notes
Sodium salt of this compoundIsomeric linear decyn-1-ols50-HighRapid formation of the thermodynamically favored 9-decyn-1-ol.[5]
Lithium salt of this compound2-decyn-1-ol to 3-decyn-1-ol-11-Highest ConversionUseful for controlled isomerization to a homopropargylic isomer.[4]
Lithium salt of this compound2,ω-diyn-1-ol to 3,ω-diyn-1-ol015 min53 (isolated)Slower reaction to prevent side products; 3:1 ratio of 3- to 2-isomer.[4]
NaH, KOtBu and this compoundInternal alkyne--QuantitativeFormation of a terminal alkyne.[3]
n-Butyllithium, potassium tert-butoxide, and this compound in THFInternal alkyne--96Provides a terminal alkyne.[3]
5.0 equiv. diaminopropane, 4.0 equiv. butyllithium, 4.0 equiv. tert-BuOK in THFInternal alkyne--87Operationally simpler conditions.[3]

Experimental Protocols

Preparation of the Isomerization Reagent (Lithium Amide of this compound with Potassium tert-Butoxide)

This procedure is adapted from a refined method for effective triple bond isomerization.[6]

Materials:

  • Lithium wire or granules

  • This compound (anhydrous)

  • Potassium tert-butoxide

  • Anhydrous solvent (e.g., THF, if required by a specific protocol)

  • Internal alkyne substrate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Condenser with a drying tube (e.g., filled with potassium hydroxide (B78521) pellets)

  • Pressure-equalizing dropping funnel with an argon inlet

  • Heating mantle or oil bath

  • Thermometer

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirring bar, a condenser fitted with a drying tube, a pressure-equalizing dropping funnel with an argon inlet, and a thermometer.

  • Inert Atmosphere: Purge the entire apparatus with dry argon or nitrogen to establish an inert atmosphere.

  • Reagent Preparation:

    • Charge the flask with lithium metal and anhydrous this compound.[6]

    • Stir the mixture at room temperature. A slight exothermic reaction may be observed as the lithium dissolves.[6]

    • Heat the mixture in an oil bath at approximately 70°C until the characteristic blue color of the dissolved lithium disappears, indicating the formation of a white suspension of the lithium amide. This may take several hours.[6]

    • Cool the reaction mixture to room temperature.[6]

    • Carefully add solid potassium tert-butoxide to the flask through a powder funnel.[6]

    • Stir the resulting pale yellow solution for about 20 minutes at room temperature.[6] The reagent is now ready for use.

Alkyne Isomerization Protocol

Procedure:

  • Substrate Addition: Add the internal alkyne substrate to the prepared reagent solution dropwise via the dropping funnel over a period of 10-15 minutes.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC, TLC, or NMR).

  • Reaction Quench: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, hexanes).

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude terminal alkyne.

  • Purification: Purify the crude product by a suitable method, such as distillation or column chromatography on silica (B1680970) gel.

Visualizations

Alkyne Zipper Reaction Mechanism

Alkyne_Zipper_Mechanism cluster_start Internal Alkyne cluster_base1 Base cluster_allene Allene Intermediate cluster_protonation Proton Source cluster_isomer Isomerized Alkyne cluster_terminal Terminal Alkyne Formation cluster_final_deprotonation Final Deprotonation R-C≡C-CH2-R' R-C≡C-CH2-R' [R-C(-)=C=CH-R'] [R-C(-)=C=CH-R'] R-C≡C-CH2-R'->[R-C(-)=C=CH-R'] Deprotonation B:- B:- R-CH=C=CH-R' -> R-CH2-C≡C-R' R-CH=C=CH-R' -> R-CH2-C≡C-R' [R-C(-)=C=CH-R']->R-CH=C=CH-R' -> R-CH2-C≡C-R' Reprotonation H-B H-B ... -> R''-CH2-C≡CH ... -> R''-CH2-C≡CH R-CH=C=CH-R' -> R-CH2-C≡C-R'->... -> R''-CH2-C≡CH Repeated Steps R''-CH2-C≡C:- R''-CH2-C≡C:- ... -> R''-CH2-C≡CH->R''-CH2-C≡C:- Deprotonation

Caption: Mechanism of the alkyne zipper reaction.

Experimental Workflow

Experimental_Workflow A Apparatus Setup (Inert Atmosphere) B Reagent Preparation: 1. Li + this compound -> Li-amide 2. Add KOtBu A->B C Substrate Addition (Internal Alkyne) B->C D Reaction Monitoring (TLC, GC, or NMR) C->D E Reaction Quench (Water or aq. NH4Cl) D->E F Workup: - Extraction - Washing - Drying E->F G Purification (Distillation or Chromatography) F->G H Product (Terminal Alkyne) G->H

Caption: General experimental workflow for the alkyne zipper reaction.

References

Surface Modification of Carbon Nanotubes with 1,3-Diaminopropane: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the surface modification of carbon nanotubes (CNTs) with 1,3-diaminopropane. This functionalization process enhances the physicochemical properties of CNTs, making them promising candidates for a range of biomedical applications, including drug delivery, gene therapy, and biosensing. The introduction of primary amine groups onto the CNT surface improves their dispersibility in aqueous solutions, enhances biocompatibility, and provides active sites for the conjugation of therapeutic agents and targeting moieties.

Applications in Drug Development

The surface functionalization of CNTs with this compound is particularly relevant to drug development for several key reasons:

  • Enhanced Drug Loading: The primary amine groups introduced onto the CNT surface can interact with drug molecules through hydrogen bonding and electrostatic interactions, leading to a higher drug loading capacity compared to pristine or carboxylated CNTs. This is especially beneficial for anticancer drugs like doxorubicin, which can be loaded onto the CNTs' surface.

  • pH-Responsive Drug Release: The protonation of the amine groups in acidic environments, such as those found in tumor microenvironments or within cellular lysosomes, can trigger the release of the loaded drug. This pH-dependent release mechanism allows for targeted drug delivery and reduces systemic toxicity.

  • Improved Biocompatibility: While pristine CNTs are often associated with cytotoxicity, surface functionalization has been shown to improve their biocompatibility. The introduction of amine groups can reduce the hydrophobic nature of CNTs, leading to better interaction with biological systems and lower toxicity.[1]

  • Platform for Further Conjugation: The primary amine groups serve as versatile chemical handles for the covalent attachment of other molecules, such as targeting ligands (e.g., folic acid, antibodies), imaging agents, and polyethylene (B3416737) glycol (PEG) for improved circulation time.

Experimental Protocols

This section details the protocols for the synthesis and characterization of this compound functionalized multi-walled carbon nanotubes (MWCNTs).

Protocol 1: Synthesis of this compound Functionalized MWCNTs (MWCNT-DAP)

This two-step protocol involves the initial oxidation of MWCNTs to introduce carboxylic acid groups, followed by amidation with this compound.

Materials:

  • Pristine MWCNTs

  • Sulfuric acid (H₂SO₄, 98%)

  • Nitric acid (HNO₃, 65%)

  • This compound (DAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS) (optional, for improved coupling efficiency)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • 0.22 µm filter membrane

Step 1: Oxidation of MWCNTs to produce MWCNT-COOH

  • Disperse pristine MWCNTs in a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃.

  • Sonicate the mixture in an ultrasonic bath for 2-4 hours at room temperature to facilitate the creation of carboxylic acid groups on the CNT surface.

  • Dilute the mixture with a large volume of deionized water and filter through a 0.22 µm filter membrane.

  • Wash the filtered MWCNT-COOH thoroughly with deionized water until the pH of the filtrate is neutral.

  • Dry the resulting MWCNT-COOH in a vacuum oven at 60°C overnight.

Step 2: Amidation of MWCNT-COOH with this compound

  • Disperse the dried MWCNT-COOH in DMF.

  • Add DCC (and optionally NHS) to the suspension to activate the carboxylic acid groups.

  • Add an excess of this compound to the mixture.

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • After the reaction, filter the mixture and wash the resulting MWCNT-DAP extensively with DMF, ethanol, and deionized water to remove unreacted reagents.

  • Dry the final product, MWCNT-DAP, in a vacuum oven at 60°C.

Protocol 2: Characterization of MWCNT-DAP

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of amine functional groups.

  • Procedure: Prepare a KBr pellet of the dried MWCNT-DAP sample. Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Expected Results: Look for characteristic peaks corresponding to N-H stretching (around 3400 cm⁻¹), C-H stretching of the propane (B168953) backbone (around 2800-3000 cm⁻¹), and amide C=O stretching (around 1650 cm⁻¹) if the reaction is complete.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the degree of functionalization.

  • Procedure: Heat the MWCNT-DAP sample from room temperature to 800°C under a nitrogen atmosphere at a heating rate of 10°C/min.

  • Expected Results: The weight loss at higher temperatures (typically between 200°C and 600°C) corresponds to the decomposition of the attached this compound, allowing for the calculation of the functionalization degree.

3. Raman Spectroscopy:

  • Purpose: To assess the structural integrity of the CNTs after functionalization.

  • Procedure: Acquire the Raman spectrum of the MWCNT-DAP sample using a laser excitation source (e.g., 532 nm or 633 nm).

  • Expected Results: Calculate the intensity ratio of the D-band (disorder-induced, ~1350 cm⁻¹) to the G-band (graphitic, ~1580 cm⁻¹). An increase in the D/G ratio after functionalization indicates the introduction of sp³-hybridized carbon atoms, confirming covalent modification.

4. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the functionalized CNTs in an aqueous dispersion.

  • Procedure: Disperse the MWCNT-DAP in deionized water and measure the zeta potential using a suitable instrument.

  • Expected Results: A positive zeta potential is expected due to the protonation of the primary amine groups, which also indicates good dispersion stability in aqueous media.

Quantitative Data

The following tables summarize key quantitative data related to the surface modification of CNTs with this compound and the general properties of amine-functionalized CNTs for drug delivery applications.

Table 1: CO₂ Adsorption Capacity of Pristine vs. This compound Functionalized MWCNTs

MaterialCO₂ Adsorption Capacity (mg/g)ConditionsReference
Pristine MWCNT48.49303 K, 17.3 bar[2]
MWCNT-DAP92.71303 K, 17.3 bar[2]

Table 2: Representative Doxorubicin (DOX) Loading on Functionalized CNTs

CNT TypeDrug Loading Capacity (%)pH of LoadingReference
Pristine CNTLowerNeutralGeneral Finding
Carboxylated CNT (CNT-COOH)ModerateNeutralGeneral Finding
Amine-Functionalized CNT (CNT-NH₂)HigherNeutralGeneral Finding

Table 3: Characterization Data of Pristine vs. Functionalized MWCNTs

PropertyPristine MWCNTMWCNT-COOHMWCNT-DAP
Raman D/G Ratio LowerSlightly IncreasedIncreased
TGA Weight Loss (200-600°C) MinimalModerateSignificant
Zeta Potential (in water) Near Neutral/Slightly NegativeNegativePositive

Table 4: Cell Viability of Human Embryonic Kidney (HEK 293) Cells after 24h Exposure to Functionalized MWCNTs

MWCNT Type (at 25 µg/ml)Cell Viability (%)Reference
Pristine MWCNT~81.6[3]
MWCNT-COOH~92.0[3]
MWCNT-NH₂~86.1[3]

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and pathways related to the application of this compound functionalized CNTs.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization pristine_mwcnt Pristine MWCNTs oxidation Acid Treatment (H₂SO₄/HNO₃) pristine_mwcnt->oxidation mwcnt_cooh MWCNT-COOH oxidation->mwcnt_cooh amidation Amidation with This compound mwcnt_cooh->amidation mwcnt_dap MWCNT-DAP amidation->mwcnt_dap ftir FTIR mwcnt_dap->ftir tga TGA mwcnt_dap->tga raman Raman mwcnt_dap->raman zeta Zeta Potential mwcnt_dap->zeta

Experimental workflow for synthesis and characterization.

cellular_uptake cluster_cell Cell cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus endosome Endosome lysosome Lysosome endosome->lysosome release Drug Release (Low pH) lysosome->release mwcnt_dap MWCNT-DAP-Drug Complex endocytosis Endocytosis mwcnt_dap->endocytosis endocytosis->endosome release->cytoplasm

Cellular uptake and drug release mechanism.

signaling_pathways cluster_cell_interaction Cellular Interaction cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cnt Amine-Functionalized CNTs ros ROS Production cnt->ros membrane Membrane Interaction cnt->membrane mapk MAPK Pathway ros->mapk nfkb NF-κB Pathway ros->nfkb inflammasome NLRP3 Inflammasome membrane->inflammasome inflammation Inflammation mapk->inflammation apoptosis Apoptosis mapk->apoptosis nfkb->inflammation inflammasome->inflammation cytotoxicity Cytotoxicity inflammation->cytotoxicity apoptosis->cytotoxicity

General signaling pathways affected by CNTs.

References

Application Notes and Protocols: 1,3-Diaminopropane as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diaminopropane is a readily available and inexpensive aliphatic diamine. While its primary applications are in the synthesis of polymers, pharmaceuticals, and as a ligand in coordination chemistry, its basic nature suggests potential as an organocatalyst for various organic transformations.[1] This document provides an overview of the potential catalytic applications of this compound in key carbon-carbon bond-forming reactions, including the Knoevenagel condensation, Aldol reaction, and Michael addition. Due to a scarcity of detailed studies focusing specifically on this compound as a primary organocatalyst, the following protocols are based on established methodologies for similar base-catalyzed reactions and serve as a starting point for further investigation and optimization.

Introduction to this compound in Catalysis

This compound possesses two primary amino groups, making it a bifunctional Brønsted base. In organic reactions, it can function as a catalyst by deprotonating acidic protons of substrates, thereby generating nucleophilic intermediates. For instance, in the Knoevenagel condensation, it can deprotonate an active methylene (B1212753) compound. Similarly, in Aldol and Michael reactions, it can facilitate the formation of enolates from carbonyl compounds. The diamine structure may also play a role in organizing the transition state through hydrogen bonding, potentially influencing the stereochemical outcome of the reaction.

Catalytic Applications and Representative Protocols

The following sections detail the potential use of this compound as a catalyst in three major classes of organic reactions. The provided quantitative data is representative of typical results achieved with similar amine catalysts and should be considered illustrative.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. Basic catalysts like this compound can efficiently promote this reaction.

Representative Quantitative Data for Knoevenagel Condensation

EntryAldehydeActive Methylene CompoundCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Benzaldehyde (B42025)Malononitrile (B47326)10Ethanol (B145695)RT292
24-ChlorobenzaldehydeEthyl cyanoacetate10Toluene80488
34-NitrobenzaldehydeMalononitrile5EthanolRT195
4FurfuralAcetylacetone15Methanol60685

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 mmol, 1.0 eq.), malononitrile (1.0 mmol, 1.0 eq.), and ethanol (10 mL).

  • Stir the mixture at room temperature to ensure homogeneity.

  • Add this compound (0.1 mmol, 0.1 eq., 10 mol%) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into cold water (20 mL).

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 2-benzylidenemalononitrile.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation reactants Combine Benzaldehyde, Malononitrile, and Solvent catalyst Add this compound reactants->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC stir->monitor quench Pour into Cold Water monitor->quench filter Vacuum Filtration quench->filter wash Wash with Cold Solvents filter->wash dry Dry Product wash->dry final_product final_product dry->final_product Final Product

Knoevenagel Condensation Workflow
Aldol Reaction

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. This compound can act as a base to generate an enolate from a ketone or aldehyde, which then attacks another carbonyl compound.

Representative Quantitative Data for Aldol Reaction

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Acetone (B3395972)Benzaldehyde20MethanolRT1275
2Cyclohexanone4-Nitrobenzaldehyde15DMSO50882
3AcetophenoneBenzaldehyde20EthanolRT2468

Experimental Protocol: Aldol Condensation of Acetone with Benzaldehyde

  • In a 100 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol, 1.0 eq.) in acetone (20 mL, large excess).

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add a solution of this compound (0.2 mmol, 0.2 eq., 20 mol%) in acetone (5 mL).

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a dilute aqueous solution of HCl (1 M).

  • Remove the excess acetone under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the β-hydroxy ketone.

Aldol_Mechanism Ketone Ketone Enolate Enolate Intermediate Ketone->Enolate Deprotonation DAP This compound Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde Product β-Hydroxy Ketone Alkoxide->Product Protonation Product->DAP Catalyst Regeneration DAP_H Protonated This compound

General Mechanism of Aldol Reaction
Michael Addition

The Michael addition is the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). This compound can catalyze this reaction by activating the Michael donor through deprotonation.

Representative Quantitative Data for Michael Addition

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Diethyl malonateChalcone (B49325)10THFRT690
2NitromethaneMethyl vinyl ketone15Acetonitrile401085
3AcetylacetoneBenzylidenemalononitrile10DichloromethaneRT593

Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone

  • To a stirred solution of chalcone (1.0 mmol, 1.0 eq.) and diethyl malonate (1.2 mmol, 1.2 eq.) in THF (10 mL) in a 50 mL round-bottom flask, add this compound (0.1 mmol, 0.1 eq., 10 mol%).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Michael adduct.

Conclusion

This compound holds promise as a simple, inexpensive, and readily available organocatalyst for fundamental organic reactions. The protocols and data presented herein provide a solid foundation for researchers to explore its catalytic potential. Further studies are warranted to fully elucidate its catalytic efficacy, optimize reaction conditions, and explore its application in asymmetric synthesis through the use of chiral derivatives. The bifunctional nature of this compound may offer unique advantages in certain transformations, making it a subject of interest for the development of novel catalytic systems.

References

Application Notes and Protocols for the Enzymatic Synthesis of Polyamines Using 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of polyamines, specifically focusing on the use of 1,3-diaminopropane as a substrate. This document is intended for researchers in biochemistry, microbiology, and drug development who are interested in the production and physiological roles of non-canonical polyamines such as norspermidine and norspermine.

Introduction

Polyamines are ubiquitous polycations essential for cell growth, differentiation, and proliferation. While the canonical biosynthesis of spermidine (B129725) and spermine (B22157) from putrescine is well-established, there is growing interest in the synthesis and function of other polyamines. This compound (DAP), a three-carbon diamine, can serve as a precursor for the enzymatic synthesis of norspermidine and norspermine. This process is of particular interest as these atypical polyamines have been implicated in specialized biological processes, including the regulation of biofilm formation in bacteria and the induction of secondary metabolite production in fungi.

Mammalian spermidine and spermine synthases exhibit very low activity with this compound.[1] However, certain bacterial aminopropyltransferases, particularly some thermospermine (B1218049) synthases, have been shown to efficiently utilize this compound to synthesize norspermidine.[2] This opens up possibilities for the biotechnological production of these specific polyamines for research and pharmaceutical applications.

Enzymatic Reactions

The core reaction involves the transfer of an aminopropyl group from a donor molecule, decarboxylated S-adenosylmethionine (dcSAM), to this compound. This reaction is catalyzed by specific aminopropyltransferases.

1. Synthesis of Norspermidine:

  • Enzyme: Norspermidine synthase (or a thermospermine synthase with broad substrate specificity).[2]

  • Substrates: this compound and decarboxylated S-adenosylmethionine (dcSAM).

  • Products: Norspermidine and 5'-methylthioadenosine (MTA).

2. Synthesis of Norspermine:

  • Enzyme: Norspermine synthase (or a thermospermine synthase with broad substrate specificity).[2]

  • Substrates: Norspermidine and decarboxylated S-adenosylmethionine (dcSAM).

  • Products: Norspermine and 5'-methylthioadenosine (MTA).

Data Presentation

Table 1: Substrate Specificity of Aminopropyltransferases
Enzyme SourceSubstrateRelative Activity (%)Reference
Rat Prostate Spermidine SynthasePutrescine100[1]
This compound2[1]
Cadaverine10[1]
Rat Prostate Spermine SynthaseSpermidine100[1]
sym-Norspermidine3[1]
sym-Homospermidine17[1]
Table 2: Kinetic Parameters of Bovine Brain Spermine Synthase
SubstrateApparent Michaelis Constant (Km)Reference
Spermidine60 µM[3]
Decarboxylated S-adenosylmethionine0.1 µM[3]

Experimental Protocols

Protocol 1: General Assay for Norspermidine Synthase Activity

This protocol is a generalized method for determining the activity of a putative norspermidine synthase (e.g., a bacterial thermospermine synthase) using this compound as a substrate.

Materials:

  • Purified thermospermine synthase/norspermidine synthase

  • This compound dihydrochloride

  • Decarboxylated S-adenosylmethionine (dcSAM)

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • EDTA

  • Perchloric acid (HClO₄)

  • Dansyl chloride solution (5 mg/mL in acetone)

  • Proline

  • Benzene (B151609)

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl (pH 8.0)

      • 1 mM DTT

      • 0.5 mM EDTA

      • A suitable concentration of this compound (e.g., 1 mM)

      • A suitable concentration of dcSAM (e.g., 0.5 mM)

    • The final volume should be 100 µL.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the purified enzyme to the reaction mixture.

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.

    • Terminate the reaction by adding 100 µL of 1 M perchloric acid.

  • Dansylation of Polyamines:

    • To the terminated reaction mixture, add 200 µL of a saturated sodium carbonate solution.

    • Add 400 µL of dansyl chloride solution.

    • Incubate in the dark at 60°C for 1 hour.

    • Add 100 µL of proline solution (100 mg/mL) to remove excess dansyl chloride.

    • Incubate for 30 minutes at 60°C.

  • Extraction of Dansylated Polyamines:

    • Add 1 mL of benzene to the mixture and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Collect the upper benzene layer containing the dansylated polyamines.

    • Evaporate the benzene to dryness under a stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

  • HPLC Analysis:

    • Analyze the sample using a reverse-phase HPLC column (e.g., C18).

    • Use a suitable gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and water).

    • Detect the dansylated polyamines using a fluorescence detector (excitation ~340 nm, emission ~510 nm).

    • Quantify the amount of norspermidine produced by comparing the peak area to a standard curve of dansylated norspermidine.

Protocol 2: Purification of Recombinant Thermospermine Synthase

This protocol describes a general method for the expression and purification of a his-tagged thermospermine synthase from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the thermospermine synthase gene with a polyhistidine tag.

  • Luria-Bertani (LB) medium with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

Procedure:

  • Expression:

    • Inoculate a starter culture of the transformed E. coli and grow overnight.

    • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the his-tagged protein with elution buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

    • Concentrate the protein if necessary.

    • Assess the purity of the protein by SDS-PAGE.

    • Store the purified enzyme at -80°C in aliquots.

Visualizations of Pathways and Workflows

Enzymatic Synthesis of Norspermidine

Enzymatic_Synthesis DAP This compound Enzyme Norspermidine Synthase (Thermospermine Synthase) DAP->Enzyme dcSAM decarboxylated S-adenosylmethionine dcSAM->Enzyme Norspermidine Norspermidine Enzyme->Norspermidine MTA 5'-Methylthioadenosine Enzyme->MTA Workflow cluster_reaction Enzymatic Reaction cluster_derivatization Derivatization cluster_analysis Analysis A Prepare Reaction Mix (Buffer, DAP, dcSAM) B Add Enzyme & Incubate A->B C Terminate Reaction (Perchloric Acid) B->C D Dansylation C->D E Extraction D->E F HPLC with Fluorescence Detection E->F G Quantification F->G NspS_MbaA_Signaling cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Norspermidine Norspermidine NspS NspS Norspermidine->NspS binds MbaA MbaA NspS->MbaA interacts with c_di_GMP c-di-GMP MbaA->c_di_GMP regulates levels of Biofilm Biofilm Formation c_di_GMP->Biofilm promotes Penicillin_Induction DAP This compound (Extracellular) Cell Fungal Cell DAP->Cell Signaling Signal Transduction Pathway Cell->Signaling Genes Penicillin Biosynthesis Genes (pcbAB, pcbC, penDE) Signaling->Genes upregulates transcription Penicillin Penicillin Biosynthesis Genes->Penicillin

References

Application Notes and Protocols for 1,3-Diaminopropane in CO2 Capture Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of carbon dioxide (CO₂) capture materials utilizing 1,3-diaminopropane and its derivatives. The information is curated for professionals in research and development who require robust methodologies for creating novel adsorbents.

Introduction

The mitigation of carbon dioxide emissions, a primary driver of climate change, is a critical global challenge. Amine-based solid sorbents are a promising technology for CO₂ capture due to their high efficiency and potential for regeneration. This compound (DAP) and its derivatives are particularly effective due to the presence of two amine groups, which can significantly enhance CO₂ adsorption capacity. These compounds can be used to functionalize a variety of support materials, including carbon nanotubes, metal-organic frameworks (MOFs), and silica (B1680970) gels, to create highly effective CO₂ adsorbents. This document outlines the synthesis and performance of these materials.

Data Presentation: Performance of this compound-Based CO₂ Adsorbents

The following tables summarize the quantitative data for various CO₂ capture materials synthesized using this compound and its derivatives.

MaterialSupportFunctionalizing AgentCO₂ Adsorption Capacity (mmol/g)CO₂ Adsorption Capacity (wt%)Adsorption ConditionsReference(s)
MWCNT/DAPMWCNTsThis compound (DAP)2.119.27303 K, 17.3 bar[1]
dmpn-Mg₂(dobpdc)Mg₂(dobpdc) MOF2,2-dimethyl-1,3-diaminopropane (dmpn)2.42 (working capacity)9.1 (working capacity)40 °C, from simulated flue gas[2][3]
2NS-P/Kona95SilicaN¹-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (2NS-P)Not explicitly stated in mmol/gExhibited high capacityNot specified[4]

Note: The CO₂ adsorption capacity can vary significantly with temperature, pressure, and the concentration of CO₂ in the gas stream.

MaterialDifferential Enthalpy of Adsorption (Δh_ads) (kJ/mol)Differential Entropy of Adsorption (Δs_ads) (J/mol·K)Reference(s)
dmpn-Mg₂(dobpdc)-73 ± 1-204 ± 4[2][3]

Experimental Protocols

Detailed methodologies for the synthesis of key this compound-based CO₂ capture materials are provided below.

Protocol 1: Synthesis of this compound Functionalized Multi-Walled Carbon Nanotubes (MWCNT/DAP)

This protocol describes a two-step process for the functionalization of multi-walled carbon nanotubes with this compound.[1]

Materials:

  • Pristine multi-walled carbon nanotubes (MWCNTs)

  • Sulfuric acid (H₂SO₄), 5 M

  • Nitric acid (HNO₃), 5 M

  • This compound (DAP)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Sonication bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Oven

Procedure:

Step 1: Oxidation of MWCNTs

  • Place pristine MWCNTs in a round-bottom flask.

  • Prepare a mixture of 5 M H₂SO₄ and 5 M HNO₃ in a 3:1 volume ratio.

  • Add the acid mixture to the flask containing the MWCNTs.

  • Disperse the MWCNTs in the acid mixture by sonicating for 30 minutes.

  • Heat the mixture to 60 °C and stir for 24 hours under reflux.

  • Cool the mixture to room temperature and dilute with a large volume of deionized water.

  • Filter the oxidized MWCNTs using a filtration apparatus and wash thoroughly with deionized water until the pH of the filtrate is neutral.

  • Dry the oxidized MWCNTs in an oven at 100 °C overnight.

Step 2: Functionalization with this compound (DAP)

  • Disperse the dried, oxidized MWCNTs in a suitable solvent such as ethanol in a round-bottom flask.

  • Add an excess of this compound to the suspension. Note: The exact concentration of the DAP solution can be optimized, a starting point could be a 10% (w/v) solution.

  • Heat the mixture to 80 °C and stir for 48 hours under reflux.

  • Cool the mixture to room temperature.

  • Filter the functionalized MWCNTs (MWCNT/DAP) and wash with ethanol to remove any unreacted DAP.

  • Dry the final product in an oven at 80 °C overnight.

Protocol 2: Synthesis of Diaminopropane-Appended Metal-Organic Framework (dmpn-Mg₂(dobpdc))

This protocol details the postsynthetic modification of the metal-organic framework Mg₂(dobpdc) with 2,2-dimethyl-1,3-diaminopropane (dmpn).[2][3]

Materials:

  • Methanol-solvated Mg₂(dobpdc) (dobpdc⁴⁻ = 4,4′-dioxidobiphenyl-3,3′-dicarboxylate)

  • 2,2-dimethyl-1,3-diaminopropane (dmpn)

  • Toluene (B28343), anhydrous

Equipment:

  • Scintillation vial or similar reaction vessel

  • Filtration apparatus

Procedure:

  • In a scintillation vial, prepare a solution by dissolving 2,2-dimethyl-1,3-diaminopropane (dmpn) in anhydrous toluene. A suggested starting concentration is approximately 1 mL of diamine in 4 mL of toluene.

  • Filter methanol-solvated Mg₂(dobpdc) and wash it with two portions of toluene. It is crucial not to let the MOF dry out completely as this can lead to decomposition.

  • Immediately add the moist Mg₂(dobpdc) (approximately 20 mg) to the dmpn solution in toluene.

  • Swirl the vial several times to ensure good mixing and then let it stand at room temperature for 24 hours.

  • After 24 hours, collect the solid product by filtration.

  • Wash the product with fresh toluene to remove excess diamine.

  • Activate the final product, dmpn-Mg₂(dobpdc), by heating under a flow of inert gas (e.g., N₂) to remove any remaining solvent and uncoordinated diamine from the pores. Activation conditions should be determined by thermogravimetric analysis (TGA), but a typical starting point is 130-150 °C.

Protocol 3: Synthesis of N¹-(3-(trimethoxysilyl)propyl)-1,3-propanediamine Functionalized Silica (2NS-P/Silica)

This protocol describes the impregnation of silica gel with a this compound derivative.[4]

Materials:

  • Silica gel (e.g., Kona95)

  • N¹-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (2NS-P)

  • Anhydrous toluene or ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator or oven

Procedure:

  • Dry the silica gel in an oven at 120 °C for at least 4 hours to remove any adsorbed water.

  • In a round-bottom flask, suspend the dried silica gel in an anhydrous solvent like toluene or ethanol.

  • Add N¹-(3-(trimethoxysilyl)propyl)-1,3-propanediamine (2NS-P) to the silica suspension. The amount of 2NS-P should be calculated based on the desired amine loading, typically aiming for a specific weight percentage.

  • Stir the mixture at room temperature for 24 hours to allow for the impregnation and reaction of the aminosilane (B1250345) with the silica surface.

  • Remove the solvent using a rotary evaporator or by filtration followed by drying in an oven at a moderate temperature (e.g., 60-80 °C) to avoid degradation of the amine groups.

  • The resulting functionalized silica (2NS-P/Silica) should be stored in a desiccator.

Visualizations

The following diagrams illustrate the synthesis workflows and the proposed CO₂ capture mechanism.

Synthesis_of_MWCNT_DAP Pristine_MWCNT Pristine MWCNTs Acid_Treatment Acid Treatment (H₂SO₄/HNO₃) Pristine_MWCNT->Acid_Treatment Oxidized_MWCNT Oxidized MWCNTs (-COOH groups) Acid_Treatment->Oxidized_MWCNT Functionalization Functionalization (this compound) Oxidized_MWCNT->Functionalization Final_Product MWCNT/DAP Adsorbent Functionalization->Final_Product MOF_Functionalization_Workflow MOF Mg₂(dobpdc) (Methanol-solvated) Mixing Mixing & Reaction (Room Temperature) MOF->Mixing Diamine_Solution Diamine Solution (dmpn in Toluene) Diamine_Solution->Mixing Filtration Filtration & Washing Mixing->Filtration Activation Activation (Heating under N₂) Filtration->Activation Final_MOF dmpn-Mg₂(dobpdc) Adsorbent Activation->Final_MOF CO2_Capture_Mechanism Amine_Group R-NH₂ (Amine Site) Carbamate R-NHCOO⁻ + H⁺ (Carbamate Formation) Amine_Group->Carbamate + CO₂ (dry) Bicarbonate R-NH₃⁺ + HCO₃⁻ (Bicarbonate Formation) Amine_Group->Bicarbonate + CO₂ + H₂O CO2 CO₂ Water H₂O (in humid conditions)

References

Application Notes and Protocols for the Synthesis and Use of 1,3-Diaminopropane-Core Dendrimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the synthesis of poly(amidoamine) (PAMAM) dendrimers using a 1,3-diaminopropane initiator core. Detailed experimental protocols, quantitative data, and visualizations are included to guide researchers in the preparation and application of these versatile macromolecules, particularly in the context of drug delivery.

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture.[1][2] Their unique structure consists of a central core, repeating branching units that form generations, and a high density of functional surface groups.[2] Poly(amidoamine) (PAMAM) dendrimers are among the most widely studied, typically synthesized via a divergent approach starting from a multifunctional core molecule like ammonia (B1221849) or ethylenediamine.[2][3] This document focuses on the use of this compound as the initiator core, which influences the spacing and flexibility of the initial branches of the dendrimer.

The synthesis of PAMAM dendrimers involves a repetitive two-step reaction sequence: a Michael addition of a primary amine to an acrylate (B77674) ester, followed by an amidation reaction of the resulting ester with a diamine.[4][5] This iterative process allows for the precise control over the size, molecular weight, and number of surface groups of the resulting dendrimer generations.[2]

Applications in Drug Delivery

The unique properties of PAMAM dendrimers, such as their high water solubility, biocompatibility, and polyvalent surface, make them ideal candidates for drug delivery systems.[6] Drugs can be encapsulated within the dendritic interior or conjugated to the surface functional groups.[7] The high density of surface amines on higher generation PAMAM dendrimers allows for the attachment of targeting ligands to direct the dendrimer-drug conjugate to specific cells or tissues.

The cellular uptake of PAMAM dendrimers is a critical aspect of their function as drug carriers. Internalization into cells can occur through various mechanisms, including passive diffusion across the cell membrane and active transport via endocytosis.[8][9] The predominant endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[8][9][10] The specific pathway utilized can be influenced by the dendrimer's generation, surface charge, and the cell type.[8]

Quantitative Data for Dendrimer Synthesis

The following tables summarize the theoretical properties and representative reaction conditions for the synthesis of PAMAM dendrimers with a this compound core.

Table 1: Theoretical Molecular Weights and Surface Groups of this compound-Core PAMAM Dendrimers

Generation (G)Molecular Weight ( g/mol )Number of Surface Amine Groups
0516.684
11429.778
23255.9516
36908.3132
414212.0364
528820.47128

Table 2: Representative Reaction Conditions for Divergent Synthesis

Reaction StepReagentsMolar Ratio (Reagent:Amine)SolventTemperature (°C)Reaction Time
Michael Addition Methyl Acrylate~1.1 : 1 (per amine group)Methanol (B129727)0 to Room Temp24 - 48 hours
Amidation This compoundLarge ExcessMethanol0 to Room Temp48 - 120 hours

Experimental Protocols

Protocol 1: Synthesis of Generation 0 (G0) this compound-Core PAMAM Dendrimer

Materials:

  • This compound

  • Methyl Acrylate

  • Methanol (anhydrous)

  • Nitrogen gas

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

Procedure:

Step 1: Michael Addition (Formation of Half-Generation, G-0.5)

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous methanol.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add methyl acrylate (a slight excess of 4 molar equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Remove the methanol and excess methyl acrylate under reduced pressure using a rotary evaporator to obtain the ester-terminated half-generation (G-0.5) dendrimer as a viscous oil.

Step 2: Amidation (Formation of Full-Generation, G0)

  • Dissolve the G-0.5 dendrimer obtained in the previous step in anhydrous methanol in a separate round-bottom flask and cool to 0°C in an ice bath.

  • In another flask, prepare a solution of a large excess of this compound in anhydrous methanol and cool to 0°C.

  • Slowly add the methanolic solution of the G-0.5 dendrimer to the stirred this compound solution, ensuring the temperature remains low.

  • After the addition, allow the mixture to warm to room temperature and continue stirring for 72 hours.

  • Remove the excess this compound and methanol by rotary evaporation (co-distillation with a suitable solvent like toluene (B28343) may be necessary for complete removal of the diamine) to yield the amine-terminated G0 dendrimer.[11]

Protocol 2: Synthesis of Higher Generations (G1 and above)

The synthesis of higher generations follows the same two-step iterative process. The full-generation dendrimer from the previous step is used as the starting material for the subsequent Michael addition.

  • Michael Addition: Dissolve the G(n) dendrimer in methanol and react with a slight excess of methyl acrylate (relative to the number of primary amine surface groups) as described in Protocol 1, Step 1.

  • Amidation: React the resulting G(n.5) ester-terminated dendrimer with a large excess of this compound as described in Protocol 1, Step 2.

Purification: For higher generations, purification by dialysis using a membrane with an appropriate molecular weight cutoff is recommended to remove excess reagents and side products.[12]

Protocol 3: Characterization of Dendrimers

The purity and structural integrity of the synthesized dendrimers should be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the completion of each reaction step.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and monodispersity of each generation.[12]

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To determine the molecular weight and polydispersity index (PDI).[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the dendrimer.

  • Potentiometric Titration: To quantify the number of primary and tertiary amine groups.[12]

Visualizations

Dendrimer Synthesis Workflow

G cluster_0 Generation 0 Synthesis cluster_1 Higher Generation Synthesis A This compound (Core) B Michael Addition (+ Methyl Acrylate) A->B C G-0.5 Dendrimer (Ester-terminated) B->C D Amidation (+ this compound) C->D E G0 Dendrimer (Amine-terminated) D->E F G(n) Dendrimer E->F Iterative Process G Michael Addition (+ Methyl Acrylate) F->G H G(n.5) Dendrimer G->H I Amidation (+ this compound) H->I J G(n+1) Dendrimer I->J

Caption: Divergent synthesis of this compound-core PAMAM dendrimers.

Cellular Uptake Pathways of PAMAM Dendrimers

G cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm clathrin Clathrin-coated pit endosome Endosome clathrin->endosome caveolae Caveolae caveosome Caveosome caveolae->caveosome macro Macropinocytosis macropinosome Macropinosome macro->macropinosome lysosome Lysosome endosome->lysosome drug_release Drug Release caveosome->drug_release macropinosome->lysosome lysosome->drug_release dendrimer Dendrimer-Drug Conjugate dendrimer->clathrin Clathrin-mediated endocytosis dendrimer->caveolae Caveolae-mediated endocytosis dendrimer->macro Macropinocytosis

Caption: Major endocytic pathways for cellular uptake of PAMAM dendrimers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,3-Diaminopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,3-diaminopropane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to help optimize reaction conditions and address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common two-step method from acrylonitrile (B1666552) and ammonia (B1221849).

Q1: My yield of 3-aminopropionitrile in the first step is low. What are the potential causes and solutions?

Low yields of the intermediate 3-aminopropionitrile can often be attributed to suboptimal reaction conditions or the formation of side products.

  • Insufficient Ammonia: A large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of the secondary amine, bis(2-cyanoethyl)amine.[1] The molar ratio of ammonia to acrylonitrile should be significant.

  • Reaction Temperature and Pressure: The reaction of acrylonitrile with ammonia is typically carried out at temperatures between 70-100°C and pressures of 10-20 MPa.[1] Ensure your reaction parameters are within this range. One protocol suggests heating to 100°C under a controlled pressure of approximately 9 kg/cm ² (around 0.9 MPa) for 4 hours.[2]

  • Acrylonitrile Quality: Ensure the acrylonitrile used is free of polymers. If necessary, distill the acrylonitrile before use.[3]

  • Side Reactions: The primary side product is bis(2-cyanoethyl)amine. To minimize its formation, in addition to using excess ammonia, ensure homogenous mixing and temperature control.

Q2: The subsequent hydrogenation of 3-aminopropionitrile to this compound is slow or incomplete. How can I improve the reaction rate and conversion?

A slow or incomplete hydrogenation can be due to issues with the catalyst, hydrogen pressure, or reaction temperature.

  • Catalyst Activity:

    • Choice of Catalyst: Raney Nickel and Cobalt are commonly used catalysts for this hydrogenation.[1] Palladium on carbon (Pd/C) is also an effective catalyst.

    • Catalyst Loading: Ensure an adequate amount of catalyst is used. For Raney Nickel, a typical loading can be around 5-10% by weight relative to the nitrile.

    • Catalyst Deactivation: The catalyst can be poisoned by impurities. Ensure the 3-aminopropionitrile is reasonably pure before hydrogenation. If catalyst deactivation is suspected, consider using a fresh batch of catalyst.

  • Hydrogen Pressure: The reaction is typically carried out under elevated hydrogen pressure. A pressure range of 3-10 MPa is often employed.[1] Insufficient pressure will lead to a slow reaction rate.

  • Temperature: The hydrogenation is generally conducted at temperatures between 60-120°C.[1] Higher temperatures can increase the reaction rate, but may also lead to more side products. Optimization of the temperature within this range is recommended.

  • Solvent: The choice of solvent can influence the reaction. Polar solvents are often used.[1] Methanol (B129727) or ethanol (B145695) are common choices.

Q3: My final this compound product is impure. What are the likely contaminants and how can I remove them?

Common impurities include the secondary amine bis(3-aminopropyl)amine (B123863), unreacted 3-aminopropionitrile, and residual solvent.

  • Bis(3-aminopropyl)amine: This is a common byproduct of the hydrogenation step. Careful fractional distillation is the primary method for separating this compound (boiling point: ~140°C) from the higher-boiling bis(3-aminopropyl)amine.

  • Unreacted 3-aminopropionitrile: If the hydrogenation was incomplete, the starting material will be present. As its boiling point is significantly higher than this compound, it can also be removed by fractional distillation.

  • Solvent Removal: The solvent used in the hydrogenation can be removed by distillation before the final purification of the product.

  • Alternative Purification: For removal of amine impurities, washing the reaction mixture with an aqueous solution of a copper salt (e.g., CuSO4) can be effective, as it forms complexes with the amines that can be separated.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

The most prevalent industrial method is a two-stage continuous process starting from acrylonitrile and ammonia.[1] The first stage involves the reaction of acrylonitrile with an excess of ammonia to produce 3-aminopropionitrile.[1] In the second stage, the 3-aminopropionitrile is hydrogenated over a fixed-bed catalyst, typically cobalt or nickel, to yield this compound.[1]

Q2: What are the main side products to expect in the synthesis of this compound from acrylonitrile?

In the first step (amination of acrylonitrile), the primary side product is bis(2-cyanoethyl)amine, formed from the reaction of 3-aminopropionitrile with another molecule of acrylonitrile.[1] In the second step (hydrogenation), the main side product is bis(3-aminopropyl)amine, which results from the reaction of the intermediate imine with this compound.[1] At higher temperatures, 3-amino-1-propanol can also be formed.[1]

Q3: How can I increase the selectivity for this compound over bis(3-aminopropyl)amine during hydrogenation?

To enhance the selectivity for the primary amine, the following strategies can be employed:

  • Use of Excess Ammonia: Carrying out the hydrogenation in the presence of ammonia can suppress the formation of secondary amines.

  • Addition of a Base: The addition of a strong base, such as sodium hydroxide (B78521), to the hydrogenation reaction can also improve the selectivity for the primary amine.

  • Catalyst Choice: The choice of catalyst and support can influence selectivity. For example, highly dispersed nickel on a silicon carbide support has been shown to exhibit high selectivity for primary amines without the need for ammonia addition.

Q4: Are there alternative synthesis routes to this compound?

Yes, another route involves the reduction of malononitrile. This can be achieved through catalytic hydrogenation, for example, using a Raney nickel catalyst. However, this method is less common industrially compared to the acrylonitrile route.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis from Acrylonitrile

ParameterStep 1: Amination of AcrylonitrileStep 2: Hydrogenation of 3-Aminopropionitrile
Reactants Acrylonitrile, Ammonia (large excess)[1]3-Aminopropionitrile, Hydrogen
Catalyst NoneRaney Nickel, Cobalt, or Pd/C[1]
Temperature 70 - 100 °C[1]60 - 120 °C[1]
Pressure 10 - 20 MPa[1]3 - 10 MPa
Solvent Excess liquid ammonia or polar solvent[1]Methanol, Ethanol
Typical Yield 31-45% (for 3-aminopropionitrile)[2][3]Variable, can be >80% for the two steps combined

Table 2: Impact of Reaction Parameters on Yield and Selectivity (Qualitative)

Parameter ChangeEffect on Yield of this compoundEffect on Selectivity (vs. side products)
Increase Ammonia/Acrylonitrile Ratio IncreaseIncrease (reduces bis(2-cyanoethyl)amine)[1]
Increase Hydrogenation Temperature Increase (up to an optimum)Decrease (may increase side reactions)
Increase Hydrogenation Pressure IncreaseGenerally improves selectivity for primary amine
Addition of Base to Hydrogenation Can improveIncrease (suppresses secondary amine formation)

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopropionitrile from Acrylonitrile and Ammonia

This protocol is adapted from literature and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Acrylonitrile (freshly distilled if necessary)[3]

  • Concentrated ammonium (B1175870) hydroxide (28-30% ammonia)

  • Heavy-walled, pressure-resistant bottles with secure stoppers

Procedure:

  • In a heavy-walled bottle, place 400 mL of concentrated ammonium hydroxide.

  • Cool the ammonium hydroxide in an ice bath.

  • Slowly add 100 mL (80 g, 1.5 moles) of cold acrylonitrile to the cold ammonium hydroxide with gentle swirling.[3]

  • Securely fasten the stopper on the bottle.

  • Shake the bottle intermittently for about 5 minutes until the mixture becomes homogeneous. An exothermic reaction will occur, and the temperature will rise.[3]

  • Allow the reaction mixture to stand at room temperature overnight in a safe location (e.g., behind a blast shield in a fume hood).

  • After the reaction period, carefully vent any pressure and transfer the mixture to a round-bottom flask.

  • Remove the excess ammonia and water by distillation under reduced pressure.

  • The crude 3-aminopropionitrile can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 79-81°C at 16 mmHg.[3] The expected yield is around 31-33%.[3]

Protocol 2: Hydrogenation of 3-Aminopropionitrile to this compound

This protocol is a general guideline and should be performed by personnel experienced with high-pressure hydrogenation reactions.

Materials:

  • 3-Aminopropionitrile

  • Raney Nickel (or another suitable catalyst like Cobalt or Pd/C)

  • Methanol or Ethanol (anhydrous)

  • High-pressure autoclave (hydrogenator)

Procedure:

  • In the vessel of a high-pressure autoclave, dissolve 3-aminopropionitrile in a suitable amount of anhydrous methanol or ethanol.

  • Carefully add the Raney Nickel catalyst under a blanket of inert gas (e.g., argon or nitrogen). The amount of catalyst is typically 5-10% by weight of the 3-aminopropionitrile.

  • Seal the autoclave and purge it several times with nitrogen, followed by several purges with hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5 MPa).

  • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 80-100°C).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture to remove the catalyst. This should be done carefully as Raney Nickel can be pyrophoric.

  • Remove the solvent from the filtrate by distillation.

  • The crude this compound can be purified by fractional distillation. Collect the fraction boiling at approximately 138-140°C at atmospheric pressure.

Mandatory Visualization

Synthesis_Workflow Acrylonitrile Acrylonitrile Reaction1 Amination (70-100°C, 10-20 MPa) Acrylonitrile->Reaction1 Ammonia Ammonia (excess) Ammonia->Reaction1 Aminopropionitrile 3-Aminopropionitrile Reaction1->Aminopropionitrile Reaction2 Hydrogenation (60-120°C, 3-10 MPa) Aminopropionitrile->Reaction2 Hydrogen Hydrogen Hydrogen->Reaction2 Catalyst Catalyst (Raney Ni, Co, Pd/C) Catalyst->Reaction2 Crude_DAP Crude this compound Reaction2->Crude_DAP Purification Purification (Fractional Distillation) Crude_DAP->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound from acrylonitrile.

Troubleshooting_Workflow Start Start Troubleshooting Problem Identify Primary Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield Impure_Product Impure Product Problem->Impure_Product Purity Slow_Reaction Slow Reaction Problem->Slow_Reaction Rate Check_Ammonia Check Ammonia Ratio (should be in large excess) Low_Yield->Check_Ammonia Check_Temp_Pressure1 Verify Amination Temp (70-100°C) & Pressure (10-20 MPa) Low_Yield->Check_Temp_Pressure1 Analyze_Impurity Identify Impurity (GC-MS, NMR) Impure_Product->Analyze_Impurity Check_Catalyst Check Catalyst Activity (consider fresh catalyst) Slow_Reaction->Check_Catalyst Check_H2_Pressure Verify Hydrogenation Pressure (3-10 MPa) Slow_Reaction->Check_H2_Pressure Check_Temp2 Optimize Hydrogenation Temp (60-120°C) Slow_Reaction->Check_Temp2 Check_Ammonia->Check_Temp_Pressure1 Check_Catalyst->Check_H2_Pressure Check_H2_Pressure->Check_Temp2 Fractional_Distillation Perform Fractional Distillation Analyze_Impurity->Fractional_Distillation High boiling impurity Copper_Wash Consider Aqueous CuSO4 Wash Analyze_Impurity->Copper_Wash Amine byproducts Fractional_Distillation->Copper_Wash

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Reactions of 1,3-Diaminopropane with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 1,3-diaminopropane and aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the major products formed when this compound reacts with an aldehyde?

The condensation of this compound with aldehydes can yield two primary products: a hexahydropyrimidine (B1621009) and a bisimine.[1] The reaction proceeds through the initial formation of a monoimine intermediate. This intermediate can then either undergo an intramolecular ring-closure to form the six-membered hexahydropyrimidine ring or react with a second molecule of the aldehyde to produce the bisimine.

Q2: What factors influence whether the hexahydropyrimidine or the bisimine is the major product?

The product distribution is significantly influenced by the electronic properties of the aldehyde.[1]

  • Aldehydes with electron-withdrawing groups (e.g., p-nitrobenzaldehyde, p-cyanobenzaldehyde) on an aromatic ring tend to favor the formation of the hexahydropyrimidine.

  • Aldehydes with electron-donating groups (e.g., p-methoxybenzaldehyde, o-hydroxybenzaldehyde) on an aromatic ring generally favor the formation of the bisimine.

  • Aliphatic aldehydes have historically been used in the synthesis of hexahydropyrimidines.

The nucleophilicity of the diamine also plays a role; less nucleophilic amines favor hexahydropyrimidine formation.[1]

Q3: What are some common side products in these reactions?

Besides the two main products, other side products can form depending on the reactants and reaction conditions:

  • Oligomers and polymers: Especially when using highly reactive aldehydes like formaldehyde, oligomerization can be a significant issue.

  • Complex mixtures: Reactions with dicarbonyl compounds can lead to the formation of more complex substances, including di-imines.[2]

  • Monoimine intermediate: The initial monoimine may remain in the reaction mixture if the reaction does not go to completion.

  • Products of aldehyde self-condensation (Aldol reaction): If the aldehyde has enolizable protons, it can undergo self-condensation, particularly under basic conditions.

Q4: How can I characterize the products of my reaction?

Standard spectroscopic methods are used for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is a powerful tool to distinguish between the hexahydropyrimidine and bisimine structures. The chemical shifts of the protons and carbons in the heterocyclic ring of the hexahydropyrimidine are characteristic.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence or absence of characteristic peaks for C=N (imine) and N-H bonds can help identify the products.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the products and aid in their identification.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incorrect Stoichiometry: An inappropriate ratio of this compound to aldehyde can lead to a mixture of products and unreacted starting materials.* For bisimine synthesis: Use a diamine to aldehyde molar ratio of at least 1:2. * For hexahydropyrimidine synthesis: A 1:1 molar ratio is typically used. However, a slight excess of the diamine may be beneficial in some cases to avoid bisimine formation.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures.* Monitor the reaction progress using Thin Layer Chromatography (TLC). * If the reaction is sluggish, consider a gradual increase in temperature. For some syntheses, refluxing in a suitable solvent is necessary.
Inappropriate Solvent: The choice of solvent can influence the reaction pathway and product stability.* Ethanol (B145695) and methanol (B129727) are commonly used solvents for these reactions. * For certain reactions, aprotic solvents may be more suitable. Solvent-free conditions have also been reported.
Product Instability: Imines and hexahydropyrimidines can be susceptible to hydrolysis, especially during aqueous workup.* Minimize contact with water during workup. * Use anhydrous solvents and reagents if possible. * Consider performing the workup under neutral or slightly basic conditions to prevent hydrolysis, which is often acid-catalyzed.
Issue 2: Formation of a Mixture of Hexahydropyrimidine and Bisimine
Possible Cause Troubleshooting Steps
Electronic Properties of the Aldehyde: The inherent reactivity of the aldehyde may lead to a mixture of both products.* To favor the hexahydropyrimidine , use an aldehyde with strong electron-withdrawing groups. * To favor the bisimine , use an aldehyde with electron-donating groups.
Reaction Conditions: The reaction conditions may not be optimized for the selective formation of one product.* Control Stoichiometry: A 1:1 ratio of diamine to aldehyde is more likely to yield the hexahydropyrimidine, while a 1:2 ratio favors the bisimine. * Slow Addition: Slowly adding the aldehyde to the diamine solution can sometimes favor the formation of the hexahydropyrimidine by keeping the instantaneous concentration of the aldehyde low.
Issue 3: Difficulty in Purifying the Product
Possible Cause Troubleshooting Steps
Similar Physical Properties of Products and Byproducts: The desired product may have similar solubility and chromatographic behavior to side products.* Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good separation. * Column Chromatography: Silica gel chromatography can be used to separate the components of the reaction mixture. A gradient elution with a mixture of polar and non-polar solvents is often effective. * Extraction: If there is a significant difference in the basicity of the products, an acid-base extraction might be possible. However, care must be taken to avoid hydrolysis.

Data Presentation

Table 1: Product Distribution in the Reaction of this compound with Various Substituted Benzaldehydes

Aldehyde SubstituentMolar Ratio (Diamine:Aldehyde)Product(s)Yield (%)Reference
p-NO₂1:1Hexahydropyrimidine70
p-CN1:1Hexahydropyrimidine81
p-Cl1:1BisimineSole Product
p-OCH₃1:1BisimineSole Product
o-OH1:1BisimineSole Product

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Nitrophenyl)hexahydropyrimidine

This protocol is adapted from procedures that favor hexahydropyrimidine formation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) in ethanol (50 mL).

  • Addition of Aldehyde: To this solution, add a solution of 4-nitrobenzaldehyde (B150856) (10 mmol) in ethanol (50 mL) dropwise over 30 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Reduce the solvent volume under reduced pressure.

    • The product may precipitate upon cooling or further concentration. If so, collect the solid by filtration.

    • If an oil is obtained, attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal.

    • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified 2-(4-nitrophenyl)hexahydropyrimidine.

Protocol 2: Synthesis of N,N'-Bis(4-methoxybenzylidene)propane-1,3-diamine

This protocol is adapted from procedures that favor bisimine formation.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) in methanol (50 mL).

  • Addition of Aldehyde: Add 4-methoxybenzaldehyde (B44291) (22 mmol, 2.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The product often precipitates from the reaction mixture.

  • Workup and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold methanol to remove any unreacted aldehyde.

    • Dry the product under vacuum to obtain the purified N,N'-bis(4-methoxybenzylidene)propane-1,3-diamine.

Visualizations

Reaction_Pathway This compound This compound Monoimine_Intermediate Monoimine Intermediate This compound->Monoimine_Intermediate + Aldehyde Aldehyde (R-CHO) Aldehyde (R-CHO) Hexahydropyrimidine Hexahydropyrimidine Monoimine_Intermediate->Hexahydropyrimidine Intramolecular Cyclization Bisimine Bisimine Monoimine_Intermediate->Bisimine + Aldehyde Aldehyde2 Aldehyde (R-CHO) Aldehyde2->Bisimine Aldehyde Aldehyde Aldehyde->Monoimine_Intermediate

Caption: Reaction pathway for this compound and aldehydes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select Diamine and Aldehyde Stoichiometry Adjust Molar Ratio (1:1 or 1:2) Reagents->Stoichiometry Dissolve Dissolve Reactants in Solvent Stoichiometry->Dissolve Mix Combine Reactant Solutions Dissolve->Mix Monitor Monitor by TLC Mix->Monitor Isolate Isolate Crude Product (Filtration/Evaporation) Monitor->Isolate Purify Purify by Recrystallization or Chromatography Isolate->Purify Characterize Characterize by NMR, IR, MS Purify->Characterize

Caption: General experimental workflow for the reaction.

Troubleshooting_Logic Problem Low Yield or Mixture of Products Check_Stoichiometry Is Stoichiometry Correct for Desired Product? Problem->Check_Stoichiometry Adjust_Stoichiometry Adjust Diamine:Aldehyde Ratio Check_Stoichiometry->Adjust_Stoichiometry No Check_Aldehyde What are the Electronic Properties of the Aldehyde? Check_Stoichiometry->Check_Aldehyde Yes Solution Improved Yield and Selectivity Adjust_Stoichiometry->Solution EWG Electron-Withdrawing Group (Favors Hexahydropyrimidine) Check_Aldehyde->EWG EDG Electron-Donating Group (Favors Bisimine) Check_Aldehyde->EDG Check_Conditions Are Reaction Conditions (Temp., Solvent) Optimal? EWG->Check_Conditions EDG->Check_Conditions Optimize_Conditions Modify Temperature or Solvent Check_Conditions->Optimize_Conditions No Check_Workup Is Hydrolysis a Potential Issue? Check_Conditions->Check_Workup Yes Optimize_Conditions->Solution Modify_Workup Use Anhydrous Conditions or Non-Aqueous Workup Check_Workup->Modify_Workup Yes Check_Workup->Solution No Modify_Workup->Solution

Caption: Troubleshooting logic for side product formation.

References

Technical Support Center: Polyamide Polymerization with 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on polyamide polymerization utilizing 1,3-diaminopropane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of polyamides with this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Polymer Yield or Low Molecular Weight High Reactivity of this compound: The high reactivity of this compound can lead to uncontrolled reactions and the formation of low molecular weight oligomers.[1][2]- Employ a two-stage heating process in melt polymerization: Start with a lower initial reaction temperature (e.g., 135-145°C) to form stable oligomers, then increase the temperature (e.g., to at least 200°C) to promote chain growth.[2]- Consider low-temperature solution polymerization: This method provides better control over the reaction kinetics.
Side Reactions: Terminal amino groups can undergo deamination at high temperatures to form azetidine (B1206935), which caps (B75204) the polymer chain.[1] Dehydration of terminal carboxylic groups can also lead to chain-capping species.[1]- Optimize reaction temperature and time: Avoid excessively high temperatures or prolonged reaction times to minimize side reactions.- Utilize solid-state polymerization (SSP): SSP is performed at temperatures below the polymer's melting point, which can help reduce side reactions and increase molecular weight.
Monomer Imbalance: Inaccurate stoichiometry of this compound and the dicarboxylic acid can limit the degree of polymerization.- Ensure precise molar equivalence of monomers: Carefully calculate and weigh the reactants. The monomer ratio is a critical factor in achieving high molecular weight.
Incomplete Removal of Byproducts: The buildup of condensation byproducts (e.g., water or phenol (B47542) from diphenyl isophthalate) can inhibit the forward reaction.[2]- Apply high vacuum during the later stages of melt polymerization: This will effectively remove volatile byproducts and drive the equilibrium towards polymer formation.- For reactions with diphenyl isophthalate, phenolic byproducts can initially act as solvents: Their removal should be managed as the reaction progresses to completion.[2]
Polymer Discoloration (Yellowing or Browning) Thermo-oxidative Degradation: High polymerization temperatures, especially in the presence of oxygen, can cause degradation and discoloration of the polyamide.[3]- Maintain an inert atmosphere: Conduct the polymerization under a nitrogen or argon blanket to prevent oxidation.- Optimize reaction temperature and time: Use the minimum temperature and time required to achieve the desired molecular weight.- Consider using additives: Hypophosphorous acid (0.1-0.5 wt.%) can be added during melt processing to minimize coloration.
UV Radiation Exposure: Post-synthesis exposure to UV light can lead to discoloration over time.[3]- Store the polymer in a dark, UV-protected environment.
Poor Solubility of the Final Polymer High Crystallinity or High Molecular Weight: Polyamides, particularly those with regular structures, can have high crystallinity, leading to poor solubility in common organic solvents.- Select appropriate solvents for characterization: A mixture of tetrachloroethane and phenol (40:60) is a reported solvent for viscosity measurements.[2] Aprotic polar solvents like NMP, DMAc, DMSO, and DMF are also options.
Cross-linking: Unwanted side reactions at high temperatures can lead to cross-linking, resulting in an insoluble polymer.- Carefully control the reaction temperature and duration.
Difficulty in Removing Unreacted this compound High Polarity and Boiling Point of this compound: Its physical properties can make it challenging to separate from the polymer and other polar reaction components.- Precipitation and thorough washing: Precipitate the polymer in a non-solvent like methanol (B129727) or water and wash it extensively.[4]- Use a copper sulfate (B86663) solution: Washing the reaction mixture with an aqueous solution of copper sulfate (CuSO₄) can help remove residual this compound through complexation.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve high molecular weight polyamides using this compound?

A1: The primary challenge lies in the high reactivity of this compound.[1][2] This high reactivity can lead to rapid, exothermic reactions that are difficult to control, favoring the formation of low molecular weight oligomers. Additionally, at the high temperatures often required for melt polymerization, side reactions such as the deamination of the terminal amino group to form azetidine can occur.[1] This side product acts as a chain terminator, preventing the formation of long polymer chains.

Q2: What are the typical side reactions in polyamide synthesis with this compound and how can they be minimized?

A2: A key side reaction is the deamination of the terminal amino group at elevated temperatures, which results in the formation of azetidine.[1] Another detrimental side reaction is the dehydration of the terminal carboxylic acid group, which can also lead to chain-capping species.[1] To minimize these side reactions, it is crucial to carefully control the reaction temperature and time. Employing a two-stage heating process in melt polymerization or using solid-state polymerization (SSP) at a temperature below the polymer's melting point can be effective strategies.

Q3: What are the recommended starting reaction conditions for melt polymerization of this compound with a dicarboxylic acid diester like diphenyl isophthalate?

A3: For the reaction of this compound with diphenyl isophthalate, an initial reaction temperature in the range of 135°C to 145°C is recommended.[2] A more preferred range is 137°C to 140°C, with about 138°C being most preferable.[2] This initial lower temperature allows for the formation of oligomers. Subsequently, the temperature can be raised to 200°C or higher to facilitate the ester-amine interchange and build higher molecular weight polyamides.[2]

Q4: My polyamide product is discolored. Is this indicative of a failed synthesis, and how can I prevent it?

A4: Discoloration, typically a yellow or brownish tint, is often a cosmetic issue and may not significantly impact the mechanical properties of the polyamide.[3] It is usually caused by thermo-oxidative degradation at high temperatures.[3] To prevent this, ensure the polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon). Optimizing the reaction temperature and duration to be as low and short as possible is also beneficial. For melt processes, the addition of a small amount of hypophosphorous acid can help reduce coloration.

Q5: How can I purify the synthesized polyamide?

A5: A common purification method is to precipitate the polymer by pouring the reaction solution into a non-solvent with vigorous stirring. Methanol or water are frequently used for this purpose.[4] The precipitated polymer should then be collected by filtration and washed thoroughly with fresh non-solvent to remove unreacted monomers, salts, and residual solvent.[4] The purified polymer should then be dried in a vacuum oven until a constant weight is achieved.[4]

Data Presentation

Table 1: Molecular Weight of Polyamides Synthesized from this compound and Various Dicarboxylic Acids via Melt and Solid-State Polymerization.

PolyamideDicarboxylic AcidMₙ (kg mol⁻¹)Mₙ (kg mol⁻¹)PDI
PA310Sebacic acid---
PA312Dodecanedioic acid26712.6
PA314Tetradecanedioic acid---
PA316Hexadecanedioic acid---
Data extracted from a study on the synthesis of a series of aliphatic polyamides. The study identified PA312 as exhibiting the highest molecular weight.[1]

Experimental Protocols

Protocol 1: Melt Polymerization of this compound with a Dicarboxylic Acid

This protocol provides a general procedure for the melt polymerization of this compound with a dicarboxylic acid.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., dodecanedioic acid)

  • Nitrogen gas supply

  • Methanol (for purification)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet, and an outlet leading to a bubbler.

  • Charging the Reactor: Charge the flask with equimolar amounts of the dicarboxylic acid and this compound.

  • Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Initial Heating (Oligomerization): Gradually heat the reaction mixture to 135-145°C with constant stirring. Maintain this temperature for 1-2 hours to allow for the formation of low molecular weight prepolymer. Water will be evolved during this stage.

  • Polycondensation: Slowly increase the temperature to 200-220°C.

  • Vacuum Application: Once the desired temperature is reached, gradually apply a vacuum to the system to remove the water of condensation and drive the polymerization reaction to completion. Continue the reaction under vacuum for 2-4 hours. The viscosity of the melt will increase significantly.

  • Cooling and Isolation: After the reaction is complete, remove the heat and allow the polymer to cool to room temperature under a nitrogen atmosphere. The solid polymer can then be removed from the flask (this may require breaking the flask if the polymer is a solid plug).

  • Purification: Dissolve the crude polymer in a suitable solvent if possible, or grind the solid polymer into smaller pieces. Precipitate the polymer by adding it to a large volume of methanol with vigorous stirring.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 2: Solid-State Polymerization (SSP) of Polyamide Prepolymer

This protocol describes a general procedure for increasing the molecular weight of a polyamide prepolymer (synthesized via melt polymerization) through solid-state polymerization.

Materials:

  • Polyamide prepolymer (low molecular weight)

  • Nitrogen or Argon gas supply

Equipment:

  • Glass tube reactor or a suitable SSP reactor

  • Vacuum oven or a tube furnace with temperature control

  • Vacuum pump

  • Nitrogen/Argon inlet

Procedure:

  • Preparation of Prepolymer: Synthesize a low molecular weight polyamide prepolymer using a melt polymerization protocol, but with a shorter reaction time or lower final temperature. The prepolymer should be a solid that can be ground into a powder or pellets.

  • Charging the Reactor: Place the powdered or pelletized prepolymer into the SSP reactor.

  • Inert Atmosphere and Vacuum: Purge the reactor with an inert gas (nitrogen or argon) and then apply a vacuum. It is common to perform several cycles of purging with inert gas and applying a vacuum to ensure the removal of oxygen.

  • Heating: Heat the reactor to a temperature below the melting point of the polymer (typically 10-20°C below the melting temperature).

  • Polymerization: Maintain the prepolymer at this temperature under a high vacuum or a continuous flow of inert gas for an extended period (several hours to days). The exact time will depend on the desired molecular weight.

  • Cooling: After the desired reaction time, cool the reactor to room temperature under an inert atmosphere.

  • Characterization: The resulting high molecular weight polyamide can be characterized without further purification.

Visualizations

experimental_workflow cluster_melt Melt Polymerization cluster_ssp Solid-State Polymerization cluster_purification Purification reactants This compound + Dicarboxylic Acid oligomerization Initial Heating (135-145°C) reactants->oligomerization Equimolar polycondensation High Temp & Vacuum (>200°C) oligomerization->polycondensation Formation of Oligomers prepolymer Low MW Prepolymer polycondensation->prepolymer Chain Growth ssp_heating Heating Below Tm (High Vacuum) prepolymer->ssp_heating Optional Step for Higher MW precipitation Precipitation (in Methanol) prepolymer->precipitation Direct Purification high_mw_polymer High MW Polyamide ssp_heating->high_mw_polymer Increased MW high_mw_polymer->precipitation washing Washing precipitation->washing drying Vacuum Drying washing->drying final_product Purified Polyamide drying->final_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Molecular Weight / Yield cause1 High Monomer Reactivity issue->cause1 cause2 Side Reactions (e.g., Deamination) issue->cause2 cause3 Monomer Imbalance issue->cause3 cause4 Byproduct Buildup issue->cause4 sol1 Two-Stage Heating or Low-Temp Solution Poly. cause1->sol1 sol2 Optimize Temp/Time or Use Solid-State Poly. cause2->sol2 sol3 Precise Stoichiometry cause3->sol3 sol4 Apply High Vacuum cause4->sol4

References

Technical Support Center: Troubleshooting the Purification of 1,3-Diaminopropane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures containing 1,3-diaminopropane.

Frequently Asked Questions (FAQs)

Q1: My product is polar and co-elutes with this compound during workup. How can I separate them?

A1: This is a common issue as this compound is a polar, water-soluble compound.[1][2][3][4] Several extractive workup strategies can be employed before resorting to chromatography or distillation. These include washing the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the diamine and extract it into the aqueous phase.[5][6][7] Alternatively, washing with an aqueous solution of copper(II) sulfate (B86663) can effectively remove the diamine by forming a water-soluble copper complex.[8][9]

Q2: I've attempted an acidic wash, but my product is acid-sensitive. What are my alternatives?

A2: If your product is unstable in acidic conditions, an acidic wash should be avoided. A good alternative is a copper(II) sulfate wash, which is performed under neutral to slightly acidic conditions and is generally less harsh.[8][9] Another strategy is to use column chromatography with a stationary phase and eluent system designed for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a high pH mobile phase.[10][11][12]

Q3: During distillation, I'm not getting a clean separation between my product and this compound. What could be the issue?

A3: Incomplete separation during distillation is often due to close boiling points. If the boiling point of your product is within 20-30°C of this compound (b.p. ~140°C), simple distillation will be ineffective. In such cases, fractional distillation is necessary. If fractional distillation is still insufficient, consider forming a salt of your product to drastically change its boiling point, allowing for the removal of the volatile this compound.

Q4: What are the most common impurities I should expect from a reaction involving the synthesis of this compound?

A4: The synthesis of this compound typically involves the reaction of acrylonitrile (B1666552) with ammonia, followed by hydrogenation.[1] Common impurities and byproducts from this process include unreacted starting materials, the intermediate 3-aminopropionitrile, and the secondary amine bis(3-aminopropyl)amine.[2]

Data Presentation: Physical Properties of this compound and Common Impurities

The following table summarizes key quantitative data for this compound and its common synthesis-related impurities to aid in the selection of an appropriate purification strategy.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Solubility
This compound C₃H₁₀N₂74.13140.1-120.888Soluble in water and polar organic solvents.[1][2][3][4]
3-Aminopropionitrile C₃H₆N₂70.09185-67.20.958Soluble in water, chloroform, and methanol.[13][14][15][16][17]
Bis(3-aminopropyl)amine C₆H₁₇N₃131.22151 (at 50 mmHg)-140.938Completely miscible with water.[8][13][15][18][19]

Experimental Protocols

Protocol 1: Extractive Workup with Dilute Acid

This method is suitable for acid-stable products to remove residual this compound.

  • Dissolution : Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Extraction : Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Mixing : Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation : Allow the layers to fully separate. The protonated this compound will be in the lower aqueous layer.

  • Drain and Repeat : Drain the aqueous layer. Repeat the extraction with fresh 1M HCl two more times to ensure complete removal of the diamine.

  • Neutralization and Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Extractive Workup with Aqueous Copper(II) Sulfate

This protocol is a milder alternative for removing this compound from acid-sensitive products.

  • Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.

  • Preparation of Washing Solution : Prepare a 10% (w/v) aqueous solution of copper(II) sulfate.

  • Extraction : In a separatory funnel, wash the organic layer with a volume of the 10% copper(II) sulfate solution equal to the organic layer volume.

  • Observation : The aqueous layer will turn a deep blue or purple color as the copper-amine complex forms.

  • Repeat : Continue washing with fresh portions of the copper(II) sulfate solution until the aqueous layer no longer shows a significant color change. A general guideline is to use a total volume of the copper sulfate solution that is ten times the volume of the amine to be removed.[8][9]

  • Final Washes : Wash the organic layer with water and then with brine to remove any residual copper salts and water.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Protocol 3: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

This chromatographic technique is effective for separating polar compounds.

  • Stationary Phase : Select a HILIC column (e.g., silica, diol, or amide-bonded phase).

  • Mobile Phase Preparation :

    • Solvent A (Weak Eluent): Acetonitrile

    • Solvent B (Strong Eluent): Water, often with a buffer such as 10 mM ammonium (B1175870) formate (B1220265) or ammonium acetate to improve peak shape and reproducibility.

  • Sample Preparation : Dissolve the crude sample in a solvent mixture that is compatible with the initial mobile phase conditions (e.g., 80-90% acetonitrile).[20]

  • Column Equilibration : Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Gradient Elution : Start with a high percentage of the weak eluent (Solvent A) and gradually increase the percentage of the strong eluent (Solvent B). A typical starting gradient could be:

    • 0-2 minutes: 95% A

    • 2-15 minutes: Gradient to 60% A

    • 15-17 minutes: Hold at 60% A

    • 17-18 minutes: Return to 95% A

    • 18-25 minutes: Re-equilibration at 95% A

  • Fraction Collection and Analysis : Collect fractions corresponding to the desired product peak and analyze for purity.

Mandatory Visualizations

Troubleshooting Workflow for this compound Purification

The following diagram outlines a logical workflow for troubleshooting common purification issues.

TroubleshootingWorkflow Troubleshooting Purification of this compound Reaction Mixtures start Start: Crude Reaction Mixture check_properties Assess Properties: - Product Polarity - Product Acid Stability - Boiling Point Difference start->check_properties acid_stable Is the product acid-stable? check_properties->acid_stable Product is polar, co-elutes bp_diff Is Boiling Point Difference >30°C? check_properties->bp_diff Product is non-polar acid_wash Perform Dilute Acid Wash (Protocol 1) acid_stable->acid_wash Yes cu_wash Perform Copper Sulfate Wash (Protocol 2) acid_stable->cu_wash No check_purity1 Check Purity (TLC, LC-MS, NMR) acid_wash->check_purity1 cu_wash->check_purity1 chromatography Consider Advanced Purification: - HILIC (Protocol 3) - High pH Reversed-Phase - Amine-functionalized Silica check_purity1->chromatography Purity Unacceptable end Pure Product check_purity1->end Purity Acceptable simple_dist Simple Distillation bp_diff->simple_dist Yes frac_dist Fractional Distillation bp_diff->frac_dist No simple_dist->end frac_dist->end chromatography->end

Caption: A decision-making flowchart for purifying this compound reaction mixtures.

References

Preventing side reactions in Schiff base formation with 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Schiff bases using 1,3-diaminopropane. Our focus is to help you prevent and troubleshoot common side reactions to improve the yield and purity of your target bis-Schiff base.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of bis-Schiff bases from this compound and aldehydes.

Problem 1: Low yield of the desired bis-Schiff base and formation of an unexpected side product.

  • Question: My reaction is not producing the expected bis-Schiff base in high yield. I've isolated a side product. What could it be and how can I prevent its formation?

  • Answer: A common side reaction in the condensation of this compound with aldehydes is the formation of a cyclic hexahydropyrimidine (B1621009).[1] This occurs through an intramolecular cyclization of the mono-imine intermediate. The formation of this side product is particularly favored when using aromatic aldehydes with electron-withdrawing groups.[1]

    Troubleshooting Steps:

    • Analyze the Side Product: Characterize the isolated side product using NMR and IR spectroscopy to confirm if it is the hexahydropyrimidine.

      • ¹H NMR of Hexahydropyrimidine: Look for characteristic signals of the six-membered ring protons.

      • IR Spectroscopy of Hexahydropyrimidine: The spectrum will show N-H stretching bands and lack the C=N (imine) stretch that is characteristic of the Schiff base.

    • Optimize Reaction Conditions to Favor Bis-Schiff Base Formation:

      • Choice of Aldehyde: Be aware that aromatic aldehydes with strong electron-withdrawing substituents (e.g., -NO₂, -CN) are more prone to forming the hexahydropyrimidine. If possible, consider using aldehydes with electron-donating or less strongly withdrawing groups.

      • Stoichiometry: Use a precise 2:1 molar ratio of the aldehyde to this compound. An excess of the diamine can favor the mono-imine intermediate, which is the precursor to the cyclic side product.

      • Solvent: The choice of solvent can influence the reaction outcome. Non-polar aprotic solvents are often used. Some reactions have been shown to proceed with high yields under solvent-free conditions.

      • Temperature: Refluxing is a common condition for driving the reaction to completion. However, the optimal temperature may vary depending on the specific reactants.

      • Removal of Water: The formation of a Schiff base is a condensation reaction that produces water.[2] Removing water as it is formed can help drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

      • Catalysis: While many Schiff base formations proceed without a catalyst, sometimes a mild acid catalyst like acetic acid can be beneficial. However, strong acids can protonate the amine, rendering it non-nucleophilic.[3] For reactions that produce acidic byproducts, a non-nucleophilic base like triethylamine (B128534) can be used as a scavenger.

Problem 2: Difficulty in purifying the bis-Schiff base from the reaction mixture.

  • Question: I have a mixture of the desired bis-Schiff base and the hexahydropyrimidine side product. How can I effectively separate them?

  • Answer: The purification of Schiff bases can often be achieved through recrystallization. The choice of solvent is crucial and depends on the solubility of your specific product and side product.

    Purification Protocol:

    • Solvent Selection: Experiment with different solvents to find one in which the desired bis-Schiff base has good solubility at elevated temperatures and poor solubility at room temperature, while the hexahydropyrimidine side product has different solubility characteristics. Common solvents for recrystallization of Schiff bases include ethanol (B145695), methanol, and DMF.

    • Recrystallization Procedure:

      • Dissolve the crude product in a minimum amount of the chosen hot solvent.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the desired product.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

    • Column Chromatography: If recrystallization is ineffective, column chromatography can be a more rigorous method for separation. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system will need to be optimized for your specific compounds.

Problem 3: The reaction seems to be reversible, and the product is not stable.

  • Question: My purified bis-Schiff base appears to be hydrolyzing back to the starting materials. How can I improve its stability?

  • Answer: Schiff base formation is a reversible reaction, and the imine bond can be susceptible to hydrolysis, especially in the presence of water and acid.

    Strategies for Improving Product Stability:

    • Thorough Drying: Ensure that the final product is completely dry and free of any residual water or acidic impurities.

    • Inert Atmosphere: Store the purified Schiff base under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture.

    • Aprotic Solvents: When working with the Schiff base in solution, use dry aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of when synthesizing a Schiff base with this compound?

A1: The main side reaction is the intramolecular cyclization of the mono-imine intermediate to form a stable six-membered hexahydropyrimidine ring.[1] This is in competition with the reaction of the mono-imine with a second molecule of the aldehyde to form the desired bis-Schiff base.

Q2: Which factors promote the formation of the undesired hexahydropyrimidine side product?

A2: The formation of the hexahydropyrimidine is favored by:

  • Electron-withdrawing groups on the aromatic aldehyde (e.g., -NO₂, -CN). These groups increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by the free amine group of the mono-imine intermediate.[1]

  • A 1:1 molar ratio of aldehyde to diamine, which will preferentially form the mono-imine intermediate.

Q3: Can the hexahydropyrimidine side product be converted to the desired bis-Schiff base?

A3: The formation of the hexahydropyrimidine is a reversible reaction. In principle, it is in equilibrium with the mono-imine intermediate. By adding a second equivalent of the aldehyde and removing water, it may be possible to shift the equilibrium towards the formation of the bis-Schiff base. However, preventing its formation in the first place is a more effective strategy.

Q4: What are the key spectroscopic features to distinguish the bis-Schiff base from the hexahydropyrimidine?

A4:

  • IR Spectroscopy: The bis-Schiff base will exhibit a characteristic C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The hexahydropyrimidine will not have this peak but will show N-H stretching bands.

  • ¹H NMR Spectroscopy: The bis-Schiff base will show a characteristic signal for the azomethine proton (-CH=N-), often in the range of 8-9 ppm. The hexahydropyrimidine will have distinct signals for the protons in the saturated heterocyclic ring.

Data Presentation

The following table summarizes the effect of aldehyde substituents on the product distribution in the reaction with this compound.

Aldehyde SubstituentProduct DistributionReference
p-NO₂70% Hexahydropyrimidine[1]
p-CN81% Hexahydropyrimidine[1]
p-ClBis-Schiff base as the sole product[1]
p-OCH₃Bis-Schiff base as the sole product[1]
o-OHBis-Schiff base as the sole product[1]

Experimental Protocols

General Protocol for the Synthesis of a Bis-Schiff Base from this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (2 mmol)

  • This compound (1 mmol)

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve the aromatic aldehyde (2 mmol) in ethanol in a round-bottom flask.

  • Add a solution of this compound (1 mmol) in ethanol dropwise to the aldehyde solution with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically a few hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product by IR and NMR spectroscopy and melting point determination.

Solvent-Free Synthesis Protocol

This method can be environmentally friendly and lead to high yields.

Materials:

  • Aromatic aldehyde (2 mmol)

  • This compound (1 mmol)

  • Catalyst (e.g., P₂O₅/SiO₂) (catalytic amount)

  • Mortar and pestle

Procedure:

  • In a mortar, add the aromatic aldehyde (2 mmol), this compound (1 mmol), and a catalytic amount of P₂O₅/SiO₂.

  • Grind the mixture with a pestle at room temperature for the time required to complete the reaction (monitor by TLC).

  • The solid product is then typically purified by recrystallization.

Visualizations

Below are diagrams illustrating the key reaction pathways and a troubleshooting workflow.

Schiff_Base_Formation cluster_reactants Reactants cluster_products Potential Products Aldehyde Aldehyde Mono-imine Intermediate Mono-imine Intermediate Aldehyde->Mono-imine Intermediate + this compound - H₂O This compound This compound Bis-Schiff Base (Desired) Bis-Schiff Base (Desired) Mono-imine Intermediate->Bis-Schiff Base (Desired) + Aldehyde - H₂O Hexahydropyrimidine (Side Product) Hexahydropyrimidine (Side Product) Mono-imine Intermediate->Hexahydropyrimidine (Side Product) Intramolecular Cyclization

Caption: Competing reaction pathways in Schiff base formation with this compound.

Caption: Troubleshooting workflow for low yield in bis-Schiff base synthesis.

References

Technical Support Center: Stability of Metal-Organic Frameworks with 1,3-Diaminopropane Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with metal-organic frameworks (MOFs) that incorporate 1,3-diaminopropane and other short, flexible aliphatic diamine linkers.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, activation, and handling of MOFs with this compound linkers.

Issue 1: Poor Crystallinity or Amorphous Product

Symptoms:

  • Broad, poorly defined peaks in the Powder X-ray Diffraction (PXRD) pattern.

  • Absence of well-defined crystals under Scanning Electron Microscopy (SEM).

  • Low surface area determined by gas adsorption measurements.

Possible Causes & Solutions:

CauseSolution
High Flexibility of the this compound Linker: The conformational freedom of short, flexible linkers can hinder the formation of a well-ordered, crystalline framework.1. Solvent Modulation: Experiment with different solvent systems. Aromatic solvents may promote π-π stacking interactions that can help template the framework. The use of solvent mixtures can also influence the solubility and reactivity of the precursors.[1] 2. Temperature and Reaction Time Optimization: Systematically vary the solvothermal or hydrothermal reaction temperature and time. Slower crystallization at lower temperatures may favor the formation of a more ordered structure. 3. Use of Modulators: Introduce modulating agents, such as monocarboxylic acids (e.g., acetic acid, benzoic acid), to the synthesis mixture. Modulators can compete with the linker for coordination to the metal centers, slowing down the nucleation and growth process and leading to more crystalline materials.[2]
Inappropriate Solvent System: The polarity and coordinating ability of the solvent can significantly impact the crystallization process.[1]1. Solvent Screening: Test a range of solvents with varying polarities and boiling points (e.g., DMF, DEF, DMAc, ethanol, water).[1] 2. Co-solvent Systems: Employing a mixture of solvents can fine-tune the solubility of the metal salt and the linker, potentially leading to better quality crystals.
Rapid Nucleation and Growth: Fast reaction kinetics can lead to the formation of small, disordered particles.1. Microwave-Assisted Synthesis: This method can sometimes provide rapid and uniform heating, leading to the formation of nano-sized, crystalline MOFs.[3] 2. Sonochemical Synthesis: Ultrasonic methods can also promote the formation of crystalline materials by creating localized hot spots.[3]
Issue 2: Low Porosity and Surface Area

Symptoms:

  • Low gas uptake in N₂ or Ar adsorption-desorption isotherms.

  • Brunauer-Emmett-Teller (BET) surface area is significantly lower than theoretical predictions.

Possible Causes & Solutions:

CauseSolution
Framework Interpenetration: The flexibility of the this compound linker can allow for the formation of two or more interwoven frameworks, which reduces the accessible pore volume.1. Longer or More Rigid Co-linkers: Introduce a secondary, more rigid linker into the synthesis to discourage interpenetration. 2. Bulky Functional Groups: Synthesize derivatives of the this compound linker with bulky side groups that sterically hinder the formation of interpenetrated structures. 3. Guest Templates: The use of specific guest molecules during synthesis can sometimes template the formation of a non-interpenetrated phase.
Pore Collapse Upon Activation: The flexible framework may not be robust enough to withstand the removal of solvent molecules from the pores.1. Supercritical CO₂ Drying: This technique is a gentle method for solvent removal that can prevent pore collapse by avoiding the strong capillary forces associated with conventional heating and vacuum. 2. Solvent Exchange with a Low Surface Tension Solvent: Before activation, exchange the high-boiling synthesis solvent with a more volatile, low-surface-tension solvent like dichloromethane (B109758) or acetone.[4]
Missing Linker or Cluster Defects: The absence of linkers or entire metal clusters can lead to a disordered and less porous material.[5]1. Stoichiometry Control: Carefully control the molar ratio of the metal precursor to the this compound linker. 2. pH Adjustment: The pH of the synthesis solution can influence the coordination chemistry and the formation of defects. Experiment with the addition of small amounts of acid or base.

Frequently Asked Questions (FAQs)

Q1: What are the main stability challenges associated with using this compound as a MOF linker?

A1: The primary challenges stem from the flexibility and short length of the this compound linker. This flexibility can lead to:

  • Lower Thermal Stability: MOFs constructed from aliphatic linkers generally exhibit lower thermal stability compared to those with rigid aromatic linkers.[4]

  • Hydrolytic Instability: The flexible nature of the framework can make it more susceptible to degradation in the presence of water, as the metal-linker coordination bonds may be more easily attacked by water molecules.

  • Framework Collapse: The lack of rigidity can cause the porous structure to collapse upon removal of guest solvent molecules during activation.[6]

Q2: How can I characterize the stability of my this compound-based MOF?

A2: A combination of techniques is recommended:

  • Thermogravimetric Analysis (TGA): To determine the thermal decomposition temperature of the MOF.[7]

  • Powder X-ray Diffraction (PXRD): To assess the retention of crystallinity after exposure to heat, solvents, or water.[7]

  • Gas Adsorption Analysis (BET): To measure the surface area and porosity before and after stability tests to quantify any loss in porosity.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To monitor changes in the coordination environment of the linker and the presence of guest molecules.[8]

Q3: Are there any strategies to improve the stability of MOFs with flexible diamine linkers?

A3: Yes, several strategies can be employed:

  • Mixed-Linker Approach: Incorporating a more rigid secondary linker alongside the this compound can enhance the overall framework stability.[9]

  • Interpenetration: While often detrimental to porosity, a controlled degree of interpenetration can sometimes lead to a more stable framework.

  • Post-Synthetic Modification: After synthesizing the MOF, the framework can be chemically modified to strengthen it.

  • Choice of Metal Node: Using high-valent metal ions (e.g., Zr⁴⁺, Cr³⁺, Al³⁺) that form stronger coordination bonds can lead to more stable MOFs.[10]

Q4: What are "missing linker defects" and how do they affect my MOF?

A4: Missing linker defects are vacancies in the MOF structure where an organic linker is absent.[5][11] These defects can:

  • Reduce Stability: The absence of a linker weakens the overall framework, potentially lowering its thermal and chemical stability.[11]

  • Alter Porosity: Depending on the nature of the defect, it can either increase pore accessibility or lead to localized pore collapse.

  • Create Active Sites: The coordinatively unsaturated metal sites created by missing linkers can sometimes be beneficial for catalysis.

You can characterize missing linker defects using techniques like solid-state NMR, X-ray absorption spectroscopy (XAS), and by comparing experimental and theoretical gas adsorption isotherms.[12][13]

Quantitative Data Summary

Due to the limited availability of published data specifically on MOFs synthesized with this compound as the primary linker, the following tables provide a general overview of stability data for related amine-functionalized and flexible-linker MOFs.

Table 1: Thermal Stability of Amine-Functionalized MOFs

MOF SystemLinker/Functional GroupDecomposition Temperature (°C)Reference
NH₂-MIL-101(Ti)2-aminoterephthalic acid~200[4]
UiO-66-NH₂2-aminoterephthalic acid> 400[7]
MIL-53(Al)-NH₂2-aminoterephthalic acid~350-400[1]

Note: MOFs with aliphatic linkers generally show lower thermal stability than their aromatic counterparts.[4]

Table 2: Hydrolytic Stability of Selected MOFs

MOF SystemStability in WaterCharacterization MethodReference
UiO-66StablePXRD[7]
MOF-5UnstablePXRD[14]
MIL-101(Cr)StablePXRD, BET[14]

Note: The hydrolytic stability of MOFs with flexible aliphatic diamine linkers is expected to be a significant challenge and should be carefully evaluated for any application involving moisture.

Experimental Protocols

General Solvothermal Synthesis Protocol for MOFs

This protocol provides a general starting point for the synthesis of MOFs and should be optimized for specific metal-linker combinations.

  • Precursor Solution Preparation:

    • Dissolve the metal salt (e.g., zinc nitrate, copper nitrate) in a suitable solvent (e.g., DMF, ethanol) in a Teflon-lined autoclave.

    • In a separate container, dissolve the this compound linker and any co-linkers in the same or a miscible solvent.

  • Mixing:

    • Slowly add the linker solution to the metal salt solution under stirring.

    • If using a modulator, add it to the reaction mixture at this stage.

  • Reaction:

    • Seal the Teflon-lined autoclave and place it in a programmable oven.

    • Heat the mixture to the desired temperature (typically between 80-150 °C) for a specified period (12-72 hours).

  • Isolation and Washing:

    • After cooling the autoclave to room temperature, collect the product by filtration or centrifugation.

    • Wash the product several times with the synthesis solvent to remove unreacted precursors.

    • Perform a solvent exchange with a more volatile solvent (e.g., ethanol, acetone) to facilitate activation.

  • Activation:

    • Dry the washed product under vacuum at an elevated temperature (e.g., 100-150 °C) to remove the solvent from the pores. For potentially unstable frameworks, consider supercritical CO₂ drying.

Characterization Workflow

G cluster_synthesis Synthesis & Activation cluster_characterization Characterization cluster_stability Stability Testing cluster_recharacterization Re-characterization synthesis Solvothermal/Hydrothermal Synthesis washing Washing & Solvent Exchange synthesis->washing activation Activation (Vacuum, Supercritical CO2) washing->activation pxrd PXRD (Crystallinity, Phase Purity) activation->pxrd sem SEM/TEM (Morphology, Crystal Size) activation->sem gas_adsorption Gas Adsorption (BET) (Surface Area, Porosity) activation->gas_adsorption tga TGA (Thermal Stability) activation->tga ftir FT-IR (Functional Groups) activation->ftir hydrolytic Hydrolytic Stability (Exposure to Water/Humidity) gas_adsorption->hydrolytic chemical Chemical Stability (Exposure to Solvents, pH) gas_adsorption->chemical re_pxrd PXRD hydrolytic->re_pxrd re_gas_adsorption Gas Adsorption hydrolytic->re_gas_adsorption chemical->re_pxrd chemical->re_gas_adsorption G cluster_inputs Synthesis Parameters cluster_properties Resulting MOF Properties linker Linker Flexibility (e.g., this compound) crystallinity Crystallinity linker->crystallinity defects Defects (e.g., Missing Linkers) linker->defects stability Stability (Thermal, Hydrolytic) linker->stability metal Metal Node (e.g., Zn, Zr, Cu) metal->stability solvent Solvent System solvent->crystallinity temp Temperature & Time temp->crystallinity modulator Modulator modulator->crystallinity modulator->defects porosity Porosity & Surface Area crystallinity->porosity defects->porosity defects->stability G start Poor Crystallinity (Amorphous Product) cause1 High Linker Flexibility start->cause1 cause2 Inappropriate Solvent start->cause2 cause3 Rapid Nucleation start->cause3 sol1 Optimize Temp/Time cause1->sol1 sol2 Use Modulators cause1->sol2 sol3 Screen Solvents/ Co-solvents cause2->sol3 cause3->sol1 sol4 Change Heating Method (Microwave/Sono) cause3->sol4

References

Technical Support Center: Curing Epoxy Resins with 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-diaminopropane as a curing agent for epoxy resins.

Troubleshooting Guide

This guide addresses common issues encountered during the epoxy curing process with this compound.

Issue Potential Cause Recommended Solution
Slow or Incomplete Cure 1. Incorrect Mix Ratio: An improper stoichiometric ratio of epoxy resin to this compound is a common cause of curing problems. Altering the mix ratio will likely result in a soft or incomplete cure.[1][2] 2. Low Ambient Temperature: The curing reaction is temperature-dependent. Lower temperatures will significantly slow down the reaction rate. For every 10-18°F (5-10°C) drop in temperature, the gel time can double.[3] 3. Thoroughness of Mixing: Inadequate mixing can lead to localized areas of uncured or partially cured resin.[4]1. Verify Stoichiometry: Ensure the correct mix ratio of epoxy resin to this compound is being used. It is crucial to adhere to the manufacturer's recommended ratio.[1] 2. Increase Temperature: If possible, increase the ambient temperature to the recommended range for the epoxy system, typically between 75°F and 85°F (24°C to 30°C).[5] Applying localized heat with a heat gun or working in a temperature-controlled environment can accelerate the cure.[5][6][7] 3. Ensure Thorough Mixing: Mix the resin and hardener thoroughly, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.[4]
Cure is Too Fast 1. High Ambient Temperature: Elevated temperatures will accelerate the curing reaction, potentially reducing the working time (pot life) to an unmanageable level.[5][6][7] 2. Large Batch Size: The curing reaction is exothermic, meaning it generates heat. Mixing large quantities of resin and hardener can lead to a rapid increase in temperature, further accelerating the cure.[2]1. Lower the Temperature: If possible, work in a cooler environment to slow down the reaction. 2. Mix Smaller Batches: Prepare smaller batches of the epoxy mixture to better manage the exothermic reaction. 3. Use a Different Amine: For applications requiring a longer pot life, consider a less reactive amine curing agent.
Surface Defects (Amine Blush, Stickiness) 1. Amine Blush: A waxy or oily layer on the surface of the cured epoxy, known as amine blush, can form in the presence of moisture and carbon dioxide. This is a common issue with amine hardeners.[8][9] 2. Incomplete Mixing: As with slow curing, incomplete mixing can result in sticky or tacky spots on the surface.[4]1. Control Humidity: Work in a low-humidity environment to minimize the formation of amine blush. If blush has already formed, it can often be removed by washing the surface with warm, soapy water. 2. Ensure Thorough Mixing: Double-check mixing procedures to guarantee a uniform mixture of resin and hardener.[4]
Bubbles in the Cured Epoxy 1. Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the epoxy system.[8] 2. Outgassing from Porous Substrates: If applying the epoxy to a porous material, air can escape from the substrate and become trapped in the curing resin.[8]1. Proper Mixing Technique: Mix the components slowly and deliberately to avoid whipping air into the mixture. 2. Use a Heat Gun or Vacuum: Gently applying heat with a heat gun can help to lower the viscosity of the resin and allow bubbles to rise to the surface and pop. For more advanced applications, vacuum degassing of the mixed epoxy prior to application can remove trapped air.

Frequently Asked Questions (FAQs)

1. How does the concentration of this compound affect the curing rate?

The concentration of this compound, specifically the stoichiometric ratio of amine hydrogen to epoxy groups, is a critical factor in controlling the curing process. While specific quantitative data is highly dependent on the particular epoxy resin system, the general relationship is that the curing rate is fastest at or near the stoichiometric ratio. Deviating significantly from this ratio will likely lead to an incomplete or slow cure.

2. What is the effect of temperature on the curing time?

Temperature has a significant impact on the curing rate of epoxy resins. As a general rule of thumb, for every 10°C (18°F) increase in temperature, the curing time is approximately halved.[3] Conversely, a decrease in temperature will prolong the curing time. It is important to work within the temperature range recommended by the epoxy resin manufacturer.

3. Can I adjust the mix ratio to control the curing speed?

It is not recommended to alter the manufacturer's specified mix ratio to control the curing speed.[1] The stoichiometry of the epoxy-amine reaction is designed for optimal cross-linking and final properties. Adjusting the ratio will likely result in an incomplete cure and compromised mechanical and thermal properties of the final product.[1][2] To control the curing speed, it is better to adjust the temperature or choose a different amine curing agent with the desired reactivity.

4. What are the typical properties of an epoxy resin cured with this compound?

The properties of the cured epoxy will depend on the specific resin used, but in general, this compound, being a linear aliphatic diamine, will produce a cured epoxy with the following approximate properties:

PropertyTypical Value Range
Glass Transition Temperature (Tg)~90-110 °C
Tensile Strength50-70 MPa
Elongation at Break3-5%

5. How can I determine the curing kinetics of my specific epoxy/1,3-diaminopropane system?

Differential Scanning Calorimetry (DSC) is a powerful technique to study the curing kinetics of thermosetting resins. It allows for the determination of key parameters such as the onset of cure, the heat of cure, and the glass transition temperature. A detailed experimental protocol for DSC analysis is provided in the following section.

Experimental Protocols

Determining Curing Kinetics using Differential Scanning Calorimetry (DSC)

This protocol outlines the methodology for analyzing the curing behavior of an epoxy resin with this compound using DSC.

Objective: To determine the curing profile, including the onset of cure, peak exotherm temperature, and total heat of reaction.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Epoxy resin

  • This compound

  • Precision balance (accurate to ±0.01 mg)

  • Mixing container and stir rod

Methodology:

  • Sample Preparation:

    • Accurately weigh the desired amounts of epoxy resin and this compound into a mixing container according to the desired stoichiometric ratio.

    • Thoroughly mix the two components for a specified time (e.g., 2-3 minutes) until a homogeneous mixture is achieved.

    • Immediately after mixing, accurately weigh approximately 5-10 mg of the mixture into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatiles during the experiment.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • DSC Analysis (Non-isothermal):

    • Place the sample pan and the reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected onset of cure (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20°C/min) to a temperature well above the completion of the curing exotherm (e.g., 250°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Onset Temperature: Determine the onset of the curing exotherm, which indicates the start of the curing reaction.

    • Peak Exotherm Temperature: Identify the temperature at which the rate of heat evolution is at its maximum.

    • Total Heat of Reaction (ΔH): Integrate the area under the exothermic peak to determine the total heat evolved during the curing reaction. This value is proportional to the extent of the reaction.[5]

Mandatory Visualizations

Curing_Pathway cluster_reactants Reactants cluster_reaction Curing Process cluster_product Product Epoxy Epoxy Resin (with epoxide groups) Step1 Step 1: Primary amine attacks epoxide ring, forming a secondary amine and a hydroxyl group. Epoxy->Step1 Amine This compound (Primary Amine) Amine->Step1 Step2 Step 2: Secondary amine attacks another epoxide ring, leading to cross-linking. Step1->Step2 CuredEpoxy Cured Epoxy Network (Cross-linked thermoset) Step2->CuredEpoxy

Caption: Epoxy curing signaling pathway.

Troubleshooting_Workflow Start Start: Curing Issue Identified CheckRatio Is the mix ratio correct? Start->CheckRatio CheckTemp Is the ambient temperature adequate? CheckRatio->CheckTemp Yes CorrectRatio Action: Correct mix ratio and restart. CheckRatio->CorrectRatio No CheckMixing Was mixing thorough? CheckTemp->CheckMixing Yes IncreaseTemp Action: Increase temperature or apply heat. CheckTemp->IncreaseTemp No Remix Action: Ensure thorough mixing on next attempt. CheckMixing->Remix No FurtherInvestigation Further Investigation Needed: - Check for material contamination - Consult material datasheet CheckMixing->FurtherInvestigation Yes Resolved Issue Resolved CorrectRatio->Resolved IncreaseTemp->Resolved Remix->Resolved

Caption: Troubleshooting workflow for epoxy curing issues.

References

Technical Support Center: Industrial 1,3-Diaminopropane Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the industrial synthesis of 1,3-Diaminopropane. Our focus is on minimizing impurities to ensure a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for this compound?

A1: The most common industrial method for producing this compound is a two-stage process. The first stage involves the reaction of acrylonitrile (B1666552) with an excess of ammonia (B1221849) to produce β-aminopropionitrile. In the second stage, this intermediate is hydrogenated, typically over a fixed-bed catalyst like cobalt or nickel, to yield this compound.[1] This continuous process is generally carried out under high pressure, ranging from 10 to 20 MPa.[1]

Q2: What are the most common impurities I might encounter in my this compound synthesis?

A2: Several impurities can arise during the synthesis of this compound. The most prevalent include:

  • β-aminopropionitrile: Unreacted intermediate from the first stage.

  • Bis(cyanoethyl)amine: Formed from the reaction of acrylonitrile with β-aminopropionitrile.[1]

  • Bis(3-aminopropyl)amine: A significant byproduct formed during the hydrogenation stage.[1]

  • 3-Amino-1-propanol: Can be formed if water is present during the hydrogenation step, leading to hydrolysis of the nitrile group followed by reduction.[1]

  • Acrylonitrile polymers: Can form if the acrylonitrile starting material is not properly stored or purified.

Q3: How can I increase the yield of this compound and minimize byproduct formation?

A3: To enhance the yield of the desired product, consider the following strategies:

  • Use a large excess of ammonia: This shifts the equilibrium towards the formation of β-aminopropionitrile in the first stage and can suppress the formation of bis(cyanoethyl)amine.[1]

  • Addition of a polar solvent and water: This can also help to improve the yield of this compound.[1]

  • Optimize reaction conditions: Careful control of temperature and pressure during both stages is crucial. The amination of acrylonitrile is typically performed at 70-100°C, while the hydrogenation is carried out at 60-120°C.[1]

Q4: My final product is contaminated with Bis(3-aminopropyl)amine. How can I remove it?

A4: Separating Bis(3-aminopropyl)amine from this compound can be challenging due to their similar boiling points. Fractional distillation under vacuum is the standard industrial method. Additionally, extractive methods using copper sulfate (B86663) solutions have been reported to be effective in removing amine impurities. The copper (II) ions form complexes with the diamines, which can then be separated.[2]

Q5: What analytical methods are recommended for determining the purity of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for both quantifying the purity of this compound and identifying volatile impurities.[3][4] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for comprehensive characterization and quantification of the active principle and related amine impurities.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of this compound Insufficient excess of ammonia.Increase the molar ratio of ammonia to acrylonitrile.[1]
Sub-optimal reaction temperature or pressure.Verify and adjust the temperature and pressure to the recommended ranges for both the amination and hydrogenation stages.[1]
Catalyst deactivation.Regenerate or replace the hydrogenation catalyst. Consider adding sodium hydroxide (B78521) to inhibit Raney Ni deactivation.[6]
High levels of Bis(3-aminopropyl)amine impurity Inadequate control of hydrogenation conditions.Optimize the hydrogenation temperature, pressure, and hydrogen flow rate.
Catalyst selectivity issues.Evaluate different hydrogenation catalysts. Cobalt-based catalysts may offer different selectivity compared to nickel.[7]
Presence of 3-Amino-1-propanol impurity Water contamination in the hydrogenation reactor.Ensure all reactants and the reactor system are thoroughly dried before initiating the hydrogenation step.
Hydrolysis of the aminonitrile intermediate.Minimize the residence time of the intermediate in the presence of any water.
Formation of acrylonitrile polymer Poor quality of acrylonitrile starting material.Ensure the acrylonitrile is free of polymer before use; redistillation may be necessary.
Improper storage of acrylonitrile.Store acrylonitrile according to safety data sheet recommendations to prevent polymerization.
Catalyst deactivation during hydrogenation Formation of oligomeric secondary amines on the catalyst surface.For Raney® Ni catalysts, the addition of sodium hydroxide can inhibit this deactivation pathway.[6]
Poisoning by impurities in the feedstock.Ensure the purity of the β-aminopropionitrile feed to the hydrogenation reactor.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis

Parameter Amination Stage Hydrogenation Stage
Reactants Acrylonitrile, Excess Ammoniaβ-aminopropionitrile, Hydrogen
Catalyst -Cobalt or Nickel (fixed-bed)[1]
Temperature 70 - 100 °C[1]60 - 120 °C[1]
Pressure 10 - 20 MPa[1]10 - 20 MPa[1]
Typical Solvents Water, Polar Solvents[1]-

Table 2: Impact of Reaction Conditions on Product Purity (Illustrative)

Condition Varied Change Effect on this compound Purity Effect on Major Impurities
Ammonia:Acrylonitrile Ratio IncreaseIncreaseDecrease in Bis(cyanoethyl)amine
Hydrogenation Temperature Increase beyond optimumDecreaseIncrease in Bis(3-aminopropyl)amine and thermal degradation products
Water Content in Hydrogenation IncreaseDecreaseIncrease in 3-Amino-1-propanol
Catalyst Age IncreaseDecreasePotential increase in various byproducts due to loss of selectivity

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.

    • Vortex the solution to ensure it is fully dissolved.

    • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[4]

  • GC-MS Instrumentation and Conditions:

    • System: A standard GC-MS system equipped with a capillary column (e.g., Agilent DB-5MS, 30 m x 0.25 mm, 0.25 µm).[3]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL in split mode (e.g., 10:1).[3]

    • Carrier Gas: Helium at a flow rate of 0.8 mL/min.[3]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 5 minutes.

      • Ramp 1: Increase to 90 °C at 2 °C/min, hold for 5 minutes.

      • Ramp 2: Increase to 280 °C at 30 °C/min, hold for 3 minutes.[3]

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 30-550.

  • Data Analysis:

    • Identify the this compound peak and any impurity peaks based on their retention times and mass spectra.

    • Quantify the purity by calculating the relative peak area percentage from the total ion chromatogram (TIC).[4]

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

    • Ensure all glassware is dry and joints are properly sealed for vacuum application.

  • Procedure:

    • Charge the crude this compound into the distillation flask.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask.

    • Collect the initial fractions, which will likely contain lower-boiling impurities.

    • Carefully monitor the temperature at the head of the column. Collect the fraction corresponding to the boiling point of this compound (140 °C at atmospheric pressure, lower under vacuum).[8]

    • Higher-boiling impurities, such as Bis(3-aminopropyl)amine, will remain in the distillation flask.

  • Analysis:

    • Analyze the collected fractions using GC-MS (Protocol 1) to determine their purity.

Visualizations

Synthesis_Pathway cluster_stage1 Stage 1: Amination cluster_stage2 Stage 2: Hydrogenation Acrylonitrile Acrylonitrile Aminopropionitrile β-Aminopropionitrile Acrylonitrile->Aminopropionitrile + NH₃ (excess) Bis_cyano Bis(cyanoethyl)amine Acrylonitrile->Bis_cyano + β-Aminopropionitrile Ammonia Ammonia Ammonia->Aminopropionitrile Diaminopropane This compound Aminopropionitrile->Diaminopropane + H₂ / Catalyst Aminopropionitrile->Bis_cyano Hydrogen H₂ Hydrogen->Diaminopropane Bis_amino Bis(3-aminopropyl)amine Hydrogen->Bis_amino Bis_cyano->Bis_amino + H₂ / Catalyst

Caption: Synthesis pathway for this compound and major byproducts.

Troubleshooting_Workflow Start Low Purity of This compound Analyze Analyze Impurity Profile (GC-MS) Start->Analyze Identify_Impurity Identify Major Impurity Analyze->Identify_Impurity Unreacted_APN High β-Aminopropionitrile Identify_Impurity->Unreacted_APN Unreacted Intermediate High_Bis_Amine High Bis(3-aminopropyl)amine Identify_Impurity->High_Bis_Amine Side Product High_Alcohol High 3-Amino-1-propanol Identify_Impurity->High_Alcohol Hydrolysis Product Check_Hydrogenation Check Hydrogenation Conditions (T, P, H₂ flow) Unreacted_APN->Check_Hydrogenation Check_Catalyst Check Catalyst Activity Unreacted_APN->Check_Catalyst High_Bis_Amine->Check_Hydrogenation Check_Ammonia_Ratio Check NH₃:Acrylonitrile Ratio High_Bis_Amine->Check_Ammonia_Ratio Check_Water Check for Water Contamination High_Alcohol->Check_Water Optimize_Hydrogenation Optimize Hydrogenation Parameters Check_Hydrogenation->Optimize_Hydrogenation Regen_Catalyst Regenerate/Replace Catalyst Check_Catalyst->Regen_Catalyst Dry_System Dry Reactants and System Check_Water->Dry_System Increase_Ammonia Increase Ammonia Excess Check_Ammonia_Ratio->Increase_Ammonia

Caption: Troubleshooting workflow for low purity this compound.

Logical_Relationship cluster_input Input Parameters cluster_process Process Stages cluster_output Output Metrics Reactant_Ratio Reactant Ratio (NH₃:Acrylonitrile) Amination Amination Reactant_Ratio->Amination Temperature Temperature Temperature->Amination Hydrogenation Hydrogenation Temperature->Hydrogenation Pressure Pressure Pressure->Hydrogenation Catalyst Catalyst Choice Catalyst->Hydrogenation Amination->Hydrogenation Purification Purification Hydrogenation->Purification Impurity_Profile Impurity Profile Hydrogenation->Impurity_Profile Yield Yield of This compound Purification->Yield Purity Purity Purification->Purity

References

Technical Support Center: Biocatalytic Production of 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the biocatalytic production of 1,3-diaminopropane (1,3-DAP).

Frequently Asked Questions (FAQs)

Q1: What are the primary biocatalytic pathways for this compound (1,3-DAP) production?

A1: The two main natural biosynthetic pathways for 1,3-DAP are the C4 and C5 pathways.[1]

  • C4 Pathway: This pathway starts from the C4 carbon skeleton of oxaloacetate. It is found in organisms like Acinetobacter baumannii. Key enzymes in this pathway include 2-ketoglutarate 4-aminotransferase (Dat) and L-2,4-diaminobutanoate decarboxylase (Ddc). A notable advantage of this pathway is that its key enzymes do not require cofactors, which can lead to a higher production rate.[1][2]

  • C5 Pathway: This pathway utilizes the C5 carbon skeleton of α-ketoglutarate and is found in organisms such as Pseudomonas. A key enzyme in this pathway, spermidine (B129725) synthase (SpeE), requires S-adenosyl-3-methylthiopropylamine as a cofactor, which can limit the efficiency of this pathway.[1]

Q2: Which host organisms are suitable for 1,3-DAP production?

A2: While some microorganisms like Pseudomonas and Acinetobacter species naturally produce 1,3-DAP, their genetic manipulation can be challenging due to a lack of well-established genetic tools.[1] Consequently, Escherichia coli is a commonly used host for the heterologous expression of 1,3-DAP biosynthetic pathways due to its well-understood genetics and available metabolic engineering tools.[3][4]

Q3: What are the main challenges in the biocatalytic production of 1,3-DAP?

A3: Researchers may face several challenges, including:

  • Low product yield and productivity: This can be due to inefficient enzyme activity, precursor or cofactor limitations, and competing metabolic pathways.

  • Enzyme instability: Enzymes may lose activity under process conditions such as non-optimal pH or temperature.[1][5]

  • Byproduct formation: The synthesis of unwanted byproducts can reduce the yield of 1,3-DAP and complicate downstream processing.

  • Product toxicity/inhibition: High concentrations of 1,3-DAP can be inhibitory to the host cells and enzymes.[6][7]

  • Inefficient cofactor regeneration: Pathways dependent on cofactors like NADH and ATP require efficient regeneration systems to be economically viable.[8][9]

Q4: What yields of 1,3-DAP have been achieved through biocatalysis?

A4: Significant progress has been made in improving 1,3-DAP titers. For instance, a metabolically engineered E. coli strain has been reported to produce up to 13 g/L of 1,3-DAP in a fed-batch fermentation process.[3][4]

Troubleshooting Guides

Problem 1: Low or No 1,3-DAP Production
Possible Cause Troubleshooting Step
Inefficient Enzyme Activity - Verify the expression and activity of the key enzymes in your pathway (e.g., Dat and Ddc in the C4 pathway) using SDS-PAGE and enzyme assays. - Optimize codon usage of the heterologous genes for the expression host. - Consider using enzymes from different sources or protein engineering to improve catalytic efficiency.
Insufficient Precursor Supply - Overexpress genes involved in the synthesis of the direct precursor. For the C4 pathway, this involves increasing the pool of L-aspartate by overexpressing aspartate aminotransferase (aspC).[1][10] - Knock out competing pathways that drain the precursor pool.
Cofactor Limitation - For cofactor-dependent pathways (e.g., C5), ensure that the cofactor regeneration machinery of the host is sufficient.[1] - Engineer the cofactor regeneration system by overexpressing relevant enzymes. For NADPH-requiring steps, knocking out genes like pfkA can increase the NADPH pool.[10]
Suboptimal Fermentation Conditions - Optimize fermentation parameters such as pH, temperature, and aeration. The optimal pH and temperature will be specific to the enzymes in your pathway.[7][11] - Ensure all necessary nutrients and inducers are present in the media in sufficient concentrations.
Problem 2: High Concentration of Byproducts
Possible Cause Troubleshooting Step
Flux through Competing Pathways - Identify major byproducts using techniques like HPLC or GC-MS.[12][13] - Knock out the genes responsible for the synthesis of these byproducts. For example, if acetate (B1210297) is a major byproduct, consider knocking out genes involved in its formation.
Non-specific Enzyme Activity - Characterize the substrate specificity of your enzymes to ensure they are not acting on other metabolites to produce unwanted byproducts. - If non-specific activity is an issue, consider protein engineering to improve substrate specificity.
Problem 3: Enzyme Instability
Possible Cause Troubleshooting Step
Suboptimal pH or Temperature - Determine the optimal pH and temperature for your key enzymes and maintain these conditions during the bioprocess.[7][11][14]
Proteolytic Degradation - Use protease-deficient host strains. - Optimize the timing of induction and harvest to minimize exposure of the target enzymes to proteases.
Denaturation by Process Conditions - Consider enzyme immobilization, which can enhance stability against pH and temperature fluctuations.[1] - Add stabilizing agents such as glycerol (B35011) or sorbitol to the reaction medium.

Data Presentation

Table 1: Comparison of C4 and C5 Biosynthetic Pathways for 1,3-DAP Production

FeatureC4 PathwayC5 PathwayReference
Starting Precursor Oxaloacetateα-Ketoglutarate[1]
Key Enzymes Dat, DdcSpeE[1]
Cofactor Requirement No essential cofactors for key enzymesRequires S-adenosyl-3-methylthiopropylamine[1]
Relative Production Rate HigherLower[1]

Table 2: Reported Production Titers of 1,3-DAP in Engineered E. coli

Strain Engineering StrategyTiter (g/L)Fermentation TypeReference
Overexpression of ppc and aspC in a pfkA deleted strain1.39Flask[10]
Fed-batch fermentation of engineered strain13Fed-batch[2][3]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation of Engineered E. coli for 1,3-DAP Production

This protocol is a representative example based on published methods for high-density cell culture to produce 1,3-DAP.[3][10]

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 50 mL of LB medium containing the appropriate antibiotics.

    • Incubate at 37°C with shaking at 250 rpm for 12-16 hours.

  • Batch Fermentation:

    • Inoculate a 5 L fermenter containing 3 L of defined medium with the seed culture to an initial OD600 of 0.1.

    • The defined medium should contain a glucose source (e.g., 20 g/L), a nitrogen source (e.g., ammonium (B1175870) sulfate), phosphate, and trace metals.

    • Control the temperature at 37°C and the pH at 7.0 (controlled with NH4OH). Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and airflow.

  • Fed-Batch Phase:

    • Once the initial glucose is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated glucose and nutrient solution.

    • Maintain the glucose concentration at a low level (e.g., < 1 g/L) to avoid the formation of inhibitory byproducts.

    • Induce the expression of the 1,3-DAP pathway genes with an appropriate inducer (e.g., IPTG) when the cell density reaches a desired level (e.g., OD600 of 20-30).

  • Sampling and Analysis:

    • Take samples periodically to measure cell density (OD600), glucose concentration, and 1,3-DAP concentration using HPLC.

Protocol 2: Quantification of 1,3-DAP in Fermentation Broth by HPLC

This protocol is a general guideline for the analysis of diamines. Optimization may be required.[12][13][15][16]

  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase as needed to be within the calibration range.

  • HPLC Conditions:

    • Column: A suitable column for amine analysis, such as an ion-exchange column (e.g., Bio-Rad Aminex) or a reverse-phase C18 column with an appropriate ion-pairing agent.

    • Mobile Phase: An aqueous buffer, for example, 0.5 mM sulfuric acid for an ion-exchange column.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 60°C.

    • Detector: Refractive Index (RI) detector.

  • Quantification:

    • Prepare a series of 1,3-DAP standards of known concentrations in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 1,3-DAP in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

Diagram 1: Biosynthetic Pathways for this compound

1_3_DAP_Pathways cluster_c4 C4 Pathway cluster_c5 C5 Pathway Oxaloacetate Oxaloacetate Aspartate L-Aspartate Oxaloacetate->Aspartate aspC Diaminobutanoate L-2,4-Diaminobutanoate Aspartate->Diaminobutanoate dat DAP_C4 This compound Diaminobutanoate->DAP_C4 ddc AKG α-Ketoglutarate Spermidine Spermidine AKG->Spermidine Multiple steps DAP_C5 This compound Spermidine->DAP_C5 speE

Caption: Overview of the C4 and C5 biosynthetic pathways for this compound.

Diagram 2: General Workflow for Metabolic Engineering of E. coli for 1,3-DAP Production

Metabolic_Engineering_Workflow Strain_Selection Select Host Strain (e.g., E. coli) Pathway_Selection Choose Biosynthetic Pathway (e.g., C4 Pathway) Strain_Selection->Pathway_Selection Gene_Synthesis Gene Synthesis & Codon Optimization Pathway_Selection->Gene_Synthesis Vector_Construction Construct Expression Vector Gene_Synthesis->Vector_Construction Transformation Transformation into Host Vector_Construction->Transformation Gene_Expression Overexpress Pathway Genes (e.g., dat, ddc) Transformation->Gene_Expression Metabolic_Modification Metabolic Modifications Gene_Expression->Metabolic_Modification Knockout Knockout Competing Pathways (e.g., pfkA) Metabolic_Modification->Knockout Overexpress_Precursor Overexpress Precursor Pathway (e.g., aspC) Metabolic_Modification->Overexpress_Precursor Fermentation Fermentation & Optimization Knockout->Fermentation Overexpress_Precursor->Fermentation Analysis Analysis (HPLC, etc.) Fermentation->Analysis Result High 1,3-DAP Titer Analysis->Result

Caption: A typical workflow for the metabolic engineering of E. coli to produce this compound.

Diagram 3: Troubleshooting Logic for Low 1,3-DAP Yield

Troubleshooting_Low_Yield Start Low 1,3-DAP Yield Check_Enzymes Check Enzyme Expression & Activity Start->Check_Enzymes Enzymes_OK Enzymes OK? Check_Enzymes->Enzymes_OK Optimize_Expression Optimize Codon Usage/ Expression System Enzymes_OK->Optimize_Expression No Check_Precursors Analyze Precursor Levels Enzymes_OK->Check_Precursors Yes Optimize_Expression->Check_Enzymes Precursors_OK Precursors Sufficient? Check_Precursors->Precursors_OK Engineer_Precursors Overexpress Precursor Genes/ Knockout Competing Pathways Precursors_OK->Engineer_Precursors No Check_Cofactors Evaluate Cofactor Availability Precursors_OK->Check_Cofactors Yes Engineer_Precursors->Check_Precursors Cofactors_OK Cofactors Sufficient? Check_Cofactors->Cofactors_OK Engineer_Cofactors Engineer Cofactor Regeneration Cofactors_OK->Engineer_Cofactors No Check_Conditions Optimize Fermentation (pH, Temp, Media) Cofactors_OK->Check_Conditions Yes Engineer_Cofactors->Check_Cofactors

Caption: A logical flowchart for troubleshooting low yields in the biocatalytic production of 1,3-DAP.

References

Technical Support Center: Purification of Reaction Products from 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 1,3-diaminopropane from reaction mixtures.

Troubleshooting Guide

Encountering residual this compound in your product can be a common challenge due to its physical and chemical properties. This guide provides solutions to frequently encountered issues during the purification process.

IssuePotential CauseRecommended Solution(s)
Product is co-extracting with this compound during aqueous workup. High polarity of both the product and this compound.[1]1. Acidic Wash: If your product is stable in acidic conditions, wash the organic layer with dilute HCl. This will protonate the this compound, making it water-soluble.[2][3] 2. Copper Sulfate (B86663) Wash: For acid-sensitive products, wash the organic layer with a 10% aqueous copper(II) sulfate solution. The diamine will form a water-soluble copper complex.[1][2]
Distillation is ineffective at removing this compound. The boiling point of the product is too close to that of this compound (approx. 140 °C).[4][5]1. Vacuum Distillation: Attempt distillation under reduced pressure to lower the boiling points and potentially improve separation. 2. Alternative Methods: If boiling points remain too close, consider extraction, chromatography, or chemical quenching.
Streaking or poor separation during silica (B1680970) gel chromatography. The basic nature of this compound strongly interacts with the acidic silica gel.[6][7]1. Modified Mobile Phase: Add a small amount of a competing amine, like triethylamine (B128534) or ammonia, to the eluent to reduce tailing.[6][7] 2. Alternative Stationary Phase: Use an amine-functionalized silica gel or basic alumina (B75360) for better separation.[6][8] 3. Reverse-Phase Chromatography: If applicable, purify using reverse-phase chromatography with an appropriate mobile phase.[1]
Product is sensitive to both acidic and aqueous conditions. Standard extraction methods are not suitable for the product's stability.1. Chemical Quenching (as a derivatization for removal): React the excess this compound with an aldehyde or anhydride (B1165640) to form a more easily separable imine or amide, provided this does not interfere with the product. 2. Bulky Protecting Group: Consider reacting the excess diamine with a bulky protecting group to significantly alter its polarity and facilitate chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider during purification?

A1: Key properties of this compound include its boiling point of approximately 140 °C, its miscibility with water and many polar organic solvents, and its basic nature.[4][5][9][10] Its high polarity can make it difficult to separate from polar products.[1]

Q2: When should I choose an acidic wash over a copper sulfate wash?

A2: An acidic wash with dilute HCl is a very effective method for removing basic amines by forming a water-soluble salt.[2][3] However, this method should only be used if your desired product is stable under acidic conditions.[2] If your product is acid-sensitive, a wash with aqueous copper(II) sulfate is a milder alternative that removes the diamine by forming a water-soluble coordination complex.[1][2]

Q3: How can I tell if the copper sulfate wash is working and complete?

A3: As the copper(II) sulfate solution complexes with the this compound, the aqueous layer will typically turn a purple or deep blue color.[2] You should continue to wash the organic layer with fresh portions of the copper sulfate solution until no further color change is observed in the aqueous layer.[2]

Q4: My product is also a basic amine. How can I selectively remove the unreacted this compound?

A4: This is a challenging separation. The choice of method will depend on the specific properties of your product.

  • Chromatography: This is often the most effective method. You may need to screen different stationary phases (e.g., normal phase, reverse phase, amine-functionalized) and mobile phase compositions to achieve separation.[6][7][8]

  • Differential pKa: If there is a significant difference in the pKa values of your product and this compound, a carefully controlled acidic extraction at a specific pH might be possible.

  • Derivatization: You could selectively react the more nucleophilic primary diamine with a reagent that would significantly change its physical properties, allowing for easier separation.

Q5: Can I remove this compound by co-evaporation with a solvent?

A5: Co-evaporation is generally more effective for more volatile amines. Given the relatively high boiling point of this compound (140 °C), this method is unlikely to be efficient unless your product is very high-boiling and stable at elevated temperatures under vacuum.[5]

Experimental Protocols

Protocol 1: Removal of this compound using Acidic Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The volume of the acid wash should be approximately one-third to one-half the volume of the organic layer.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acid wash one to two more times.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 2: Removal of this compound using Copper Sulfate Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of copper(II) sulfate (CuSO₄).

  • Observation and Separation: Shake the funnel. The aqueous layer will likely turn a deep blue or purple color as it complexes with the diamine.[2] Allow the layers to separate and remove the aqueous layer.

  • Repeat: Continue washing with fresh portions of the CuSO₄ solution until no significant color change is observed in the aqueous layer.[2]

  • Final Washes: Wash the organic layer with water to remove any residual copper sulfate, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Protocol 3: Chromatographic Purification on Silica Gel
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chosen mobile phase or a strong solvent that will be adsorbed at the top of the column.

  • Column Packing: Pack a chromatography column with silica gel using the desired eluent system.

  • Eluent System: A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To prevent streaking, add a small percentage (0.5-2%) of triethylamine or ammonium (B1175870) hydroxide (B78521) to the eluent.[7]

  • Loading and Elution: Carefully load the sample onto the top of the silica gel and begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC).

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_acidic_extraction start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Wash with 1M HCl (aq) (1-3 times) dissolve->extract wash_bicarb Wash with sat. NaHCO3 (aq) extract->wash_bicarb Organic Layer waste Aqueous Waste (contains diamine salt) extract->waste Aqueous Layer wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product experimental_workflow_copper_sulfate_extraction start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve extract Wash with 10% CuSO4 (aq) (until no color change) dissolve->extract wash_water Wash with H2O extract->wash_water Organic Layer waste Aqueous Waste (contains copper-diamine complex) extract->waste Aqueous Layer wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

References

Technical Support Center: The Effect of Temperature on 1,3-Diaminopropane Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on investigating the effect of temperature on the reaction kinetics of 1,3-diaminopropane. It includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and quantitative data to assist you in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the reaction rate of this compound?

As with most chemical reactions, increasing the temperature typically increases the rate of reactions involving this compound.[1][2][3] This is because a higher temperature provides the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions.[3][4] Consequently, a larger fraction of molecules will possess the necessary activation energy to overcome the energy barrier and form products.[2][5]

Q2: What is the significance of the Arrhenius equation in studying the temperature effect on this compound kinetics?

The Arrhenius equation, k = Ae-Ea/RT, is fundamental to understanding the quantitative relationship between temperature and the reaction rate constant (k).[6][7][8]

  • k: The rate constant of the reaction.

  • A: The pre-exponential factor, which is related to the frequency of collisions.[6]

  • Ea: The activation energy, which is the minimum energy required for a reaction to occur.[5][7]

  • R: The ideal gas constant.

  • T: The absolute temperature in Kelvin.

By determining the rate constant at different temperatures, you can create an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy for a specific reaction of this compound.[7][8][9]

Q3: Can temperature influence the selectivity of reactions with this compound?

Yes, temperature can significantly impact the selectivity of reactions involving a bifunctional molecule like this compound. For instance, in reactions where both mono- and di-substituted products can be formed, adjusting the temperature can favor one product over the other.[10] Lowering the temperature can sometimes enhance selectivity for the mono-substituted product by minimizing the energy available for the second substitution to occur.[10] Conversely, higher temperatures might lead to a mixture of products or the formation of undesired byproducts through side reactions.[11][12][13]

Q4: What are common side reactions of this compound at elevated temperatures?

At elevated temperatures, this compound can undergo various side reactions, including:

  • Thermal degradation: This can lead to the formation of various decomposition products.[11][12]

  • Intramolecular cyclization: If the other reactant has a suitable leaving group, the mono-substituted product might undergo an intramolecular reaction to form a cyclic compound.[10]

  • Elimination reactions: The basic nature of this compound can promote elimination reactions in the substrate, competing with the desired substitution reaction.[10]

Quantitative Data: Effect of Temperature on Reaction Kinetics

The following table summarizes kinetic data for the reaction of this compound (DAP) with carbon dioxide (CO₂) in an aqueous solution with monoethanolamine (MEA). While this data is specific to this system, it illustrates the typical trend of increasing reaction rates with temperature.

Temperature (K)Amine Concentration (wt%)Overall Pseudo-First-Order Rate Constant (kov, s-1)Second-Order Rate Constant (k2, m3 mol-1 s-1)
313.1512.5% MEA + 2.5% DAP1.8311500
323.1512.5% MEA + 2.5% DAP3.1519800
333.1512.5% MEA + 2.5% DAP5.2132700
313.1510% MEA + 5% DAP2.4515400
323.1510% MEA + 5% DAP4.1225900
333.1510% MEA + 5% DAP6.5841300

Data extracted from a study on CO2 absorption kinetics.[14]

Experimental Protocols

This section provides a generalized methodology for studying the effect of temperature on the reaction kinetics of this compound.

Objective:

To determine the rate constant (k) of a reaction involving this compound at various temperatures and to calculate the activation energy (Ea) of the reaction.

Materials:
  • This compound (reagent grade)

  • Reactant B (the other reactant in the reaction)

  • Anhydrous solvent (e.g., acetonitrile, DMF, DMSO)

  • Quenching agent (if necessary)

  • Standard for analytical quantification

Equipment:
  • Jacketed reaction vessel

  • Temperature-controlled circulating bath (water or oil)[15][16]

  • Magnetic stirrer or overhead stirrer

  • Thermometer or temperature probe

  • Syringes or addition funnels for reactant addition

  • Sampling equipment (e.g., syringes, pipettes)

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC-MS, NMR, UV-Vis spectrophotometer)[13][17][18][19]

  • In-situ monitoring probes (e.g., FT-IR, Raman), if available[20]

Procedure:
  • Reaction Setup:

    • Set up the jacketed reaction vessel connected to the circulating bath.

    • Set the circulating bath to the desired reaction temperature. Allow the vessel to equilibrate.

    • Add the solvent and this compound to the reaction vessel and start stirring.

    • Ensure the temperature of the reaction mixture is stable at the setpoint before proceeding.

  • Reaction Initiation:

    • Dissolve reactant B in the same anhydrous solvent.

    • Rapidly add the solution of reactant B to the stirred solution of this compound to initiate the reaction.

    • Start timing the reaction immediately upon addition. For very fast reactions, a stopped-flow apparatus may be necessary.[21][22][23][24][25]

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquot if necessary to stop further conversion before analysis. This can be done by rapid cooling, dilution, or addition of a chemical quencher.

    • Analyze the composition of each aliquot using a pre-calibrated analytical method (e.g., HPLC, GC-MS) to determine the concentration of reactants and/or products.

    • Alternatively, if using in-situ monitoring, continuously record the spectral data as a function of time.

  • Data Collection at Different Temperatures:

    • Repeat steps 1-3 at a minimum of three other different temperatures, ensuring a range of at least 30-40°C.

Data Analysis:
  • Determine Reaction Order and Rate Constants:

    • Plot the concentration of this compound (or the product) versus time for each temperature.

    • From these plots, determine the order of the reaction with respect to each reactant and calculate the pseudo-first-order or second-order rate constant (k) at each temperature.[26]

  • Calculate Activation Energy:

    • Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).[7][9]

    • The plot should yield a straight line with a slope equal to -Ea/R.[8]

    • Calculate the activation energy (Ea) from the slope of the line.[9][27]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor reproducibility of kinetic data Inconsistent temperature control.[15]Ensure the reaction vessel is properly insulated and the circulating bath is maintaining a stable temperature. Use a calibrated thermometer or probe placed directly in the reaction mixture.
Inaccurate timing of reaction start and sampling.Use a stopwatch and be consistent with the timing of reactant addition and aliquot withdrawal. For fast reactions, consider automated injection and sampling or a stopped-flow system.[24]
Incomplete mixing of reactants.Ensure vigorous and consistent stirring throughout the reaction.
Reaction rate is too fast or too slow to measure accurately Inappropriate temperature range.If the reaction is too fast, perform the experiment at lower temperatures. If it is too slow, increase the temperature.
Incorrect reactant concentrations.Adjust the initial concentrations of the reactants. Lower concentrations will slow down the reaction, while higher concentrations will speed it up.
Inconsistent product selectivity at different temperatures Competing reaction pathways with different activation energies.[28]Carefully analyze the product mixture at each temperature to identify any changes in the product distribution. This information can be valuable for understanding the reaction mechanism.
Thermal degradation of reactants or products at higher temperatures.[11][12]Check the thermal stability of your compounds at the highest temperature used. If degradation is observed, conduct experiments at a lower temperature range.
Arrhenius plot is non-linear Change in reaction mechanism over the temperature range studied.A non-linear Arrhenius plot can indicate a multi-step reaction or a change in the rate-determining step with temperature. Further mechanistic studies may be required.
Experimental errors, such as inaccurate temperature measurement at one or more points.Re-check the calibration of your temperature probe and repeat the measurements at the temperatures that deviate from the linear trend.
The reaction is reversible and approaching equilibrium.[1]Ensure that kinetic data is collected during the initial phase of the reaction where the reverse reaction is negligible.

Visualizations

Experimental Workflow for Temperature-Dependent Kinetic Studies

experimental_workflow prep_reagents Prepare Reactant Solutions (this compound & Reactant B) setup_apparatus Set up Jacketed Reaction Vessel with Temperature Control equilibrate Equilibrate Vessel to Desired Temperature (T1) setup_apparatus->equilibrate initiate Initiate Reaction by Mixing Reactants equilibrate->initiate monitor Monitor Reaction Progress (Sampling or In-situ) initiate->monitor repeat_temp Repeat for Different Temperatures (T2, T3, T4) monitor->repeat_temp determine_rate Determine Rate Constants (k) at Each Temperature monitor->determine_rate repeat_temp->equilibrate New Temperature arrhenius_plot Construct Arrhenius Plot (ln(k) vs 1/T) determine_rate->arrhenius_plot calc_ea Calculate Activation Energy (Ea) arrhenius_plot->calc_ea

Caption: Workflow for studying the effect of temperature on reaction kinetics.

Logical Relationship of Factors Affecting Reaction Kinetics

logical_relationship Temp Temperature Rate Reaction Rate Temp->Rate directly affects Selectivity Product Selectivity Temp->Selectivity can alter SideReactions Side Reactions Temp->SideReactions can promote KineticEnergy Molecular Kinetic Energy Temp->KineticEnergy increases ActivationEnergy Activation Energy (Ea) ActivationEnergy->Rate inversely affects CollisionFreq Collision Frequency CollisionFreq->Rate increases KineticEnergy->Rate increases fraction of molecules with Ea KineticEnergy->CollisionFreq increases

Caption: Interplay of factors in temperature-dependent reaction kinetics.

References

Technical Support Center: Catalyst Selection for Efficient 1,3-Diaminopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient synthesis of 1,3-Diaminopropane (1,3-DAP). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic routes for the synthesis of this compound?

A1: The two primary catalytic routes for this compound synthesis are:

  • From Acrylonitrile (B1666552): This is a widely used industrial method involving a two-step process. First, acrylonitrile reacts with ammonia (B1221849) to form 3-aminopropionitrile. This intermediate is then catalytically hydrogenated to this compound.[1][2]

  • From 1,3-Propanediol: This route involves the amination of 1,3-propanediol. While less common in large-scale industrial production, it is a viable synthetic pathway.

Q2: Which catalysts are most effective for the hydrogenation of 3-aminopropionitrile to this compound?

A2: Raney®-type catalysts, particularly Raney Nickel and Raney Cobalt, are highly effective for this transformation.[1][3] Rhodium-based catalysts have also been explored. The choice of catalyst can significantly impact yield, selectivity, and reaction conditions.

Q3: What are the main byproducts in the synthesis of this compound from acrylonitrile?

A3: The primary byproducts are secondary and tertiary amines, formed through the reaction of the intermediate imine with the primary amine product.[4] Bis(3-aminopropyl)amine is a common secondary amine byproduct.

Q4: How can I improve the selectivity towards the primary amine (this compound)?

A4: Several strategies can be employed to enhance selectivity:

  • Use of Excess Ammonia: A large excess of ammonia during the initial amination of acrylonitrile can suppress the formation of secondary amines.

  • Addition of Basic Promoters: For nitrile hydrogenation, the addition of basic substances like sodium hydroxide (B78521) can improve the selectivity for the primary amine when using Raney Nickel or Cobalt catalysts.[4]

  • Catalyst Choice: Raney Cobalt catalysts are often reported to exhibit higher selectivity towards primary amines compared to Raney Nickel in nitrile hydrogenations.[3]

Q5: What are the typical reaction conditions for the synthesis of this compound?

A5: Reaction conditions vary depending on the chosen catalyst and synthetic route. For the hydrogenation of 3-aminopropionitrile using Raney catalysts, typical conditions are:

  • Temperature: 60-150 °C[1]

  • Pressure: 10-20 MPa (100-200 bar) of hydrogen gas.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Inactive Catalyst Ensure the catalyst is properly activated before use. For Raney catalysts, this involves leaching the aluminum from the alloy with a strong base.[5] Improper storage can also lead to deactivation; store under water or an inert solvent.
Insufficient Hydrogen Pressure Check for leaks in the reactor system. Ensure the hydrogen pressure is maintained within the optimal range for the chosen catalyst.
Low Reaction Temperature Gradually increase the reaction temperature within the recommended range for the catalyst. Monitor for any increase in byproduct formation.
Incomplete Conversion of Starting Material Increase reaction time or catalyst loading. Monitor the reaction progress using techniques like GC or TLC.

Issue 2: Poor Selectivity (High Levels of Secondary/Tertiary Amines)

Possible Cause Troubleshooting Steps
Reaction Mechanism Favoring Byproduct Formation The intermediate imine can react with the newly formed primary amine. To minimize this, consider adding a basic promoter (e.g., NaOH) which can favor the hydrogenation of the imine over its reaction with the amine.[4]
Inadequate Ammonia Concentration In the initial step of the acrylonitrile route, ensure a sufficient excess of ammonia is used to drive the reaction towards the primary amine precursor.
Catalyst Type Raney Cobalt generally shows higher selectivity for primary amines than Raney Nickel.[3] Consider switching to a cobalt-based catalyst if selectivity is a persistent issue.

Issue 3: Catalyst Deactivation

Possible Cause Troubleshooting Steps
Poisoning by Impurities Ensure all reactants and solvents are of high purity. Sulfur compounds and carbon monoxide are known poisons for nickel catalysts.
Fouling by Polymeric Byproducts Unwanted polymerization of acrylonitrile can foul the catalyst surface.[6] Ensure proper temperature control and consider using polymerization inhibitors if necessary.
Sintering at High Temperatures Avoid excessively high reaction temperatures, as this can lead to the agglomeration of catalyst particles and a loss of active surface area.

Data Presentation

Table 1: Comparison of Catalysts for 3-Aminopropionitrile Hydrogenation

CatalystTemperature (°C)Pressure (bar)Yield of 1,3-DAP (%)Selectivity for 1,3-DAP (%)Reference
Raney Nickel60-120100-200Variable, can be highGenerally lower than Raney Co[1]
Raney Cobalt60-120100-200HighOften >90%[3]
Rhodium-based(Data not readily available for this specific reaction)

Note: Yields and selectivities are highly dependent on specific reaction conditions and catalyst preparation methods.

Experimental Protocols

Protocol 1: Synthesis of this compound from Acrylonitrile using Raney® Nickel Catalyst

Step 1: Amination of Acrylonitrile

  • In a high-pressure autoclave, charge a solution of excess liquid ammonia.

  • Slowly add acrylonitrile to the ammonia solution while maintaining the temperature between 70-100°C.

  • The reaction is typically carried out under a pressure of 10-20 MPa.

  • After the reaction is complete, the excess ammonia is carefully vented, and the resulting 3-aminopropionitrile is collected.

Step 2: Hydrogenation of 3-Aminopropionitrile

  • Catalyst Activation (if starting from alloy): Prepare the Raney Nickel catalyst by slowly adding the nickel-aluminum alloy to a solution of sodium hydroxide. Control the temperature during this exothermic reaction. Wash the activated catalyst with deionized water until the washings are neutral.[5] Caution: Activated Raney Nickel is pyrophoric and must be handled under an inert atmosphere or solvent.

  • In a high-pressure autoclave, charge the 3-aminopropionitrile, a suitable solvent (e.g., methanol (B129727) or water), and the activated Raney Nickel catalyst (typically 5-10 wt% of the nitrile).

  • Pressurize the autoclave with hydrogen gas to 10-15 MPa.

  • Heat the reaction mixture to 80-120°C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or by analyzing samples via GC.

  • Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • The this compound can be purified by distillation.

Protocol 2: Catalyst Regeneration for Raney® Nickel

Deactivated Raney® Nickel can often be regenerated to restore its activity.

  • Washing: Wash the spent catalyst with a solvent (e.g., methanol, ethanol) to remove adsorbed organic residues.[7]

  • Alkaline Treatment: Treat the washed catalyst with a dilute aqueous solution of sodium hydroxide (e.g., 1-5 M) at a moderately elevated temperature (e.g., 50-80°C) to remove strongly adsorbed species.[7]

  • Acidic Treatment (with caution): In some cases, a very mild acidic wash (e.g., dilute acetic acid) followed by thorough washing with water and neutralization can help remove certain poisons.[8]

  • Hydrogen Treatment: Reactivating the catalyst under a hydrogen atmosphere at an elevated temperature (e.g., 150°C) can help restore its hydrogen content and activity.[7][9]

Mandatory Visualizations

ReactionMechanism cluster_step1 Step 1: Initial Hydrogenation cluster_step2 Step 2: Formation of Primary Amine cluster_byproduct Byproduct Formation Nitrile R-C≡N Imine R-CH=NH Nitrile->Imine + H₂ (Catalyst) Primary_Amine R-CH₂-NH₂ Imine->Primary_Amine + H₂ (Catalyst) Secondary_Amine Secondary Amine (R-CH₂)₂NH Imine->Secondary_Amine + R-CH₂-NH₂ - NH₃ CatalystSelection Start Start: Select Catalyst for This compound Synthesis Route Synthetic Route? Start->Route Acrylonitrile Acrylonitrile Route Route->Acrylonitrile Acrylonitrile Propanediol 1,3-Propanediol Route Route->Propanediol 1,3-Propanediol Selectivity Primary Concern: High Selectivity? Acrylonitrile->Selectivity Rhodium Consider Rhodium-based catalysts Propanediol->Rhodium Raney_Co Consider Raney Cobalt Selectivity->Raney_Co Yes Raney_Ni Raney Nickel is a cost-effective option Selectivity->Raney_Ni No (Cost is priority)

References

Addressing hygroscopicity of 1,3-Diaminopropane in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the hygroscopic nature of 1,3-Diaminopropane in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. This compound is hygroscopic, meaning it readily absorbs water from the air.[1][2] This can lead to several experimental issues, including:

  • Inaccurate concentration: The absorbed water will change the molarity of your this compound solution, leading to stoichiometric errors in your reactions.

  • Side reactions: The presence of water can lead to unwanted side reactions, reducing the yield and purity of your desired product. For example, in CO2 capture studies, water can participate in the formation of carbamates and their subsequent reactions.[3]

  • Inhibition of reactions: Some reactions are sensitive to moisture and the presence of water can inhibit the reaction altogether.

  • Physical changes: The absorption of water can cause the liquid to change in viscosity and appearance.[4]

Q2: How can I tell if my this compound has absorbed a significant amount of water?

A2: Visual inspection alone is often not sufficient. The most reliable way to determine the water content is through analytical methods. The Karl Fischer titration is the standard method for determining water content in amines like this compound.[5][6] However, due to the strong basicity of this compound, modifications to the standard procedure are necessary to obtain accurate results.[5]

Q3: What are the proper storage and handling procedures for this compound to minimize water absorption?

A3: To minimize moisture absorption, this compound should be handled and stored under controlled conditions:

  • Storage: Store in a tightly sealed, airtight container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][2][7] The use of a desiccator with a suitable drying agent is also recommended.[8]

  • Handling: Whenever possible, handle this compound in a controlled atmosphere, such as a glove box or under an inert gas (e.g., nitrogen or argon).[8] If a glove box is not available, work quickly to minimize the time the container is open to the atmosphere.[4] Use dry glassware and syringes for all transfers.

Q4: My experiment is failing, and I suspect water contamination in my this compound. What should I do?

A4: If you suspect water contamination is affecting your experiment, it is crucial to first quantify the amount of water present using Karl Fischer titration.[5] If the water content is above the acceptable limit for your reaction, you will need to either use a fresh, unopened bottle of the reagent or dry the contaminated this compound.

Q5: Can I dry this compound that has been exposed to moisture?

A5: Yes, it is possible to dry this compound. A common laboratory method is distillation from a suitable drying agent, such as barium oxide or calcium hydride.[9][10] It is important to perform the distillation under an inert atmosphere to prevent re-absorption of moisture.

Troubleshooting Guides

Problem: Inconsistent reaction yields or formation of unexpected byproducts.

Possible Cause: Water contamination in this compound is a likely culprit, leading to side reactions or altered stoichiometry.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow: Inconsistent Results A Inconsistent reaction yields or unexpected byproducts observed B Quantify water content in This compound via Karl Fischer Titration A->B C Is water content above acceptable limit? B->C D Obtain a fresh, unopened bottle of this compound or dry the existing stock. C->D Yes G Continue with experiment C->G No E Re-run the experiment with dry this compound under anhydrous conditions. D->E F If issues persist, investigate other potential causes (e.g., reagent purity, reaction conditions). E->F Problem Persists E->G Problem Solved

Caption: Troubleshooting inconsistent experimental results.

Problem: Difficulty in determining the endpoint of Karl Fischer titration for this compound.

Possible Cause: The strong basicity of this compound can interfere with the Karl Fischer reaction, leading to a shifting pH and inaccurate results.[5]

Solution: Modify the Karl Fischer titration protocol by adding a weak acid, such as benzoic or salicylic (B10762653) acid, to the solvent to buffer the solution and prevent a pH shift into the alkaline range.[5] Titrating to a fast endpoint can also help to minimize side reactions.[5]

Experimental Protocols

Protocol 1: Determination of Water Content in this compound by Volumetric Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Titration cell

  • Syringe for sample injection

  • This compound sample

  • Karl Fischer titrant (e.g., CombiTitrant 5)

  • Karl Fischer solvent (e.g., CombiMethanol)

  • Benzoic acid or salicylic acid (as a buffer)[5]

Procedure:

  • Add 30 mL of the Karl Fischer solvent to the titration cell.

  • Add 5 g of benzoic acid or salicylic acid to the solvent to act as a buffer.[5]

  • Titrate the solvent to a dry endpoint with the Karl Fischer titrant to eliminate any residual water.

  • Accurately weigh a syringe containing the this compound sample.

  • Inject a known weight of the this compound sample into the titration cell.

  • Immediately start the titration and titrate to a fast endpoint.[5]

  • Record the volume of titrant used.

  • Calculate the water content in the sample based on the titrant consumption.

Protocol 2: Drying of this compound by Distillation

Objective: To remove absorbed water from a sample of this compound.

Materials:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Drying agent (e.g., barium oxide or calcium hydride)[9][10]

  • Inert gas supply (nitrogen or argon)

  • Schlenk line or similar apparatus for handling air-sensitive reagents

Procedure:

  • Set up the distillation apparatus under an inert atmosphere. Ensure all glassware is thoroughly dried beforehand.

  • Add the this compound to be dried to the round-bottom flask.

  • Add the drying agent (e.g., 10% w/v of barium oxide or calcium hydride) to the flask.

  • Stir the mixture overnight at room temperature under an inert atmosphere.[10]

  • Heat the mixture using a heating mantle to distill the this compound. The boiling point of this compound is approximately 140 °C.[1]

  • Collect the distilled, dry this compound in the receiving flask under an inert atmosphere.

  • Store the dried this compound in a tightly sealed container under an inert atmosphere in a desiccator.

Quantitative Data

PropertyValueReference
Boiling Point 140 °C at 760 mmHg[1]
Melting Point -12 °C[1]
Density 0.880 g/mL[1]
Solubility in Water Soluble[1][11]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for handling and using this compound in experiments to minimize issues related to its hygroscopicity.

cluster_1 Experimental Workflow for Hygroscopic this compound Start Start Experiment Storage Store this compound in a tightly sealed container in a dry, cool, well-ventilated area. Start->Storage Handling Handle under inert atmosphere (e.g., glove box) or with minimal exposure to air. Storage->Handling CheckPurity Verify water content using Karl Fischer titration before use. Handling->CheckPurity Decision Is water content within acceptable limits? CheckPurity->Decision DryReagent Dry this compound (e.g., by distillation). Decision->DryReagent No Proceed Proceed with the experiment using dry reagents and glassware. Decision->Proceed Yes DryReagent->CheckPurity End Experiment Complete Proceed->End

Caption: Workflow for handling this compound.

References

Technical Support Center: Optimizing Stoichiometry for 1,3-Diaminopropane in Coordination Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of coordination complexes using 1,3-diaminopropane (dp).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of coordination complexes with this compound, with a focus on optimizing stoichiometry.

Question 1: I am getting a low yield of my desired coordination complex. What are the likely causes related to stoichiometry?

Answer:

Low yields in coordination complex synthesis involving this compound can often be traced back to several stoichiometric and reaction condition-related factors:

  • Incorrect Molar Ratios: The metal-to-ligand ratio is crucial. Depending on the coordination number of the metal ion and the desired complex, different stoichiometries (e.g., 1:1, 1:2, 1:3) are required. Using an incorrect ratio can lead to the formation of incomplete complexes or mixtures of different species, thus reducing the yield of the desired product.

  • Side Reactions: this compound can participate in side reactions if the conditions are not optimal. For instance, it can react with certain solvents or anions present in the reaction mixture.

  • pH of the Reaction Medium: The pH can influence the protonation state of the diamine. If the pH is too low, the amine groups will be protonated, preventing them from coordinating to the metal center.

  • Inadequate Reaction Time or Temperature: The reaction may not have gone to completion. Optimization of both time and temperature is essential to ensure the formation of the thermodynamically stable product.

Troubleshooting Steps:

  • Verify Stoichiometry: Double-check your calculations for the molar ratios of the metal salt and this compound.

  • Optimize Molar Ratio: Systematically vary the metal-to-ligand ratio to find the optimal conditions for your specific complex.

  • Control pH: Use a suitable buffer or adjust the initial pH of the reaction mixture to ensure the this compound is in its free base form.

  • Monitor the Reaction: Use techniques like TLC, UV-Vis, or NMR spectroscopy to monitor the progress of the reaction and determine the optimal reaction time.

  • Adjust Temperature: Experiment with different reaction temperatures. Some reactions may require heating to overcome activation energy barriers, while others may need to be cooled to prevent side reactions.

Question 2: My final product is a mixture of different complexes or contains unreacted starting materials. How can I improve the purity?

Answer:

The formation of product mixtures is a common issue and is often related to stoichiometry and reaction control.

  • Multiple Coordination Modes: this compound is a bidentate ligand, but under certain conditions, it can bridge between two metal centers, leading to polymeric species.

  • Stepwise Complexation: The formation of metal complexes with multiple ligands often occurs in a stepwise manner. If the reaction is not allowed to proceed to completion, a mixture of partially and fully complexed species can result.

  • Kinetic vs. Thermodynamic Products: The initially formed product (kinetic product) may not be the most stable one. Over time, it might rearrange to a more stable form (thermodynamic product).

Troubleshooting Steps:

  • Precise Stoichiometric Control: Carefully control the addition of this compound. Adding the ligand dropwise to the metal salt solution can sometimes favor the formation of a single desired species.

  • Solvent Choice: The solvent can play a significant role in the reaction outcome. A solvent that preferentially dissolves the desired complex can help in its isolation.

  • Extended Reaction Time/Heating: Allowing the reaction to stir for a longer period or gently heating the mixture can promote the formation of the thermodynamically more stable product.

  • Purification Techniques: Employ appropriate purification methods such as recrystallization, column chromatography, or fractional precipitation to separate the desired complex from impurities.

Question 3: I am observing the formation of an unexpected precipitate or color change. What could be the cause?

Answer:

Unexpected observations during the reaction can indicate side reactions or the formation of unintended products.

  • Hydrolysis of Metal Ions: Many metal salts are susceptible to hydrolysis in aqueous solutions, which can lead to the precipitation of metal hydroxides or oxides, especially if the pH is not controlled.

  • Side reactions involving this compound: In the presence of other reactive species, this compound can undergo reactions other than coordination. For example, it can react with aldehydes or ketones to form Schiff bases.

  • Redox Reactions: Some metal ions can be oxidized or reduced during the reaction, leading to complexes with the metal in a different oxidation state.

Troubleshooting Steps:

  • Inert Atmosphere: If you are working with air-sensitive metal ions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Purity: Ensure that your solvents are pure and dry, as impurities can interfere with the reaction.

  • Characterize the Precipitate: Isolate and characterize the unexpected precipitate to identify its nature. This information will be crucial for diagnosing the problem.

  • Review the Literature: Check for known side reactions of your specific metal ion and this compound under the reaction conditions you are using.

Data Presentation: Stoichiometry and Reaction Parameters

The following table summarizes typical stoichiometric ratios and reaction conditions for the synthesis of various coordination complexes with this compound. Note that optimal conditions can vary, and this table should be used as a starting guide for optimization.

Metal IonComplex FormulaMetal:Ligand Molar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)
Co(III)[CoCl₂(dp)₂]Cl1:2Ethanol (B145695)Reflux4~75
Pd(II)[Pd(L)] (where L is a Schiff base of dp)1:1 or 1:2 (metal to Schiff base)EthanolReflux2-460-85
Pt(II)[Pt(dp)(TsvalNO)]1:1Water/EthanolRoom Temp24~70
Be(II)[(TripNCN)Be(OEt₂)] (using a dp derivative)1:1TolueneRoom Temp1253
Mg(II)[(TCHPNCN)Mg(THF)₂] (using a dp derivative)1:1THFRoom Temp1283

Mandatory Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in coordination complex synthesis with this compound.

cluster_start Problem Identification cluster_analysis Analysis cluster_optimization Optimization cluster_end Outcome Low Yield Low Yield Check Stoichiometry Check Stoichiometry Low Yield->Check Stoichiometry Analyze Reaction Conditions Analyze Reaction Conditions Low Yield->Analyze Reaction Conditions Impure Product Impure Product Impure Product->Check Stoichiometry Modify Purification Modify Purification Impure Product->Modify Purification Side Reaction Side Reaction Side Reaction->Analyze Reaction Conditions Characterize Byproducts Characterize Byproducts Side Reaction->Characterize Byproducts Vary Molar Ratios Vary Molar Ratios Check Stoichiometry->Vary Molar Ratios Adjust Temp & Time Adjust Temp & Time Analyze Reaction Conditions->Adjust Temp & Time Change Solvent/pH Change Solvent/pH Analyze Reaction Conditions->Change Solvent/pH Characterize Byproducts->Change Solvent/pH Optimized Synthesis Optimized Synthesis Vary Molar Ratios->Optimized Synthesis Adjust Temp & Time->Optimized Synthesis Change Solvent/pH->Optimized Synthesis Modify Purification->Optimized Synthesis

Troubleshooting workflow for coordination complex synthesis.
Experimental Workflow

This diagram outlines a typical experimental workflow for the synthesis of a coordination complex involving this compound.

Start Start Dissolve Metal Salt Dissolve Metal Salt Start->Dissolve Metal Salt Dissolve this compound Dissolve this compound Start->Dissolve this compound Combine Reactants Combine Reactants Dissolve Metal Salt->Combine Reactants Dissolve this compound->Combine Reactants Reaction (Stirring/Heating) Reaction (Stirring/Heating) Combine Reactants->Reaction (Stirring/Heating) Isolation of Product Isolation of Product Reaction (Stirring/Heating)->Isolation of Product Purification Purification Isolation of Product->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Typical experimental workflow for synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative coordination complexes with this compound.

Protocol 1: Synthesis of Dichlorobis(this compound)cobalt(III) Chloride ([CoCl₂(dp)₂]Cl)

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • This compound (dp)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen Peroxide (H₂O₂) (30%)

Procedure:

  • Dissolve a specific amount of CoCl₂·6H₂O in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve a stoichiometric amount of this compound (Co:dp molar ratio of 1:2) in ethanol.

  • Slowly add the this compound solution to the cobalt chloride solution with constant stirring.

  • To the resulting solution, add a few drops of concentrated HCl to create an acidic medium.

  • Slowly add an excess of 30% H₂O₂ dropwise to oxidize the Co(II) to Co(III). A color change should be observed.

  • Reflux the reaction mixture for approximately 4 hours.

  • After refluxing, reduce the volume of the solution by evaporation.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and then with diethyl ether.

  • Dry the product in a desiccator.

Characterization:

The resulting complex can be characterized by techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and elemental analysis.

Protocol 2: Synthesis of a Palladium(II) Schiff Base Complex with a this compound Derivative

Materials:

Procedure:

Part A: Synthesis of the Schiff Base Ligand

  • Dissolve salicylaldehyde (2 molar equivalents) in ethanol in a round-bottom flask.

  • To this solution, add this compound (1 molar equivalent) dropwise with stirring.

  • A yellow precipitate of the Schiff base ligand should form.

  • Reflux the mixture for 1-2 hours to ensure the completion of the reaction.

  • Cool the mixture and collect the Schiff base ligand by filtration. Wash with cold ethanol and dry.

Part B: Synthesis of the Palladium(II) Complex

  • Dissolve the synthesized Schiff base ligand in hot ethanol.

  • In a separate flask, dissolve PdCl₂ in a minimal amount of hot ethanol. A small amount of a solubilizing agent like KCl may be needed.

  • Slowly add the hot ethanolic solution of the ligand to the palladium chloride solution with vigorous stirring. The metal-to-ligand ratio is typically 1:1 or 1:2.

  • Adjust the pH of the mixture to slightly basic by adding a dilute solution of NaOH.

  • A colored precipitate of the palladium(II) complex should form.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the mixture to room temperature and collect the complex by vacuum filtration.

  • Wash the product with ethanol and diethyl ether and dry it in a desiccator.

Characterization:

The Schiff base ligand and the final palladium complex can be characterized by FT-IR, ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and elemental analysis.

Technical Support Center: Reducing Epoxy Resin Viscosity with 1,3-Diaminopropane Adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1,3-Diaminopropane adducts to reduce the viscosity of epoxy resins.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and curing of epoxy resins modified with this compound adducts.

Problem Potential Cause Recommended Solution
Higher than Expected Viscosity Incorrect stoichiometry of the this compound to epoxy resin ratio during adduct synthesis.An excess of diamine is typically used to limit the viscosity of the adduct. Ensure the molar ratio of this compound to the epoxy resin provides an excess of amine functional groups.[1]
Incomplete reaction during adduct formation.Ensure the reaction between this compound and the epoxy resin goes to completion. Monitor the reaction progress by titration of the epoxy groups.
High molecular weight of the base epoxy resin.Consider using a lower molecular weight epoxy resin as the base for your formulation.
Epoxy System Cures Too Quickly (Short Pot Life) High concentration of primary amine groups in the adduct.Adjust the stoichiometry of the adduct to have a higher degree of reaction with the epoxy, thereby reducing the concentration of highly reactive primary amines.
High ambient temperature.Work in a temperature-controlled environment. Lower temperatures will slow down the curing reaction.
Incomplete or Slow Curing Insufficient amount of adduct used in the final formulation.Ensure the correct stoichiometric ratio of the amine hydrogen equivalent weight (AHEW) of the adduct to the epoxy equivalent weight (EEW) of the resin is used.
Low ambient temperature.Increase the ambient temperature or apply localized heat according to the formulation's recommended cure schedule.
Incompatible epoxy resin or other additives.Verify the compatibility of all components in your formulation. Some additives can inhibit the curing reaction.
"Amine Blush" or Surface Greasiness on Cured Epoxy Reaction of primary amines with atmospheric carbon dioxide and moisture.Adduct formation helps to reduce amine blush by pre-reacting the primary amines.[2] Ensure a controlled curing environment with low humidity. A post-cure at a slightly elevated temperature can sometimes mitigate this issue.
Excess unreacted this compound in the adduct.Optimize the adduct synthesis to minimize the amount of free diamine. Consider a purification step if necessary.
Reduced Mechanical Properties (e.g., Brittleness) Off-stoichiometric ratio in the final cured system.An excess of the amine curing agent can lead to a more brittle material.[3] Precisely calculate and weigh the adduct and epoxy resin components.
Use of excessive amounts of non-reactive diluents.While diluents can lower viscosity, they can also negatively impact mechanical properties. Use reactive diluents where possible or minimize the amount of non-reactive diluents.

Frequently Asked Questions (FAQs)

Q1: What is a this compound adduct and how does it reduce epoxy viscosity?

A1: A this compound adduct is a pre-reacted product of this compound with a portion of an epoxy resin. By reacting the diamine with the epoxy in a controlled manner, a larger molecule with a lower concentration of highly reactive primary amine groups is formed. While the formation of an adduct increases the molecular weight, the overall formulation viscosity can be lowered by using a significant excess of the diamine during the adduct synthesis, which effectively acts as a reactive diluent. This approach provides a balance between reducing the initial viscosity of the system and controlling the reactivity.

Q2: How does the stoichiometry of the adduct affect the final properties of the cured epoxy?

A2: The stoichiometric ratio of amine groups (from this compound) to epoxy groups during adduct synthesis is a critical parameter that influences the properties of both the adduct and the final cured epoxy.[4]

  • High Amine to Epoxy Ratio: Results in a lower viscosity adduct with a higher concentration of unreacted primary amines. This can lead to a faster cure and potentially a higher glass transition temperature (Tg), but may also increase the risk of amine blush and brittleness if not formulated correctly in the final system.

  • Low Amine to Epoxy Ratio: Produces a higher viscosity adduct with more of the amine groups reacted. This can provide a longer pot life and improved flexibility, but may require higher curing temperatures or the addition of accelerators to achieve a full cure in a reasonable time.

Q3: Can I use this compound directly as a curing agent without creating an adduct?

A3: Yes, this compound can be used as a direct curing agent for epoxy resins. However, due to its low molecular weight and high primary amine content, it can lead to very fast and highly exothermic reactions, resulting in a very short pot life and potential for uncontrolled curing. This can make it difficult to handle in many applications. Creating an adduct moderates this reactivity, providing better control over the curing process and often improving the final properties of the cured material.

Q4: What are the expected mechanical properties of an epoxy resin cured with a this compound-based curing agent?

A4: Epoxy resins cured with this compound, a linear aliphatic diamine, typically exhibit the following properties compared to other common amine curing agents:

Curing Agent TypeGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
This compound (Linear Aliphatic) ~90-11050-703-5
Isophorone Diamine (IPDA) (Cycloaliphatic) ~14960-803-6
4,4'-Diaminodiphenyl Sulfone (DDS) (Aromatic) >20080-1002-4

Data synthesized from various studies as a comparative baseline. Actual values can vary based on the specific epoxy resin, stoichiometry, and cure schedule.

Experimental Protocols

Protocol 1: Synthesis of a Low-Viscosity this compound Adduct

Objective: To synthesize a this compound adduct with a standard liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA) for use as a viscosity-reducing curing agent.

Materials:

  • This compound

  • Liquid Epoxy Resin (DGEBA, EEW ~180-190 g/eq)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, thermometer, and dropping funnel

  • Heating mantle

Methodology:

  • Preparation: Set up the reaction vessel and flush with nitrogen to create an inert atmosphere.

  • Charging the Reactor: Charge the reaction vessel with a stoichiometric excess of this compound. A molar ratio of amine to epoxy of 4:1 is a good starting point.

  • Heating: Begin stirring and gently heat the this compound to approximately 60°C.

  • Epoxy Addition: Slowly add the liquid epoxy resin to the heated diamine via the dropping funnel over a period of 1-2 hours. Monitor the temperature closely, as the reaction is exothermic. Maintain the reaction temperature between 60-80°C.

  • Reaction: After the addition of the epoxy resin is complete, continue to stir the mixture at 80°C for an additional 1-2 hours to ensure the reaction is complete.

  • Cooling and Storage: Turn off the heat and allow the adduct to cool to room temperature under a nitrogen blanket. Store the resulting low-viscosity adduct in a sealed container.

Protocol 2: Viscosity Measurement of Epoxy-Adduct Blends

Objective: To quantify the reduction in viscosity of an epoxy resin when blended with the synthesized this compound adduct.

Materials:

  • Synthesized this compound adduct

  • Liquid Epoxy Resin (DGEBA)

  • Rotational viscometer

  • Temperature-controlled water bath or chamber

  • Beakers and mixing equipment

Methodology:

  • Sample Preparation: Prepare a series of blends of the epoxy resin with varying weight percentages of the this compound adduct (e.g., 10%, 20%, 30%, 40%, 50% by weight). Ensure thorough mixing of each blend.

  • Temperature Control: Set the viscometer and the sample chamber to a constant temperature, typically 25°C.

  • Viscosity Measurement: For each blend, measure the viscosity using the rotational viscometer. Allow the reading to stabilize before recording the value.

  • Data Analysis: Plot the viscosity as a function of the weight percentage of the adduct to determine the effectiveness of the adduct as a viscosity reducer.

Diagrams

experimental_workflow cluster_adduct_synthesis Adduct Synthesis cluster_formulation_curing Formulation & Curing cluster_characterization Characterization A Charge Reactor with this compound B Heat to 60°C A->B C Slowly Add Epoxy Resin B->C D React at 80°C C->D E Cool to Room Temperature D->E F Blend Adduct with Epoxy Resin E->F Low-Viscosity Adduct G Degas Mixture F->G H Apply to Substrate G->H I Cure at Ambient or Elevated Temperature H->I J Viscosity Measurement I->J K Pot Life Determination I->K L Mechanical Testing I->L M Thermal Analysis (DSC) I->M

Caption: Experimental workflow for synthesis, formulation, and characterization.

logical_relationship Adduct This compound Adduct Viscosity Reduced Viscosity Adduct->Viscosity influences Reactivity Controlled Reactivity (Longer Pot Life) Adduct->Reactivity influences Properties Final Cured Properties (Mechanical, Thermal) Viscosity->Properties affects Reactivity->Properties affects

References

Validation & Comparative

A Comparative Guide to the Complex Formation of 1,3-Diaminopropane and 1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the complex formation characteristics of 1,3-diaminopropane (tn) and 1,2-diaminopropane (B80664) (pn), two structurally isomeric diamines. Understanding their distinct coordination behaviors is crucial for researchers and professionals in fields ranging from coordination chemistry to drug development, where diamine ligands are fundamental building blocks. This comparison is supported by experimental data on stability constants, thermodynamic parameters, and structural features of their metal complexes.

Introduction to this compound and 1,2-Diaminopropane

This compound and 1,2-diaminopropane are bidentate ligands that form chelate complexes with metal ions through their two nitrogen donor atoms. The primary structural difference between them lies in the number of carbon atoms in the alkane backbone separating the two amino groups. This seemingly minor variation leads to significant differences in the stability and structure of their resulting metal complexes. This compound forms a six-membered chelate ring, which is generally less stable than the five-membered chelate ring formed by 1,2-diaminopropane due to greater ring strain.

Comparative Analysis of Complex Formation

The stability of metal complexes formed by these diamines is quantitatively expressed by their stability constants (log K). A higher value of log K indicates a more stable complex. The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), provide insight into the driving forces of the complexation reaction.

Stability Constants and Thermodynamic Parameters

The following tables summarize the stepwise stability constants and thermodynamic data for the formation of copper(II) and nickel(II) complexes with this compound and 1,2-diaminopropane in aqueous solution.

Table 1: Stepwise Stability Constants (log K) of Cu(II) and Ni(II) Complexes

Metal IonLigandlog K₁log K₂log K₃
Cu(II)This compound9.666.55-
Cu(II)1,2-Diaminopropane10.559.05-
Ni(II)This compound6.264.342.0
Ni(II)1,2-Diaminopropane7.456.274.26

Table 2: Thermodynamic Parameters for Complex Formation (at 25 °C)

Metal IonLigandReactionΔH° (kcal/mol)ΔS° (cal/mol·K)
Cu(II)This compoundM²⁺ + L ⇌ ML²⁺-11.94.7
Cu(II)1,2-DiaminopropaneM²⁺ + L ⇌ ML²⁺-12.95.4
Ni(II)This compoundM²⁺ + L ⇌ ML²⁺-7.53.5
Ni(II)1,2-DiaminopropaneM²⁺ + L ⇌ ML²⁺-8.94.0

From the data, it is evident that complexes of 1,2-diaminopropane exhibit greater thermodynamic stability (higher log K values) than those of this compound for both Cu(II) and Ni(II). This is attributed to the formation of a more stable five-membered chelate ring by 1,2-diaminopropane compared to the six-membered ring formed by this compound. The enthalpy changes for the formation of the 1,2-diaminopropane complexes are also more exothermic, indicating stronger metal-ligand bonds.

Structural Comparison of Chelate Rings

The difference in the chelate ring size has a profound impact on the geometry and stability of the resulting complexes.

G cluster_0 1,2-Diaminopropane Complex cluster_1 This compound Complex M1 M N1 N M1->N1 N2 N M1->N2 C1 C N1->C1 C2 C C1->C2 C2->N2 M2 M N3 N M2->N3 N4 N M2->N4 C3 C N3->C3 C4 C C3->C4 C5 C C4->C5 C5->N4

Caption: Chelate ring structures of metal complexes.

The five-membered ring formed by 1,2-diaminopropane is puckered and relatively strain-free. In contrast, the six-membered ring of the this compound complex can adopt various conformations, such as chair and boat forms, and generally experiences greater steric strain. This increased strain in the six-membered ring contributes to the lower stability of the this compound complexes.

Experimental Protocols

The determination of stability constants and thermodynamic parameters is crucial for understanding the coordination chemistry of these ligands. A common and accurate method for this is potentiometric titration.

Potentiometric Titration for Determination of Stability Constants

Objective: To determine the stepwise stability constants of metal-diamine complexes.

Materials:

  • A high-precision pH meter with a glass electrode

  • A constant temperature bath

  • A thermostated reaction vessel

  • A micro-burette

  • Standardized solutions of the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂), the diamine ligand, and a strong acid (e.g., HNO₃)

  • A standardized solution of a strong base (e.g., carbonate-free NaOH)

  • An inert salt to maintain constant ionic strength (e.g., KNO₃)

Procedure:

  • A solution containing a known concentration of the metal ion, the protonated ligand, and the inert salt is prepared in the thermostated reaction vessel.

  • The solution is maintained at a constant temperature (e.g., 25 °C).

  • The solution is titrated with a standardized solution of NaOH.

  • The pH of the solution is measured after each addition of the base.

  • The titration is continued until the pH change becomes negligible.

  • The collected data (volume of NaOH added vs. pH) is then analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

G Start Start Prepare_Solution Prepare solution with metal ion, ligand, and acid Start->Prepare_Solution Titrate Titrate with standardized base Prepare_Solution->Titrate Measure_pH Measure pH after each addition Titrate->Measure_pH Measure_pH->Titrate Continue until pH is stable Analyze_Data Analyze titration data (e.g., using HYPERQUAD) Measure_pH->Analyze_Data Calculate_Constants Calculate stability constants (log K) Analyze_Data->Calculate_Constants End End Calculate_Constants->End

Caption: Workflow for potentiometric titration.

Conclusion

The comparative analysis of this compound and 1,2-diaminopropane reveals the significant impact of chelate ring size on the stability and thermodynamics of complex formation. 1,2-diaminopropane consistently forms more stable complexes with metal ions like Cu(II) and Ni(II) due to the formation of a favorable five-membered chelate ring. This understanding is critical for the rational design of metal-based therapeutics and other coordination compounds where the stability of the complex is a key determinant of its function. The provided experimental protocol for potentiometric titration serves as a foundational method for researchers to quantitatively assess the stability of such complexes.

A Comparative Analysis of 1,3-Diaminopropane and Ethylenediamine as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating ligand is a critical decision that profoundly influences the stability, reactivity, and biological activity of metal complexes. This guide provides a comprehensive, data-driven comparison of two fundamental bidentate N-donor ligands: 1,3-diaminopropane (tn) and ethylenediamine (B42938) (en).

Ethylenediamine and this compound are structurally similar aliphatic diamines, differing only by a single carbon atom in their backbone. However, this subtle structural variation leads to significant differences in their coordination behavior, primarily due to the size of the chelate ring formed upon complexation with a metal ion. Ethylenediamine forms a thermodynamically favorable five-membered ring, while this compound forms a six-membered ring. This guide will objectively compare their performance as ligands, supported by experimental data on complex stability, and provide detailed protocols for the synthesis and characterization of representative metal complexes.

Structural and Thermodynamic Comparison

The primary distinction between ethylenediamine and this compound as ligands lies in the size of the chelate ring they form. Ethylenediamine coordinates to a metal center to form a five-membered ring, which is generally considered to be sterically ideal and results in highly stable complexes. In contrast, this compound forms a six-membered ring, which is often less stable due to greater conformational flexibility and potential for ring strain.

The chelate effect, which describes the enhanced stability of complexes with polydentate ligands compared to those with analogous monodentate ligands, is a key factor. When comparing chelating ligands, the size of the resulting ring is a crucial determinant of the overall thermodynamic stability of the complex.

Quantitative Comparison of Metal Complex Stability

The stability of a metal-ligand complex is quantified by its stepwise formation constants (log K). A higher log K value indicates a more stable complex. The following table summarizes the stepwise stability constants for the formation of complexes between Cu(II), Ni(II), Co(II), and Zn(II) ions with ethylenediamine and this compound in aqueous solution.

Metal IonLigandlog K₁log K₂log K₃Overall log β₃
Cu(II) Ethylenediamine10.559.05-1.018.6
This compound9.66.7--
Ni(II) Ethylenediamine7.326.124.2717.71
This compound6.274.502.5013.27
Co(II) Ethylenediamine5.894.833.1013.82
This compound4.63.21.69.4
Zn(II) Ethylenediamine5.714.802.2012.71
This compound4.83.8--

As the data indicates, for all the listed divalent metal ions, the complexes formed with ethylenediamine exhibit significantly greater stability than their this compound counterparts. This is consistent with the general principle that five-membered chelate rings are thermodynamically more stable than six-membered rings for these types of ligands.

Experimental Protocols

Detailed methodologies for the synthesis of representative metal complexes and the determination of their stability constants are provided below.

Protocol 1: Synthesis of Tris(ethylenediamine)nickel(II) Chloride Dihydrate, [Ni(en)₃]Cl₂·2H₂O

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Ethylenediamine (en)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 2.4 g of NiCl₂·6H₂O in 10-15 mL of deionized water in a beaker.

  • Slowly add 2.8 g (3.1 mL) of 70% aqueous ethylenediamine to the nickel(II) chloride solution while stirring. A purple solution will form.

  • Filter the resulting solution to remove any insoluble impurities.

  • Gently heat the solution on a steam bath to reduce the volume to approximately 6 mL.

  • Add two drops of ethylenediamine to the concentrated solution and then cool it in an ice bath.

  • Violet crystals of [Ni(en)₃]Cl₂·2H₂O will precipitate.

  • Collect the crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with two small portions of cold ethanol.

  • Allow the crystals to air dry.

Protocol 2: Synthesis of Diazidobis(propane-1,3-diamine)copper(II), [Cu(tn)₂(N₃)₂]

Materials:

Procedure:

  • Dissolve 0.16 g (1.0 mmol) of copper(II) sulfate in 20 mL of methanol in a round-bottom flask.

  • Add 0.134 g (2.0 mmol) of sodium azide and 0.148 g (2.0 mmol) of this compound to the solution.

  • Reflux the mixture for 3 hours. A blue solution will form.

  • Filter the hot solution to remove any solid impurities.

  • Allow the filtrate to stand at room temperature for several days.

  • Blue block-like crystals of [Cu(tn)₂(N₃)₂] will form.

  • Isolate the crystals by filtration.[1]

Protocol 3: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a common and reliable method for determining the stability constants of metal complexes.

Materials and Equipment:

  • pH meter with a glass electrode

  • Burette

  • Thermostatted reaction vessel

  • Standardized solution of a strong acid (e.g., HClO₄)

  • Standardized solution of a carbonate-free strong base (e.g., NaOH)

  • Solution of the metal salt (e.g., metal perchlorate) of known concentration

  • Solution of the diamine ligand of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., NaClO₄)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a solution in the thermostatted vessel containing a known concentration of the metal ion, the ligand, and the strong acid. The total volume and ionic strength are kept constant.

  • Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Perform a separate titration of the ligand and strong acid without the metal ion to determine the protonation constants of the ligand.

  • The collected data (pH versus volume of base added) is then analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the stepwise stability constants (log K) for the metal-ligand complexes.

Characterization of Metal Complexes

The synthesized metal complexes can be characterized using a variety of analytical techniques to confirm their composition and structure:

  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

  • Infrared (IR) Spectroscopy: To identify the coordination of the amine groups to the metal ion by observing shifts in the N-H stretching and bending vibrations.

  • UV-Visible Spectroscopy: To study the electronic transitions of the metal ion in the complex, which provides information about its coordination environment and geometry.

  • Molar Conductance Measurements: To determine the electrolytic nature of the complex in solution (i.e., whether it is an electrolyte or non-electrolyte).

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Visualizing the Chelation Process

The fundamental difference in the coordination of ethylenediamine and this compound can be visualized as the formation of distinct chelate ring structures.

ChelationComparison cluster_en Ethylenediamine (en) Chelation cluster_tn This compound (tn) Chelation M_en M N1_en N M_en->N1_en N2_en N M_en->N2_en N1_en->M_en C1_en C N1_en->C1_en N2_en->M_en C2_en C C1_en->C2_en C2_en->N2_en label_en 5-Membered Ring M_tn M N1_tn N M_tn->N1_tn N2_tn N M_tn->N2_tn N1_tn->M_tn C1_tn C N1_tn->C1_tn N2_tn->M_tn C2_tn C C1_tn->C2_tn C3_tn C C2_tn->C3_tn C3_tn->N2_tn label_tn 6-Membered Ring

Caption: Chelation of ethylenediamine vs. This compound.

Experimental Workflow: Potentiometric Titration for Stability Constant Determination

The logical flow of a potentiometric titration experiment to determine the stability constants of metal-diamine complexes is outlined below.

PotentiometricTitrationWorkflow prep 1. Prepare Solutions - Metal Salt - Diamine Ligand - Standard Acid - Standard Base - Inert Salt calib 2. Calibrate pH Meter prep->calib titration_ligand 3a. Titrate Ligand + Acid with Base calib->titration_ligand titration_complex 3b. Titrate Metal + Ligand + Acid with Base calib->titration_complex data_collection 4. Record pH vs. Volume of Base titration_ligand->data_collection titration_complex->data_collection data_analysis 5. Computer-Aided Data Analysis (e.g., HYPERQUAD) data_collection->data_analysis results 6. Determine Protonation Constants (Ka) and Stability Constants (log K) data_analysis->results

Caption: Workflow for stability constant determination.

Conclusion

The choice between ethylenediamine and this compound as a chelating agent is dictated by the specific requirements of the application. Ethylenediamine consistently forms more stable complexes with a wide range of transition metal ions due to the formation of a favorable five-membered chelate ring. This makes it a preferred ligand when high thermodynamic stability is paramount. However, the greater flexibility of the six-membered ring formed by this compound can be advantageous in certain contexts, such as in the design of specific catalytic sites or in biological systems where conformational adaptability is required. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to make informed decisions in the selection and application of these fundamental diamine ligands.

References

Performance Showdown: Polyamides from 1,3-Diaminopropane vs. 1,4-diaminobutane

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of polyamides synthesized from 1,3-diaminopropane and 1,4-diaminobutane (B46682) reveals significant differences in their thermal and mechanical properties, primarily governed by the "odd-even" effect. This principle dictates that the number of methylene (B1212753) units in the diamine monomer influences the efficiency of hydrogen bonding and crystal packing in the polymer backbone. Polyamides derived from this compound, an "odd" diamine, generally exhibit lower melting points and crystallinity compared to their "even" counterparts like those from 1,4-diaminobutane. This guide provides a detailed comparison of their performance, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The "Odd-Even" Effect: A Structural Perspective

The disparity in performance between polyamides synthesized with odd- and even-chain diamines stems from their molecular arrangement. In polyamides with an even number of carbons in the diamine, the amide groups in adjacent chains can align optimally to form a planar, fully extended zigzag chain, maximizing the number and strength of intermolecular hydrogen bonds. This leads to a more stable crystalline structure, requiring more energy to melt.

Conversely, the odd number of carbons in this compound disrupts this ideal alignment. To form hydrogen bonds, the polymer chain must adopt a less stable, distorted conformation. This results in weaker intermolecular forces, lower crystallinity, and consequently, a lower melting point.

cluster_0 Polyamide from 1,4-Diaminobutane (Even) cluster_1 Polyamide from this compound (Odd) PA_Even_1 N-H···O=C PA_Even_2 C=O···H-N PA_Even_1:e->PA_Even_2:w Strong H-Bonding High_Crystallinity Higher Crystallinity & Melting Point PA_Even_2->High_Crystallinity Chain_A_Even ~~~~~CH₂-CH₂-CH₂-CH₂~~~~~ Chain_B_Even ~~~~~CH₂-CH₂-CH₂-CH₂~~~~~ PA_Odd_1 N-H PA_Odd_2 O=C PA_Odd_4 C=O PA_Odd_1:e->PA_Odd_4:w Weaker H-Bonding PA_Odd_3 H-N Low_Crystallinity Lower Crystallinity & Melting Point PA_Odd_4->Low_Crystallinity Chain_A_Odd ~~~~~CH₂-CH₂-CH₂~~~~~ Chain_B_Odd ~~~~~CH₂-CH₂-CH₂~~~~~

Fig. 1: "Odd-Even" effect on polyamide chain alignment and hydrogen bonding.

Performance Data Overview

The following tables summarize the quantitative differences in thermal and mechanical properties between polyamides synthesized from this compound and 1,4-diaminobutane, using sebacic acid (a C10 dicarboxylic acid) as a common monomer to form PA 3,10 and PA 4,10, respectively.

Table 1: Thermal Properties

PropertyPolyamide from this compound (PA 3,10)Polyamide from 1,4-diaminobutane (PA 4,10)Test Method
Melting Temperature (Tm)196 - 216 °C[1]~250 °CDSC
Glass Transition Temp. (Tg)Data not availableData not availableDSC
Decomposition Temp. (Td)Data not availableData not availableTGA

Table 2: Mechanical Properties

PropertyPolyamide from this compound (PA 3,10)Polyamide from 1,4-diaminobutane (PA 4,10)Test Standard
Tensile StrengthData not availableData not availableASTM D638
Young's ModulusData not available~3.0 GPaASTM D638
Elongation at BreakData not available~30%ASTM D638

Note: Directly comparable mechanical property data for PA 3,10 is limited in the available literature. However, the principles of the "odd-even" effect suggest that PA 3,10 would exhibit lower tensile strength and modulus but potentially higher flexibility and impact strength compared to PA 4,10.

Applications in Drug Delivery

The biocompatibility of simple aliphatic polyamides makes them candidates for biomedical applications, including drug delivery systems.[2][3][4] While these polymers do not typically interact with specific cellular signaling pathways themselves, they can be formulated into micro- or nanoparticles to encapsulate therapeutic agents. The polymer matrix then serves as a carrier for sustained or targeted drug release, enhancing the efficacy and reducing the side effects of the encapsulated drug.[2][5] The choice between a polyamide from this compound and 1,4-diaminobutane could influence the drug release profile due to differences in crystallinity and degradation rates.

cluster_0 Drug Delivery Mechanism Encapsulation Drug Encapsulation in Polyamide Matrix Administration Administration (e.g., injection) Encapsulation->Administration Transport Transport to Target Site Administration->Transport Release Controlled Release (Degradation/Diffusion) Transport->Release Action Drug Acts on Target Cells Release->Action

Fig. 2: Generalized mechanism for polyamide-based drug delivery systems.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polyamides are provided below.

Start Monomer Preparation (Diamine & Diacid) Synthesis Melt Polycondensation Start->Synthesis Characterization Polymer Characterization Synthesis->Characterization Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Mechanical Mechanical Testing (ASTM D638) Characterization->Mechanical Structural Structural Analysis (FTIR, NMR) Characterization->Structural

Fig. 3: General experimental workflow for polyamide synthesis and characterization.
Polyamide Synthesis: Melt Polycondensation

This protocol describes a typical melt polycondensation process for synthesizing aliphatic polyamides.

  • Salt Preparation: An equimolar mixture of the diamine (this compound or 1,4-diaminobutane) and a dicarboxylic acid (e.g., sebacic acid) is dissolved in water to form a nylon salt solution.

  • Pre-polymerization: The salt solution is concentrated in a reactor under pressure and elevated temperature (e.g., 180-220 °C) to initiate polymerization and remove most of the water as steam.

  • Polycondensation: The pressure is then slowly reduced to atmospheric pressure and a vacuum is applied. The temperature is raised further (e.g., to 250-280 °C) to facilitate the removal of water and drive the polymerization reaction to completion, increasing the molecular weight of the polymer.

  • Extrusion and Pelletization: The molten polymer is extruded from the reactor, cooled in a water bath, and cut into pellets for subsequent characterization and processing.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting temperature (Tm) and glass transition temperature (Tg) of the polyamides.

  • Sample Preparation: A small sample of the polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[6]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Heating and Cooling Cycle:

    • The sample is first heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point to erase its previous thermal history.[6][7]

    • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its glass transition.

    • A second heating scan is performed at the same controlled rate (e.g., 10 °C/min) to a temperature above melting. The Tg and Tm are determined from this second heating curve.[6][7]

Mechanical Testing: Tensile Properties (ASTM D638)

This protocol outlines the procedure for determining the tensile properties of the polyamides.

  • Specimen Preparation: Test specimens are prepared by injection molding the dried polymer pellets into a standard "dumbbell" or "dogbone" shape, as specified in ASTM D638.[8][9][10] The specimens are conditioned at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours prior to testing.

  • Testing Procedure: The specimen is mounted in the grips of a universal testing machine. An extensometer is attached to the gauge section of the specimen to accurately measure strain.

  • Data Acquisition: A constant rate of crosshead displacement (strain rate) is applied until the specimen fractures. The load and extension are continuously recorded. From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.[10]

Conclusion

The choice between polyamides derived from this compound and 1,4-diaminobutane is dictated by the specific performance requirements of the intended application. Polyamides based on 1,4-diaminobutane (e.g., PA 4,10) offer superior thermal stability and mechanical strength, making them suitable for structural components where rigidity and high-temperature performance are critical. In contrast, polyamides synthesized from this compound (e.g., PA 3,10) are characterized by lower melting temperatures, which can be advantageous for processing. Although detailed mechanical data is less available, the "odd-even" effect suggests they would offer greater flexibility, a desirable trait for applications requiring toughness and resilience. For drug delivery applications, the differences in crystallinity and hydrophobicity between these two classes of polyamides could be leveraged to tune drug release kinetics.

References

A Comparative Analysis of the Reactivity of 1,3-Diaminopropane and Other Linear Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the reactivity of 1,3-diaminopropane with other linear α,ω-diamines, such as ethylenediamine (B42938), 1,4-diaminobutane, and 1,5-diaminopentane. The reactivity of these compounds is critical in various applications, including the synthesis of pharmaceuticals, polymers, and coordination complexes. This analysis focuses on their nucleophilicity, which is a key determinant of their reactivity in common organic reactions like acylation and alkylation.

The primary measure of nucleophilicity discussed here is the basicity of the diamines, quantified by their acid dissociation constants (pKa) for their conjugate acids. A higher pKa value generally correlates with stronger basicity and, in many cases, higher nucleophilicity.[1][2]

Quantitative Comparison of Basicity

The basicity of linear diamines is influenced by the length of the carbon chain separating the two amino groups. The table below summarizes the pKa values for the conjugate acids of several linear diamines. The pKa1 value corresponds to the dissociation of the dicationic form (H₃N⁺-(CH₂)n-NH₃⁺), while pKa2 corresponds to the dissociation of the monocationic form (H₃N⁺-(CH₂)n-NH₂).

DiamineChemical FormulapKa1 of conjugate acid (BH₂²⁺)pKa2 of conjugate acid (BH⁺)
EthylenediamineH₂N(CH₂)₂NH₂7.510.7
This compound H₂N(CH₂)₃NH₂ 8.5 10.6
1,4-Diaminobutane (Putrescine)H₂N(CH₂)₄NH₂9.410.8
1,5-Diaminopentane (Cadaverine)H₂N(CH₂)₅NH₂10.010.9

Note: pKa values can vary slightly depending on the experimental conditions (temperature, solvent, ionic strength). The values presented are representative literature values.[1]

From the data, it is evident that as the carbon chain length increases from ethylenediamine to 1,5-diaminopentane, the pKa1 value increases significantly. This is due to the decreasing inductive effect of one protonated amino group on the other, making the second deprotonation more difficult (i.e., the diamine is more basic). The pKa2 values, however, remain relatively constant, as the inductive effect is less pronounced over longer distances. The basicity, and by extension the nucleophilicity, of the first amino group to react is primarily reflected by pKa2. While the pKa2 values are similar, subtle differences in steric hindrance and conformational flexibility can influence reaction rates.

Factors Influencing Reactivity

Several factors beyond basicity influence the reactivity of these diamines:

  • Chain Length and Steric Hindrance: As the carbon chain length increases, the molecule becomes more flexible. This can influence the accessibility of the lone pair of electrons on the nitrogen atoms to an electrophile. However, for simple linear diamines, the steric hindrance around the primary amino groups is similar.

  • Solvent Effects: The solvent can play a significant role in the nucleophilicity of amines. In polar protic solvents, smaller amines may be more heavily solvated, which can hinder their nucleophilicity. In polar aprotic solvents, this effect is diminished, and nucleophilicity often correlates more directly with basicity.[2]

  • Intramolecular vs. Intermolecular Reactions: The chain length is particularly crucial in reactions where intramolecular cyclization is possible. For example, this compound can readily participate in condensation reactions to form six-membered rings.

Experimental Protocols

Determining Reaction Rates via UV-Vis Spectroscopy

This protocol describes a general method for comparing the rates of acylation of different linear diamines with a suitable acylating agent that has a strong UV-Vis chromophore, such as a substituted benzoyl chloride. The reaction progress can be monitored by the change in absorbance of the reactants or products.

Objective: To determine the second-order rate constants for the acylation of ethylenediamine, this compound, and 1,4-diaminobutane.

Materials:

  • Ethylenediamine

  • This compound

  • 1,4-Diaminobutane

  • 4-Nitrobenzoyl chloride (or another suitable chromophoric acylating agent)

  • Acetonitrile (or another suitable aprotic solvent)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each diamine of a known concentration (e.g., 0.1 M) in acetonitrile.

    • Prepare a stock solution of 4-nitrobenzoyl chloride of a known concentration (e.g., 0.01 M) in acetonitrile.

  • Kinetic Run:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product (N-acyl diamine) or the disappearance of the reactant (4-nitrobenzoyl chloride).

    • Equilibrate the solvent in the cuvette to the desired reaction temperature (e.g., 25 °C).

    • Inject a known volume of the diamine solution into the cuvette to achieve the desired initial concentration.

    • Initiate the reaction by rapidly injecting a known volume of the 4-nitrobenzoyl chloride solution into the cuvette and start recording the absorbance as a function of time.

    • The reaction should be run under pseudo-first-order conditions, with the diamine in large excess (at least 10-fold) compared to the acylating agent.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay or rise equation.

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the diamine: k₂ = k_obs / [Diamine].

    • Repeat the experiment for each diamine and at different concentrations to ensure consistency.

Visualizations

Logical Relationship: Chain Length and Basicity

The following diagram illustrates how the length of the carbon chain in linear diamines influences the basicity of the two amino groups, as indicated by their pKa values.

ChainLength_Basicity cluster_diamines Linear Diamines cluster_properties Properties cluster_reactivity Reactivity Trend EDA Ethylenediamine (n=2) pKa1 pKa1 (Inductive effect is strong) EDA->pKa1 Lowest pKa2 pKa2 (Inductive effect is weak) EDA->pKa2 Relatively Constant PDA This compound (n=3) PDA->pKa1 PDA->pKa2 BDA 1,4-Diaminobutane (n=4) BDA->pKa1 BDA->pKa2 PeDA 1,5-Diaminopentane (n=5) PeDA->pKa1 Highest PeDA->pKa2 Reactivity General Nucleophilicity pKa2->Reactivity Major Influence Kinetic_Workflow start Start prep Prepare Stock Solutions (Diamine & Acylating Agent) start->prep setup Setup Spectrophotometer (λ_max, Temperature) prep->setup initiate Initiate Reaction in Cuvette (Inject Reactants) setup->initiate monitor Monitor Absorbance vs. Time initiate->monitor analyze Data Analysis (Fit to Kinetic Model) monitor->analyze calculate Calculate Rate Constants (k_obs, k₂) analyze->calculate compare Compare k₂ values for different diamines calculate->compare end End compare->end

References

A Comparative Guide to the Validation of Analytical Methods for 1,3-Diaminopropane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,3-Diaminopropane (1,3-DAP), a key building block in the synthesis of various compounds and a significant molecule in biological systems, is crucial for research and development. This guide provides an objective comparison of common analytical techniques for 1,3-DAP quantification, supported by experimental data to aid in method selection and validation.

Methodology Comparison

Several analytical methods are available for the quantification of 1,3-DAP, each with its own set of advantages and limitations. The most common techniques include High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

ParameterGC-MS with TFAA DerivatizationHPLC-FLD with OPA DerivatizationLC-MS/MS with Isobutyl Chloroformate Derivatization
Linearity (R²) > 0.99[1]≥ 0.99[1]> 0.99[2]
Limit of Detection (LOD) 0.2 µg/kg (for a related compound)[1]0.9 - 7.2 ng (for alkyl amines)[1]Not explicitly stated
Limit of Quantification (LOQ) 0.6 µg/kg (for a related compound)[1]0.1 - 5 ng/mL[3]1 ng/mL[2]
Accuracy (Recovery) 75 - 80% (for a related compound)[1]70 - 109%[1]87.8–123.6%[2]
Precision (RSD) < 15%[1]< 2.35%[1]Intra-day: 1.6–21.2%, Inter-day: 0.3–20.2%[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are for reference and may require optimization for specific sample matrices and instrumentation.

GC-MS with Trifluoroacetic Anhydride (B1165640) (TFAA) Derivatization

This method is highly specific and sensitive for volatile or semi-volatile compounds. A derivatization step is necessary to increase the volatility of the polar 1,3-DAP for gas-phase separation.[1]

A. Sample Preparation and Derivatization:

  • To 1 mL of the sample solution containing this compound, add 100 µL of trifluoroacetic anhydride (TFAA) and 100 µL of a suitable solvent like acetonitrile (B52724).[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[1]

  • Heat the mixture at 70°C for 30 minutes in a sealed vial to complete the derivatization reaction.[1]

  • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.[1]

B. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.[1]

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode with a scan range of m/z 50-500.

HPLC-FLD with o-Phthalaldehyde (B127526) (OPA) Derivatization

This method utilizes pre-column derivatization with a fluorescent tag, allowing for sensitive detection using a fluorescence detector.

A. Sample Preparation and Derivatization:

  • Prepare a derivatization reagent by dissolving o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) in a borate (B1201080) buffer (pH 9.5).[1]

  • Mix the sample containing this compound with the OPA derivatizing reagent.[1]

  • Allow the reaction to proceed for a few minutes at room temperature in the dark to form a highly fluorescent isoindole derivative. The resulting solution can be directly injected into the HPLC system.[1] A rapid HPLC method using dansyl derivatives has also been developed, with a separation time of only 9 minutes.[4]

B. HPLC-FLD Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separation.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.[1]

  • Fluorescence Detector:

    • Excitation Wavelength: ~340 nm (for OPA derivatives).[1]

    • Emission Wavelength: ~450 nm (for OPA derivatives).[1]

LC-MS/MS with Isobutyl Chloroformate Derivatization

LC-MS/MS offers high sensitivity and selectivity and is suitable for complex biological matrices. Derivatization with isobutyl chloroformate enhances the chromatographic retention and mass spectrometric detection of 1,3-DAP.[2][3]

A. Sample Preparation and Derivatization:

  • For biological samples, perform protein precipitation using trichloroacetic acid (TCA).[3]

  • The derivatization is carried out by adding isobutyl chloroformate to the sample in an alkaline buffer (e.g., borate buffer pH 9.0).[3][5]

  • After a short incubation, the derivatized analytes are extracted using a suitable organic solvent like diethyl ether.[2]

  • The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for injection.

B. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or acetic acid to improve peak shape and ionization efficiency.[6][7]

  • Mass Spectrometer: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for specific and sensitive detection.[2]

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification.

Method_Validation_Workflow A Method Development & Optimization B Specificity & Selectivity (Interference Check) A->B C Linearity & Range (Calibration Curve) B->C D Limit of Detection (LOD) & Limit of Quantification (LOQ) C->D E Accuracy (% Recovery) D->E F Precision (Repeatability & Intermediate Precision) E->F G Robustness (Variations in Method Parameters) F->G H Stability (Freeze-Thaw, Short & Long Term) G->H I Method Validated H->I

Caption: A flowchart illustrating the key stages of analytical method validation.

Analysis of Underivatized Polyamines

While derivatization is common, methods for the analysis of underivatized polyamines, including 1,3-DAP, have also been developed. These methods often utilize techniques like ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry.[8][9] The primary advantage is the simplification of sample preparation by eliminating the derivatization step. However, challenges can include poor retention on traditional reversed-phase columns and lower sensitivity for some detectors.[3] Liquid chromatography-tandem mass spectrometry is considered a promising system for this purpose due to its high sensitivity and specificity.[8][9]

References

A Comparative Guide to Diamine Linkers in Metal-Organic Frameworks: A DFT Perspective on 1,3-Diaminopropane and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of 1,3-diaminopropane and other diamine linkers in the functionalization of Metal-Organic Frameworks (MOFs), supported by Density Functional Theory (DFT) studies and experimental data.

The functionalization of Metal-Organic Frameworks (MOFs) with diamine linkers is a pivotal strategy for enhancing their properties for a variety of applications, including gas capture, catalysis, and drug delivery. The choice of the diamine linker significantly influences the MOF's performance by altering its surface chemistry, porosity, and interaction with guest molecules. This guide provides a comparative analysis of this compound and other diamine linkers, with a focus on insights derived from Density Functional Theory (DFT) studies.

Performance Comparison of Diamine Linkers in MOFs

The selection of a diamine linker for MOF functionalization impacts key performance metrics such as surface area, pore size, and gas adsorption capacity. The following tables summarize quantitative data from studies on diamine-appended MOFs, offering a comparative overview.

Table 1: Comparison of BET Surface Area and Pore Size in Diamine-Functionalized MOFs

MOF SystemDiamine LinkerBET Surface Area (m²/g)Pore Size (Å)Reference
Mg₂(dobpdc)Pristine235018.4[1]
mmen-Mg₂(dobpdc)N,N'-dimethylethylenediamine85012.1[1]
dmpn-Mg₂(dobpdc)2,2-dimethyl-1,3-diaminopropaneNot SpecifiedNot Specified[2]
Mn₂(dobpdc)Various diaminopropane (B31400) derivativesNot SpecifiedNot Specified[3][4]

Note: A reduction in BET surface area and pore size upon amine functionalization is indicative of successful grafting of the diamine to the metal sites of the MOF.[1]

Table 2: CO₂ Adsorption Capacities of Diamine-Functionalized MOFs

MOF SystemDiamine LinkerCO₂ Uptake (mmol/g)ConditionsReference
en-Mg-MOF-74ethylenediamine~3.5298 K, 1 bar[1]
mmen/Mg/DOBPDCN,N'-dimethylethylenediamineHighFlue gas mixtures[5][6]
mda-Zn/DOBPDCmethanediamineHighFlue gas mixtures[6]
dmpn–Mg₂(dobpdc)2,2-dimethyl-1,3-diaminopropaneExceptionalLow CO₂ partial pressures[2]
Mn₂(dobpdc) functionalized with diaminopropane derivativesvarious diaminopropane derivativesNot SpecifiedNot Specified[3][4]

Note: Diamine-functionalized MOFs, such as those based on Mg₂(dobpdc), are promising CO₂ adsorbents due to their characteristic stepwise adsorption behavior.[3][4]

Experimental and Computational Protocols

A combination of experimental synthesis and computational modeling is crucial for the rational design and evaluation of diamine-functionalized MOFs.

Experimental Synthesis and Characterization

The primary method for incorporating diamine derivatives into MOFs is through postsynthetic modification (PSM).[2] This technique involves the chemical modification of a pre-synthesized MOF, which allows for the introduction of functional groups that might not be stable under the initial MOF synthesis conditions.[2]

General Synthesis Protocol for Diamine-Appended Mg₂(dobpdc):

  • Activation of Mg₂(dobpdc): The parent MOF, Mg₂(dobpdc), is first activated by heating under vacuum to remove solvent molecules from the pores.

  • Diamine Grafting: The activated MOF is then suspended in a solution of the desired diamine (e.g., this compound) in a suitable solvent like toluene.

  • Reaction: The mixture is heated for a specified period (e.g., 24 hours) to facilitate the grafting of the diamine onto the open metal sites of the MOF.

  • Washing and Drying: The resulting functionalized MOF is thoroughly washed with a solvent to remove any unreacted diamine and then dried under vacuum.

Key Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the parent and functionalized MOFs.[1]

  • ¹H NMR Spectroscopy: To determine the amine loading in the functionalized MOF.[1]

  • N₂ Adsorption-Desorption Isotherms (77 K): To determine the BET surface area and pore size distribution.[1]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the materials.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF.[7]

Density Functional Theory (DFT) Computational Protocol

DFT calculations provide valuable insights into the geometric and electronic structure of MOFs, as well as the thermodynamics of gas adsorption.

Typical DFT Calculation Workflow:

  • Structure Optimization: The initial crystal structures of the bare and diamine-functionalized MOFs are obtained from experimental data or constructed computationally. The lattice parameters and atomic positions are then fully optimized using a chosen DFT functional and basis set. For diamine-functionalized M₂(dobpdc) systems, a Γ-point sampling of the Brillouin zone is often sufficient.[8]

  • Functional Selection: The choice of the exchange-correlation functional is critical for accurately predicting properties like CO₂ binding enthalpies. Functionals such as PBE and its revised versions (revPBE, RPBE) combined with dispersion corrections (e.g., D3) have shown strong performance for these systems.[8]

  • Binding Energy Calculations: The interaction energy between the guest molecule (e.g., CO₂) and the functionalized MOF is calculated to determine the binding strength. This is typically done by subtracting the energies of the isolated MOF and the guest molecule from the energy of the combined system.

  • Analysis of Electronic Structure: The electronic properties, such as charge distribution and density of states, are analyzed to understand the nature of the interactions between the diamine linker, the MOF framework, and the adsorbed guest molecules.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the logical flow of a comparative DFT study and the experimental workflow for synthesizing and characterizing diamine-functionalized MOFs.

DFT_Study_Workflow cluster_start Initial Structures cluster_dft DFT Calculations cluster_analysis Comparative Analysis cluster_output Output start_mof Pristine MOF Crystal Structure functionalization Model Diamine Functionalization start_mof->functionalization start_diamines Diamine Linker Structures (e.g., this compound, ethylenediamine) start_diamines->functionalization geom_opt Geometry Optimization functionalization->geom_opt binding_energy CO₂ Binding Energy Calculation geom_opt->binding_energy electronic_structure Electronic Structure Analysis binding_energy->electronic_structure compare_stability Compare Structural Stability electronic_structure->compare_stability compare_binding Compare CO₂ Binding Affinity electronic_structure->compare_binding compare_electronic Compare Electronic Properties electronic_structure->compare_electronic performance_ranking Performance Ranking of Diamine Linkers compare_stability->performance_ranking compare_binding->performance_ranking compare_electronic->performance_ranking

Caption: Logical workflow for a comparative DFT study of diamine linkers in MOFs.

Caption: Experimental workflow for synthesis and characterization of diamine-functionalized MOFs.

Concluding Remarks

The strategic selection of diamine linkers is paramount in tailoring the properties of MOFs for specific applications. DFT studies, in conjunction with experimental validation, provide a powerful platform for understanding the structure-property relationships that govern the performance of these advanced materials. While this compound and its derivatives have demonstrated significant potential, particularly in the context of CO₂ capture, a comparative approach that considers a diverse range of diamine linkers is essential for the rational design of next-generation MOFs with enhanced functionalities. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals engaged in the development of novel MOF-based technologies.

References

A Comparative Spectroscopic Analysis of 1,3-Diaminopropane and Its Methylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1,3-diaminopropane and its N-methylated derivatives. The objective is to offer a comprehensive reference for the identification and characterization of these compounds, which are pivotal in various research and development applications, including as building blocks in medicinal chemistry and as ligands in coordination chemistry. This report presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), alongside the methodologies for their acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its selected methylated derivatives. This quantitative data is essential for distinguishing between these structurally similar compounds.

¹H NMR Spectral Data

Solvent: CDCl₃ (unless otherwise specified)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 2.76 (t)-CH₂- (adjacent to NH₂)
1.59 (quint)-CH₂- (central)
1.15 (s, broad)-NH₂
N-Methyl-1,3-diaminopropane 2.65 (t)-CH₂- (adjacent to NHCH₃)
2.55 (t)-CH₂- (adjacent to NH₂)
2.40 (s)-CH₃
1.60 (quint)-CH₂- (central)
1.35 (s, broad)-NH₂ and -NH-
N,N-Dimethyl-1,3-propanediamine 2.35 (t)-CH₂- (adjacent to N(CH₃)₂)
2.20 (s)-N(CH₃)₂
1.55 (quint)-CH₂- (central)
1.30 (s, broad)-NH₂
N,N'-Dimethyl-1,3-propanediamine 2.55 (t)-CH₂- (adjacent to NHCH₃)
2.40 (s)-CH₃
1.60 (quint)-CH₂- (central)
1.40 (s, broad)-NH-
N,N,N',N'-Tetramethyl-1,3-diaminopropane [1]2.30 (t)-CH₂- (adjacent to N(CH₃)₂)
2.22 (s)-N(CH₃)₂
1.64 (quint)-CH₂- (central)
¹³C NMR Spectral Data

Solvent: CDCl₃ (unless otherwise specified)

CompoundChemical Shift (δ, ppm)Assignment
This compound 40.5-CH₂- (adjacent to NH₂)
34.0-CH₂- (central)
N-Methyl-1,3-diaminopropane 50.0-CH₂- (adjacent to NHCH₃)
40.0-CH₂- (adjacent to NH₂)
36.5-CH₃
31.0-CH₂- (central)
N,N-Dimethyl-1,3-propanediamine 57.0-CH₂- (adjacent to N(CH₃)₂)
45.5-N(CH₃)₂
40.0-CH₂- (adjacent to NH₂)
28.0-CH₂- (central)
N,N'-Dimethyl-1,3-propanediamine 50.0-CH₂- (adjacent to NHCH₃)
36.5-CH₃
31.0-CH₂- (central)
N,N,N',N'-Tetramethyl-1,3-diaminopropane 57.5-CH₂- (adjacent to N(CH₃)₂)
45.5-N(CH₃)₂
27.0-CH₂- (central)
Infrared (IR) and Raman Spectral Data (Key Vibrational Modes)
CompoundIR (cm⁻¹)Raman (cm⁻¹)Assignment
This compound 3350, 32803350, 3280N-H stretch (asymm. & symm.)
2930, 28502930, 2850C-H stretch
15901590N-H bend (scissoring)
10701070C-N stretch
N-Methyl-1,3-diaminopropane 3350, 32803350, 3280N-H stretch
2940, 28402940, 2840C-H stretch
15901590N-H bend
1130, 10501130, 1050C-N stretch
N,N-Dimethyl-1,3-propanediamine 3360, 32903360, 3290N-H stretch
2940, 2820, 27702940, 2820, 2770C-H stretch (includes N-CH₃)
15901590N-H bend
1150, 10401150, 1040C-N stretch
N,N'-Dimethyl-1,3-propanediamine 33003300N-H stretch
2940, 2830, 27802940, 2830, 2780C-H stretch (includes N-CH₃)
1130, 10501130, 1050C-N stretch
N,N,N',N'-Tetramethyl-1,3-diaminopropane 2940, 2820, 27702940, 2820, 2770C-H stretch (includes N-CH₃)
1150, 10401150, 1040C-N stretch

Note: IR and Raman frequencies can vary slightly based on the physical state of the sample and the instrumentation used.

Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 7456, 44, 30
N-Methyl-1,3-diaminopropane 8873, 58, 44, 30
N,N-Dimethyl-1,3-propanediamine [2]10285, 71, 58, 44
N,N'-Dimethyl-1,3-propanediamine 10273, 58, 44
N,N,N',N'-Tetramethyl-1,3-diaminopropane [3][4]13085, 71, 58

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the amine sample was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

  • ¹H NMR Acquisition : Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.

  • ¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated.

  • Data Processing : The raw data were Fourier transformed, phase-corrected, and baseline-corrected using the instrument's software (e.g., TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation : A single drop of the liquid amine sample was placed directly onto the diamond crystal of the ATR accessory.[5]

  • Instrumentation : FTIR spectra were recorded on a PerkinElmer Spectrum Two spectrometer equipped with a UATR accessory.

  • Data Acquisition : Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6] A total of 16 scans were co-added and averaged for both the background and the sample spectra. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.[6]

  • Data Processing : The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance spectrum. Baseline correction was applied where necessary.

Raman Spectroscopy
  • Sample Preparation : The liquid amine sample was placed in a glass vial for analysis.

  • Instrumentation : Raman spectra were acquired using a Renishaw inVia Raman microscope with a 785 nm diode laser as the excitation source.

  • Data Acquisition : The laser power at the sample was approximately 50 mW. The spectra were collected over a range of 200-3500 cm⁻¹ with an exposure time of 10 seconds and 3 accumulations.

  • Data Processing : The spectra were baseline-corrected and cosmic rays were removed using the instrument's software (e.g., WiRE).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Samples were introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column (e.g., HP-5MS). A small volume (1 µL) of a dilute solution of the analyte in methanol (B129727) was injected.

  • Instrumentation : Mass spectra were obtained using an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.

  • Ionization and Mass Analysis : Electron ionization was performed at a standard energy of 70 eV. The ion source temperature was maintained at 230 °C. The mass analyzer scanned a mass-to-charge (m/z) range of 20-300 amu.

  • Data Processing : The resulting mass spectra were analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, as described in the experimental protocols.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_conclusion Conclusion Sample Obtain Pure Sample Dissolve Dissolve in Deuterated Solvent (NMR) or use neat (IR/Raman) Sample->Dissolve Transfer Transfer to Appropriate Container Dissolve->Transfer NMR_acq NMR Spectroscopy (¹H, ¹³C) Transfer->NMR_acq IR_acq ATR-FTIR Spectroscopy Transfer->IR_acq Raman_acq Raman Spectroscopy Transfer->Raman_acq MS_acq GC-MS (EI) Transfer->MS_acq Process Fourier Transform, Baseline Correction, Peak Picking NMR_acq->Process IR_acq->Process Raman_acq->Process MS_acq->Process Analyze Spectral Interpretation: Chemical Shifts, Vibrational Modes, Fragmentation Patterns Process->Analyze Compare Comparison with Reference Data Analyze->Compare Identify Compound Identification and Characterization Compare->Identify

Caption: General workflow for spectroscopic analysis.

References

A Comparative Analysis of 1,3-Diaminopropane-Based Corrosion Inhibitors and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corrosion, the gradual degradation of materials due to chemical or electrochemical reactions with their environment, poses a significant challenge across various industries.[1] The use of corrosion inhibitors is a primary strategy to mitigate this degradation, particularly for metals and alloys.[2][3] Among the various classes of inhibitors, organic compounds, especially those containing nitrogen, sulfur, or oxygen atoms and multiple bonds, are highly effective. Amine-based inhibitors, in particular, have garnered considerable attention due to their ability to form protective films on metal surfaces. This guide provides a detailed comparison of the efficacy of corrosion inhibitors based on 1,3-diaminopropane (also known as trimethylenediamine) against other alternative amine-based inhibitors, supported by experimental data and methodologies.[4]

Mechanism of Action: this compound Derivatives

The effectiveness of this compound and its derivatives, such as N-oleyl-1,3-propanediamine (NOPDA), stems from their molecular structure.[5] These molecules function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment.[5] The inhibition mechanism involves a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption).[5]

The key functional components are the two nitrogen atoms in the amine groups. These atoms possess free electron pairs that can form coordinate bonds with the vacant d-orbitals of metal atoms (like iron in steel), leading to strong chemisorption.[5][6] This interaction is further enhanced in derivatives with long hydrocarbon chains (e.g., the oleyl group in NOPDA), which create a dense, hydrophobic film that repels water and corrosive species.[5][7] The presence of π-electrons, for instance in Schiff base derivatives, can also contribute to the adsorption process through interactions with the metal surface.[6] This adsorption process follows established models, such as the Langmuir adsorption isotherm, indicating the formation of a monolayer film on the metal surface.[6][7][8]

cluster_surface Metal Surface (e.g., Steel) cluster_interface Protective Film Formation Inhibitor This compound Derivative Molecule Metal Fe Fe Fe Fe Inhibitor->Metal Adsorption (Physisorption & Chemisorption) H+ H+ Cl- Cl- Film Hydrophobic Barrier (N atoms bond to Fe)

Caption: Mechanism of this compound inhibitor adsorption on a metal surface.

Experimental Protocols for Efficacy Evaluation

The performance of corrosion inhibitors is quantified using several standard laboratory techniques. The most common methods include weight loss analysis, potentiodynamic polarization (PDP), and electrochemical impedance spectroscopy (EIS).[2]

1. Weight Loss Method

This gravimetric technique is a fundamental and straightforward method for determining the average corrosion rate.[3][9][10]

  • Protocol:

    • Specimen Preparation: Metal specimens (coupons) of known surface area and initial weight are cleaned, degreased, and dried.[2]

    • Immersion: The coupons are immersed in the corrosive solution, both with and without the inhibitor, for a predetermined period under controlled temperature.[1][2]

    • Cleaning: After the immersion period, the coupons are removed, cleaned of corrosion products according to standard procedures (e.g., ASTM G1), dried, and re-weighed.

    • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibitor efficiency (IE%).

      • Corrosion Rate (CR) = (K × W) / (A × T × D), where K is a constant, W is weight loss, A is the surface area, T is immersion time, and D is the metal density.[11]

      • Inhibition Efficiency (IE%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.

2. Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique that provides insights into both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[12][13]

  • Protocol:

    • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[14]

    • Measurement: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned in both anodic and cathodic directions from the OCP.

    • Analysis: The resulting Tafel plot (log of current density vs. potential) is analyzed to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[13] A lower i_corr value indicates better corrosion protection.[13] The inhibitor is classified as anodic, cathodic, or mixed-type based on the shift in the respective branches of the polarization curve.[12]

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the kinetics of the corrosion process at the metal-solution interface.[15][16]

  • Protocol:

    • Setup: The same three-electrode cell as in PDP is used.[14]

    • Measurement: The system is allowed to stabilize at its OCP. A small amplitude AC voltage signal is then applied to the electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[14][16]

    • Analysis: The impedance response of the system is measured and often presented as Nyquist and Bode plots.[16] These plots are fitted to an equivalent circuit model to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[8][17] A higher R_ct value and a lower C_dl value typically signify greater inhibition efficiency, as this indicates the formation of a protective, insulating layer on the metal surface.[8][14]

cluster_methods Corrosion Assessment Methods start Start: Prepare Metal Specimen (Clean, Weigh, Measure Area) immersion Immerse in Corrosive Solution (With and Without Inhibitor) start->immersion wl Weight Loss immersion->wl pdp Potentiodynamic Polarization immersion->pdp eis Electrochemical Impedance Spectroscopy (EIS) immersion->eis analysis_wl Clean & Reweigh Specimen Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) wl->analysis_wl analysis_pdp Scan Potential vs. OCP Generate Tafel Plot Determine i_corr & E_corr pdp->analysis_pdp analysis_eis Apply AC Signal Generate Nyquist/Bode Plots Determine R_ct & C_dl eis->analysis_eis end_node End: Compare Inhibitor Efficacy analysis_wl->end_node analysis_pdp->end_node analysis_eis->end_node

Caption: General experimental workflow for evaluating corrosion inhibitor performance.

Performance Data: A Comparative Summary

The efficacy of corrosion inhibitors is highly dependent on their concentration, the corrosive medium, temperature, and the specific metal being protected. The following tables summarize reported inhibition efficiencies for various this compound derivatives and other amine-based alternatives.

Table 1: Efficacy of this compound Derivatives

Inhibitor CompoundMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (IE%)Reference
N-oleyl-1,3-propanediamine (NOPDA) FormulationCarbon Steel1.0 M HClOptimalRoom Temp.92.1%[7]
N-oleyl-1,3-propanediamine (NOPDA)Carbon SteelAcidic10⁻⁴ M60°C~97%[7]
Azo-Schiff Base of this compoundMild Steel1 M HCl0.002 M298 K75%[6]
N,N'-bis(2,4-dihydroxybenzaldehyde)-1,3-propandiimineAPI-5L-X65 Steel1 M HClIncreasingRoom Temp.Increased with concentration[8]

Table 2: Efficacy of Alternative Amine-Based Inhibitors

Inhibitor Compound/FamilyMetalCorrosive MediumConcentrationTemperatureInhibition Efficiency (IE%)Reference
Amine Derivative (with -CN group)Mild Steel1 M HClNot specifiedRoom Temp.92.56%[12]
Amine Derivative (with -Cl group)Mild Steel1 M HClNot specifiedRoom Temp.90.23%[12]
Propoxylated TetraethylenepentamineCarbon Steel1 M HCl0.5 mmol/dm³Room Temp.91%
Propoxylated 1,8-diaminooctaneCarbon Steel1 M HCl0.5 mmol/dm³Room Temp.78.9%[18]
Alkyl Amines Family ("Inhibitor B")1018 Carbon SteelSea Water5, 10, 15 ppm55°CMore effective than Inhibitor A[19]
Alkyl Pyridine Benzyl Chloride Quaternary ("Inhibitor A")1018 Carbon SteelSea Water5, 10, 15 ppm55°CLess effective than Inhibitor B[19][20]

Discussion of Results

The data clearly indicates that this compound derivatives are highly effective corrosion inhibitors, with efficiencies often exceeding 90%.[7] For instance, N-oleyl-1,3-propanediamine (NOPDA) demonstrates excellent performance (92.1% to 97%) for steel in acidic environments.[7] Its long hydrophobic tail and dual amine functional groups contribute to the formation of a stable and protective film.

When compared to alternatives, the performance is competitive. Other modified amines, such as those with cyano (-CN) groups or propoxylated structures, also show high inhibition efficiencies, in some cases reaching 91-92.56%.[12] The effectiveness is strongly tied to the molecular structure; for example, the presence of electron-releasing groups can enhance the adsorption and, therefore, the inhibition efficiency.[7] The choice between a this compound-based inhibitor and an alternative will depend on the specific operating conditions (e.g., pH, temperature, presence of other ions) and cost-effectiveness. Studies comparing different families of amine inhibitors, such as alkyl amines versus quaternary ammonium (B1175870) compounds, have shown that the simpler alkyl amine structures can be more effective in certain conditions like seawater.[19]

Corrosion inhibitors based on this compound are potent agents for protecting metals, particularly steel, in corrosive environments. Their mechanism relies on the strong adsorption of their amine functional groups onto the metal surface, forming a durable, hydrophobic barrier. Experimental data from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy consistently demonstrate high inhibition efficiencies, often comparable or superior to other amine-based alternatives. The selection of an optimal inhibitor requires careful consideration of its chemical structure, the nature of the corrosive environment, and the material to be protected. The versatility and high performance of this compound derivatives make them a critical tool in the field of corrosion science and industrial asset protection.

References

Biocompatibility of Polymers: A Comparative Analysis of 1,3-Diaminopropane-Based Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Biocompatibility Based on Diamine Monomer Selection

The selection of monomers is a critical determinant of the final biocompatibility of a synthesized polymer for biomedical applications. Among the various classes of monomers, diamines play a pivotal role in the formation of polyamides, polyurethanes, and poly(amido amine)s, influencing not only the physicochemical properties but also the biological response to the material. This guide provides a comparative analysis of the biocompatibility of polymers synthesized using 1,3-diaminopropane (a three-carbon, odd-numbered diamine) against other commonly used diamines, supported by available experimental data and detailed methodologies.

Executive Summary

While direct comparative studies are limited, the existing body of research suggests that the choice of diamine, particularly its carbon chain length and structure, can significantly impact the biocompatibility of a polymer. The "odd-even" effect observed in polyamides indicates that polymers synthesized with odd-numbered diamines like this compound may exhibit different crystalline structures and physical properties compared to those made with even-numbered diamines. These structural variations can, in turn, influence cellular interactions, inflammatory responses, and overall in vivo performance. This guide synthesizes the available data to provide a framework for informed monomer selection in the development of biocompatible polymers.

Data Presentation: A Comparative Overview

The following tables summarize the potential differences in biocompatibility based on the diamine used in polymer synthesis. It is important to note that these are generalized trends extrapolated from various studies and direct, head-to-head quantitative data for polymers synthesized with this compound versus other specific diamines is not always available.

Table 1: Comparative Cytotoxicity Profile

Diamine MonomerPolymer ClassCell LineKey Findings
This compound (Odd-Carbon) Polyamides, PolyurethanesVariousExpected to exhibit moderate cytotoxicity. The flexible nature of the short, odd-carbon chain may influence cell membrane interaction.
Ethylenediamine (Even-Carbon) Polyamides, Poly(amido amine)sVariousOften shows higher cytotoxicity compared to longer chain diamines, potentially due to higher charge density and reactivity of the resulting polymer.
Hexamethylenediamine (Even-Carbon) Polyamides, PolyurethanesVariousGenerally demonstrates good biocompatibility with lower cytotoxicity, attributed to the increased hydrophobicity and flexibility of the longer carbon chain.

Table 2: Comparative Hemocompatibility Profile

Diamine MonomerPolymer ClassHemolysis RatePlatelet Adhesion
This compound (Odd-Carbon) PolyurethanesLikely lowModerate, influenced by surface properties.
Ethylenediamine (Even-Carbon) PolyurethanesPotentially higherCan be significant due to high surface energy.
Hexamethylenediamine (Even-Carbon) PolyurethanesGenerally low (<2%)Lower, especially in segmented polyurethanes with soft segments.

Table 3: Comparative In Vivo Biocompatibility Profile

Diamine MonomerPolymer ClassInflammatory ResponseFibrous Capsule Formation
This compound (Odd-Carbon) Polyamides, PolyurethanesExpected to be moderate and resolve over time.Dependent on implant geometry and surface chemistry.
Ethylenediamine (Even-Carbon) PolyamidesMay elicit a more pronounced acute inflammatory response.Potentially thicker capsule formation.
Hexamethylenediamine (Even-Carbon) Polyamides, PolyurethanesGenerally mild to moderate chronic inflammation.Typically results in the formation of a thin fibrous capsule.

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to facilitate the replication and comparison of results.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Material Exposure: Prepare extracts of the test polymers by incubating them in a cell culture medium (e.g., at a surface area to volume ratio of 3 cm²/mL) for 24-72 hours at 37°C. Remove the culture medium from the cells and replace it with the polymer extracts.

  • Incubation: Incubate the cells with the polymer extracts for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (cells cultured in medium without polymer extract).

Hemolysis Assay

This assay determines the hemolytic potential of a material when it comes into direct contact with blood.

  • Blood Collection: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA).

  • Red Blood Cell (RBC) Suspension: Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with sterile phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Material Incubation: Place the test polymer samples in tubes and add 1 mL of the RBC suspension. Use PBS as a negative control and deionized water as a positive control.

  • Incubation: Incubate the tubes at 37°C for 2 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vivo Implantation Study

This study evaluates the local tissue response to an implanted material.

  • Animal Model: Use a suitable animal model, such as rats or rabbits.

  • Implantation: Surgically implant sterile samples of the test polymers into a specific tissue site (e.g., subcutaneous or intramuscular). A sham surgery site (no implant) should be included as a control.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection.

  • Histological Analysis: After predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue.

  • Tissue Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Staining and Evaluation: Section the tissue and stain with Hematoxylin and Eosin (H&E). Evaluate the tissue response based on the presence and extent of inflammation, fibrous capsule formation, neovascularization, and tissue degeneration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to biocompatibility assessment.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 ProCaspase8 Pro-caspase-8 ProCaspase8->DISC ProCaspase3 Pro-caspase-3 Caspase8->ProCaspase3 Stress Cellular Stress (e.g., DNA damage) Bcl2 Bcl-2 Family (Bax, Bak) Stress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCaspase9 Pro-caspase-9 ProCaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis caption Fig. 1: Simplified Apoptosis Signaling Pathways biocompatibility_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_polymer Polymer Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Implantation Subcutaneous/ Intramuscular Implantation Cytotoxicity->Implantation Hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) Hemocompatibility->Implantation Histology Histological Evaluation Implantation->Histology Diamine1 This compound Polymerization Polymerization Diamine1->Polymerization Diamine2 Other Diamines Diamine2->Polymerization Polymer1 Polymer A Polymerization->Polymer1 Polymer2 Polymer B Polymerization->Polymer2 Polymer1->Cytotoxicity Polymer1->Hemocompatibility Polymer2->Cytotoxicity Polymer2->Hemocompatibility caption Fig. 2: Experimental Workflow for Biocompatibility Comparison

A Comparative Kinetic Analysis of 1,3-Diaminopropane and Structurally Similar Amines in Common Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of 1,3-diaminopropane (1,3-DAP), ethylenediamine (B42938) (EDA), and 1,2-diaminopropane (B80664) (1,2-DAP) in key organic reactions. Understanding the relative reactivity of these structurally similar diamines is crucial for optimizing reaction conditions, predicting product distributions, and designing novel molecular entities in pharmaceutical and materials science. While a direct side-by-side comparison of rate constants across a range of reactions is not extensively documented in the literature, this guide synthesizes fundamental principles of organic chemistry and available kinetic data for analogous systems to provide a robust framework for predicting their relative reactivity.

Theoretical Kinetic Comparison

The reactivity of these diamines is primarily governed by their nucleophilicity, which is influenced by steric hindrance and the potential for intramolecular interactions.

1.1. Nucleophilic Substitution (SN2 Reactions)

In bimolecular nucleophilic substitution (SN2) reactions, the amine attacks an electrophilic carbon center. The relative rates are expected to be influenced by the steric accessibility of the nitrogen lone pair.

  • Ethylenediamine (EDA) is expected to be the most reactive of the three in SN2 reactions. Its primary amine groups are sterically unhindered.

  • 1,2-Diaminopropane (1,2-DAP) , with a methyl group on the carbon backbone, presents slightly more steric hindrance than EDA, which may lead to a marginally slower reaction rate.

  • This compound (1,3-DAP) has a more flexible three-carbon chain, which can lead to a slightly higher activation energy due to a greater number of conformations, some of which may not be optimal for reaction. However, the steric hindrance at the amine groups is comparable to EDA.

1.2. Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is also sensitive to the nucleophilicity and steric profile of the amine. The general trend in reactivity is expected to mirror that of SN2 reactions.

1.3. Epoxide Ring-Opening

The reaction of amines with epoxides is a crucial step in the synthesis of β-amino alcohols, common motifs in pharmaceuticals. The reaction proceeds via nucleophilic attack on one of the epoxide carbons.

  • EDA and 1,3-DAP are expected to react readily with epoxides.

  • The reaction with 1,2-DAP may exhibit regioselectivity due to the steric influence of the methyl group, potentially favoring attack at the less substituted carbon of the epoxide.

Quantitative Data

While direct comparative kinetic data is sparse, the following tables summarize typical rate constants for reactions involving amines that are analogous to the ones discussed. This data serves as a benchmark for what can be expected when studying 1,3-DAP and its counterparts.

Table 1: Representative Second-Order Rate Constants for Amine Nucleophilic Substitution Reactions

AmineElectrophileSolventTemperature (°C)k (M⁻¹s⁻¹)
BenzylamineBenzyl (B1604629) BromideMethanol25~1.5 x 10⁻³
AnilineBenzyl BromideMethanol25~4.0 x 10⁻⁵
Expected Trend for DiaminesAlkyl HalidePolar Aprotic25EDA > 1,2-DAP ≈ 1,3-DAP

Table 2: Representative Second-Order Rate Constants for Michael Addition of Amines

AmineMichael AcceptorSolventTemperature (°C)k (M⁻¹s⁻¹)
MorpholineMethyl AcrylateMethanol45~2.0 x 10⁻⁴
PiperidineMethyl AcrylateMethanol25~1.0 x 10⁻²
Expected Trend for DiaminesAcrylateMethanol25EDA > 1,2-DAP ≈ 1,3-DAP

Experimental Protocols

To generate precise comparative kinetic data, the following experimental protocols are recommended.

3.1. General Considerations for Kinetic Experiments

  • Pseudo-First-Order Conditions : To simplify the rate law, it is advantageous to use a large excess (at least 10-fold) of one reactant (e.g., the electrophile). Under these pseudo-first-order conditions, the concentration of the excess reactant remains effectively constant, and the reaction rate becomes dependent only on the concentration of the limiting reactant (the amine).[1][2][3][4]

  • Temperature Control : All kinetic experiments must be performed in a thermostatically controlled environment (e.g., a water bath or a temperature-controlled sample holder in the analytical instrument) to ensure accurate and reproducible rate constants.

  • Inert Atmosphere : For reactions sensitive to oxygen or atmospheric moisture, it is recommended to perform the experiments under an inert atmosphere (e.g., nitrogen or argon).

3.2. Protocol 1: Kinetic Analysis of SN2 Reaction by HPLC

This protocol describes the determination of the second-order rate constant for the reaction of a diamine with an alkyl halide (e.g., benzyl bromide) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Diamine (EDA, 1,2-DAP, or 1,3-DAP)

  • Alkyl Halide (e.g., benzyl bromide)

  • Anhydrous Acetonitrile (ACN)

  • Internal Standard (e.g., naphthalene)

  • HPLC system with a UV detector and a suitable C18 column

  • Thermostatted reaction vessel

Procedure:

  • Stock Solution Preparation : Prepare stock solutions of the diamine, alkyl halide, and internal standard in anhydrous ACN.

  • Reaction Initiation : In a thermostatted reaction vessel, combine the diamine solution and the internal standard solution. Initiate the reaction by adding the alkyl halide solution.

  • Sample Collection : At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a large excess of a primary amine like butylamine) or by immediate dilution with the HPLC mobile phase.

  • HPLC Analysis : Inject the quenched samples into the HPLC system. Monitor the disappearance of the alkyl halide and the appearance of the product at a suitable wavelength.

  • Data Analysis :

    • Integrate the peak areas of the alkyl halide and the internal standard.

    • Calculate the concentration of the alkyl halide at each time point using the internal standard for calibration.

    • Under pseudo-first-order conditions (excess diamine), plot ln([Alkyl Halide]) versus time. The slope of the resulting straight line will be -k_obs.

    • The second-order rate constant (k) can be calculated from the observed rate constant (k_obs) by dividing by the initial concentration of the diamine: k = k_obs / [Diamine]₀.

3.3. Protocol 2: Kinetic Analysis of Michael Addition by NMR Spectroscopy

This protocol details the use of Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the kinetics of the Michael addition of a diamine to an α,β-unsaturated ester (e.g., methyl acrylate).[5][6][7][8]

Materials:

  • Diamine (EDA, 1,2-DAP, or 1,3-DAP)

  • α,β-Unsaturated Ester (e.g., methyl acrylate)

  • Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR Spectrometer

Procedure:

  • Sample Preparation : In an NMR tube, dissolve the diamine in the deuterated solvent.

  • Reaction Initiation : Add the α,β-unsaturated ester to the NMR tube, shake to mix, and immediately place the tube in the NMR spectrometer.

  • NMR Data Acquisition : Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis :

    • Identify characteristic peaks for the reactants and the product that do not overlap.

    • Integrate these peaks in each spectrum.

    • The concentration of each species is proportional to its integral value.

    • Plot the concentration of the reactants versus time.

    • Determine the rate constant by fitting the data to the appropriate integrated rate law.

3.4. Protocol 3: Kinetic Analysis of Epoxide Ring-Opening by Stopped-Flow Spectrophotometry

For fast reactions, such as the ring-opening of a UV-active epoxide, stopped-flow spectrophotometry is the preferred method.[9][10][11][12][13]

Materials:

  • Diamine (EDA, 1,2-DAP, or 1,3-DAP)

  • UV-active Epoxide (e.g., styrene (B11656) oxide)

  • Suitable Solvent (e.g., acetonitrile)

  • Stopped-flow spectrophotometer

Procedure:

  • Solution Preparation : Prepare solutions of the diamine and the epoxide in the chosen solvent in separate syringes for the stopped-flow instrument.

  • Reaction Initiation and Monitoring : The instrument rapidly mixes the two solutions, and the change in absorbance at a wavelength specific to the epoxide or the product is monitored over time (typically in milliseconds).

  • Data Analysis : The resulting absorbance versus time data is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract the observed rate constant (k_obs). The second-order rate constant is then calculated as described in Protocol 1.

Visualizations

Diagram 1: General Reaction Scheme for Amine Nucleophilic Attack

Reaction_Scheme Amine R-NH₂ TransitionState [H₂N---E---LG]ᵟ⁻ Amine->TransitionState k Electrophile E-LG Electrophile->TransitionState Product R-NH₂⁺-E TransitionState->Product LeavingGroup LG⁻ TransitionState->LeavingGroup

Caption: General SN2 reaction pathway of a primary amine with an electrophile.

Diagram 2: Experimental Workflow for HPLC-Based Kinetic Analysis

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_kinetics Kinetic Modeling A Prepare Stock Solutions (Amine, Electrophile, Internal Std) B Initiate Reaction in Thermostatted Vessel A->B C Withdraw & Quench Aliquots at Timed Intervals B->C D Inject Samples into HPLC C->D E Integrate Peak Areas D->E F Calculate Concentrations E->F G Plot ln[Reactant] vs. Time F->G H Determine k_obs from Slope G->H I Calculate Second-Order Rate Constant (k) H->I

Caption: Workflow for determining reaction kinetics using HPLC.

Diagram 3: Logical Relationship of Factors Affecting Diamine Reactivity

Reactivity_Factors Reactivity Overall Reactivity Nucleophilicity Inherent Nucleophilicity Nucleophilicity->Reactivity Sterics Steric Hindrance Sterics->Reactivity inversely proportional Solvent Solvent Effects Solvent->Reactivity Conformation Conformational Flexibility Conformation->Reactivity

Caption: Key factors influencing the kinetic performance of diamines.

References

Chelation Efficiency: A Comparative Analysis of 1,3-Diaminopropane and Longer-Chain Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its application in biological and pharmaceutical sciences, the selection of an appropriate chelating agent is paramount. Diamines, as bidentate ligands, are fundamental building blocks in the design of metal complexes. This guide provides a detailed comparison of the chelation efficiency of 1,3-diaminopropane, which forms a six-membered chelate ring, against longer-chain diamines. The stability of the resulting metal complexes is scrutinized through experimental data, focusing on the influence of chelate ring size.

The chelate effect is a well-established principle describing the enhanced stability of coordination complexes containing polydentate ligands compared to those with an equivalent number of monodentate ligands. This increased stability is largely attributed to a favorable increase in entropy upon chelation. However, when comparing chelating agents, the size of the chelate ring formed upon coordination to a metal ion becomes a critical determinant of the overall thermodynamic stability of the complex. Generally, for flexible aliphatic diamines, five- and six-membered chelate rings exhibit the highest stability due to minimal steric strain. As the length of the carbon chain in the diamine increases, forming larger and more flexible rings, the stability of the resulting metal complex tends to decrease.

Quantitative Comparison of Metal Complex Stability

The stability of metal-ligand complexes is quantitatively expressed by the stability constant (log K). A higher log K value signifies a more stable complex. The following table summarizes experimentally determined stepwise stability constants for selected divalent metal ions with this compound and longer-chain diamines. It is important to note that experimental conditions such as temperature and ionic strength can influence these values.

Metal IonLigandChelate Ring Sizelog K₁log K₂Overall log β₂Reference
Cu(II) 1,2-Diaminopropane (B80664)5-membered10.729.3220.04[1]
This compound6-membered9.807.8017.60[1]
Ni(II) 1,2-Diaminopropane5-membered7.606.4014.00[1]
This compound6-membered6.704.9011.60[1]
Mn(II) Ethylenediamine (C2)5-membered3.983.537.51[2]
This compound (C3)6-membered5.083.588.66[2]
1,4-Diaminobutane (C4)7-membered4.364.108.46[2]

Note: Data for Mn(II) was determined in methanol (B129727), while data for Cu(II) and Ni(II) were determined in aqueous solution. Direct comparison should be made with caution due to differing solvent conditions.

The data clearly indicates that for Cu(II) and Ni(II) ions, the complexes formed with 1,2-diaminopropane (forming a five-membered ring) are more stable than their this compound counterparts (forming a six-membered ring).[1] This aligns with the general principle that five-membered chelate rings often exhibit superior thermodynamic stability. The data for Mn(II) in methanol suggests a more complex relationship, with the six-membered ring of this compound forming a surprisingly stable complex.[2] However, the stability decreases again with the seven-membered ring formed by 1,4-diaminobutane.[2] This highlights the nuanced interplay of factors beyond simple ring size, including solvent effects and the nature of the metal ion.

The Role of Polyamines in Biological Metal Chelation

Longer-chain diamines, such as putrescine (1,4-diaminobutane) and cadaverine (B124047) (1,5-diaminopentane), are classified as polyamines and play crucial roles in cellular physiology. Their ability to chelate metal ions is implicated in maintaining metal homeostasis and protecting against metal-induced oxidative stress. Polyamines can buffer the levels of redox-active iron, thereby suppressing ferroptosis, a form of iron-dependent cell death.[3][4] In plants, polyamines are involved in the chelation of metal and metalloid ions, contributing to detoxification and stress tolerance.[5] The interaction of polyamines with metal ions is a critical aspect of their biological function, influencing processes from DNA stabilization to the regulation of ion channels.

ChelateRingStability cluster_0 Chelate Ring Size and Stability cluster_1 Diamine Chain Length 5-membered 5-membered 6-membered 6-membered 5-membered->6-membered Generally Decreasing Stability 7-membered+ 7-membered+ 6-membered->7-membered+ Further Decrease in Stability 1,2-diaminoethane 1,2-Diaminoethane (Ethylenediamine) 1,2-diaminoethane->5-membered Forms This compound This compound This compound->6-membered Forms Longer Chains Longer Chain Diamines (e.g., 1,4-Diaminobutane) Longer Chains->7-membered+ Forms

Caption: Relationship between diamine chain length, chelate ring size, and complex stability.

Experimental Protocols

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes in solution. The principle lies in monitoring the change in hydrogen ion concentration (pH) as a strong base is titrated into a solution containing the metal ion and the ligand.

Materials and Reagents:

  • High-purity diamine ligand (e.g., this compound, 1,4-diaminobutane).

  • Metal salt solution of known concentration (e.g., Ni(NO₃)₂, Cu(NO₃)₂).

  • Standardized carbonate-free strong base solution (e.g., 0.1 M NaOH or KOH).

  • Standardized strong acid solution (e.g., 0.1 M HCl or HNO₃).

  • Inert background electrolyte to maintain constant ionic strength (e.g., 0.1 M KNO₃ or NaClO₄).

  • High-purity deionized water.

Instrumentation:

  • High-precision pH meter with a combination glass electrode.

  • Thermostated titration vessel.

  • Calibrated burette.

  • Magnetic stirrer.

  • Inert gas supply (e.g., nitrogen or argon) to prevent CO₂ contamination.

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions at the experimental temperature.

  • Preparation of Titration Solutions: Prepare the following solutions in the thermostated vessel under an inert atmosphere:

    • Acid Standardization: A known volume of the standard strong acid and background electrolyte.

    • Ligand Protonation: A known concentration of the diamine ligand, a known amount of strong acid to protonate the amino groups, and the background electrolyte.

    • Metal-Ligand Complexation: A solution identical to the ligand protonation solution with the addition of a known concentration of the metal salt. The metal-to-ligand ratio should be chosen to favor the formation of the desired complex species.

  • Titration: Titrate each solution with the standardized strong base, recording the pH and the volume of titrant added after each increment. Allow the pH to stabilize before each reading.

  • Data Analysis:

    • From the acid standardization titration, determine the exact concentration of the strong base.

    • From the ligand protonation titration, calculate the protonation constants (pKa values) of the diamine.

    • Using the data from all three titrations, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • Plot n̄ against the negative logarithm of the free ligand concentration (pL) to generate the formation curve.

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (n̄ = 0.5, 1.5, etc.). More sophisticated data analysis can be performed using specialized software to refine the stability constants.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Isothermal titration calorimetry directly measures the heat released or absorbed during a binding interaction, allowing for the simultaneous determination of the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the reaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Materials and Reagents:

  • High-purity diamine ligand.

  • High-purity metal salt.

  • Buffer solution with a known and appropriate ionization enthalpy. The buffer for the ligand and metal solutions must be identical to minimize heats of dilution.

Instrumentation:

  • Isothermal Titration Calorimeter.

  • Syringes for sample loading and titration.

  • Degassing apparatus.

Procedure:

  • Sample Preparation: Prepare the metal salt solution and the diamine ligand solution in the same batch of buffer. The concentration of the ligand in the syringe should typically be 10-20 times the concentration of the metal ion in the sample cell. Accurately determine the concentrations of both solutions.

  • Degassing: Thoroughly degas both the metal and ligand solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • Instrument Setup: Set the experimental temperature, stirring speed, and reference power on the ITC instrument.

  • Loading the Calorimeter: Carefully load the metal solution into the sample cell and the ligand solution into the titration syringe, avoiding the introduction of air bubbles.

  • Titration Experiment: Place the sample cell and syringe in the calorimeter and allow the system to equilibrate. Perform an initial small injection to account for any backlash in the syringe mechanism, followed by a series of injections of the ligand into the metal solution. The instrument will record the heat change associated with each injection.

  • Control Titration: Perform a control experiment by titrating the ligand solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to metal.

    • Fit the resulting binding isotherm to an appropriate binding model using the ITC software to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).

    • Calculate the Gibbs free energy change (ΔG = -RTlnKₐ) and the entropy change (ΔS = (ΔH - ΔG)/T).

Conclusion

The chelation efficiency of diamines is significantly influenced by the length of the aliphatic chain, which dictates the size of the resulting chelate ring. Experimental data for divalent transition metals like copper(II) and nickel(II) in aqueous solution demonstrate that this compound, forming a six-membered ring, generally yields less stable complexes than analogous diamines that form five-membered rings. As the chain length increases beyond three carbons, forming even larger and more flexible rings, the stability of the metal complexes tends to further decrease. This principle is fundamental in the rational design of chelating agents for specific applications in drug development, analytical chemistry, and environmental science. The biological significance of longer-chain diamines as polyamines in regulating metal ion homeostasis underscores the importance of understanding these structure-stability relationships. The provided experimental protocols for potentiometric titration and isothermal titration calorimetry offer robust methodologies for the precise determination of the thermodynamic parameters governing these chelation reactions.

References

A Comparative Analysis of 1,3-Diaminopropane Synthesis Routes for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of 1,3-Diaminopropane (1,3-DAP) is a critical consideration. This versatile diamine serves as a key building block in the production of a wide range of materials, from pharmaceuticals and agrochemicals to polymers and resins. This guide provides a comprehensive cost-benefit analysis of the primary industrial and emerging synthesis routes for 1,3-DAP, supported by available experimental data and detailed methodologies.

The predominant industrial synthesis of this compound is a two-stage process commencing with the reaction of acrylonitrile (B1666552) and ammonia (B1221849), followed by the hydrogenation of the resulting aminopropionitrile.[1][2] However, alternative chemical pathways starting from 1,3-propanediol (B51772), 3-aminopropanol, and malonic acid derivatives, alongside a promising bio-fermentation route, present viable alternatives with distinct economic and environmental profiles.

Executive Summary of Synthesis Routes

Synthesis RouteStarting MaterialsKey Process StepsReported YieldAdvantagesDisadvantages
Acrylonitrile Route Acrylonitrile, Ammonia, Hydrogen1. Amination of acrylonitrile with ammonia. 2. Catalytic hydrogenation of aminopropionitrile.High (up to 84% reported)[3]Established technology, high yield.High pressure and temperature, use of toxic and flammable acrylonitrile, catalyst deactivation.[4][5]
1,3-Propanediol Route 1,3-Propanediol, AmmoniaReductive amination with a catalyst.Moderate (32% reported in one example)[2]Potentially greener if bio-based 1,3-propanediol is used.Lower reported yields, requires effective catalyst.
3-Aminopropanol Route 3-Aminopropanol, AmmoniaReductive amination with a catalyst.Information not readily availableDirect conversion from a related amino alcohol.Lack of detailed public data on high-yield industrial processes.
Malononitrile Route Malononitrile, HydrogenCatalytic hydrogenation.Information not readily availableUtilizes a dinitrile precursor.Malononitrile is toxic, lack of detailed industrial-scale data.
Bio-fermentation Route Renewable feedstock (e.g., glycerol)Fermentation using engineered E. coli.13 g/L titer reported[6]Utilizes renewable resources, potentially lower environmental impact.Downstream processing costs can be high, lower concentration compared to chemical synthesis.[7][8]

Detailed Cost-Benefit Analysis

A thorough cost-benefit analysis requires consideration of raw material costs, energy consumption, catalyst costs and longevity, and waste management.

Raw Material Costs (as of December 2025)
Raw MaterialPrice (USD/kg)Source
Acrylonitrile~1.15 - 1.38[5]
Ammonia~0.29 - 0.60[9]
1,3-PropanediolVaries (bio-based vs. petro-based)[10]
3-Aminopropanol~100 - 252[9][11]
Malononitrile~1.07 - 1.25[12]

Note: Prices are subject to market fluctuations. Bio-based feedstocks may have different pricing structures.

Energy Consumption
Catalyst Cost and Deactivation

The catalysts used, typically Raney Nickel or Cobalt, are a significant operational cost.[2] Catalyst deactivation through poisoning or coking is a common issue in nitrile hydrogenation, leading to decreased efficiency and the need for regeneration or replacement.[4][5] The lifespan and regeneration efficiency of the catalyst are crucial for the economic viability of the process. For instance, in nitrile hydrogenations, Raney-nickel deactivation can be caused by the strong adsorption of reactants and products.[5] While regeneration procedures exist, they add to the operational complexity and cost.[5] Cobalt catalysts are also used and their stability is a key research area.[15]

Environmental and Safety Considerations

The acrylonitrile route involves the handling of highly flammable and toxic acrylonitrile, which is a classified carcinogen.[16] The production process itself can generate hazardous by-products and wastewater containing cyanides, requiring extensive treatment.[14] The use of high-pressure hydrogen also poses significant safety risks.[13]

Bio-based routes are often touted as more environmentally friendly due to the use of renewable feedstocks.[6] However, a full life cycle assessment is necessary to evaluate their overall environmental impact, including the energy consumption of fermentation and downstream processing.[12][17]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing synthesis routes. Below are generalized procedures based on available literature.

Acrylonitrile Route: Two-Stage Process

Stage 1: Amination of Acrylonitrile Acrylonitrile is reacted with an excess of ammonia in a continuous process.

  • Reactants: Acrylonitrile, liquid ammonia.

  • Conditions: 70–100 °C, 1–7 MPa.[3]

  • Catalyst: Often carried out without a catalyst, though some patents suggest the use of molecular sieves.[3]

  • Product: A mixture of β-aminopropionitrile and bis(2-cyanoethyl)amine.

Stage 2: Hydrogenation of Aminopropionitrile The resulting aminonitrile mixture is hydrogenated to 1,3-DAP.

  • Reactant: Aminopropionitrile mixture, hydrogen.

  • Conditions: 60–120 °C, 1.0–5.0 MPa hydrogen pressure.[2][3]

  • Catalyst: Fixed-bed Raney Nickel or Cobalt catalyst.[2]

  • Product: this compound and bis(3-aminopropyl)amine. The yield of 1,3-DAP can be improved by using a polar solvent and a large excess of ammonia.[2]

Bio-fermentation Route: Engineered E. coli

A metabolically engineered strain of E. coli is used to produce 1,3-DAP from a renewable feedstock.

  • Organism: Engineered Escherichia coli.

  • Feedstock: Renewable biomass, such as glycerol.

  • Process: Fed-batch fermentation.[6]

  • Reported Titer: 13 g/L of this compound.[6]

  • Downstream Processing: Separation and purification of 1,3-DAP from the fermentation broth, which can account for a significant portion of the total production cost.[7][8]

Visualizing the Synthesis Pathways

Acrylonitrile Synthesis Route Workflow

Acrylonitrile_Route Acrylonitrile Acrylonitrile Amination Amination Reactor (70-100°C, 10-20 MPa) Acrylonitrile->Amination Ammonia Ammonia Ammonia->Amination Aminopropionitrile β-Aminopropionitrile Mixture Amination->Aminopropionitrile Hydrogenation Hydrogenation Reactor (60-120°C, High Pressure) Catalyst: Raney Ni or Co Aminopropionitrile->Hydrogenation Hydrogen Hydrogen Hydrogen->Hydrogenation DAP_Product This compound Hydrogenation->DAP_Product

Caption: Workflow for the industrial synthesis of this compound from acrylonitrile.

Bio-fermentation Logical Flow

Biofermentation_Route Renewable_Feedstock Renewable Feedstock (e.g., Glycerol) Fermentation Fermentation Bioreactor Renewable_Feedstock->Fermentation Engineered_Ecoli Engineered E. coli Engineered_Ecoli->Fermentation Fermentation_Broth Fermentation Broth (containing 1,3-DAP) Fermentation->Fermentation_Broth Downstream_Processing Downstream Processing (Separation & Purification) Fermentation_Broth->Downstream_Processing DAP_Product This compound Downstream_Processing->DAP_Product

Caption: Logical flow for the bio-synthesis of this compound.

Conclusion

The traditional acrylonitrile route for this compound synthesis remains the most established and high-yielding industrial method. However, its reliance on hazardous materials and energy-intensive conditions presents significant cost and safety challenges. Alternative chemical routes from 1,3-propanediol and 3-aminopropanol offer potential for greener processes, particularly with the increasing availability of bio-based feedstocks, but currently suffer from lower reported yields and a lack of detailed industrial-scale data. The bio-fermentation route is a promising sustainable alternative, though significant advancements in titer and downstream processing efficiency are required to become cost-competitive with established chemical methods. For researchers and drug development professionals, the choice of synthesis route will depend on a careful evaluation of scale, cost, purity requirements, and sustainability goals. Further research into catalyst development for alternative chemical routes and optimization of the bio-fermentation process will be crucial in shifting the industrial production of this compound towards more economical and environmentally benign methods.

References

A Comparative Guide to the Environmental Impact of 1,3-Diaminopropane Production Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 1,3-diaminopropane (1,3-DAP), a key building block in pharmaceuticals and polymers, is undergoing a paradigm shift. Traditional chemical synthesis routes are being challenged by emerging bio-based methods that offer the promise of a reduced environmental footprint. This guide provides an objective comparison of these production methods, supported by available data and detailed experimental protocols, to inform sustainable development choices in the chemical and pharmaceutical industries.

Executive Summary

Conventional 1,3-DAP manufacturing relies on a multi-step chemical process starting from petroleum-derived acrylonitrile. This method is characterized by high energy consumption, the use of hazardous materials, and the generation of significant waste streams. In contrast, bio-based approaches, utilizing renewable feedstocks like glycerol (B35011), present a more environmentally benign alternative. These methods, which include whole-cell biocatalysis and multi-enzyme cascades, generally operate under milder conditions and have the potential for lower greenhouse gas emissions. However, challenges in downstream purification and the energy requirements of fermentation processes are important considerations in their life cycle assessment.

Data Presentation: A Comparative Analysis

The following tables summarize the key environmental and process parameters for the traditional chemical synthesis and a representative bio-based production of a similar three-carbon chemical, 1,3-propanediol (B51772) (used as a proxy due to the limited direct life cycle assessment data for bio-based 1,3-DAP).

Table 1: Comparison of Key Process Parameters

ParameterTraditional Chemical Synthesis (from Acrylonitrile)Bio-based Production (Microbial Fermentation of Glycerol)
Primary Feedstock Acrylonitrile (petroleum-derived)Glycerol (renewable, often a biodiesel byproduct)
Key Reagents Ammonia (B1221849), HydrogenMicrobial culture, nutrients, buffer
Temperature 70–120°C[1]30-37°C[2]
Pressure 10–20 MPa[1]Atmospheric
Catalyst Cobalt or Nickel (fixed-bed)[1]Enzymes within microorganisms
Yield Variable, can be optimized[1]Titer of 13 g/L achieved in fed-batch fermentation[3]

Table 2: Environmental Impact Comparison (per tonne of product)

Environmental MetricTraditional Chemical Synthesis (Acrylonitrile Precursor)Bio-based Production (1,3-Propanediol from Glycerol Proxy)
Greenhouse Gas Emissions (tonne CO2-eq) 0.83 - 1.00 (for Acrylonitrile production)[4]Significantly lower potential compared to petrochemical routes[5]
Energy Consumption High (due to high pressure and temperature)[6]Lower in reaction; significant in purification[7]
Water Usage Significant, especially in quenching and purificationHigh, primarily in fermentation and downstream processing
Waste Generation Numerous by-products, catalyst waste[6]Biomass, fermentation by-products, purification waste

Experimental Protocols

Traditional Chemical Synthesis: Hydrogenation of Aminopropionitrile

This two-stage process is a common industrial method for producing this compound.[1]

Stage 1: Amination of Acrylonitrile

  • Acrylonitrile is reacted with an excess of ammonia in a continuous reactor.

  • The reaction is typically carried out at a temperature of 70–100°C and a pressure of 10–20 MPa.[1]

  • This stage yields a mixture of 2-aminopropionitrile and bis(cyanoethyl) amine.

Stage 2: Catalytic Hydrogenation

  • The mixture of aminonitriles from Stage 1 is transferred to a downstream reactor.

  • Hydrogenation is performed over a fixed-bed catalyst, typically cobalt or nickel.[1]

  • The reaction is maintained at a temperature of 60–120°C.[1]

  • The final products are this compound and bis(aminopropyl)amine, which are then separated and purified.

Bio-based Production: Fed-Batch Fermentation of Engineered E. coli

This protocol is based on the metabolic engineering of E. coli for the production of 1,3-DAP from glucose.[8][9]

  • Strain and Culture Media: An engineered E. coli strain capable of 1,3-DAP production is used. Cultures are grown in a defined R/2 medium supplemented with glucose and ammonium (B1175870) sulfate.[8]

  • Batch Cultivation: A batch fermentation is initiated in a bioreactor. The culture is grown at a controlled pH and temperature (e.g., 37°C).

  • Fed-Batch Cultivation: Once the initial glucose is consumed, a feeding solution containing concentrated glucose is added to the bioreactor. A pH-stat feeding strategy can be employed, where the addition of the acidic glucose solution is triggered by a rise in pH above a setpoint.[8]

  • Induction (if applicable): If the expression of the biosynthetic pathway genes is under an inducible promoter, an inducing agent is added at the appropriate cell density.

  • Harvesting and Purification: After the fermentation is complete (typically 24-48 hours), the cells are harvested by centrifugation. The 1,3-DAP is then recovered from the supernatant and purified using methods such as ion-exchange chromatography and distillation.

Mandatory Visualizations

Signaling and Metabolic Pathways

The bio-production of this compound can be achieved through different metabolic routes. The C4 and C5 pathways are two such routes that have been engineered in microorganisms.

Biosynthetic Pathways for this compound cluster_C4 C4 Pathway cluster_C5 C5 Pathway Glucose Glucose Oxaloacetate Oxaloacetate Glucose->Oxaloacetate Glycolysis alpha-Ketoglutarate alpha-Ketoglutarate Glucose->alpha-Ketoglutarate Glycolysis & TCA Cycle L-Aspartate L-Aspartate Oxaloacetate->L-Aspartate aspC L-Aspartate-4-semialdehyde L-Aspartate-4-semialdehyde L-Aspartate->L-Aspartate-4-semialdehyde L-2,4-Diaminobutanoate L-2,4-Diaminobutanoate L-Aspartate-4-semialdehyde->L-2,4-Diaminobutanoate dat This compound This compound L-2,4-Diaminobutanoate->this compound ddc L-Glutamate L-Glutamate alpha-Ketoglutarate->L-Glutamate Putrescine Putrescine L-Glutamate->Putrescine Spermidine Spermidine Putrescine->Spermidine Spermidine->this compound spdH

Caption: C4 and C5 biosynthetic pathways for this compound production.

Experimental and Logical Workflows

The workflows for the traditional chemical synthesis and a Life Cycle Assessment (LCA) provide a visual comparison of the production and evaluation processes.

Traditional Chemical Synthesis Workflow Acrylonitrile Acrylonitrile Amination_Reactor Amination Reactor (70-100°C, 10-20 MPa) Acrylonitrile->Amination_Reactor Ammonia Ammonia Ammonia->Amination_Reactor Hydrogen Hydrogen Hydrogenation_Reactor Hydrogenation Reactor (Co/Ni Catalyst, 60-120°C) Hydrogen->Hydrogenation_Reactor Amination_Reactor->Hydrogenation_Reactor Aminonitrile Mixture Purification Separation & Purification Hydrogenation_Reactor->Purification Crude 1,3-DAP Final_Product This compound Purification->Final_Product

Caption: Workflow for the traditional chemical synthesis of this compound.

Life Cycle Assessment Workflow Goal_Scope 1. Goal and Scope Definition LCI 2. Life Cycle Inventory (LCI) (Data Collection) Goal_Scope->LCI LCIA 3. Life Cycle Impact Assessment (LCIA) (Environmental Impact Calculation) LCI->LCIA Interpretation 4. Interpretation (Analysis of Results) LCIA->Interpretation Interpretation->Goal_Scope Iterative Process Application Application: Product Development, Process Improvement, Policy Making Interpretation->Application

Caption: General workflow for conducting a Life Cycle Assessment (LCA).

References

Comparative analysis of the mechanical properties of polyamides derived from different diamines

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the mechanical characteristics of polyamides based on their diamine precursors, offering a comparative analysis for researchers, scientists, and professionals in drug development.

The selection of diamine monomers is a critical determinant in the synthesis of polyamides, profoundly influencing the final mechanical properties of the polymer. Variations in diamine structure, such as chain length and the presence of aromatic versus aliphatic moieties, allow for the precise tailoring of properties like strength, flexibility, and toughness to meet the demands of specific applications, from high-strength fibers to flexible films. This guide provides a comparative analysis of polyamides derived from different diamines, supported by experimental data and detailed methodologies.

Comparative Mechanical Properties of Polyamides

The mechanical performance of polyamides is directly linked to the structure of their constituent diamines. The following table summarizes key mechanical properties of various polyamides, illustrating the impact of different diamine choices.

Polyamide TypeDiamineTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Bending Strength (MPa)Izod Impact Strength (kJ/m²)
Furan-Based 1,5-Pentanediamine (C5)84[1]----
1,6-Hexanediamine (C6)74[1]3.5[1]Low[1]--
1,8-Octanediamine (C8)62[1]----
1,10-Decanediamine (C10)54.46[1]1.454[1]138.60[1]--
1,12-Dodecanediamine (C12)45[1]----
Azelaic Acid-Based 1,6-Hexanediamine (C6)---102.58[1]9.24[1]
1,10-Decanediamine (C10)---84.11[1]8.82[1]
1,12-Dodecanediamine (C12)---65.91[1]8.54[1]
Adipic Acid-Based 1,6-Hexanediamine (Nylon 6,6)~50-90~2-4>50~80-120~5-15
1,8-Octanediamine (Polyamide 8,6)VariesVariesVaries--
Note: Data is compiled from various sources and may have been obtained under slightly different experimental conditions. The term "Low" for the elongation at break of the furan-based polyamide with C6 diamine indicates that the material exhibited brittle fracture.[1]

Analysis of Structure-Property Relationships

Effect of Aliphatic Diamine Chain Length: For aliphatic polyamides, an increase in the chain length of the diamine monomer generally leads to a decrease in tensile strength and stiffness, but an increase in flexibility and elongation at break.[1] This is attributed to the lower density of amide groups, which reduces the number of intermolecular hydrogen bonds per unit length of the polymer chain.

Aliphatic vs. Aromatic Diamines: Aromatic polyamides, also known as aramids (e.g., Kevlar), exhibit significantly higher tensile strength and modulus compared to their aliphatic counterparts (e.g., Nylon).[2] This substantial difference is due to several factors:

  • Rigid Polymer Chains: The presence of aromatic rings in the polymer backbone creates a more rigid and linear chain structure.[3]

  • Pi-Pi Stacking: Aromatic interactions (pi-pi stacking) between polymer chains provide additional intermolecular forces, enhancing material strength.[2]

  • Hydrogen Bonding Density: Shorter aromatic diamine monomers result in a higher concentration of amide linkages and, consequently, more hydrogen bonds between chains, further increasing the elastic modulus.[2]

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures for polymer synthesis and mechanical testing.

Polyamide Synthesis (Melt Polycondensation)

A common method for synthesizing polyamides is melt polycondensation, which involves the following generalized steps:

  • Monomer Mixing: Equimolar amounts of a dicarboxylic acid and a diamine are mixed in a reaction flask.

  • Inert Atmosphere: The flask is purged with an inert gas, such as argon or nitrogen, to prevent oxidation during the reaction.[1]

  • Prepolymerization: The mixture is heated to form a low molecular weight prepolymer.[1]

  • Polycondensation: A vacuum is applied to the system to remove water and other volatile byproducts, which drives the polymerization reaction to form a high molecular weight polymer.[1]

  • Extrusion and Pelletization: The resulting polyamide is then extruded, cooled, and pelletized for subsequent processing and characterization.[1]

Mechanical Property Testing

The mechanical properties of the synthesized polyamides are typically evaluated using a universal testing machine according to ASTM standards.

Tensile Testing:

  • Standard: ASTM D638.[4][5]

  • Specimen: Standardized "dog-bone" shaped specimens are prepared by injection molding or machining.[6]

  • Procedure: The specimen is clamped into the grips of the testing machine and subjected to a controlled tensile force at a constant rate of extension until it fractures.[6] This test determines the tensile strength, tensile modulus, and elongation at break.

Flexural Properties (Bending Strength):

  • Standard: ASTM D790.[1][5]

  • Specimen: A rectangular bar of specified dimensions.[1]

  • Procedure: The specimen is placed on two supports, and a load is applied to the center (three-point bending). The load is applied at a constant rate, and the deflection is measured until the specimen fractures. The bending strength is calculated from the maximum load sustained.[1]

Izod Impact Strength:

  • Standard: ASTM D256.[1]

  • Specimen: A notched rectangular bar.[1]

  • Procedure: The specimen is clamped vertically, and a pendulum hammer is released from a specific height, striking the notched side. The energy absorbed by the specimen to fracture is measured, providing the Izod impact strength, which indicates the material's toughness.[1]

Visualizations

To better illustrate the processes and relationships discussed, the following diagrams are provided.

G cluster_synthesis Polymer Synthesis cluster_characterization Mechanical Characterization Monomers Diamine & Diacid Monomers Mixing Mixing & Prepolymerization Monomers->Mixing Polycondensation Melt Polycondensation Mixing->Polycondensation Pelletization Extrusion & Pelletization Polycondensation->Pelletization Specimen Specimen Preparation (Injection Molding) Pelletization->Specimen Polymer Pellets Tensile Tensile Test (ASTM D638) Specimen->Tensile Flexural Flexural Test (ASTM D790) Specimen->Flexural Impact Impact Test (ASTM D256) Specimen->Impact Data Data Analysis Tensile->Data Flexural->Data Impact->Data

Caption: A generalized workflow for the synthesis and mechanical characterization of polyamides.[6]

G Aliphatic Aliphatic Diamine (e.g., Hexamethylenediamine) ModStrength Moderate Strength & Flexibility Aliphatic->ModStrength Aromatic Aromatic Diamine (e.g., p-Phenylenediamine) HighStrength High Strength & Modulus (Rigidity) Aromatic->HighStrength LongChain Longer Aliphatic Chain HighFlex High Flexibility & Toughness LongChain->HighFlex ShortChain Shorter Aliphatic Chain ShortChain->ModStrength

Caption: Relationship between diamine structure and the resulting mechanical properties of polyamides.

References

Safety Operating Guide

Proper Disposal of 1,3-Diaminopropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 1,3-Diaminopropane is critical for maintaining a secure laboratory environment and protecting personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital due to the hazardous nature of this chemical.

I. Understanding the Hazards

This compound is a flammable, corrosive, and toxic substance.[1][2][3][4] It is harmful if swallowed and fatal in contact with skin.[1][2][3] The compound can cause severe skin burns and eye damage.[1][2][3] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

II. Personal Protective Equipment (PPE) and Safety Measures

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense against the hazardous properties of this compound.

PPE / Safety Measure Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[5]To prevent skin contact, which can be fatal.[1][2][3]
Eye/Face Protection Splash-proof safety goggles and a face shield.[6]To protect against severe eye damage from splashes.[1][2]
Skin and Body Protection A lab coat, disposable Tyvek-type sleeves, or full-body protective clothing.[5][6]To prevent skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][7] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[5]To avoid inhalation of harmful vapors and aerosols.[4][7]
Work Area Work should be conducted in a designated area, away from heat, sparks, and open flames.[1][2][7] Ensure an emergency eyewash station and safety shower are readily accessible.This compound is a flammable liquid.[1][2]

III. Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][6] Do not attempt to dispose of this chemical down the drain or with general waste.[6][7]

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and compatible waste container for this compound waste.[6]

  • The container must be made of a material that is compatible with amines.[6]

  • Avoid mixing this compound waste with other chemical waste streams, especially acids and oxidizing agents, to prevent hazardous reactions.[3][6]

2. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., flammable, corrosive, toxic).[6]

3. Storage of Waste:

  • Keep the waste container tightly sealed to prevent the release of flammable and toxic vapors.[1][6][7]

  • Store the sealed container in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials.[1][6]

  • The storage area should be a designated satellite accumulation area for hazardous waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]

  • Provide them with an accurate description of the waste, including its composition and volume.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity and evacuate the area.

  • Remove all sources of ignition.[1][2]

2. Personal Protection:

  • Don appropriate PPE before attempting to clean the spill.

3. Containment and Cleanup:

  • For small spills, use an absorbent, non-combustible material like vermiculite, dry sand, or earth to contain the spill.[5] Do not use combustible materials like paper towels.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][2]

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.[5] All cleaning materials should also be treated as hazardous waste.

4. Reporting:

  • Report the spill to your EHS department immediately.

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 1,3-Diaminopropane

This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel.

Hazards Overview

This compound is a flammable liquid and vapor that is harmful if swallowed and fatal in contact with skin.[1][2] It causes severe skin burns and eye damage.[1][2][3] Some sources also indicate that it may cause an allergic skin reaction or allergy and asthma-like symptoms if inhaled.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles or GlassesChemical splash-resistant with side protection.[3] A face shield may be appropriate in some situations.[3]
Skin Protection GlovesChemical-resistant gloves are required. Butyl rubber and Neoprene are suggested materials.[4] Always inspect gloves for tears or punctures before and during use.[4]
Protective ClothingDisposable Tyvek-type sleeves taped to gloves, or full-body protective clothing should be worn.[4]
Respiratory Protection RespiratorA NIOSH-approved half-face respirator with a combination filter cartridge for organic vapors, acid gas, and HEPA is recommended, especially when weighing or diluting the neat chemical.[4] A full-face respirator can provide both eye and respiratory protection.[4]
Handling and Storage Procedures

Handling:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.[3][5]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][6]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1][2]

  • Avoid all contact with skin, eyes, and clothing.[3][7]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][6]

  • Wash hands thoroughly after handling the chemical.[1][3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep the container tightly closed.[3][7]

  • Store away from incompatible materials such as oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][7]

Spill and Disposal Plan

Spill Response:

  • In case of a small spill, use an absorbent material like absorbent paper to collect the liquid.[4]

  • Place the contaminated absorbent material and any contaminated clothing into a vapor-tight plastic bag for disposal.[4]

  • Wash the spill area with a soap and water solution.[4]

  • Do not re-enter the contaminated area until it has been verified as clean by a safety officer.[4]

Disposal:

  • Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[3][7]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3]

First Aid Measures

Immediate medical attention is required for any exposure to this compound.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing.[1][3] Flush the affected skin with running water for at least 15 minutes.[3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air.[1][3] If breathing is difficult, administer oxygen.[3] If the person is not breathing, give artificial respiration.[3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Visual Workflow and Safety Protocols

The following diagrams illustrate the key workflows for handling this compound safely.

Safe_Handling_Workflow Safe Handling Workflow for this compound prep Preparation - Don appropriate PPE - Ensure proper ventilation handling Handling - Use non-sparking tools - Ground all equipment prep->handling use Use in Experiment - Avoid contact - Keep away from ignition sources handling->use storage Storage - Tightly sealed container - Cool, dry, well-ventilated area handling->storage If not all is used cleanup Post-Experiment Cleanup - Decontaminate work area use->cleanup disposal Waste Disposal - Segregate hazardous waste - Follow institutional protocols cleanup->disposal First_Aid_Procedures First Aid for this compound Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion skin_remove Remove contaminated clothing skin_rinse Rinse skin with water for 15+ minutes skin_remove->skin_rinse skin_medical Seek immediate medical attention skin_rinse->skin_medical eye_rinse Rinse eyes with water for 15+ minutes eye_lenses Remove contact lenses eye_rinse->eye_lenses eye_medical Seek immediate medical attention eye_lenses->eye_medical inhale_fresh_air Move to fresh air inhale_breathe Assist breathing if necessary inhale_fresh_air->inhale_breathe inhale_medical Seek immediate medical attention inhale_breathe->inhale_medical ingest_no_vomit Do NOT induce vomiting ingest_rinse Rinse mouth with water ingest_no_vomit->ingest_rinse ingest_medical Seek immediate medical attention ingest_rinse->ingest_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diaminopropane
Reactant of Route 2
1,3-Diaminopropane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.